molecular formula C10H14N4O3 B15557261 DAz-1

DAz-1

Katalognummer: B15557261
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: ZMZUOTZOCOMDDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DAz-1 is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZUOTZOCOMDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The DAz-1 Probe: A Technical Guide to its Chemical Structure and Application in Detecting Protein Sulfenylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DAz-1 chemical probe, detailing its structure, mechanism of action, and its application in the detection and analysis of protein sulfenylation, a critical post-translational modification involved in redox signaling.

Core Concepts: Understanding the this compound Probe

The this compound probe is a cell-permeable chemical tool designed for the specific labeling of sulfenic acid-modified proteins within a cellular context.[1] Its chemical structure and functional groups are key to its utility in research.

Chemical Structure:

The formal name of this compound is N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide .[2] Its structure consists of two key moieties: a 1,3-dicarbonyl group that selectively reacts with sulfenic acids, and a terminal azide (B81097) group that serves as a handle for bioorthogonal "click" chemistry or Staudinger ligation.[1] This dual functionality allows for the covalent labeling of sulfenylated proteins and their subsequent detection and enrichment.

PropertyValue
Formal Name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide
CAS Number 1112977-84-0
Molecular Formula C₁₀H₁₄N₄O₃
Formula Weight 238.2 g/mol
SMILES O=C(C1)CC(C(NCCCN=[N+]=[N-])=O)CC1=O

Mechanism of Action and Experimental Workflow

The utility of the this compound probe lies in a two-step experimental workflow that enables the detection and analysis of protein sulfenylation.

Step 1: In Situ Labeling of Sulfenylated Proteins

Due to its cell-permeable nature, this compound can be directly introduced to living cells. Inside the cell, the 1,3-dicarbonyl moiety of this compound undergoes a specific and covalent reaction with the sulfenic acid group (-SOH) on cysteine residues of proteins. This reaction forms a stable thioether linkage, effectively "tagging" the sulfenylated proteins with the azide group of this compound.

Step 2: Bioorthogonal Conjugation and Detection

Following cell lysis, the azide handle on the this compound-labeled proteins is then used for a highly specific bioorthogonal reaction. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this reaction, an alkyne-containing reporter molecule, such as a fluorophore or biotin, is covalently attached to the azide group of this compound.[3][4]

This two-step process allows for:

  • Visualization: Using a fluorescent alkyne reporter for imaging and in-gel detection.

  • Enrichment: Using a biotin-alkyne reporter for affinity purification of sulfenylated proteins for subsequent identification by mass spectrometry.

  • Quantification: Comparing the signal from this compound labeled proteins under different cellular conditions.

G This compound Probe Experimental Workflow cluster_cell In Living Cells Cell Treatment Treat cells with oxidative stimulus (e.g., H₂O₂) to induce protein sulfenylation Protein-SOH Protein-Cys-SOH (Sulfenylated Protein) Cell Treatment->Protein-SOH This compound Labeling Incubate with cell-permeable this compound probe Labeled Protein Protein-S-DAz-1 (Azide-tagged Protein) This compound Labeling->Labeled Protein Protein-SOH->this compound Labeling Reaction This compound This compound Probe This compound->this compound Labeling Cell Lysis Cell Lysis Labeled Protein->Cell Lysis Click Chemistry Click Chemistry Reaction (CuAAC) Cell Lysis->Click Chemistry Detected Protein Detected/Enriched Protein Click Chemistry->Detected Protein Alkyne Reporter Alkyne-Reporter (e.g., Alkyne-Biotin or Alkyne-Fluorophore) Alkyne Reporter->Click Chemistry Downstream Analysis Downstream Analysis (Western Blot, Mass Spec, Imaging) Detected Protein->Downstream Analysis G Role of Sulfenylation in EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR ROS ROS (H₂O₂) EGFR->ROS activates NOX EGFR_SOH EGFR-SOH EGFR->EGFR_SOH ROS->EGFR oxidizes PI3K PI3K EGFR_SOH->PI3K activates Ras Ras EGFR_SOH->Ras activates DAz1 This compound Probe EGFR_SOH->DAz1 reacts with AKT AKT PI3K->AKT CellularResponse Cellular Response (Proliferation, Survival) AKT->CellularResponse ERK ERK Ras->ERK ERK->CellularResponse Detection Detection DAz1->Detection

References

An In-depth Technical Guide to the DAz-1 Probe: Mechanism of Action and Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that plays a pivotal role in cellular signaling, redox homeostasis, and disease pathogenesis. One of the key intermediates in this process is the formation of sulfenic acid (Cys-SOH), a transient and highly reactive species. The detection and characterization of sulfenic acid-modified proteins in their native cellular environment have been a significant challenge. The DAz-1 probe was developed as a powerful chemical tool to address this need, enabling the specific labeling and identification of these modified proteins directly in living cells.[1][2] This guide provides a comprehensive overview of the this compound probe, its mechanism of action, and its application in cellular research.

Core Mechanism of Action

This compound is a cell-permeable chemical probe specifically designed to react with sulfenic acid-modified proteins.[1][3] Its chemical structure, N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide, is based on a dimedone scaffold, a class of carbon-based nucleophiles known for their high selectivity towards sulfenic acids.[3][4]

The core of this compound's mechanism lies in the nucleophilic character of the dimedone ring. The enolate form of the 1,3-dicarbonyl moiety of dimedone acts as a soft nucleophile that readily and selectively attacks the electrophilic sulfur atom of a protein's sulfenic acid. This reaction forms a stable, covalent thioether linkage, effectively "tagging" the sulfenic acid-modified protein.[4]

A key feature of the this compound probe is the inclusion of an azide (B81097) (-N3) group.[1][3] This azide serves as a bioorthogonal chemical handle, meaning it is chemically inert to biological molecules but can be specifically reacted with an exogenous chemical partner. This allows for a two-step detection process. After the initial labeling of sulfenylated proteins with this compound in living cells, the azide handle can be conjugated to a reporter molecule, such as a fluorophore or biotin (B1667282), via Staudinger ligation with a phosphine (B1218219) reagent or through copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[1] This two-step approach provides versatility and allows for various downstream applications, including fluorescence microscopy, affinity purification, and mass spectrometry-based proteomic analysis.

An analog of this compound, named DAz-2, has also been developed and exhibits significantly improved potency for labeling sulfenic acid-modified proteins both in vitro and in cells.[2][5]

Figure 1: Chemical Mechanism of this compound Probe Action

Quantitative Data

ProbeReported Reactivity/PotencyReference
This compoundCell-permeable, specific for sulfenic acids[1]
DAz-2Significantly improved potency over this compound[2][5]
DYn-210 M⁻¹·s⁻¹[4]
Optimized C-nucleophilesUp to 3170 M⁻¹·s⁻¹[4]

Experimental Protocols

The following are detailed methodologies for the application of the this compound probe in living cells for the detection of sulfenic acid-modified proteins.

Live Cell Labeling with this compound

Objective: To covalently label sulfenic acid-modified proteins in living cells with the this compound probe.

Materials:

  • This compound probe

  • Cell culture medium appropriate for the cell line of interest

  • Phosphate-buffered saline (PBS)

  • Cell line of interest cultured to appropriate confluency

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.

  • On the day of the experiment, dilute the this compound stock solution into pre-warmed cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for your cell line, typically in the micromolar range.[1]

  • Remove the existing culture medium from the cells and replace it with the this compound containing medium.

  • Incubate the cells for a designated period (e.g., 1-2 hours) at 37°C in a CO2 incubator.[1]

  • After incubation, wash the cells thoroughly with PBS (3x) to remove any excess, unreacted this compound probe.[1]

  • The cells are now ready for downstream processing, such as cell lysis for biochemical analysis or fixation for imaging.

Detection of this compound Labeled Proteins by Western Blot

Objective: To visualize this compound labeled proteins in a cell lysate using a biotin reporter and streptavidin-HRP.

Materials:

  • This compound labeled cells (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphine-biotin (B157780) or alkyne-biotin reporter

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Protocol:

  • Lyse the this compound labeled cells using an appropriate lysis buffer.

  • Quantify the protein concentration of the lysate.

  • To a defined amount of protein lysate (e.g., 50 µg), add the phosphine-biotin or alkyne-biotin reporter to a final concentration of approximately 100 µM.[1]

  • Incubate the reaction for 1-2 hours at 37°C to allow for the Staudinger ligation or click chemistry reaction to proceed.[1]

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by acetone (B3395972) precipitation.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.

  • Wash the membrane extensively with TBST.

  • Visualize the biotinylated proteins using a chemiluminescent substrate and an appropriate imaging system.

G Figure 2: Experimental Workflow for this compound Probe Application cluster_0 In-Cell Labeling cluster_1 Downstream Analysis cluster_2 Detection Methods start Live Cells in Culture treat Treat with this compound Probe start->treat wash Wash to Remove Excess Probe treat->wash lyse Cell Lysis wash->lyse ligate Ligate with Reporter (Biotin or Fluorophore) lyse->ligate wb Western Blot (Biotin) ligate->wb microscopy Fluorescence Microscopy (Fluorophore) ligate->microscopy ms Mass Spectrometry (Biotin) ligate->ms

Figure 2: Experimental Workflow for this compound Probe Application

Signaling Pathways and Cellular Processes

The this compound probe and its more potent successor, DAz-2, are invaluable tools for investigating the role of protein sulfenylation in a wide array of cellular processes. Application of these probes in a tumor cell line led to the identification of over 175 new candidate sulfenic acid-modified proteins, in addition to 14 already known ones.[2][5] These proteins are implicated in diverse signaling pathways and cellular functions, including:

  • Signal Transduction: Regulation of kinases, phosphatases, and transcription factors.

  • DNA Repair: Components of the DNA damage response pathway.

  • Metabolism: Enzymes involved in glycolysis and other metabolic pathways.

  • Protein Synthesis and Folding: Ribosomal proteins and chaperones in the endoplasmic reticulum.

  • Redox Homeostasis: Antioxidant enzymes and other proteins involved in maintaining cellular redox balance.

  • Nuclear Transport and Vesicle Trafficking: Proteins that regulate the movement of molecules within and between cellular compartments.

The ability of this compound to label these proteins in living cells provides a snapshot of the "sulfenome" under specific physiological or pathological conditions, offering insights into how redox signaling modulates cellular function.

G Figure 3: Conceptual Signaling Pathway Involving Protein Sulfenylation ROS Cellular Stress (e.g., H₂O₂) Protein_Inactive Protein-SH (Inactive) ROS->Protein_Inactive Oxidation Protein_Active Protein-SOH (Active) Protein_Inactive->Protein_Active Cysteine Sulfenylation DAz_1 This compound Probe Protein_Active->DAz_1 Detection Downstream Downstream Cellular Response (e.g., Gene Expression, Cell Proliferation) Protein_Active->Downstream Signal Transduction

Figure 3: Conceptual Signaling Pathway Involving Protein Sulfenylation

References

understanding DAz-1 selectivity for sulfenic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity of DAz-1 for Sulfenic Acid

Introduction

The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that regulates a vast array of cellular processes, from signal transduction to enzyme catalysis.[1][2] This redox-based regulation often involves the initial formation of a cysteine sulfenic acid (Cys-SOH), a highly reactive and transient intermediate.[3][4] The ability to specifically detect and profile protein sulfenylation in a physiological context is therefore essential for understanding redox signaling pathways. This compound (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a cell-permeable chemical probe designed for this purpose.[1][2] It enables the selective labeling of sulfenic acid-modified proteins directly within living cells, providing a powerful tool for researchers, scientists, and drug development professionals.[1]

This guide provides a detailed technical overview of this compound, focusing on its mechanism, selectivity, and the experimental protocols for its application in identifying and visualizing the "sulfenome."

Core Mechanism of this compound

This compound's functionality is based on two key chemical features: a sulfenic acid-reactive warhead and a bio-orthogonal handle for detection.

  • Selective Trapping of Sulfenic Acid: The core of this compound's selectivity lies in its 1,3-cyclohexanedione (B196179) moiety, which is an analog of dimedone.[1] This C-nucleophile reacts specifically and chemoselectively with the electrophilic sulfur of a sulfenic acid in aqueous environments.[1][5] The reaction forms a stable, covalent thioether adduct, effectively "trapping" the transient sulfenic acid modification.[1]

  • Bio-orthogonal Detection: this compound is functionalized with an azide (B81097) (-N3) group.[1][2] This azide serves as a chemical handle that is inert to most biological functional groups but can be selectively ligated to probes containing a phosphine (B1218219) or an alkyne group.[1][6] The most common method is the Staudinger ligation, which couples the azide to a phosphine-derivatized reporter tag, such as biotin (B1667282), for subsequent enrichment or visualization.[1]

G cluster_product Product DAz1 This compound Probe (1,3-cyclohexanedione + Azide handle) Adduct Stable Thioether Adduct (Protein-Cys-S-DAz-1) DAz1->Adduct Nucleophilic Attack ProtSOH Protein-Cys-SOH (Sulfenic Acid) ProtSOH->Adduct Covalent Bonding

This compound reacts with sulfenic acid to form a stable adduct.

Data on this compound Properties and Selectivity

The utility of any chemical probe is defined by its selectivity for the target of interest over other potentially reactive species. This compound, being a dimedone-based probe, exhibits high chemoselectivity for sulfenic acid.

Chemical and Physical Properties
PropertyValueReference
Formal Name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide[2]
Synonym Click Tag™ this compound[2]
CAS Number 1112977-84-0[2]
Molecular Formula C₁₀H₁₄N₄O₃[2]
Permeability Cell-permeable[1][2]
Selectivity Profile

Studies on dimedone-based probes have demonstrated their inertness towards a wide range of biological nucleophiles and other cysteine oxidation states. This high degree of selectivity is crucial for minimizing off-target labeling and ensuring that the detected signals originate specifically from sulfenylated proteins.

Potential ReactantCysteine Oxidation StateReactivity with this compoundReference
Sulfenic Acid Cys-SOHYes (Specific) [1][2]
Thiol / Thiolate Cys-SH / Cys-S⁻No[5]
Sulfinic Acid Cys-SO₂HNo[5]
Sulfonic Acid Cys-SO₃HNo[1]
Disulfide Cys-S-S-CysNo[5]
S-nitrosothiol Cys-SNONo[5]
Other Nucleophiles Ser-OH, Lys-NH₂No[5]

Note: While this compound is highly selective, it is considered a less sensitive probe for sulfenic acid detection compared to its analog, DAz-2, which exhibits improved potency.[2][7][8]

Experimental Protocols

The following are generalized methodologies for the use of this compound, derived from published studies.[1] Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Protocol 1: Live Cell Labeling of Sulfenic Acid-Modified Proteins

This protocol describes the treatment of live cells with this compound to label endogenous sulfenylated proteins.

  • Cell Culture: Plate and culture cells of interest to the desired confluency.

  • Induction of Oxidative Stress (Optional): To increase the signal, cells can be treated with an oxidant such as H₂O₂ (e.g., 100 µM - 1 mM) for a short period (e.g., 5-15 minutes) to induce protein sulfenylation. Include an untreated control.

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture media to a final concentration, typically in the range of 1-5 mM.

    • Remove the existing media from the cells and add the this compound containing media.

    • Incubate the cells for 1-2 hours at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay). The lysate is now ready for downstream detection via Staudinger ligation.

Protocol 2: Detection of Labeled Proteins by Western Blot

This protocol details the visualization of this compound labeled proteins following cell lysis.

  • Staudinger Ligation:

    • To a normalized amount of protein lysate (e.g., 50 µg), add a phosphine-biotin (B157780) conjugate (e.g., Biotin-PEG₃-phosphine).

    • Incubate the reaction for 1-2 hours at room temperature to allow for the ligation of biotin to the azide handle on this compound.

  • SDS-PAGE and Western Blotting:

    • Add SDS-PAGE loading buffer to the samples and boil.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a streptavidin-horseradish peroxidase (Strep-HRP) conjugate diluted in blocking buffer.

    • Wash the membrane extensively with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the biotinylated (i.e., sulfenylated) proteins using an imaging system.

Visualization of Workflows and Pathways

Cellular Cysteine Oxidation Pathway

Reactive oxygen species (ROS) can oxidize cysteine thiols to various states. This compound is designed to specifically capture the initial, reversible sulfenic acid state before further, often irreversible, oxidation occurs.

G Thiol Protein-Cys-SH (Thiol) SOH Protein-Cys-SOH (Sulfenic Acid) Thiol->SOH ROS (e.g., H₂O₂) Reversible SOH->Thiol Reduction SO2H Protein-Cys-SO2H (Sulfinic Acid) SOH->SO2H Further Oxidation Irreversible Disulfide Protein-S-S-R (Disulfide) SOH->Disulfide + R-SH Reversible SO3H Protein-Cys-SO3H (Sulfonic Acid) SO2H->SO3H Further Oxidation Irreversible Disulfide->Thiol Reduction

The central role of sulfenic acid in cysteine oxidation.
This compound Experimental Workflow for Sulfenome Profiling

The application of this compound involves a multi-step workflow that begins with live-cell labeling and culminates in the identification or visualization of modified proteins.

G cluster_cell In Vivo / In Vitro cluster_ligation Detection Preparation cluster_analysis Downstream Analysis LiveCells Live Cells or Protein Mixture AddDAz1 Incubate with this compound LiveCells->AddDAz1 Lysis Cell Lysis & Homogenization AddDAz1->Lysis Ligation Staudinger Ligation with Phosphine-Biotin Lysis->Ligation WB SDS-PAGE & Western Blot Ligation->WB Visualization Enrich Streptavidin Affinity Enrichment Ligation->Enrich Proteomics Detect Detection with Streptavidin-HRP WB->Detect Digest Tryptic Digest Enrich->Digest MS LC-MS/MS Analysis Digest->MS

General workflow for this compound based sulfenome analysis.

References

DAz-1 Chemical Probe: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAz-1 is a pioneering, cell-permeable chemical probe designed for the specific detection and identification of sulfenic acid-modified proteins within a living cellular environment. The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification in redox-mediated signal transduction. However, the transient and reactive nature of sulfenic acids makes their detection challenging. The development of this compound by the research group of Kate S. Carroll provided a vital tool to capture and analyze these fleeting modifications, thereby advancing our understanding of cellular redox biology.[1][2] This guide provides an in-depth overview of the discovery, synthesis, and experimental application of the this compound probe for researchers, scientists, and professionals in drug development.

This compound's design incorporates a dimedone-like scaffold that selectively reacts with sulfenic acids and an azide (B81097) handle for subsequent bio-orthogonal ligation. This allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, enabling the enrichment, identification, and visualization of proteins bearing this specific modification.[2] An improved analog, DAz-2, was later developed and exhibits significantly higher potency.[1][3]

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for the this compound chemical probe.

PropertyValueSource
IUPAC Name N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide[4]
Molecular Formula C₁₀H₁₄N₄O₃[4][5]
Molecular Weight 238.2 g/mol [5]
CAS Number 1112977-84-0[5]
Appearance Solid-
Solubility Miscible in DMF, DMSO, Ethanol. 20 mg/ml in PBS (pH 7.2)[5]
Excitation Wavelength 256 nm[5]
Chemical Structure
alt text
[4]
SMILES O=C(C1)CC(C(NCCCN=[N+]=[N-])=O)CC1=O[5]
InChI InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17)[4][5]

Signaling Pathway and Mechanism of Action

This compound does not directly participate in or trigger signaling pathways. Instead, it serves as a crucial tool for identifying protein sulfenic acid modifications that are integral components of redox-mediated signaling. The probe's mechanism of action is predicated on the nucleophilic character of its dimedone-like ring system, which selectively attacks the electrophilic sulfur atom of a sulfenic acid. This reaction forms a stable thioether linkage. The azide group on the probe remains available for subsequent bio-orthogonal conjugation, such as the Staudinger ligation with phosphine-based reporters or copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Below is a diagram illustrating the general mechanism of protein sulfenic acid detection using this compound.

DAz1_Mechanism cluster_protein Protein Prot_SH Protein-SH (Cysteine) Prot_SOH Protein-SOH (Sulfenic Acid) Prot_SH->Prot_SOH DAz1 This compound Probe Prot_SOH->DAz1 Covalent Labeling ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Prot_SH Oxidation DAz1_Protein This compound Labeled Protein DAz1->DAz1_Protein Reporter Reporter Molecule (e.g., Biotin-Phosphine) DAz1_Protein->Reporter Staudinger Ligation or Click Chemistry Detected_Protein Detected Protein (for enrichment/visualization) Reporter->Detected_Protein

Caption: Mechanism of this compound for labeling and detecting protein sulfenic acids.

Experimental Protocols and Workflows

The following are detailed methodologies for the synthesis of this compound and its application in detecting protein sulfenic acids in living cells.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry reactions. The following protocol is a general guide based on the likely synthetic route.

Materials:

Procedure:

  • Synthesis of the Carboxylic Acid Precursor: The dimedone-like core needs to be functionalized with a carboxylic acid. This can be achieved through various methods, such as carboxylation of 1,3-cyclohexanedione.

  • Amide Coupling: The carboxylic acid precursor is then coupled with 3-azido-1-propanamine.

    • Dissolve the carboxylic acid precursor in an anhydrous solvent like DMF.

    • Add an activating agent such as EDC and an amine base.

    • Slowly add 3-azido-1-propanamine to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Purification:

    • Upon completion, the reaction mixture is worked up using standard extraction procedures.

    • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Note: For a detailed, step-by-step synthesis protocol, it is highly recommended to consult the supporting information of the primary literature by Carroll and colleagues.

Application of this compound for In-Cell Protein Labeling

This protocol outlines the general workflow for labeling sulfenic acid-modified proteins in mammalian cells.[2][6]

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphine- or alkyne-biotin reporter

  • Streptavidin-HRP for Western blotting or streptavidin beads for enrichment

  • SDS-PAGE gels and Western blotting equipment

Experimental Workflow Diagram:

DAz1_Workflow cluster_downstream Downstream Analysis Options start Start: Cultured Cells treat_cells 1. Treat cells with H₂O₂ (optional) to induce oxidative stress start->treat_cells add_daz1 2. Incubate with this compound (e.g., 1 mM for 15 min) treat_cells->add_daz1 wash_cells 3. Wash cells with PBS to remove excess probe add_daz1->wash_cells lyse_cells 4. Lyse cells to obtain protein extract wash_cells->lyse_cells add_reporter 5. Add phosphine-biotin (B157780) reporter (e.g., 100 µM for 2h) lyse_cells->add_reporter analysis 6. Downstream Analysis add_reporter->analysis western_blot Western Blot with Streptavidin-HRP analysis->western_blot Visualization enrichment Affinity Enrichment with Streptavidin Beads analysis->enrichment Identification ms_analysis Mass Spectrometry for Protein ID enrichment->ms_analysis

Caption: General experimental workflow for this compound labeling in living cells.

Detailed Procedure:

  • Cell Culture and Treatment: Plate and culture cells to the desired confluency. If inducing oxidative stress, treat the cells with a reagent like hydrogen peroxide (e.g., 50-100 µM) for a short period (e.g., 20 minutes) at 37°C.[6]

  • This compound Labeling: Add this compound to the cell culture medium to a final concentration of approximately 1 mM. Incubate for 15-30 minutes at 37°C.[6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Bio-orthogonal Ligation: To the cell lysate, add the phosphine- or alkyne-biotin reporter molecule (e.g., to a final concentration of 100 µM). Incubate for 1-2 hours at room temperature to allow for the Staudinger ligation or click chemistry reaction to proceed.[2][6]

  • Sample Preparation for Analysis:

    • For Western Blotting: Quench the reaction and prepare protein samples for SDS-PAGE.

    • For Enrichment: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to visualize the this compound labeled proteins.[6]

    • Mass Spectrometry: Elute the captured proteins from the streptavidin beads and analyze by mass spectrometry to identify the sulfenic acid-modified proteins.

Conclusion

The this compound chemical probe has been a foundational tool for the study of protein sulfenic acid modifications. Its cell-permeability and bio-orthogonal handle have enabled the profiling of these elusive post-translational modifications in their native cellular context. While more sensitive probes like DAz-2 have since been developed, the principles behind the design and application of this compound remain central to the field of redox chemical biology. This guide provides the core technical information necessary for researchers to understand and utilize this important chemical tool.

References

Unveiling Protein Oxidation Pathways: An In-depth Technical Guide to the DAz-1 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical probe DAz-1, a powerful tool for the detection and analysis of protein sulfenylation, a key post-translational modification in oxidative signaling pathways. This document details the core principles of this compound chemistry, provides in-depth experimental protocols for its application, and presents its utility in elucidating the role of protein oxidation in cellular processes and disease.

Introduction to this compound and Protein Sulfenylation

Reactive oxygen species (ROS) are integral to cellular signaling, and their effects are often mediated through the oxidative modification of proteins. One of the initial and reversible oxidative post-translational modifications of cysteine residues is the formation of sulfenic acid (-SOH). This modification can act as a molecular switch, altering protein function and propagating redox signals within the cell.[1]

This compound (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed to specifically and covalently react with sulfenic acid-modified proteins.[1][2] Its small size allows for efficient uptake into living cells, enabling the labeling of sulfenylated proteins in their native environment.[2] The this compound probe contains two key functional groups: a 1,3-dicarbonyl moiety that selectively targets and reacts with the sulfenic acid, and an azide (B81097) group that serves as a handle for subsequent bioorthogonal ligation, commonly known as "click chemistry."[1][2] This allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, for downstream analysis.[1]

Chemical Properties of this compound:

PropertyValue
Formal Name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide
Molecular Formula C₁₀H₁₄N₄O₃
Formula Weight 238.2
Solubility DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 20 mg/ml
λmax 256 nm

Experimental Workflow Overview

The general workflow for utilizing this compound to study protein sulfenylation involves several key steps. This process allows for the selective capture and identification of proteins that have undergone this specific oxidative modification.

DAz-1_Experimental_Workflow This compound Experimental Workflow start Start: Cells or Tissue cell_treatment Cell Treatment with this compound start->cell_treatment lysis Cell Lysis cell_treatment->lysis click_chemistry Click Chemistry (e.g., with Biotin-Alkyne) lysis->click_chemistry enrichment Affinity Purification (Streptavidin beads) click_chemistry->enrichment analysis Downstream Analysis enrichment->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms end End: Data Interpretation wb->end ms->end

This compound Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of protein sulfenylation using this compound.

Cell Labeling with this compound

This protocol describes the in situ labeling of sulfenic acid-modified proteins in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound probe (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Oxidant of choice (e.g., H₂O₂, optional)

Protocol:

  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium. The final concentration of this compound may need to be optimized, but a starting point of 1 mM is often used.[3]

  • (Optional) To induce oxidative stress, treat the cells with an oxidant such as H₂O₂ (e.g., 50-100 µM) for a predetermined time (e.g., 15-30 minutes) at 37°C.[3]

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the this compound containing medium to the cells and incubate for 1 hour at 37°C.

  • After incubation, remove the this compound containing medium and wash the cells three times with ice-cold PBS to remove any unreacted probe.

  • Proceed immediately to cell lysis.

Cell Lysis and Protein Extraction

This protocol outlines the preparation of cell lysates for subsequent click chemistry and analysis.

Materials:

  • This compound labeled cells

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • After washing, add ice-cold lysis buffer to the plate of this compound labeled cells.

  • Using a cell scraper, scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Click Chemistry for Biotinylation of this compound Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin reporter to the azide group of this compound.

Materials:

  • This compound labeled protein lysate

  • Biotin-alkyne (or other alkyne-functionalized reporter)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

Protocol:

  • In a microcentrifuge tube, combine the following reagents in order:

    • Protein lysate (e.g., 1 mg of total protein)

    • Biotin-alkyne (final concentration of 100 µM)

    • TCEP (final concentration of 1 mM, from a fresh 50 mM stock in water)

    • TBTA (final concentration of 100 µM, from a 1.7 mM stock in DMSO)

  • Vortex briefly to mix.

  • Add CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water).

  • Add sodium ascorbate to a final concentration of 1 mM (from a fresh 50 mM stock in water) to initiate the reaction.

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • The biotinylated protein lysate is now ready for downstream applications.

Western Blot Analysis of Sulfenylated Proteins

This protocol allows for the detection of biotinylated proteins by streptavidin-HRP.

Materials:

  • Biotinylated protein lysate

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

Protocol:

  • Separate the biotinylated proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an ECL detection reagent and an appropriate imaging system.

Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins and their preparation for identification by mass spectrometry.

Materials:

  • Biotinylated protein lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt, urea, and low salt washes)

  • Elution buffer (e.g., sample buffer for on-bead digestion or biotin-containing buffer for elution)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Protocol:

  • Incubate the biotinylated protein lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins.

  • For on-bead digestion, resuspend the beads in a digestion buffer, reduce with DTT, alkylate with IAA, and digest with trypsin overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • The peptides are now ready for analysis by LC-MS/MS.

Signaling Pathways Investigated with Sulfenic Acid Probes

The study of protein sulfenylation using probes like this compound and its more sensitive analog DAz-2 has provided insights into various signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling is a key pathway in cell proliferation and survival. Studies have shown that upon EGF stimulation, there is an increase in intracellular H₂O₂, leading to the sulfenylation of specific proteins, including EGFR itself.[4][5] This oxidative modification can enhance the kinase activity of EGFR, thus propagating the downstream signal.[6]

EGFR_Signaling_Sulfenylation EGFR Signaling and Protein Sulfenylation EGF EGF EGFR EGFR EGF->EGFR Binds H2O2 H₂O₂ EGFR->H2O2 Induces production EGFR_SOH EGFR-SOH (Sulfenylated) EGFR->EGFR_SOH H2O2->EGFR Oxidizes PTP PTP H2O2->PTP Oxidizes Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/AKT) EGFR_SOH->Downstream Enhanced Kinase Activity PTP_SOH PTP-SOH (Inactive) PTP->PTP_SOH PTP_SOH->EGFR Inhibition of dephosphorylation

EGFR Signaling and Protein Sulfenylation
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glycolysis

GAPDH is a key enzyme in glycolysis, but it also plays roles in other cellular processes. The active site cysteine of GAPDH is highly susceptible to oxidation.[7] Sulfenylation of GAPDH inhibits its glycolytic activity, diverting the metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP). This shift enhances the production of NADPH, which is crucial for the cellular antioxidant response.[7]

GAPDH_Sulfenylation_Pathway GAPDH Sulfenylation and Metabolic Shift Oxidative_Stress Oxidative Stress (e.g., H₂O₂) GAPDH GAPDH Oxidative_Stress->GAPDH Oxidizes GAPDH_SOH GAPDH-SOH (Sulfenylated) GAPDH->GAPDH_SOH Glycolysis Glycolysis GAPDH_SOH->Glycolysis Inhibits PPP Pentose Phosphate Pathway (PPP) GAPDH_SOH->PPP Diverts flux to NADPH NADPH PPP->NADPH Produces Antioxidant_Response Antioxidant Response NADPH->Antioxidant_Response Supports

References

The Emerging Role of Sulfenic Acid Modification in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that plays a pivotal role in cellular signal transduction.[1][2][3] Among the various oxidative modifications, the formation of sulfenic acid (Cys-SOH) represents a key, often transient, intermediate that acts as a molecular switch in response to reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[2][3][4] Once considered solely a marker of oxidative damage, it is now evident that protein S-sulfenylation is a highly regulated process that modulates the function of a diverse array of proteins, thereby influencing numerous cellular processes including proliferation, apoptosis, and metabolism.[5][6]

This in-depth technical guide provides a comprehensive overview of the core principles of sulfenic acid modification in cell signaling. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this dynamic post-translational modification. This guide details the formation and reactivity of sulfenic acid, summarizes key quantitative data, provides detailed experimental protocols for its detection, and illustrates its role in critical signaling pathways.

The Chemistry of Sulfenic Acid: Formation and Reactivity

Sulfenic acid is the initial, two-electron oxidation product of a cysteine thiol group.[2][4] This reaction is most commonly mediated by H₂O₂, which is now recognized as a significant second messenger in cellular signaling.[3] The propensity of a particular cysteine residue to undergo sulfenylation is influenced by its local protein microenvironment, which can lower the pKa of the thiol group, making it more susceptible to oxidation.[7]

The sulfenic acid moiety is highly reactive and can undergo several subsequent reactions, dictating its signaling output:

  • Reduction: The modification can be reversed back to a thiol by cellular reductants such as thioredoxin, restoring the protein's original function.

  • Disulfide Bond Formation: It can react with another thiol to form an intramolecular or intermolecular disulfide bond, a common mechanism in redox signaling.

  • Further Oxidation: In the presence of high oxidant concentrations, sulfenic acid can be irreversibly oxidized to sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids.[2][4]

  • Reaction with Nucleophiles: The electrophilic sulfur atom of sulfenic acid can react with various nucleophiles. This reactivity is exploited by chemical probes, such as dimedone and its derivatives, for its specific detection.[7][8]

Quantitative Data in Sulfenic Acid Research

The study of sulfenic acid modifications often involves quantitative measurements to understand the kinetics and stoichiometry of their formation and reaction. The following tables summarize key quantitative data from the literature.

ParameterValueProtein/SystemReference
Second-order rate constant for H₂O₂ reaction with thiols ~20 M⁻¹s⁻¹Small molecule thiols[9]
Second-order rate constant for DCP-Bio1 with fRMsr-SOH 0.12 ± 0.012 mM⁻¹min⁻¹E. coli fRMsr[10]
Second-order rate constant for dimedone with sulfenic acid model 11.8 M⁻¹s⁻¹Dipeptide cyclic sulfenamide[7][11]
Second-order rate constant for IAM with AhpC-SOH 0.10 M⁻¹s⁻¹S. typhimurium AhpC[12]
Second-order rate constant for MMTS with AhpC-SOH 1.1 ± 0.3 min⁻¹ (pseudo-first order)S. typhimurium AhpC[12]
pKa of model sulfenic acid 7.1Dipeptide cyclic sulfenamide[7]

Table 1: Kinetic Parameters of Sulfenic Acid Formation and Detection. This table provides a summary of reaction rates for the formation of sulfenic acid by H₂O₂ and its detection by various chemical probes.

ConditionConcentrationCell/Tissue TypeEffectReference
H₂O₂ Treatment 10 µM - 100 µMIsolated perfused heartSignificant, widespread protein sulfenic acid formation[13]
H₂O₂ Treatment 1 mM - 10 mMIsolated perfused heartProgressive loss of sulfenic acid signal (further oxidation)[13]
1,2-NQ Exposure As low as 3 µMBEAS-2B cellsInduces H₂O₂-dependent protein sulfenylation[14]

Table 2: Exogenous Induction of Protein Sulfenylation. This table outlines the concentrations of common oxidants used to induce detectable levels of sulfenic acid modification in cellular and tissue models.

Experimental Protocols for the Detection and Analysis of Sulfenic Acid Modifications

A variety of methods have been developed to detect and quantify protein sulfenylation. These techniques range from direct detection by mass spectrometry to indirect methods involving chemical probes.

Protocol 1: In-Gel Fluorescence Detection of Sulfenylated Proteins

This protocol is designed for the visualization of sulfenylated proteins within a protein lysate using a fluorescently-tagged dimedone probe.[8]

Materials:

  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

  • Fluorescent dimedone probe (e.g., DCP-FL1).[8]

  • N-ethylmaleimide (NEM).

  • Catalase.

  • SDS-PAGE reagents and equipment.

  • Fluorescence gel scanner.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. For investigating induced oxidation, treat cells with an oxidizing agent (e.g., H₂O₂) for the specified time.

  • Cell Lysis and Labeling:

    • Prepare lysis buffer containing 1 mM fluorescent dimedone probe, 10 mM NEM, and 200 U/mL catalase. The inclusion of the alkylating agent NEM and the H₂O₂ scavenger catalase is crucial to prevent post-lysis artifacts.[8]

    • Wash cells with ice-cold PBS and lyse with the prepared lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • SDS-PAGE and Fluorescence Scanning:

    • Determine the protein concentration of the supernatant.

    • Add SDS-PAGE sample buffer to the desired amount of protein lysate.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters.

Protocol 2: Biotin-Dimedone Pull-Down Assay for Enrichment of Sulfenylated Proteins

This protocol describes the enrichment of sulfenylated proteins from a cell lysate using a biotin-tagged dimedone probe followed by streptavidin affinity purification.[15][16][17]

Materials:

  • Lysis buffer (as in Protocol 1).

  • Biotin-dimedone probe (e.g., DCP-Bio1).[8]

  • NEM and Catalase.

  • Streptavidin-agarose beads.

  • Wash Buffer 1: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1% Triton X-100.

  • Wash Buffer 2: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% SDS.

  • Wash Buffer 3: 50 mM Tris-HCl (pH 7.5).

  • Elution Buffer: 2X SDS-PAGE sample buffer with 50 mM DTT.

Procedure:

  • Cell Lysis and Labeling: Follow steps 1 and 2 from Protocol 1, substituting the fluorescent probe with a biotin-dimedone probe (e.g., 1 mM DCP-Bio1).

  • Affinity Capture:

    • Incubate the protein lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Collect the beads by centrifugation.

  • Washing:

    • Perform stringent washes to remove non-specifically bound proteins. Sequentially wash the beads with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.

  • Elution:

    • Elute the captured proteins by boiling the beads in Elution Buffer for 10 minutes.

  • Downstream Analysis: The eluted proteins can be analyzed by Western blotting for a specific protein of interest or subjected to proteomic analysis by mass spectrometry.

Protocol 3: Mass Spectrometry-Based Identification of Sulfenylation Sites

This protocol outlines the general workflow for identifying the specific cysteine residues that are sulfenylated using mass spectrometry.[8][18]

Procedure:

  • Protein Preparation and Labeling:

    • Enrich sulfenylated proteins using the Biotin-Dimedone Pull-Down Assay (Protocol 2).

    • Elute the proteins from the streptavidin beads.

  • In-Solution or In-Gel Digestion:

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database.

    • Specify a variable modification on cysteine residues corresponding to the mass of the dimedone adduct (+138 Da for dimedone itself).[1]

    • The identification of peptides with this specific mass shift will pinpoint the sites of sulfenylation.

Role of Sulfenic Acid Modification in Key Signaling Pathways

Sulfenic acid modification has been shown to regulate a variety of signaling pathways, often by modulating the activity of key enzymes like kinases and phosphatases.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling is a crucial pathway that governs cell proliferation, survival, and differentiation. Recent studies have shown that H₂O₂ can directly oxidize a specific cysteine residue (Cys797) within the catalytic domain of EGFR. This sulfenylation event enhances the kinase activity of EGFR, thereby promoting downstream signaling.[3]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization H2O2 H₂O₂ EGFR->H2O2 Activation of NADPH Oxidases EGFR_active EGFR (Active) Cys797-SOH H2O2->EGFR Oxidation of Cys797 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_active->Downstream Enhanced Kinase Activity Proliferation Cell Proliferation, Survival Downstream->Proliferation

Figure 1: EGFR signaling pathway regulated by sulfenic acid modification.

Protein Tyrosine Phosphatase (PTP) Regulation

Protein tyrosine phosphatases (PTPs) are critical negative regulators of tyrosine kinase signaling pathways. The catalytic cysteine in the active site of PTPs is highly susceptible to oxidation.[19] Oxidation of this cysteine to a sulfenic acid leads to the reversible inactivation of the phosphatase. This inactivation allows for a sustained phosphorylation signal, amplifying the downstream effects of growth factors and other stimuli.[19]

PTP_Regulation cluster_signaling Tyrosine Kinase Signaling cluster_regulation Redox Regulation of PTP RTK Receptor Tyrosine Kinase (e.g., EGFR) Substrate_P Phosphorylated Substrate RTK->Substrate_P Phosphorylation Signal Downstream Signal Amplification Substrate_P->Signal PTP_active PTP (Active) Cys-SH PTP_active->Substrate_P Dephosphorylation PTP_inactive PTP (Inactive) Cys-SOH H2O2 H₂O₂ H2O2->PTP_active Oxidation Reductants Cellular Reductants (e.g., Thioredoxin) Reductants->PTP_inactive Reduction

Figure 2: Redox regulation of Protein Tyrosine Phosphatases (PTPs).

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascades are central to the regulation of a wide range of cellular processes. Emerging evidence suggests that components of the MAPK pathway, including the ERK kinases, can be directly regulated by sulfenic acid modification.[3][20] Oxidation of specific cysteine residues in these kinases can modulate their activity, adding another layer of complexity to the regulation of this critical signaling network.[3][21]

MAPK_Signaling Stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) H2O2 H₂O₂ Stimulus->H2O2 MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPK MAPK (ERK) Cys-SH H2O2->MAPK Sulfenylation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPKK->MAPK MAPK_SOH MAPK (ERK) Cys-SOH (Altered Activity) Transcription Transcription Factors MAPK_SOH->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Figure 3: Regulation of the MAPK signaling cascade by sulfenic acid modification.

Conclusion

The reversible S-sulfenylation of proteins is a fundamental mechanism of redox signaling that is integral to a vast array of cellular functions. Its transient nature and reactivity have historically made it a challenging modification to study. However, with the development of sophisticated chemical probes and advanced mass spectrometry techniques, the field is rapidly advancing. A deeper understanding of the sulfenome and its regulatory roles in signaling pathways holds immense promise for the identification of novel therapeutic targets and the development of innovative strategies for the treatment of diseases associated with aberrant redox signaling, including cancer and neurodegenerative disorders. This guide provides a solid foundation for researchers to explore the exciting and rapidly evolving field of sulfenic acid biology.

References

DAz-1 as a Tool for Redox Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification in redox-regulated signaling pathways. Understanding the "sulfenome" is paramount for elucidating cellular responses to oxidative stress and for the development of novel therapeutics. DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a pioneering, cell-permeable chemical probe designed for the specific detection and identification of sulfenic acid-modified proteins in living cells. Its compact structure and bioorthogonal azide (B81097) handle make it an invaluable tool for capturing the transient nature of protein sulfenylation. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its application, and a comparative analysis with its more potent analog, DAz-2.

Introduction to this compound

Redox-sensitive cysteine residues act as molecular switches, sensing reactive oxygen species (ROS) and translating these signals into functional changes within the cell.[1] The initial, reversible oxidation of a cysteine thiol to sulfenic acid is a key event in this process.[2] this compound is a chemical probe engineered to selectively react with these sulfenic acid moieties.[3]

Key Features of this compound:

  • Cell Permeability: Its small size allows it to readily cross cell membranes, enabling the labeling of proteins in their native cellular environment.[3]

  • Chemoselectivity: The 1,3-dione functionality of this compound reacts specifically with the nucleophilic sulfenic acid, ensuring targeted labeling.[3]

  • Bioorthogonal Handle: this compound possesses an azide group that does not react with endogenous cellular components. This "click" handle allows for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorophores, via the Staudinger ligation.[3][4] This two-step approach decouples the labeling event from the detection, providing experimental flexibility.[3]

Mechanism of Action and Experimental Workflow

The utility of this compound in redox biology research stems from a multi-step workflow that allows for the detection, enrichment, and identification of sulfenylated proteins.

Labeling and Detection Cascade

The general workflow for utilizing this compound is as follows:

  • In Situ Labeling: Live cells are treated with this compound. The probe permeates the cells and covalently attaches to proteins bearing sulfenic acid modifications.

  • Cell Lysis: After labeling, the cells are lysed to release the this compound-tagged proteins.

  • Staudinger Ligation: The azide handle on the labeled proteins is reacted with a phosphine-conjugated reporter molecule (e.g., phosphine-biotin). This forms a stable amide bond.[4]

  • Downstream Analysis: The tagged proteins can then be visualized by western blot, enriched for proteomic analysis, or imaged via fluorescence microscopy, depending on the chosen reporter.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: "General experimental workflow for this compound."

Data Presentation: Quantitative Comparison of this compound and Analogs

While this compound is a foundational tool, a more sensitive analog, DAz-2, has been developed.[1][5] DAz-2 exhibits improved potency for labeling sulfenic acid-modified proteins both in vitro and in cells.[5]

ProbeRelative PotencyKey Structural DifferenceReference
This compound BaselineAmide linkage at C-6 of the diketone[3]
DAz-2 Significantly ImprovedHydrocarbon linker at C-4 of the diketone[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: In Situ Labeling of Sulfenic Acid-Modified Proteins in Mammalian Cells

This protocol describes the labeling of sulfenic acid-modified proteins in live mammalian cells using this compound.

Materials:

  • Mammalian cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxidant (e.g., H₂O₂, tert-butyl hydroperoxide (t-BOOH)) for positive control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Culture cells to approximately 80-90% confluency.

  • Induction of Oxidative Stress (Positive Control): To induce sulfenic acid formation, treat cells with an oxidant. For example, incubate cells with 200 µM H₂O₂ or t-BOOH in serum-free medium for 15-30 minutes at 37°C. A vehicle-treated control (e.g., PBS) should be run in parallel.

  • This compound Labeling:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1 mM.

    • Remove the medium from the cells and add the this compound containing medium.

    • Incubate the cells for 1 hour at 37°C.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the this compound labeled proteins.

Protocol 2: Staudinger Ligation with Phosphine-Biotin (B157780)

This protocol details the attachment of a biotin tag to this compound labeled proteins.

Materials:

  • This compound labeled protein lysate from Protocol 4.1

  • Phosphine-PEG₃-Biotin

  • DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Phosphine-Biotin Stock: Dissolve Phosphine-PEG₃-Biotin in DMSO or DMF to create a 10 mM stock solution.[4]

  • Ligation Reaction:

    • To the clarified cell lysate, add the Phosphine-PEG₃-Biotin stock solution to a final concentration of 100-200 µM.[4]

    • Incubate the reaction mixture at 37°C for 2-4 hours or at room temperature for 16-24 hours with gentle rotation.[4]

  • Removal of Excess Reagent: After incubation, remove the unreacted phosphine-biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[4]

Protocol 3: Western Blot Analysis of Biotinylated Proteins

This protocol is for the visualization of biotinylated proteins by western blot.

Materials:

  • Biotinylated protein lysate from Protocol 4.2

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysate.

  • SDS-PAGE: Separate 25-50 µg of biotinylated protein lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the biotinylated proteins using an imaging system.

Protocol 4: Enrichment of Biotinylated Proteins for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins using streptavidin beads for subsequent proteomic analysis.

Materials:

  • Biotinylated protein lysate from Protocol 4.2

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., high salt, urea (B33335), and detergent-containing buffers)

  • Elution buffer (e.g., high concentration of biotin in a denaturing buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Binding: Incubate the biotinylated protein lysate with the streptavidin beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and remove the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffer, urea buffer, and detergent-containing buffer.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, on-bead digestion with trypsin is often preferred to avoid the elution of streptavidin.

  • Sample Preparation for Mass Spectrometry: The enriched proteins or peptides are then processed (e.g., reduction, alkylation, and digestion if not already performed on-bead) and desalted for mass spectrometry analysis.

Mandatory Visualizations

Signaling Pathway: EGFR Sulfenylation

Epidermal Growth Factor Receptor (EGFR) signaling can induce the production of H₂O₂, leading to the sulfenylation of key proteins in the pathway, including EGFR itself at Cys797.[7][8] This modification can enhance its kinase activity.[7][8] this compound and its analogs can be used to study this redox regulation.

EGFR_Sulfenylation

Experimental Workflow: Proteomic Identification

The workflow for identifying sulfenylated proteins using this compound involves a series of steps from live cell labeling to mass spectrometry analysis and data interpretation.

Proteomics_Workflow

Logical Relationship: Probe Selectivity

This compound is designed to react with sulfenic acid, while being unreactive towards other cysteine oxidation states, ensuring the specific detection of this particular post-translational modification.

Probe_Selectivity

Conclusion

This compound has been a transformative tool in the field of redox biology, enabling researchers to capture and identify proteins modified by sulfenic acid in their native cellular context. While more sensitive probes like DAz-2 have since been developed, the principles and workflows established with this compound remain fundamental to the study of the sulfenome. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound and similar chemical probes to unravel the complex roles of cysteine oxidation in health and disease.

References

An In-depth Technical Guide to Azide-Bearing Chemical Probes for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of chemical probes are paramount for the successful investigation of complex biological systems. Among the various tools available to researchers, azide-bearing chemical probes have emerged as a cornerstone of chemical biology and proteomics, offering a versatile toolkit for elucidating protein function, identifying drug targets, and understanding disease mechanisms. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of azide-bearing probes in proteomics.

Core Principles: The Power of Bioorthogonal Chemistry

The utility of the azide (B81097) group in chemical probes lies in its ability to act as a "handle" for bioorthogonal reactions. These reactions occur selectively and efficiently in complex biological environments without interfering with native biochemical processes. The two most prominent bioorthogonal reactions involving azides are:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used for labeling proteins in cell lysates and fixed cells.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes strained cyclooctynes to react with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.[1][3]

These reactions enable the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to probe-labeled proteins.[3]

Types of Azide-Bearing Chemical Probes

A diverse array of azide-bearing probes has been developed to interrogate different aspects of the proteome. The major classes include:

  • Activity-Based Probes (ABPs): These probes are designed to covalently modify the active site of specific enzyme families, providing a direct measure of their catalytic activity.[4][5] An azide handle allows for the subsequent attachment of a reporter tag for visualization or enrichment.[6][7]

  • Unnatural Amino Acids (UAAs): Azide-containing amino acids, such as azidohomoalanine (AHA) or p-azido-L-phenylalanine (AzF), can be metabolically incorporated into newly synthesized proteins.[3][8] This enables the specific labeling and analysis of the translatome.

  • Metabolic Labeling Probes: Azide-modified metabolic precursors, such as azido (B1232118) sugars (e.g., Ac4ManNAz) and azido fatty acids (e.g., C15-az), are processed by cellular biosynthetic pathways and incorporated into glycoproteins and lipoproteins, respectively.[9][10] This allows for the study of post-translational modifications.[11]

  • Photoaffinity Probes: These probes contain a photo-reactive group (e.g., aryl azide or diazirine) in addition to an azide handle.[2][12] Upon photoactivation, the probe covalently crosslinks to interacting proteins, enabling the capture of both stable and transient protein-protein or small molecule-protein interactions.[13][14]

Data Presentation: Comparative Overview of Azide-Bearing Probes

A direct quantitative comparison between different azide-based probes is often context-dependent. However, the following table summarizes their key characteristics and reported performance metrics to aid in experimental design.

Probe TypeExample(s)Labeling PrincipleKey ApplicationsAdvantagesLimitationsSecond-Order Rate Constant (M⁻¹s⁻¹)
Activity-Based Probes (ABPs) Azido-E-64Covalent modification of the active site of a specific enzyme class (e.g., cysteine proteases).[3]Profiling enzyme activity, identifying inhibitor targets.[3]Direct measurement of enzyme activity, high specificity for the target enzyme class.[3]Limited to enzymes with a reactive active site residue; requires synthesis of specific probes for each enzyme class.[3]Not explicitly quantified, but enables effective enrichment.
Unnatural Amino Acids (UAAs) Azidohomoalanine (AHA), p-Azido-L-phenylalanine (AzF)Metabolic incorporation into newly synthesized proteins.[8]Monitoring protein synthesis, identifying newly synthesized proteins.[15]Proteome-wide labeling of newly synthesized proteins.Requires cellular machinery for incorporation; can be influenced by metabolic state.Not applicable (metabolic incorporation).
Metabolic Labeling (Sugars) N-azidoacetylmannosamine (Ac4ManNAz)Metabolic incorporation into glycoproteins.[11]Glycoprotein analysis, tracking glycosylation dynamics.[9]Enables study of specific post-translational modifications.Labeling efficiency can vary depending on cell type and metabolic pathways.Not applicable (metabolic incorporation).
Metabolic Labeling (Fatty Acids) C15:0-azide (C15-az)Metabolic incorporation into lipidated proteins.[10]Profiling protein lipidation.Allows for the study of lipid modifications.Potential for metabolic cross-talk and off-target labeling.[1]Not applicable (metabolic incorporation).
Photoaffinity Probes Aryl azides, DiazirinesUV-light induced covalent crosslinking to interacting proteins.[12][13]Identifying protein-protein and small molecule-protein interactions.[14]Captures transient and weak interactions.Can be inefficient; potential for non-specific crosslinking.Not applicable (photo-induced).

Bioorthogonal Reaction Kinetics

Reaction TypeReagentSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityKey AdvantagesKey Disadvantages
Staudinger Ligation Phosphine Probes~0.002 - 0.01HighNo catalyst required; highly bioorthogonal.Slow reaction kinetics.
CuAAC Terminal Alkynes~10² - 10³ModerateFast reaction kinetics; high yield.Copper cytotoxicity requires careful control.[16]
SPAAC Cyclooctynes (e.g., DBCO)~0.1 - 1HighCopper-free; suitable for live-cell and in vivo imaging.Can have side reactions with thiols.[1]

Experimental Protocols

The successful application of azide-bearing probes in proteomics relies on well-defined experimental workflows.

Protocol 1: Activity-Based Protein Profiling (ABPP) with an Azide-Containing Probe

This protocol is adapted from methodologies for in-situ labeling followed by click chemistry.[3]

1. In-situ Labeling:

  • Culture cells to the desired confluency.

  • Treat the cells with the azide-containing ABP (e.g., 5 µM azido-probe) for 1 hour at 37°C. A vehicle-only control (e.g., DMSO) should be run in parallel.

  • Wash the cells with cold PBS to remove excess probe.

2. Cell Lysis:

  • Lyse the cells using a suitable buffer (e.g., RIPA buffer).

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

3. Click Chemistry (CuAAC):

  • To 0.5 mL of cell lysate (adjusted to 2 mg/mL protein in PBS), add the following reagents sequentially, vortexing after each addition:

    • 11.3 µL of 5 mM biotin-alkyne tag (final concentration: 100 µM).

    • 11.3 µL of 50 mM TCEP (final concentration: 1 mM).

    • 11.3 µL of 10 mM TBTA ligand in DMSO (final concentration: 200 µM).

    • 11.3 µL of 50 mM CuSO₄ (final concentration: 1 mM).

  • Incubate the reaction for 1 hour at room temperature.

4. Affinity Enrichment:

  • Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. Sample Preparation for Mass Spectrometry:

  • On-bead digestion:

    • Resuspend the beads in 6 M Urea in PBS.

    • Reduce the proteins with 10 mM DTT at 65°C for 15 minutes.

    • Alkylate with 25 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

    • Wash the beads and resuspend in 2 M Urea in PBS with 1 mM CaCl₂.

    • Add trypsin and digest overnight at 37°C.[3]

6. LC-MS/MS Analysis:

  • Analyze the resulting peptides by LC-MS/MS. Typical parameters include:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Phase B over 60-120 minutes.

    • Ion Source: Electrospray Ionization (ESI).

    • Acquisition Mode: Data-Dependent Acquisition (DDA).[3]

Protocol 2: Proteome-wide Labeling with Azidohomoalanine (AHA)

This protocol is based on the BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) workflow.[15][17]

1. Incorporation of AHA:

  • Culture cells in methionine-free medium for 1 hour to deplete endogenous methionine.

  • Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and continue to culture for 4-24 hours.

2. Cell Lysis:

  • Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

3. Click Chemistry (SPAAC):

  • To the cell lysate, add a DBCO-functionalized biotin tag (e.g., DBCO-PEG-Biotin) to a final concentration of 100 µM.

  • The strain-promoted reaction proceeds without the need for a copper catalyst. Incubate for 1-2 hours at room temperature.

4. Downstream Analysis:

  • Proceed with affinity enrichment and mass spectrometry analysis as described in Protocol 1 (steps 4-6).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

general_workflow cluster_cell In-situ / In-vivo cluster_lysate Ex-vivo cluster_analysis Analysis labeling 1. Probe Labeling (Cells or Organism) lysis 2. Cell Lysis labeling->lysis click 3. Click Chemistry (Attach Biotin Tag) lysis->click enrichment 4. Affinity Enrichment (Streptavidin Beads) click->enrichment digest 5. On-bead Digestion enrichment->digest lcms 6. LC-MS/MS Analysis digest->lcms data 7. Data Analysis lcms->data

Caption: General workflow for proteomics using azide-based chemical probes.

competitive_abpp cluster_treatment Treatment Groups control Vehicle Control probe Add Azide-ABP Probe control->probe drug Drug Candidate drug->probe lysis Cell Lysis probe->lysis click Click Chemistry (Biotin-Alkyne) lysis->click enrich Streptavidin Enrichment click->enrich lcms LC-MS/MS Analysis enrich->lcms quant Quantitative Comparison lcms->quant target Identify Drug Targets quant->target

Caption: Competitive ABPP workflow to identify small molecule drug targets.

metabolic_labeling cluster_cell Cellular Metabolism cluster_detection Detection azido_sugar Azido Sugar (e.g., Ac4ManNAz) biosynthesis Biosynthetic Pathway azido_sugar->biosynthesis glycoprotein Azide-labeled Glycoprotein biosynthesis->glycoprotein click Click Chemistry (e.g., SPAAC with DBCO-Biotin) glycoprotein->click enrichment Streptavidin Enrichment click->enrichment analysis MS Analysis enrichment->analysis

Caption: Workflow for metabolic labeling of glycoproteins with an azido sugar.

Conclusion

Azide-bearing chemical probes, in conjunction with bioorthogonal click chemistry, provide a powerful and versatile platform for the in-depth analysis of proteomes.[1] The ability to selectively label and enrich specific protein populations in their native environment has revolutionized our ability to study protein function, post-translational modifications, and drug-target interactions.[5][13] By carefully selecting the appropriate probe and experimental workflow, researchers can gain unprecedented insights into the complex molecular mechanisms that underpin cellular function and disease. The continued development of novel azide-bearing probes and bioorthogonal reactions promises to further expand the capabilities of chemical proteomics and drive new discoveries in biomedical research and drug development.

References

Unmasking the Interactome: A Technical Guide to DAZ1 Target Protein Identification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The "Deleted in Azoospermia 1" (DAZ1) protein is an RNA-binding protein (RBP) that plays a pivotal role in the intricate process of spermatogenesis.[1] Expressed predominantly in premeiotic germ cells, DAZ1 is a master regulator of the translation of specific mRNAs essential for germ cell development and maintenance.[2] Its functional importance is underscored by the fact that deletions within the DAZ gene cluster on the Y chromosome are a frequent cause of male infertility, including azoospermia and severe oligozoospermia.[3] To fully comprehend the molecular mechanisms governed by DAZ1 and to identify potential therapeutic targets for male infertility, it is imperative to delineate its complete network of protein-protein and protein-RNA interactions. This technical guide provides an in-depth overview of core strategies and detailed protocols for the identification of DAZ1's direct and indirect binding partners.

Introduction to DAZ1 and its Functional Context

DAZ1 belongs to a highly conserved family of RBPs, which also includes DAZL and BOULE. These proteins are characterized by one or more RNA Recognition Motifs (RRMs) that directly bind to target mRNAs, and a unique "DAZ motif," a 24-amino acid repeat that mediates critical protein-protein interactions.[3] The primary function of DAZ1 is to control the fate of specific transcripts by binding to their 3'-untranslated regions (3'-UTRs), often recognizing a 'UGUU' motif.[4] This interaction can either promote translation, typically through recruitment of partners like the Poly(A)-Binding Protein (PABP), or in other contexts, lead to translational repression via association with inhibitory proteins such as PUM2.[3][5][6]

Given its central role as a molecular adaptor, identifying the full spectrum of proteins that associate with DAZ1 in ribonucleoprotein (RNP) complexes is key to understanding how it orchestrates germ cell development. The following sections detail robust experimental strategies to achieve this, from initial discovery to high-confidence validation.

Strategies for Identifying DAZ1-Interacting Proteins

Several complementary techniques can be employed to uncover the DAZ1 interactome. Each method offers distinct advantages, from detecting binary interactions to capturing transient or proximity-based associations within a native cellular environment.

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for discovering binary protein-protein interactions in vivo.[7][8] It is particularly effective for identifying direct physical interactions and was successfully used to discover the well-characterized DAZ1-interacting proteins, DAZAP1 and DAZAP2.[9] The principle relies on the reconstitution of a functional transcription factor (e.g., GAL4) when a "bait" protein (DAZ1 fused to the DNA-binding domain) interacts with a "prey" protein (from a cDNA library fused to the activation domain).[3]

The following table represents hypothetical results from a Y2H screen using full-length human DAZ1 as bait against a human testis cDNA library.

Prey Protein IdentifiedGene SymbolReporter Gene Activation (Fold Change over Background)Notes
DAZ-associated protein 1DAZAP185.4Known interactor; strong, reproducible hit. Validates screen.
Poly(A)-binding protein cytoplasmic 1PABPC142.1Known functional partner.
DAZ-likeDAZL35.8Forms heterodimers with DAZ1.
Pumilio RNA-binding family member 2PUM221.5Known regulatory partner.
Novel Zinc Finger ProteinZNF99915.2Potential novel interactor. Requires validation.
Uncharacterized Protein C3orf58C3orf5811.7Potential novel interactor. Requires validation.
Table 1: Illustrative quantitative summary of positive hits from a DAZ1 Yeast Two-Hybrid screen. Data is hypothetical and for demonstration purposes.

The diagram below outlines the core workflow for a Y2H screen to find DAZ1 interactors.

Y2H_Workflow cluster_prep Phase 1: Bait & Library Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Hit Identification & Validation Bait Clone DAZ1 into Bait Vector (pGBKT7) Prey Acquire Human Testis cDNA Prey Library (pGADT7) Transform Co-transform Yeast (e.g., Y2HGold) Bait->Transform Prey->Transform Selection Plate on selective media (-Leu, -Trp, -His, -Ade) Transform->Selection Mate Or perform Yeast Mating Mate->Selection Isolate Isolate Plasmids from Positive Colonies Selection->Isolate Sequence Sequence Prey Plasmids to Identify Interactors Isolate->Sequence Validate Re-transform & Validate 1-to-1 Interaction Sequence->Validate

Figure 1: Workflow for DAZ1 Yeast Two-Hybrid Screening.
  • Bait Plasmid Construction: Clone the full-length human DAZ1 coding sequence in-frame with the GAL4 DNA-binding domain (BD) in a vector like pGBKT7.

  • Bait Auto-activation Test: Transform the bait plasmid into a suitable yeast reporter strain (e.g., Y2HGold). Plate on selective media with and without Histidine/Adenine. The bait should not activate reporter genes on its own. If it does, truncation analysis may be required.

  • Library Transformation/Mating: Screen a pre-transformed human testis cDNA library. Perform a large-scale yeast mating by mixing the bait-expressing yeast strain with the library-expressing strain of the opposite mating type.

  • Selection of Interactors: Plate the diploid yeast on high-stringency selective dropout media (e.g., SD/-Leu/-Trp/-His/-Ade). Colonies that grow contain interacting bait and prey proteins.

  • Hit Picking and Plasmid Rescue: Isolate individual positive colonies. Purify the prey plasmids from the yeast.

  • Prey Identification: Sequence the rescued prey plasmids to identify the gene encoding the interacting protein.

  • Validation: Co-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction. As a control, also co-transform the prey with an unrelated bait plasmid (e.g., pGBKT7-Lam) to ensure specificity.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Co-IP/MS is a cornerstone technique for identifying physiologically relevant protein interaction partners within their native cellular context.[10][11] An antibody targeting DAZ1 is used to purify it from a cell lysate, pulling down a stable complex of associated proteins. These co-precipitated proteins are then identified using high-resolution mass spectrometry.

This table shows representative data from a hypothetical Co-IP/MS experiment using an anti-DAZ1 antibody on human testis tissue lysate.

Protein IdentifiedGene SymbolUnique Peptides (DAZ1 IP)Spectral Count (DAZ1 IP)Spectral Count (IgG Control IP)Notes
Deleted in Azoospermia 1DAZ1281520Bait protein successfully pulled down.
DAZ-associated protein 1DAZAP119981High-confidence interactor.
Poly(A)-binding protein cytoplasmic 1PABPC115750High-confidence interactor.
Dynein light chain 1DYNLL18310Potential partner in mRNA transport.
Heterogeneous nuclear ribonucleoprotein UHNRNPU7252Common RBP, potential interactor.
Heat shock protein 70HSPA1A5184Possible chaperone or background.
Table 2: Illustrative quantitative results from a DAZ1 Co-IP/MS experiment. Data is hypothetical and for demonstration purposes.

The diagram below illustrates the process of identifying DAZ1 protein complexes.

CoIP_MS_Workflow cluster_prep Phase 1: Sample Preparation cluster_ip Phase 2: Immunoprecipitation cluster_ms Phase 3: Mass Spectrometry & Analysis Lysate Prepare native cell/tissue lysate (e.g., Testis or Germ Cells) Antibody Couple anti-DAZ1 Ab to magnetic beads Incubate Incubate lysate with Ab-coupled beads Lysate->Incubate Antibody->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute protein complexes from beads Wash->Elute Digest Digest proteins into peptides (e.g., with Trypsin) Elute->Digest LCMS Analyze peptides by LC-MS/MS Digest->LCMS Analysis Database search to identify proteins & quantitative analysis LCMS->Analysis

Figure 2: Workflow for DAZ1 Co-Immunoprecipitation Mass Spectrometry.
  • Cell Lysis: Harvest cells (e.g., germ cell line or testicular tissue) and lyse in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Keep samples on ice.

  • Antibody Coupling: Incubate a validated, high-affinity anti-DAZ1 antibody with Protein A/G magnetic beads to create an immuno-affinity matrix. An isotype-matched IgG should be used in parallel as a negative control.

  • Immunoprecipitation: Pre-clear the cell lysate by incubating with beads alone to reduce non-specific binding. Then, incubate the pre-cleared lysate with the antibody-coupled beads for several hours to overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove unbound proteins.

  • Elution: Elute the bound protein complexes from the beads. For MS, this is often done with a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a denaturing buffer followed by neutralization.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a human protein database to identify proteins. Quantify proteins based on spectral counts or peptide intensity. True interactors should be significantly enriched in the DAZ1 IP compared to the IgG control.

Proximity-Dependent Biotinylation (BioID)

BioID is an ideal technique for identifying transient or weak interactions, as well as proteins that are near DAZ1 but may not be part of a stable complex.[11][12] The method uses a promiscuous biotin (B1667282) ligase (BirA) fused to DAZ1. When expressed in cells and supplied with biotin, the DAZ1-BirA fusion protein biotinylates nearby proteins within a ~10-20 nm radius.[1] These biotinylated proteins can then be captured with high affinity using streptavidin beads and identified by mass spectrometry.

The diagram below shows the logical flow for a DAZ1-BioID experiment.

BioID_Workflow cluster_prep Phase 1: Cell Line Generation cluster_labeling Phase 2: Proximity Labeling cluster_capture Phase 3: Capture & MS Analysis Construct Create DAZ1-BirA* fusion expression vector Transfect Transfect cells and select for stable expression Construct->Transfect Verify Verify fusion protein expression and localization Transfect->Verify Biotin Incubate cells with excess biotin (18-24h) Verify->Biotin Lysis Lyse cells under denaturing conditions Biotin->Lysis Capture Capture biotinylated proteins with streptavidin beads Lysis->Capture Wash Perform stringent washes to remove background Capture->Wash MS On-bead digestion and LC-MS/MS analysis Wash->MS

Figure 3: Workflow for DAZ1 Proximity-Dependent Biotinylation (BioID).
  • Construct Generation: Clone DAZ1 in-frame with BirA* into a mammalian expression vector. Both N- and C-terminal fusions should be considered.

  • Cell Line Generation: Transfect a relevant cell line (e.g., HEK293T or a germline-derived cell line) with the DAZ1-BirA* construct. Establish a stable cell line. A control cell line expressing BirA* alone is crucial.

  • Expression and Localization Verification: Confirm by Western blot that the full-length fusion protein is expressed. Use immunofluorescence to ensure its subcellular localization matches that of endogenous DAZ1 (primarily cytoplasmic in meiotic cells).[13]

  • Biotin Labeling: Culture the cells and supplement the medium with 50 µM biotin for 18-24 hours to initiate proximity labeling.

  • Cell Lysis: Lyse the cells in a buffer containing strong detergents (e.g., RIPA buffer) to fully solubilize proteins.

  • Streptavidin Affinity Capture: Incubate the lysate with streptavidin-coated magnetic beads for several hours at 4°C to capture all biotinylated proteins.

  • Washing: Perform a series of stringent washes to remove non-biotinylated, non-specifically bound proteins.

  • Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the DAZ1 proximity interactome. Compare results to the BirA*-only control to identify specific interactors.

Strategies for Identifying DAZ1 RNA Targets

As an RBP, identifying the specific mRNA transcripts that DAZ1 binds to is as critical as identifying its protein partners.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a high-resolution method used to identify the specific binding sites of an RBP on its RNA targets across the transcriptome.[1][2] The technique involves incorporating a photoreactive nucleoside (e.g., 4-thiouridine) into nascent RNA transcripts in living cells. When irradiated with 365 nm UV light, this nucleoside forms a covalent crosslink with the RBP at the precise point of interaction. This allows for stringent purification and subsequent identification of the bound RNA fragments by high-throughput sequencing.

The following table shows a hypothetical, abbreviated list of high-confidence RNA targets for DAZ1 identified by PAR-CLIP.

Target GeneGene SymbolCrosslink-Diagnostic T-to-C ReadsTotal ReadsPredominant Binding Region
Cyclin B1CCNB11,24515,8723'-UTR
Cell division cycle 25CCDC25C98811,0213'-UTR
Synaptonemal complex protein 3SYCP38509,5403'-UTR
Testis expressed 11TEX117128,1053'-UTR
Protamine 1PRM16557,6333'-UTR
Table 3: Illustrative quantitative results from a DAZ1 PAR-CLIP experiment. Data is hypothetical and for demonstration purposes.

The diagram below provides a high-level overview of the PAR-CLIP experimental process.

PARCLIP_Workflow cluster_prep Phase 1: Labeling & Crosslinking cluster_ip Phase 2: Immunoprecipitation & Digestion cluster_seq Phase 3: Library Prep & Sequencing Label Incubate cells with 4-thiouridine (4SU) UV Irradiate with 365nm UV light to crosslink RBP-RNA Label->UV IP Immunoprecipitate DAZ1 and bound RNA UV->IP RNase Partial RNase digestion to trim unbound RNA IP->RNase Radiolabel Radiolabel RNA 5' ends RNase->Radiolabel SDS_PAGE Run on SDS-PAGE & transfer to nitrocellulose Radiolabel->SDS_PAGE Excise Excise RNP complex & digest protein SDS_PAGE->Excise Ligate Ligate 3' and 5' adapters to RNA fragments Excise->Ligate RT_PCR Reverse transcription & PCR amplification Ligate->RT_PCR Sequencing High-throughput sequencing RT_PCR->Sequencing

Figure 4: Workflow for Identifying DAZ1 RNA Targets via PAR-CLIP.

DAZ1 Signaling and Functional Relationships

The identification of DAZ1's protein and RNA interactors allows for the construction of functional pathways. DAZ1 acts as a central hub in post-transcriptional regulation during spermatogenesis. Its nucleocytoplasmic shuttling suggests distinct roles in different cellular compartments—potentially nuclear functions in pre-meiotic cells and cytoplasmic translational control during meiosis.[13] A deficiency in DAZ1 can lead to dysregulation of key cell cycle and apoptosis pathways, such as the MAPK/PI3K signaling axes, contributing to spermatogenic failure.

DAZ1_Pathway cluster_nucleus Nucleus (Spermatogonia) cluster_cytoplasm Cytoplasm (Spermatocyte) DAZ1_N DAZ1 Pre_mRNA Pre-mRNAs DAZ1_N->Pre_mRNA ? DAZ1_C DAZ1 DAZ1_N->DAZ1_C Relocates at Meiosis DAZAP1 DAZAP1 DAZ1_C->DAZAP1 PABP PABPC1 DAZ1_C->PABP PUM2 PUM2 DAZ1_C->PUM2 Target_mRNA Target mRNAs (e.g., CCNB1, CDC25C) DAZ1_C->Target_mRNA Binds 3'-UTR PABP->Target_mRNA Ribosome Ribosome PUM2->Ribosome Repression Target_mRNA->Ribosome Proteins Meiosis & Proliferation Proteins Ribosome->Proteins Translation Germ Cell Proliferation\n& Differentiation Germ Cell Proliferation & Differentiation Proteins->Germ Cell Proliferation\n& Differentiation

Figure 5: Proposed functional pathway of DAZ1 in translational control.

Conclusion

The study of the DAZ1 interactome is fundamental to understanding the post-transcriptional regulatory networks that govern male fertility. The strategies outlined in this guide—Yeast Two-Hybrid, Co-IP/MS, BioID, and PAR-CLIP—provide a powerful and complementary toolkit for researchers. While Y2H can efficiently screen for binary interactions, Co-IP/MS and BioID offer insights into larger complexes and transient neighbors within a native cellular environment. PAR-CLIP provides the ultimate resolution for identifying the direct RNA targets of DAZ1. The integration of data from these orthogonal approaches will be essential to build a comprehensive model of DAZ1 function and to uncover novel avenues for addressing male infertility.

References

what is the function of the DAZ1 gene in spermatogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the DAZ1 Gene in Spermatogenesis

Introduction

The Deleted in Azoospermia 1 (DAZ1) gene is a pivotal member of the DAZ gene family, which is critically involved in the process of spermatogenesis.[1] Located within the Azoospermia Factor c (AZFc) region on the Y chromosome, the DAZ gene family includes four members in humans: DAZ1, DAZ2, DAZ3, and DAZ4.[2][3] These genes encode RNA-binding proteins that are essential for the development and maturation of male germ cells.[4][5] Deletions within the AZFc region, encompassing the DAZ gene cluster, are one of the most common known genetic causes of male infertility, leading to conditions ranging from severe oligozoospermia (low sperm count) to azoospermia (complete absence of sperm).[2][6][7]

This technical guide provides a comprehensive overview of the molecular function of DAZ1, its role in post-transcriptional gene regulation, its network of protein interactions, and its clinical significance in male fertility. The guide also includes quantitative data from relevant studies, detailed experimental protocols for its investigation, and visualizations of its functional pathways and experimental workflows.

Molecular Function and Mechanism of Action

DAZ1 is an RNA-binding protein that primarily functions as a post-transcriptional regulator of gene expression within germ cells.[1][8] Its role is crucial for the successful progression of meiosis and the subsequent differentiation of spermatids.[9]

Expression and Subcellular Localization

The expression of DAZ1 is highly restricted to germ cells within the testis.[8]

  • mRNA Expression : DAZ1 mRNA transcription begins in spermatogonia and peaks in primary spermatocytes.[1]

  • Protein Localization : The DAZ1 protein exhibits dynamic localization, which is indicative of its changing roles during spermatocyte development. It is found predominantly in the nucleus of spermatogonia . As the cells enter meiosis, the protein translocates to the cytoplasm of spermatocytes .[1] This nucleocytoplasmic shuttling suggests a shift from a potential nuclear role in pre-meiotic cells to a cytoplasmic function during meiosis.[1][3]

Role in Translational Regulation

The primary established function of DAZ1 in the cytoplasm is the regulation of mRNA translation.[3][5] DAZ family proteins are thought to act as translational activators for a specific subset of mRNAs that are essential for meiotic and post-meiotic development.[4][10]

The proposed mechanism involves the following key interactions:

  • mRNA Binding : DAZ1 contains a highly conserved RNA Recognition Motif (RRM) that allows it to bind to the 3'-untranslated regions (3'-UTRs) of target mRNAs.[3][8]

  • PABP Interaction : DAZ1 interacts directly with the Poly(A)-Binding Protein (PABP).[2] PABP is a key factor that binds the poly(A) tail of mRNAs and promotes the initiation of translation by helping to circularize the mRNA.

  • Translational Activation : By recruiting PABP to its target mRNAs, DAZ1 is believed to facilitate the assembly of the translation initiation complex, thereby activating the translation of previously silent or repressed mRNAs.[11] This ensures the timely production of proteins required for germ cell differentiation.[1]

The DAZ1 Interaction Network

The function of DAZ1 is mediated through a complex network of protein-protein interactions. These interactions are facilitated by the DAZ repeat domain, a characteristic feature of DAZ family proteins.[2][4]

Interactions within the DAZ Family

DAZ1 forms both homodimers and heterodimers with other members of the DAZ family located on the Y chromosome (DAZ2, DAZ3, DAZ4) and with its autosomal progenitor, DAZL.[2] This suggests a cooperative or redundant function among family members in regulating germ cell development.

Interactions with Other RNA-Binding Proteins

DAZ1 interacts with several other key RNA-binding proteins, creating a regulatory complex that fine-tunes mRNA translation.

  • DAZAP1 (DAZ-Associated Protein 1) : An RNA-binding protein that interacts with DAZ proteins and may modulate their activity in RNA binding and translational regulation.[2][12]

  • PUM2 (Pumilio-2) : PUM2 is generally considered a translational repressor. Its interaction with DAZ proteins suggests a potential mechanism for antagonistic regulation, where DAZ1 may activate translation by displacing repressors like PUM2 from target mRNAs.[2][4][13]

  • PABP (Poly(A)-Binding Protein) : This interaction is central to DAZ1's function as a translational activator.[2] The binding of DAZ1 to PABP directly links it to the core translation machinery.[11]

Below is a summary of key DAZ1 protein interactions.

Interacting ProteinInteraction TypeFunctional Significance
DAZ2, DAZ3, DAZ4 HeterodimerizationFormation of functional protein complexes to regulate mRNA translation. The specific roles of different heterodimers are under investigation.[2]
DAZL HeterodimerizationCooperative function in germ cell development between the Y-linked DAZ proteins and their autosomal progenitor.[2]
DAZAP1 Protein BindingPotentially modulates the RNA-binding and translational regulation activities of DAZ1.[2][3]
PUM2 Protein BindingSuggests a mechanism for negative regulation or competitive binding on target mRNAs, as PUM2 is a known translational repressor.[2][14]
PABP Protein BindingCentral to DAZ1's role as a translational activator by recruiting the translation initiation machinery to target mRNAs.[2][11]

Signaling and Functional Pathways

The interplay between DAZ1 and its interacting partners forms a critical pathway for controlling protein synthesis during spermatogenesis.

Proposed functional pathway of DAZ1 in spermatocytes.

Clinical Significance and Quantitative Data

Deletions of the DAZ1 gene, often along with DAZ2, are strongly associated with spermatogenic failure and male infertility.[15] Quantitative studies have provided data on the impact of these deletions and the expression levels of DAZ genes in infertile men.

Table 1: Prevalence of DAZ1/DAZ2 Deletions in Fertile vs. Infertile Men

This table summarizes data from a study on the South Chinese population, highlighting the significant association between the removal of DAZ1/DAZ2 and spermatogenic impairment.[15]

GroupTotal SubjectsSubjects with gr/gr-DAZ1/DAZ2 deletionPercentagep-value
Infertile Men 186105.38%0.011
Fertile Men 19010.53%
Data derived from a study on different DAZ copy cluster deletions.[15]
Table 2: Quantitative DAZ mRNA Expression in Testicular Biopsies

This table presents data from a study using quantitative real-time PCR to measure DAZ RNA copies in testicular biopsies from normospermic and azoospermic men.[16]

Patient GroupHistopathologyMean DAZ Expression (copies/µl)Testicular Sperm Present
Controls (n=6) Normal Spermatogenesis3.30 x 10³Yes
Patients (P8, P9) Moderate Hypospermatogenesis1.80 x 10¹ - 2.70 x 10²Yes
Patient (P11) Sertoli Cell Only0No
Patient (P17) Spermatocyte Arrest (AZFc del)0No
Data shows significantly reduced or absent DAZ expression in men with severe spermatogenic defects.[16][17]
Table 3: Correlation of DAZ1 Expression with Clinical Parameters

A study on non-obstructive azoospermic (NOA) patients demonstrated a strong correlation between DAZ1 gene expression levels and the severity of spermatogenic failure.[18]

Clinical ParameterCorrelation with DAZ1 Expressionp-value
Spermatogenic Score Positive< 0.0001
Follicle-Stimulating Hormone (FSH) Negative0.603
Luteinizing Hormone (LH) Negative0.828
A higher spermatogenic score indicates more complete spermatogenesis. This data suggests DAZ1 expression is a potential molecular marker for assessing the status of spermatogenesis in NOA patients.[18]

Experimental Protocols and Workflows

The study of DAZ1 function relies on several key molecular and cellular biology techniques.

Protocol: Immunohistochemistry (IHC) for DAZ1 Protein Detection

Objective: To visualize the subcellular localization of the DAZ1 protein in testicular tissue cross-sections.[1]

Materials:

  • Paraffin-embedded testicular tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-DAZ1 antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Methodology:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by rehydration through a graded ethanol series (100%, 95%, 70%; 2 min each), and finally rinse in distilled water.

  • Antigen Retrieval: Heat slides in citrate buffer at 95-100°C for 20 minutes. Allow to cool to room temperature.

  • Blocking: Wash slides with PBS. Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-DAZ1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash slides with PBS. Apply DAB substrate solution and incubate until a brown precipitate forms (monitor under a microscope). Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Counterstain with hematoxylin for 1-2 minutes. Rinse with water. Dehydrate through a graded ethanol series and clear with xylene. Mount coverslips using a permanent mounting medium.

Protocol: Reverse Transcription Quantitative PCR (RT-qPCR) for DAZ1 mRNA Expression

Objective: To quantify the relative expression level of DAZ1 mRNA in testicular tissue or isolated germ cells.[1]

Materials:

  • Total RNA isolated from testicular tissue

  • DNase I

  • Reverse transcription kit (e.g., with M-MLV or SuperScript reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for DAZ1 and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Methodology:

  • RNA Isolation and DNase Treatment: Isolate total RNA from the tissue sample using a standard protocol (e.g., TRIzol). Treat the RNA with DNase I to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward/reverse primers for DAZ1 (or the reference gene), and the cDNA template.

  • Real-Time PCR: Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of DAZ1 normalized to the reference gene using the ΔΔCt method.[18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating DAZ1's role in spermatogenesis.

DAZ1_Workflow sample Testicular Tissue Sample (Biopsy or Model Organism) rna_analysis RNA Analysis sample->rna_analysis protein_analysis Protein Analysis sample->protein_analysis interaction_analysis Interaction Analysis sample->interaction_analysis rtqpcr RT-qPCR rna_analysis->rtqpcr rnaseq RNA-Seq (on DAZ1-IP) rna_analysis->rnaseq ihc Immunohistochemistry (IHC) protein_analysis->ihc wb Western Blot protein_analysis->wb coip Co-Immunoprecipitation (Co-IP) interaction_analysis->coip y2h Yeast Two-Hybrid (Y2H) interaction_analysis->y2h res_rtqpcr Quantify DAZ1 mRNA Expression rtqpcr->res_rtqpcr res_rnaseq Identify Target mRNAs rnaseq->res_rnaseq res_ihc Determine Protein Localization ihc->res_ihc res_wb Quantify DAZ1 Protein Levels wb->res_wb res_coip Confirm in vivo Protein Interactions coip->res_coip res_y2h Screen for Novel Interacting Proteins y2h->res_y2h

A generalized workflow for DAZ1 functional analysis.

Conclusion and Future Directions

DAZ1 is an indispensable RNA-binding protein for human spermatogenesis. Its function as a translational activator, mediated by its interaction with PABP and other regulatory proteins, is essential for the progression of meiosis. Deletions of DAZ1 are a significant cause of male infertility, and its expression level serves as a potential biomarker for spermatogenic health.

Future research should focus on the comprehensive identification of all DAZ1 target mRNAs to fully understand the downstream pathways it regulates. Elucidating the precise mechanisms that control its nucleocytoplasmic transport and its interplay with translational repressors like PUM2 will provide deeper insights. For drug development professionals, understanding the DAZ1 regulatory network may offer novel targets for therapeutic intervention in specific cases of male infertility.

References

DAZ1 Gene Expression in Premeiotic Germ Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Deleted in Azoospermia 1 (DAZ1) gene, a member of the DAZ gene family, is a critical factor in human spermatogenesis. Located within the Azoospermia Factor c (AZFc) region of the Y chromosome, DAZ1 encodes an RNA-binding protein that is essential for the development of male germ cells. Its expression is tightly regulated and predominantly restricted to premeiotic germ cells, specifically spermatogonia. Deletions involving the DAZ1 gene are a significant cause of male infertility, underscoring its indispensable role. This technical guide provides a comprehensive overview of DAZ1 expression and function in premeiotic germ cells, detailing its molecular interactions, regulatory pathways, and the experimental methodologies used for its study.

The DAZ Gene Family: An Overview

The DAZ gene family consists of three main members: BOULE, the ancestral gene found across a wide range of species; DAZL (DAZ-Like), an autosomal homolog; and the DAZ gene cluster (DAZ1, DAZ2, DAZ3, DAZ4), which is specific to higher primates and located on the Y chromosome.[1][2] These genes encode RNA-binding proteins that play crucial roles in gametogenesis by post-transcriptionally regulating target mRNAs.[1][3] While DAZL has a broader role, including the specification of primordial germ cells, the Y-linked DAZ genes, including DAZ1, are more prominently involved in later stages of germ cell development, particularly meiosis.[1][4]

DAZ1 protein contains a conserved RNA Recognition Motif (RRM) for binding to the 3'-untranslated region (3'-UTR) of target mRNAs and one or more "DAZ repeats"—24-amino acid sequences that facilitate protein-protein interactions.[1][2]

Quantitative Expression and Localization of DAZ1

The expression of DAZ1 is meticulously regulated throughout spermatogenesis. Its presence is most significant in the foundational stages of germ cell development. While precise quantitative data across different studies can vary, a consistent pattern of expression has been established through techniques like quantitative RT-PCR and immunohistochemistry.[5][6]

Data Presentation: DAZ1 Expression Profile

The following table summarizes the expression and subcellular localization of DAZ1 mRNA and protein in various human testicular germ cells, synthesized from qualitative and semi-quantitative data.[7][8][9]

Cell TypeDAZ1 mRNA ExpressionDAZ1 Protein ExpressionSubcellular Localization
Spermatogonia PresentPresentPredominantly Nuclear[7][10]
Primary Spermatocytes HighPresentCytoplasmic[7]
Secondary Spermatocytes PresentPresentCytoplasmic[7]
Round Spermatids Low / RareLow / RareCytoplasmic[7]
Elongating Spermatids Not DetectedNot Detected-
Spermatozoa Not DetectedNot Detected-

This table represents a synthesis of data from multiple qualitative studies. Expression levels are relative and not absolute values.

DAZ1 expression begins in spermatogonia, the premeiotic germ cells, where the protein is primarily found in the nucleus.[7][11][12] As these cells commit to meiosis and become primary spermatocytes, DAZ1 mRNA levels increase, and the protein translocates to the cytoplasm.[7] This shift in localization suggests a change in function, from a potential role in mRNA processing or transport in the nucleus of spermatogonia to a direct role in translational regulation in the cytoplasm of spermatocytes.

Molecular Function and Regulatory Network

DAZ1 functions as a translational activator, essential for the timely production of proteins required for meiotic progression and germ cell differentiation.[4][11]

Translational Control

The primary mechanism of DAZ1 action is through its interaction with the 3'-UTR of specific target mRNAs.[1] By binding to these mRNAs, DAZ1 facilitates their translation. A key interaction is with the Poly(A)-Binding Protein (PABP), which is crucial for the initiation of translation.[4][13] This interaction suggests that DAZ1 helps to recruit the translational machinery to its target mRNAs, activating dormant transcripts necessary for spermatogenesis.

Protein Interaction Network

DAZ1 does not function in isolation. It forms ribonucleoprotein complexes with other proteins to carry out its function. These include its own paralogs and other RNA-binding proteins.

  • DAZ family proteins (DAZ2, DAZ3, DAZ4, DAZL): DAZ1 can form heterodimers with its paralogs and its autosomal homolog, DAZL. These interactions are likely crucial for forming functional complexes that regulate mRNA translation.[13]

  • DAZ-Associated Protein 1 (DAZAP1): This RNA-binding protein interacts with DAZ1 and may modulate its RNA-binding and regulatory activities.[7][13]

  • Pumilio RNA-binding family member 2 (PUM2): PUM2 is generally a translational repressor. Its interaction with DAZ proteins suggests a mechanism for providing inhibitory control over specific mRNA targets, allowing for a finely tuned balance of gene expression.[13]

Signaling Pathway Visualization

The following diagram illustrates the proposed functional pathway of DAZ1 in regulating the translation of target mRNAs crucial for germ cell development.

DAZ1_Signaling_Pathway cluster_nucleus Spermatogonia Nucleus cluster_cytoplasm Spermatocyte Cytoplasm DAZ1_nuclear DAZ1 mRNA_pre Target Pre-mRNAs DAZ1_nuclear->mRNA_pre Processing/Transport? DAZ1_cyto DAZ1 DAZ1_nuclear->DAZ1_cyto Translocation (Meiotic Entry) DAZ_complex DAZ Heterodimers (DAZ2/3/4, DAZL) DAZ1_cyto->DAZ_complex DAZAP1 DAZAP1 DAZ1_cyto->DAZAP1 PUM2 PUM2 (Repressor) DAZ1_cyto->PUM2 PABP PABP DAZ1_cyto->PABP Activation Target_mRNA Target mRNA (3'-UTR) DAZ1_cyto->Target_mRNA PABP->Target_mRNA Target_mRNA->PUM2 Repression Ribosome Ribosome Target_mRNA->Ribosome Protein Meiotic & Differentiation Proteins Ribosome->Protein DAZ1_Workflow cluster_mRNA mRNA Quantification cluster_protein Protein Localization rna_ext 1. RNA Extraction cdna_syn 2. cDNA Synthesis rna_ext->cdna_syn qpcr 3. qRT-PCR cdna_syn->qpcr data_rna 4. Relative Expression Analysis (ΔΔCt) qpcr->data_rna tissue_prep 1. Tissue Fixation & Sectioning antigen_ret 2. Antigen Retrieval tissue_prep->antigen_ret blocking 3. Blocking antigen_ret->blocking pri_ab 4. Primary Antibody (anti-DAZ1) blocking->pri_ab sec_ab 5. Secondary Antibody & Detection (DAB) pri_ab->sec_ab counterstain 6. Counterstaining & Mounting sec_ab->counterstain microscopy 7. Microscopy counterstain->microscopy start Testicular Biopsy start->rna_ext start->tissue_prep

References

The Molecular Role of DAZ1: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Molecular Functions of the DAZ1 RNA-Binding Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Deleted in Azoospermia 1 (DAZ1) protein is a pivotal RNA-binding protein (RBP) primarily expressed in the germ cells of higher primates.[1][2] It plays an indispensable role in spermatogenesis, and deletions or mutations in the DAZ1 gene are a frequent cause of male infertility, specifically non-obstructive azoospermia and severe oligozoospermia.[2][3] DAZ1 is a member of the larger DAZ family, which also includes the autosomal DAZ-Like (DAZL) and BOULE genes, all of which are critical for gametogenesis.[1][4] This technical guide provides a comprehensive overview of the molecular functions of DAZ1, its protein-protein interactions, its role in translational regulation, and detailed experimental protocols for its study.

Core Molecular Functions of DAZ1

DAZ1's primary molecular function is the post-transcriptional regulation of gene expression, predominantly through modulating the translation of specific messenger RNAs (mRNAs) essential for germ cell development.[2][5][6]

Gene Structure and Protein Domains

The human DAZ1 gene is located on the Y chromosome and contains two key functional domains:

  • RNA Recognition Motif (RRM): This highly conserved domain is responsible for binding to specific RNA sequences, typically within the 3' untranslated regions (3'-UTRs) of target mRNAs.[4][7] The RRM of DAZ family proteins has a preference for GUU triplet sequences.[7][8]

  • DAZ Repeats: These are a series of 24-amino acid repeats that are characteristic of the DAZ family proteins. The DAZ repeats are thought to mediate protein-protein interactions, facilitating the assembly of larger ribonucleoprotein (RNP) complexes.[3][4][8]

Role in Translational Regulation

DAZ1 functions as a translational activator.[5] By binding to the 3'-UTR of target mRNAs, DAZ1 is thought to recruit the translational machinery, including the poly(A)-binding protein (PABP), to promote the initiation of translation.[3] This is a critical step in the timely production of proteins required for the progression of spermatogenesis, from spermatogonia to mature sperm.[1] The interaction with PABP is central to its function as a translational activator in germ cells.[3]

Protein-Protein Interactions and Signaling Pathways

DAZ1 does not function in isolation but rather as part of a dynamic network of protein interactions. These interactions are crucial for its localization, stability, and regulatory activity.

The DAZ Interactome

Several key interacting partners of DAZ1 have been identified through methods like yeast two-hybrid screens and co-immunoprecipitation.[3][4][9]

  • DAZ Family Members (DAZ2, DAZ3, DAZ4, DAZL): DAZ1 can form both homodimers and heterodimers with other DAZ family members. This dimerization is likely important for the formation of functional protein complexes that regulate mRNA translation.[3]

  • DAZ-Associated Protein 1 (DAZAP1): An RNA-binding protein that interacts with DAZ proteins and may modulate their RNA-binding and translational regulation activities.[3][4][9]

  • DAZ-Associated Protein 2 (DAZAP2): Another interacting partner, though its precise function within the DAZ complex is less understood.[3][4][9]

  • Pumilio RNA-binding family member 2 (PUM2): PUM2 is generally considered a translational repressor. Its interaction with DAZ1 suggests a potential mechanism for the negative regulation of specific mRNAs.[3]

  • Poly(A)-Binding Protein (PABP): As mentioned, the interaction with PABP is fundamental to DAZ1's role in promoting translation initiation.[3]

Signaling Pathway Visualization

The following diagram illustrates the known protein-protein interactions of DAZ1, highlighting its central role in a network that governs translational control in developing germ cells.

DAZ1_Interaction_Pathway DAZ1 Interaction Pathway DAZ1 DAZ1 DAZ_family DAZ2, DAZ3, DAZ4, DAZL DAZ1->DAZ_family Heterodimerization DAZAP1 DAZAP1 DAZ1->DAZAP1 Protein Binding DAZAP2 DAZAP2 DAZ1->DAZAP2 Protein Binding PUM2 PUM2 DAZ1->PUM2 Complex Formation PABP PABP DAZ1->PABP Interaction mRNA mRNA DAZ1->mRNA Binds 3'-UTR PABP->mRNA Translation_Machinery Ribosome/Translation Factors mRNA->Translation_Machinery Proteins Germ Cell Proteins Translation_Machinery->Proteins Translation

DAZ1 protein interaction network.

Data Presentation: Summary of DAZ1 Interactions

While precise quantitative data on binding affinities remain largely unelucidated in the literature, the following table summarizes the known interactions and their functional significance.[3][10]

Interacting ProteinInteraction TypeFunctional Significance
DAZ2, DAZ3, DAZ4 HeterodimerizationFormation of functional protein complexes to regulate mRNA translation during spermatogenesis.[3]
DAZL HeterodimerizationCooperative role in germ cell development; DAZL is the autosomal progenitor of the Y-linked DAZ genes.[3]
DAZAP1 Protein BindingModulates DAZ1's RNA-binding and translational regulation activities.[3][4]
DAZAP2 Protein BindingPrecise function in the complex is less clear.[3][4]
PUM2 Protein BindingForms a complex with DAZ1 and is generally a translational repressor, suggesting a mechanism for negative regulation of specific mRNAs.[3]
PABP Protein BindingCentral to DAZ1's function as a translational activator of specific mRNAs in germ cells.[3]

Experimental Protocols

The study of DAZ1's molecular role relies on a variety of techniques to investigate protein-protein and protein-RNA interactions, as well as to quantify its effect on gene expression.

Co-Immunoprecipitation (Co-IP) for DAZ1 Interaction Discovery

This protocol is designed for the identification of proteins that interact with DAZ1 in a cellular context.[11]

Materials:

  • Cell culture expressing tagged DAZ1 (e.g., FLAG-DAZ1)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors

  • Anti-FLAG antibody (or specific anti-DAZ1 antibody)

  • Control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer for mass spectrometry)

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-FLAG antibody or control IgG overnight at 4°C with gentle rotation.

  • Complex Capture: Add equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

CoIP_Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis start Cells expressing FLAG-DAZ1 lysis Lysis start->lysis clarify Clarification lysis->clarify preclear Pre-clearing (Optional) clarify->preclear ip Add Anti-FLAG Ab & Incubate preclear->ip capture Add Protein A/G Beads & Capture Complex ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Western Blot / Mass Spectrometry elute->analysis

Co-Immunoprecipitation workflow.
Yeast Two-Hybrid (Y2H) Screening for Novel Interactors

The Y2H system is a powerful genetic method to identify binary protein-protein interactions.[3]

Principle:

The DAZ1 "bait" protein is fused to a DNA-binding domain (BD), and a library of "prey" proteins from a relevant tissue (e.g., testis) is fused to a transcriptional activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for selection of positive clones.

Procedure:

  • Bait and Prey Construction: Clone DAZ1 into a bait vector (e.g., pGBKT7) and a human testis cDNA library into a prey vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) to select for colonies where an interaction has occurred.

  • Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay, to confirm the interaction.

  • Prey Plasmid Rescue and Sequencing: Isolate the prey plasmid from positive colonies and sequence the cDNA insert to identify the interacting protein.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) for RNA Target Identification

PAR-CLIP is a robust method to identify the direct binding sites of an RBP on its target RNAs transcriptome-wide.[1][12][13]

Procedure:

  • Cell Labeling: Culture cells in the presence of a photoactivatable ribonucleoside analog (e.g., 4-thiouridine) which gets incorporated into newly transcribed RNA.

  • UV Crosslinking: Irradiate the cells with UV light (365 nm) to induce covalent crosslinks between the RBP and its bound RNAs.

  • Immunoprecipitation and RNase Digestion: Lyse the cells, immunoprecipitate the RBP-RNA complexes, and perform a limited RNase digestion to trim the unbound RNA.

  • RNA Fragment Isolation and Library Preparation: Isolate the crosslinked RNA fragments, ligate adapters, and reverse transcribe into cDNA.

  • High-Throughput Sequencing: Sequence the cDNA library to identify the RNA binding sites. The crosslinking event often induces a characteristic T-to-C transition at the binding site, which aids in precise mapping.

Dual-Luciferase Reporter Assay for Translational Regulation

This assay is used to quantify the effect of DAZ1 on the translation of a specific target mRNA.[14]

Procedure:

  • Vector Construction: Clone the 3'-UTR of a putative DAZ1 target mRNA downstream of a firefly luciferase reporter gene. A Renilla luciferase vector is used as a transfection control.

  • Transfection: Co-transfect cells with the firefly luciferase reporter construct, the Renilla luciferase control plasmid, and either a DAZ1 expression vector or an empty vector control.

  • Cell Lysis and Luciferase Measurement: After a suitable incubation period, lyse the cells and measure the activities of both firefly and Renilla luciferases sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the presence and absence of DAZ1 to determine its effect on translation.

Conclusion

DAZ1 is a critical regulator of spermatogenesis, primarily functioning as a translational activator of a suite of mRNAs essential for male germ cell development. Its interactions with other proteins, particularly members of the DAZ family and components of the translation machinery, are central to its molecular role. Deletions in the DAZ1 gene are a significant cause of human male infertility, making it a key target for both basic research and potential therapeutic development. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate molecular mechanisms governed by this essential RNA-binding protein.

References

evolutionary origin of the DAZ gene family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Origin of the DAZ Gene Family

Introduction

The Deleted in Azoospermia (DAZ) gene family comprises a group of highly conserved RNA-binding proteins crucial for gametogenesis.[1][2][3] Mutations and deletions within this gene family are strongly associated with male infertility, making it a significant focus for researchers and drug development professionals.[1][4][5] This technical guide provides a comprehensive overview of the evolutionary origins of the DAZ gene family, details key experimental methodologies used in its study, and presents quantitative data for comparative analysis.

The DAZ family consists of three members: BOULE (BOLL), DAZL (DAZ-Like), and DAZ.[1][2][4] These genes are characterized by the presence of a conserved RNA Recognition Motif (RRM) and one or more DAZ repeats, which are 24-amino acid sequences that can bind to other mRNA binding proteins.[3][4][5][6] While BOULE and DAZL are autosomal and present as single copies, DAZ is found in multiple copies exclusively on the Y chromosome of higher primates.[1][3][5]

Evolutionary Trajectory of the DAZ Gene Family

The evolution of the DAZ gene family is a compelling story of gene duplication, transposition, and functional specialization. The ancestral gene of this family is BOULE, which is found in a wide range of metazoans, from sea anemones to humans.[1][4][7][8] This gene is not present in fungi or plants, indicating that the DAZ family is specific to animals.[1][4]

A significant evolutionary event occurred with the duplication of BOULE in the vertebrate lineage, giving rise to DAZL.[6][7] DAZL is conserved across all vertebrates and plays a crucial role in the development of germ cells in both males and females.[1][4][6]

The most recent major evolutionary step in this family was the emergence of the DAZ gene. This occurred during early primate evolution, after the divergence of New World and Old World monkeys.[6] The process involved the transposition of the autosomal DAZL gene onto the Y chromosome.[1][9][10] Following this transposition, the new Y-linked gene underwent amplification and pruning of exons, leading to the multiple copies of the DAZ gene observed today in Old World monkeys, apes, and humans.[1][9] In humans, there are typically four copies of the DAZ gene arranged in two clusters on the Y chromosome.[3][6][11]

DAZ_Evolution cluster_invertebrates Invertebrates cluster_vertebrates Vertebrates cluster_primates Primates (Old World Monkeys, Apes, Humans) BOULE_ancestor BOULE (ancestral gene) BOULE_vert BOULE BOULE_ancestor->BOULE_vert Conservation DAZL DAZL BOULE_vert->DAZL Gene Duplication BOULE_primate BOULE BOULE_vert->BOULE_primate Conservation DAZL_primate DAZL DAZL->DAZL_primate Conservation DAZ DAZ (Y-linked, multiple copies) DAZL_primate->DAZ Transposition to Y chromosome & Amplification

Functionally, the members of the DAZ family have distinct but overlapping roles in gametogenesis. BOULE is primarily involved in meiosis.[6] DAZL has a broader role, being essential for the proliferation and differentiation of germ stem cells in vertebrates.[6] The Y-linked DAZ gene in primates is expressed in spermatogonia and is thought to have a pre-meiotic role, although its exact function is still under investigation, with some studies suggesting it may not be under strong functional selective pressure.[12][13] Deletions of the DAZ gene cluster are a common cause of azoospermia (the absence of sperm in semen), yet some men with these deletions can still produce a small number of sperm.[4][14]

Quantitative Data: DAZ Gene Copy Number in Primates

The copy number of the DAZ gene varies among primate species. This variation is a result of the dynamic process of amplification and deletion that has occurred since its transposition to the Y chromosome.

SpeciesCommon NameDAZ Gene Copy Number
Homo sapiensHumanTypically 4, but can range from 2 to 6[15]
Pan troglodytesChimpanzeeVariable, with differences in copy number[15]
Pan paniscusBonobo2[15][16]
Gorilla gorillaGorilla2[15][16]
Pongo pygmaeusOrangutanAt least 6[15][16]
Macaca mulattaRhesus macaque1 or 2[16][17][18]

Experimental Protocols

The study of the DAZ gene family relies on a variety of molecular biology techniques. Below are detailed protocols for some of the key experimental methods used.

Protocol 1: PCR-Based Analysis of DAZ Gene Copy Number

This protocol is used to detect the presence or absence of the DAZ gene copies and can be adapted for quantitative analysis.

PCR_Workflow start Start dna_extraction 1. Genomic DNA Extraction (from blood or tissue) start->dna_extraction pcr_setup 2. PCR Amplification (using STS markers for DAZ) dna_extraction->pcr_setup electrophoresis 3. Gel Electrophoresis pcr_setup->electrophoresis analysis 4. Analysis of Results (presence/absence of bands) electrophoresis->analysis end End analysis->end

1. DNA Extraction:

  • Extract genomic DNA from peripheral blood leukocytes or testicular tissue using a standard DNA extraction kit.

  • Assess DNA quality and quantity using a spectrophotometer.

2. PCR Amplification:

  • Design primers for sequence-tagged sites (STS) specific to the different DAZ gene copies.[10][19][20]

  • Set up PCR reactions containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

  • Use a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

3. Gel Electrophoresis:

  • Prepare a 1.5-2% agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Load PCR products into the wells of the gel alongside a DNA ladder.

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

4. Analysis:

  • Visualize the DNA bands under UV light.

  • The presence or absence of specific bands indicates the presence or deletion of the corresponding DAZ gene segment.[20]

For a more quantitative approach, real-time quantitative PCR (qPCR) can be employed.[21][22] This involves using a fluorescent probe or dye to monitor the amplification of the target DNA in real time, allowing for the determination of the starting copy number.[21]

Protocol 2: Fluorescence In Situ Hybridization (FISH) for DAZ Gene Localization

FISH is used to visualize the location of the DAZ genes on the chromosome.

FISH_Workflow start Start slide_prep 1. Chromosome Preparation (from metaphase spreads or sperm nuclei) start->slide_prep probe_label 2. Probe Labeling (label DAZ-specific DNA probe with fluorophore) slide_prep->probe_label denaturation 3. Denaturation (denature chromosomal DNA and probe) probe_label->denaturation hybridization 4. Hybridization (incubate probe with chromosomes overnight) denaturation->hybridization washing 5. Post-Hybridization Washes (remove unbound probe) hybridization->washing staining 6. Counterstaining and Mounting (stain with DAPI and mount on slide) washing->staining microscopy 7. Fluorescence Microscopy (visualize and capture images) staining->microscopy end End microscopy->end

1. Slide Preparation:

  • Prepare slides with chromosome spreads from cultured cells or decondensed sperm nuclei.[23]

  • Treat slides with RNase A to remove RNA, followed by pepsin to digest proteins.

  • Fix the cells with paraformaldehyde and dehydrate through an ethanol (B145695) series.

2. Probe Preparation:

  • Label a DNA probe specific to the DAZ gene with a fluorescent molecule (e.g., biotin-11-dUTP).

3. Hybridization:

  • Prepare a hybridization mix containing the labeled probe, formamide, dextran (B179266) sulfate, and salmon sperm DNA.

  • Denature the chromosomal DNA on the slide and the probe by heating.

  • Apply the hybridization mix to the slide and incubate overnight at 37°C in a humidified chamber.

4. Washing and Detection:

  • Wash the slides to remove the unbound probe.

  • If using an indirectly labeled probe (like biotin), incubate with a fluorescently tagged detection molecule (e.g., Streptavidin-Cy3).

5. Counterstaining and Mounting:

  • Counterstain the chromosomes with DAPI.

  • Mount a coverslip using an antifade mounting medium.

6. Microscopy:

  • Visualize the slides using a fluorescence microscope with appropriate filters. The location of the DAZ gene will appear as a fluorescent signal on the Y chromosome.[24][25]

Protocol 3: Western Blot Analysis of DAZ Family Protein Expression

This protocol is used to detect the presence and size of DAZ family proteins in tissue samples.

WesternBlot_Workflow start Start protein_extraction 1. Protein Extraction (from testicular tissue) start->protein_extraction quantification 2. Protein Quantification (e.g., BCA assay) protein_extraction->quantification sds_page 3. SDS-PAGE (separate proteins by size) quantification->sds_page transfer 4. Protein Transfer (transfer proteins to a membrane) sds_page->transfer blocking 5. Blocking (block non-specific binding sites) transfer->blocking primary_ab 6. Primary Antibody Incubation (incubate with anti-DAZ, -DAZL, or -BOULE antibody) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (incubate with HRP-conjugated secondary antibody) primary_ab->secondary_ab detection 8. Detection (add chemiluminescent substrate and image) secondary_ab->detection end End detection->end

1. Protein Extraction:

  • Homogenize testicular tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.[26][27]

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard method like the BCA assay.

3. SDS-PAGE:

  • Denature protein samples by boiling in a loading buffer containing SDS and a reducing agent.

  • Load equal amounts of protein into the wells of a polyacrylamide gel.

  • Run the gel to separate the proteins by size.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Blocking and Antibody Incubation:

  • Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to DAZ, DAZL, or BOULE.[13][28][29]

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

6. Detection:

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate that reacts with HRP to produce light.

  • Capture the signal using X-ray film or a digital imaging system. The presence of a band at the expected molecular weight indicates the presence of the target protein.[13][27][29]

Conclusion

The DAZ gene family provides a remarkable example of gene evolution driving functional specialization in reproduction. From the ancient and conserved BOULE gene to the primate-specific, multi-copy DAZ gene, this family has adapted to play critical roles in germ cell development and meiosis. Understanding the evolutionary history and molecular biology of the DAZ genes is essential for diagnosing and potentially treating male infertility. The experimental protocols outlined in this guide provide a foundation for researchers and clinicians to investigate the role of this important gene family in reproductive health.

References

The Role of DAZ1 in Translational Regulation of mRNAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Deleted in Azoospermia 1 (DAZ1) protein is a germ-cell-specific RNA-binding protein that plays a pivotal role in the translational regulation of mRNAs essential for spermatogenesis. As a member of the DAZ family, which also includes its autosomal homologue DAZL, DAZ1 is critical for male fertility. Deletions in the AZFc region of the Y chromosome, where the DAZ1 gene is located, are a common cause of male infertility, underscoring its indispensable function.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which DAZ1 controls protein synthesis, its key interacting partners, and the signaling pathways it influences. Furthermore, this document details the experimental protocols used to elucidate DAZ1's function, offering a valuable resource for researchers in reproductive biology and drug development.

Molecular Mechanism of DAZ1-Mediated Translational Regulation

DAZ1 functions as a post-transcriptional regulator, primarily by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs) to modulate their translation into proteins.[3][4] This regulation is crucial for the timely and spatially controlled production of proteins required for the complex process of germ cell development and differentiation.[5][6]

RNA Binding and Target Recognition

DAZ1, like other members of the DAZ family, possesses a highly conserved RNA Recognition Motif (RRM) that facilitates its interaction with specific RNA sequences.[3][6] The primary binding motif for DAZ family proteins has been identified as a GUU triplet (GUU) within the 3'-UTR of target mRNAs.[3][7] More recent studies have identified a UGUU motif as a key binding site for DAZ1, which is crucial for its function in enhancing the translation of its target mRNAs.[8][9] The binding of DAZ1 to these motifs is a critical first step in its regulatory function. Metagene analysis of DAZ1 binding sites shows a significant enrichment in the 3'-UTR of target transcripts.[8]

Interaction with the Translation Machinery

Upon binding to its target mRNA, DAZ1 facilitates the recruitment of the translational machinery. A key interaction in this process is with the Poly(A)-Binding Protein (PABP).[1][2] PABP binds to the poly(A) tail of mRNAs and interacts with the eukaryotic initiation factor 4G (eIF4G), which in turn is part of the eIF4F complex that recognizes the 5' cap of the mRNA. This interaction circularizes the mRNA, a conformation that is thought to promote efficient translation initiation and ribosome recycling. By binding to both the mRNA and PABP, DAZ1 is thought to stabilize this closed-loop structure, thereby enhancing the translation of the target mRNA.[10] This mechanism is particularly important for mRNAs in germ cells that may have short poly(A) tails.[11]

Regulation of DAZ1 Activity

The activity of DAZ1 is not constitutive and is regulated by its interaction with other proteins. These protein-protein interactions are often mediated by the DAZ repeats, which are 24-amino acid sequences characteristic of the DAZ family proteins.[2][3] Key interacting partners include:

  • DAZ-Associated Protein 1 (DAZAP1) and DAZAP2: These proteins bind to the DAZ repeats of DAZ1 and its homologue DAZL.[3][6] While DAZAP1 is also an RNA-binding protein and has been implicated in translational activation, its precise role in the DAZ1 complex is still being elucidated.[12][13][14] It has been suggested that DAZAP1 may modulate the RNA-binding and translational regulation activities of DAZ proteins.[2]

  • Pumilio RNA-binding family member 2 (PUM2): PUM2 is generally considered a translational repressor.[2] Its interaction with DAZ1 suggests a mechanism for the negative regulation of specific mRNAs, adding another layer of complexity to DAZ1's function.[7] This indicates that DAZ1 may be part of larger ribonucleoprotein complexes that can either activate or repress translation depending on the cellular context and the other proteins present.

The interplay between these interacting proteins allows for fine-tuned control of the translation of specific mRNAs, ensuring that proteins are produced at the right time and in the right amounts during spermatogenesis.

Diagram of DAZ1-Mediated Translational Activation

DAZ1_Translational_Regulation cluster_mRNA Target mRNA cluster_Proteins Protein Complex 5_cap 5' Cap CDS Coding Sequence 3_UTR 3'-UTR UGUU UGUU motif polyA Poly(A) Tail DAZ1 DAZ1 DAZ1->UGUU binds PABP PABP DAZ1->PABP interacts PABP->polyA binds eIF4F eIF4F Complex PABP->eIF4F recruits eIF4F->5_cap binds Ribosome 40S Ribosome eIF4F->Ribosome recruits Ribosome->CDS initiates translation

Caption: DAZ1 enhances translation by binding to the 3'-UTR of target mRNAs and recruiting PABP.

Quantitative Data on DAZ1 Function

While much of the research on DAZ1 has been qualitative, several studies have provided semi-quantitative and quantitative data that shed light on its expression, localization, and function.

Table 1: Expression and Localization of DAZ1 in Human Testicular Germ Cells
Cell TypeDAZ1 mRNA ExpressionDAZ1 Protein ExpressionSubcellular Localization
SpermatogoniaPresentPresentPredominantly Nuclear
Primary SpermatocytesHighPresentCytoplasmic
Secondary SpermatocytesPresentPresentCytoplasmic
Round SpermatidsLow/RareLow/RareCytoplasmic
Elongating SpermatidsNot DetectedNot DetectedNot Detected
SpermatozoaNot DetectedNot Detected-
Data synthesized from qualitative descriptions in multiple studies.[1]
Table 2: Summary of DAZ1 Interacting Proteins and their Functional Significance
Interacting ProteinInteraction TypeFunctional Significance
DAZ2, DAZ3, DAZ4HeterodimerizationFormation of functional protein complexes to regulate mRNA translation.[2]
DAZLHeterodimerizationCooperative role in germ cell development.[2]
DAZAP1Protein BindingModulates DAZ1's RNA-binding and translational regulation activities.[2]
DAZAP2Protein BindingBinds to DAZ1, but its precise function in the complex is less clear.[2]
PUM2Protein BindingNegative regulation of specific mRNAs through translational repression.[2]
PABPProtein BindingCentral to DAZ1's function as a translational activator.[2]
Table 3: Effect of DAZ1 Knockdown on Translation Efficiency
Gene SetLog2 Fold Change in Translation Efficiency (shDAZ1 vs. shControl)p-value
DAZ1 Target GenesDecreased< 0.001
Non-target GenesNo significant change-
Data derived from ribosome profiling (Ribo-seq) experiments. A decrease in translation efficiency for DAZ1 target genes is observed upon DAZ1 knockdown.[8]

Signaling Pathways Involving DAZ1

Recent evidence suggests a link between DAZ1 deficiency, aberrant signaling pathways, and germ cell differentiation disorders. A proposed pathway indicates that the absence of DAZ1 leads to the upregulation of the High Mobility Group AT-hook 1 (HMGA1) protein. This, in turn, is hypothesized to activate the p53 tumor suppressor, triggering downstream Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. The culmination of this cascade is an increase in apoptosis and cell cycle abnormalities, ultimately leading to early germ cell differentiation disorders.[3][15]

Diagram of a Proposed Signaling Pathway in DAZ1 Deficiency

DAZ1_Deficiency_Pathway DAZ1 DAZ1 HMGA1 HMGA1 DAZ1->HMGA1 represses p53 p53 HMGA1->p53 activates MAPK_pathway MAPK Signaling p53->MAPK_pathway activates PI3K_AKT_pathway PI3K/AKT Signaling p53->PI3K_AKT_pathway activates Apoptosis Increased Apoptosis MAPK_pathway->Apoptosis CellCycle Cell Cycle Abnormality PI3K_AKT_pathway->CellCycle Disorder Germ Cell Differentiation Disorder Apoptosis->Disorder CellCycle->Disorder

Caption: A proposed pathway linking DAZ1 deficiency to germ cell differentiation disorders.

Experimental Protocols

Elucidating the function of DAZ1 in translational regulation requires a combination of molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments.

RNA Immunoprecipitation (RIP) followed by Sequencing (RIP-Seq)

This protocol is designed to identify the specific mRNAs that are bound by the DAZ1 protein in vivo.

Diagram of the RIP-Seq Workflow

RIP_Seq_Workflow start Start: Germ Cells or Testicular Tissue lysis Cell Lysis (Gentle, non-denaturing) start->lysis immunoprecipitation Immunoprecipitation with anti-DAZ1 antibody lysis->immunoprecipitation beads Capture with Protein A/G beads immunoprecipitation->beads wash Wash to remove non-specific binding beads->wash elution Elute RNA-Protein Complexes wash->elution rna_extraction RNA Purification elution->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis: Identify DAZ1-bound mRNAs sequencing->analysis end End: List of DAZ1 target mRNAs analysis->end

Caption: Workflow for identifying DAZ1 target mRNAs using RNA Immunoprecipitation Sequencing.

Detailed Protocol:

  • Cell Lysis:

    • Harvest approximately 1x10^7 cells (e.g., human embryonic stem cell-derived primordial germ cell-like cells or testicular tissue).

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in 1 ml of polysome lysis buffer (100 mM KCl, 5 mM MgCl2, 10 mM HEPES pH 7.0, 0.5% NP-40, 1 mM DTT, 100 U/ml RNase inhibitor, and protease inhibitor cocktail).

    • Incubate on ice for 10 minutes with gentle vortexing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the cytoplasmic lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 50 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

    • Add 5-10 µg of a validated anti-DAZ1 antibody (or a corresponding IgG control) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture and Washing:

    • Add 50 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation.

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 1 ml of high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% Igepal CA-630, 0.1% SDS, 0.5% sodium deoxycholate).

    • Wash the beads twice with 1 ml of a low-salt wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.2% Tween-20).

  • RNA Elution and Purification:

    • Elute the RNA-protein complexes from the beads by incubating with 100 µl of elution buffer (100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS) at 65°C for 10 minutes.

    • Treat with Proteinase K to digest the protein.

    • Purify the RNA using a standard phenol-chloroform extraction or a commercial RNA purification kit.

  • Library Preparation and Sequencing:

    • Assess the quality and quantity of the purified RNA.

    • Prepare a cDNA library from the immunoprecipitated RNA and an input control RNA sample using a strand-specific library preparation kit.

    • Perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify peaks that are significantly enriched in the DAZ1-IP sample compared to the IgG control.

    • Annotate the peaks to identify the corresponding genes (DAZ1 target mRNAs).

    • Perform motif analysis on the identified binding sites to confirm the presence of the UGUU motif.

Dual-Luciferase Reporter Assay

This assay is used to validate the functional effect of DAZ1 on the translation of a specific target mRNA.

Diagram of the Dual-Luciferase Reporter Assay Workflow

Luciferase_Assay_Workflow start Start: Design Reporter Constructs constructs Clone 3'-UTR of target mRNA downstream of Firefly Luciferase gene start->constructs transfection Co-transfect cells with: 1. Reporter construct 2. DAZ1 expression vector (or empty vector) 3. Renilla Luciferase control vector constructs->transfection incubation Incubate cells for 24-48 hours transfection->incubation lysis Cell Lysis incubation->lysis measurement Measure Firefly and Renilla luciferase activity sequentially lysis->measurement analysis Calculate the ratio of Firefly/Renilla luminescence measurement->analysis end End: Determine effect of DAZ1 on target mRNA translation analysis->end

Caption: Workflow for the Dual-Luciferase Reporter Assay to validate DAZ1 function.

Detailed Protocol:

  • Construct Preparation:

    • Clone the full-length 3'-UTR of a putative DAZ1 target mRNA (identified from RIP-Seq) into a reporter vector downstream of the Firefly luciferase coding sequence (e.g., pGL3 vector).

    • As a negative control, create a similar construct where the UGUU motifs in the 3'-UTR are mutated.

    • Prepare an expression vector for human DAZ1 (e.g., in a pcDNA3.1 backbone) and a corresponding empty vector control.

    • Use a vector constitutively expressing Renilla luciferase (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability.

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T or a germ cell line) in a 24-well plate.

    • Co-transfect the cells with the Firefly luciferase reporter construct, the DAZ1 expression vector (or empty vector), and the Renilla luciferase control vector using a standard transfection reagent.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Use a dual-luciferase reporter assay system to sequentially measure the Firefly and Renilla luciferase activities in each well according to the manufacturer's instructions.

  • Data Analysis:

    • For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity.

    • Compare the normalized luciferase activity in cells overexpressing DAZ1 to that in cells transfected with the empty vector.

    • A significant increase in the Firefly/Renilla ratio in the presence of DAZ1 indicates that DAZ1 enhances the translation of the target mRNA via its 3'-UTR.

Polysome Profiling

This technique is used to assess the overall translational status of mRNAs in the presence or absence of DAZ1.

Diagram of the Polysome Profiling Workflow

Polysome_Profiling_Workflow start Start: Cells with and without DAZ1 knockdown/knockout cycloheximide (B1669411) Treat with Cycloheximide to arrest translating ribosomes start->cycloheximide lysis Cell Lysis cycloheximide->lysis gradient Layer lysate onto a sucrose (B13894) density gradient lysis->gradient centrifugation Ultracentrifugation to separate ribosomal complexes gradient->centrifugation fractionation Fractionate the gradient and monitor absorbance at 254 nm centrifugation->fractionation rna_extraction Isolate RNA from each fraction (monosomes and polysomes) fractionation->rna_extraction analysis Analyze specific mRNA levels in fractions by RT-qPCR or RNA-Seq rna_extraction->analysis end End: Determine the translational status of target mRNAs analysis->end

Caption: Workflow for Polysome Profiling to analyze the translational status of mRNAs.

Detailed Protocol:

  • Cell Preparation and Lysis:

    • Culture cells (e.g., a cell line with DAZ1 knockdown and a control cell line) to 70-80% confluency.

    • Treat the cells with cycloheximide (100 µg/ml) for 10 minutes at 37°C to stall translating ribosomes on the mRNA.

    • Harvest and lyse the cells in a buffer similar to that used for RIP, but optimized for preserving polysome integrity.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare a linear 10-50% sucrose gradient in a suitable buffer.

    • Carefully layer the cell lysate onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C in an ultracentrifuge with a swinging-bucket rotor.

  • Fractionation and Analysis:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the distribution of ribosomal subunits, monosomes, and polysomes.

    • Collect fractions corresponding to non-translating mRNAs (monosomes) and actively translating mRNAs (polysomes).

  • RNA Isolation and Quantification:

    • Isolate total RNA from the pooled monosome and polysome fractions.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the distribution of specific DAZ1 target mRNAs and control mRNAs across the gradient.

    • A shift of a target mRNA from the polysome fractions to the monosome fractions upon DAZ1 knockdown indicates that DAZ1 is required for its efficient translation.

Conclusion and Future Directions

DAZ1 is a critical regulator of mRNA translation during spermatogenesis, and its dysfunction is a significant cause of male infertility. Its mechanism of action involves binding to specific motifs in the 3'-UTR of target mRNAs and recruiting the translational machinery, a process that is modulated by a network of interacting proteins. While significant progress has been made in understanding the role of DAZ1, several areas warrant further investigation. The complete repertoire of DAZ1's mRNA targets needs to be fully elucidated. Furthermore, the precise interplay between DAZ1 and its interacting partners in different developmental stages of germ cells remains to be unraveled. A deeper understanding of the signaling pathways that regulate DAZ1 expression and activity will also be crucial. Continued research in these areas, employing the advanced molecular techniques outlined in this guide, will not only enhance our fundamental understanding of reproductive biology but may also pave the way for the development of novel diagnostics and therapeutic strategies for male infertility.

References

The Role of DAZ1 in Male Germ Cell Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Deleted in Azoospermia 1 (DAZ1) gene, located on the Y chromosome, is a critical regulator of male germ cell development. As an RNA-binding protein, DAZ1 plays a pivotal role in the post-transcriptional regulation of genes essential for spermatogenesis. Deletions or mutations in the DAZ1 gene are a frequent cause of non-obstructive azoospermia and severe oligozoospermia, highlighting its indispensable role in male fertility. This technical guide provides a comprehensive overview of the molecular functions of DAZ1, its expression patterns, and its intricate involvement in signaling pathways that govern male germ cell proliferation and differentiation. Detailed experimental protocols for studying DAZ1 and quantitative data on its expression and function are presented to facilitate further research and the development of novel therapeutic strategies for male infertility.

Introduction

DAZ1 is a member of the DAZ gene family, which is essential for gametogenesis.[1] Its expression is predominantly restricted to germ cells, specifically in spermatogonia and primary spermatocytes.[2] The DAZ1 protein contains an RNA Recognition Motif (RRM) that facilitates its binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs).[3] This interaction is fundamental to its primary function: the regulation of mRNA translation. By controlling the synthesis of key proteins, DAZ1 ensures the proper progression of spermatogenesis, from the mitotic proliferation of spermatogonia to the meiotic divisions of spermatocytes.

Molecular Function of DAZ1

DAZ1 functions as a translational activator, promoting the synthesis of proteins from specific mRNA transcripts.[4] A key mechanism underlying this function is its interaction with Poly(A)-Binding Protein (PABP), a crucial factor in the initiation of translation.[5] This interaction is thought to facilitate the circularization of mRNA, a conformation that enhances ribosomal loading and translation efficiency.

Protein-Protein Interactions

The function of DAZ1 is modulated through its interaction with a network of other proteins. These interactions are critical for its localization, stability, and regulatory activity.

Table 1: Known and Potential DAZ1 Interacting Proteins

Interacting ProteinFunction in the Context of DAZ1
DAZAP1 An RNA-binding protein that interacts with DAZ1 and may be involved in the transport and localization of specific mRNAs within the cell.[6]
DAZAP2 A protein that binds to DAZ1, although its precise function in the complex is less understood.[6]
PUM2 A translational repressor that can form a complex with DAZ proteins, suggesting a potential mechanism for the negative regulation of certain mRNAs.[7]
PABP (Poly(A)-Binding Protein) A key translation initiation factor. The interaction of DAZ1 with PABP is central to its role as a translational activator.[5]
Downstream mRNA Targets

DAZ1 selectively binds to the 3'-UTRs of a cohort of mRNAs that encode proteins vital for cell cycle progression and meiosis. The binding motif for DAZ1 has been identified as a UGUU sequence.[8]

Table 2: Experimentally Validated mRNA Targets of DAZ1

Target mRNAFunction
SMC2 A component of the condensin complex, essential for chromosome condensation during mitosis and meiosis.[8]
RAD21 A component of the cohesin complex, crucial for sister chromatid cohesion during cell division.[8]

DAZ1 Expression and Localization in Male Germ Cells

The expression and subcellular localization of DAZ1 are tightly regulated throughout the different stages of spermatogenesis.

  • Spermatogonia: DAZ1 is highly expressed in spermatogonia, where it is found in both the nucleus and the cytoplasm.[2]

  • Spermatocytes: As spermatogonia differentiate into spermatocytes and enter meiosis, the DAZ1 protein predominantly relocates to the cytoplasm.[2] This shift in localization suggests a primary role in cytoplasmic translational control during meiosis.

Quantitative Data on DAZ1 in Male Infertility

Quantitative analysis of DAZ1 expression and copy number has provided significant insights into its role in male infertility.

Table 3: DAZ1 mRNA Expression in Fertile vs. Infertile Men

Patient GroupSpermatogenic StatusDAZ Transcript Ratio (DAZ/GAPDH)Reference
Fertile MenNormal SpermatogenesisSignificantly higher[9]
Infertile MenHypospermatogenesisSignificantly decreased[9]
Infertile MenMaturation ArrestSignificantly decreased[9]
Infertile MenSertoli Cell-Only SyndromeSignificantly decreased[9]

Table 4: Frequency of Partial DAZ1/DAZ2 Deletions in Infertile Men

Study PopulationPatient GroupFrequency of DAZ1/DAZ2 DeletionReference
South ChineseInfertile Men13/186 (7.0%)[10]
IranianAzoospermic MenNot significantly different from controls[11]
Idiopathic Infertile MenSeverely Infertile2/25 (8.0%)[4]

Table 5: Impact of DAZ1 Knockdown on Translation Efficiency of Target mRNAs

Target mRNALog2 Fold Change in Translation Efficiency (shDAZ1 vs. Control)
SMC2 Decreased
RAD21 Decreased

Note: Specific quantitative fold-change values from the original study were not available in the provided search results. The table indicates the directional change observed.

Signaling Pathways Involving DAZ1

While the direct upstream regulators of DAZ1 are not fully elucidated, its downstream effects on translational control are better understood. The interaction with PABP is a central node in the DAZ1-mediated signaling pathway leading to protein synthesis.

DAZ1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DAZ1_gene DAZ1 Gene DAZ1_mRNA DAZ1 mRNA DAZ1_gene->DAZ1_mRNA Transcription DAZ1_protein DAZ1 Protein DAZ1_mRNA->DAZ1_protein Translation PABP PABP DAZ1_protein->PABP Interacts with DAZAP1 DAZAP1 DAZ1_protein->DAZAP1 Interacts with PUM2 PUM2 DAZ1_protein->PUM2 Interacts with Target_mRNA Target mRNA (e.g., SMC2, RAD21) DAZ1_protein->Target_mRNA Binds to 3'-UTR Ribosome Ribosome PABP->Ribosome Promotes initiation Target_mRNA->Ribosome Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Translation Germ Cell\nDevelopment Germ Cell Development Protein_synthesis->Germ Cell\nDevelopment

Caption: A simplified model of the DAZ1 signaling pathway in translational regulation.

Experimental Protocols

Western Blotting for DAZ1 Protein Detection

This protocol details the detection of DAZ1 protein in testicular tissue lysates.

1. Sample Preparation (Testicular Tissue Lysate):

  • Homogenize fresh or frozen testicular tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electroblotting:

  • Mix 20-40 µg of protein lysate with 2X Laemmli sample buffer and denature at 95-100°C for 5 minutes.

  • Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against DAZ1 (e.g., rabbit anti-DAZ1, diluted according to manufacturer's instructions) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Western_Blot_Workflow start Start: Testicular Tissue lysis Tissue Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-DAZ1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: DAZ1 Protein Signal detection->end

Caption: A generalized workflow for Western blotting of the DAZ1 protein.

Co-Immunoprecipitation (Co-IP) to Study DAZ1 Protein Interactions

This protocol is for the identification of proteins that interact with DAZ1.

1. Cell Lysis:

  • Lyse cells expressing DAZ1 (e.g., transfected HEK293T cells or testicular germ cells) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-DAZ1 antibody or a control IgG overnight at 4°C.

  • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).

4. Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[1]

RT-qPCR for DAZ1 Gene Expression Analysis

This protocol quantifies the relative expression levels of DAZ1 mRNA.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from testicular tissue or isolated germ cells using TRIzol reagent or a column-based kit.

  • Treat the RNA with DNase I to remove genomic DNA contamination.

  • Synthesize first-strand cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.

  • Use primers specific for DAZ1 and a reference gene (e.g., GAPDH, ACTB).

    • DAZ1 Forward Primer: 5'-AGTGTCACCCACCACAGAAG-3'
    • DAZ1 Reverse Primer: 5'-TCCTCTTTGCCATTCCACTC-3'

  • Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for DAZ1 and the reference gene.

  • Calculate the relative expression of DAZ1 using the ΔΔCt method, normalizing to the reference gene and a control sample.

Conclusion

DAZ1 is a master regulator of male germ cell development, primarily functioning as a translational activator of a specific set of mRNAs essential for spermatogenesis. Its interaction with PABP and other RNA-binding proteins fine-tunes the production of proteins required for the proliferation and meiotic progression of germ cells. The strong association between DAZ1 deletions and male infertility underscores its critical role and positions it as a key target for both diagnostic and therapeutic strategies aimed at addressing male reproductive disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of DAZ1 and to explore its potential in the context of male fertility.

References

Cellular Localization of the DAZ1 Protein in Testes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The "Deleted in Azoospermia 1" (DAZ1) protein is an RNA-binding protein encoded by a gene located in the Azoospermia Factor c (AZFc) region of the human Y chromosome.[1][2] Its expression is almost exclusively restricted to germ cells, and it plays an indispensable role in the intricate process of spermatogenesis.[1][3] Deletions within the AZFc region encompassing the DAZ1 gene are a leading molecular cause of male infertility, specifically non-obstructive azoospermia.[1][4] Understanding the precise cellular and subcellular localization of the DAZ1 protein within the testicular landscape is paramount for elucidating its function in germ cell development and for the development of potential therapeutic strategies for male infertility. This technical guide provides a comprehensive overview of the cellular localization of DAZ1 in human testes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

DAZ1 Protein Expression and Cellular Localization in Human Testis

The expression and subcellular localization of the DAZ1 protein are dynamically regulated throughout the different stages of male germ cell development. This intricate regulation highlights its multifaceted role in this complex biological process.[5]

DAZ1 protein expression is initiated in premeiotic germ cells and is most prominent in spermatogonia.[6][7] Studies have shown that in these early-stage germ cells, as well as in fetal gonocytes, the DAZ1 protein is present in both the nucleus and the cytoplasm.[8][9] A significant functional shift is suggested by the protein's translocation as the germ cells progress through meiosis. In primary spermatocytes, DAZ1 relocates to the cytoplasm.[5][8] Its expression diminishes significantly in post-meiotic cells, with low to rare detection in round spermatids and an absence in elongating spermatids and mature spermatozoa.[1][5] This dynamic nucleocytoplasmic shuttling suggests that DAZ1 may have distinct roles in different cellular compartments at various stages of spermatogenesis.[5][8]

Data Presentation: DAZ1 Expression Across Testicular Germ Cells

The following tables summarize the current understanding of DAZ1 mRNA and protein expression, as well as its subcellular localization in various human testicular germ cells.

Table 1: Summary of DAZ1 mRNA and Protein Expression in Human Testicular Germ Cells

Cell TypeDAZ1 mRNA ExpressionDAZ1 Protein ExpressionSubcellular Localization
Fetal Gonocytes PresentPresentNuclear and Cytoplasmic[8][9]
Spermatogonia PresentHighPredominantly Nuclear[1][5][6]
Primary Spermatocytes HighPresentCytoplasmic[5][8]
Secondary Spermatocytes PresentPresentCytoplasmic[5]
Round Spermatids Low/RareLow/RareCytoplasmic[5]
Elongating Spermatids Not DetectedNot Detected-[5]
Spermatozoa Not DetectedNot Detected-[5][8]
Data synthesized from qualitative and semi-quantitative descriptions in multiple studies.[1][5][6][8][9]

Table 2: Quantitative Real-Time PCR (qPCR) Data for DAZ Gene Expression in Testicular Biopsies

Patient GroupTesticular HistologyMean DAZ Gene Expression (copies/µl)
Normospermic Controls Normal Spermatogenesis3.30 x 10³
Azoospermic Patients (TESE Positive) Moderate Hypospermatogenesis7.00 x 10³
Azoospermic Patients (TESE Positive) Reduced DAZ Expression1.80 x 10¹ to 2.70 x 10²
Azoospermic Patients (TESE Negative) Severe HypospermatogenesisNo DAZ Expression
Azoospermic Patients (TESE Negative) Sertoli Cell Only (SCO)No DAZ Expression
Patient with AZFc microdeletion Spermatocyte ArrestNo DAZ Expression
This data reflects the expression of the DAZ gene family. Data adapted from a study on DAZ and RBMY1 gene expression in testicular biopsies from normospermic and azoospermic men.[10]

Experimental Protocols

The visualization and study of DAZ1 protein localization in testicular tissue heavily rely on immunohistochemical and immunofluorescent techniques. Below is a detailed protocol for the immunohistochemical detection of DAZ1.

Immunohistochemistry (IHC) Protocol for DAZ1 Protein Detection

Objective: To visualize the localization of the DAZ1 protein within the cellular architecture of testicular cross-sections.

Materials:

  • Paraffin-embedded human testicular tissue sections (4-5 µm)

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: anti-DAZ1

  • Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).[5]

    • Transfer slides through a graded ethanol series to rehydrate: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).[5]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution.[5]

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[5]

    • Allow the slides to cool to room temperature within the buffer.[5]

  • Blocking:

    • Wash slides with Phosphate Buffered Saline (PBS) (3 x 5 minutes).[5]

    • Incubate the slides with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-DAZ1 antibody to its optimal concentration in the blocking buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).[5]

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).[5]

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.[5]

    • Monitor for the development of a brown precipitate under a microscope.

    • Stop the reaction by rinsing with distilled water.[5]

  • Counterstaining and Mounting:

    • Counterstain the slides with hematoxylin for 30-60 seconds to visualize cell nuclei.[5]

    • Rinse with water.

    • Dehydrate the slides through a graded ethanol series and clear with xylene.[5]

    • Mount with a permanent mounting medium and apply a coverslip.

Visualizations: Pathways and Workflows

DAZ1 Interaction Network in Translational Regulation

The DAZ1 protein is believed to function as a translational activator for specific mRNAs crucial for germ cell development.[5] This is achieved through its interaction with a variety of other proteins. The diagram below illustrates the known protein-protein interactions of DAZ1.

DAZ1_Interaction_Pathway cluster_DAZ_Complex DAZ Protein Complex cluster_Binding_Partners Interacting Proteins cluster_Function Functional Outcome DAZ1 DAZ1 DAZ_Family DAZ2, DAZ3, DAZ4 (Heterodimerization) DAZ1->DAZ_Family DAZL DAZL (Autosomal Homolog) DAZ1->DAZL DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts with DAZAP2 DAZAP2 DAZ1->DAZAP2 interacts with PUM2 PUM2 (Translational Repressor) DAZ1->PUM2 interacts with PABP PABP (Translational Activator) DAZ1->PABP interacts with Translation_Regulation Translational Regulation of Target mRNAs PUM2->Translation_Regulation inhibits PABP->Translation_Regulation promotes

Caption: DAZ1 protein interaction network in the regulation of mRNA translation.

Experimental Workflow for DAZ1 Immunohistochemistry

The following flowchart outlines the key steps involved in the immunohistochemical analysis of DAZ1 protein expression in testicular tissue.

IHC_Workflow start Paraffin-Embedded Testicular Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-DAZ1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end Microscopic Analysis & Image Capture dehydration_mounting->end

Caption: A generalized workflow for DAZ1 detection by immunohistochemistry.

Dynamic Subcellular Localization of DAZ1 During Spermatogenesis

This diagram illustrates the shift in DAZ1 protein localization from the nucleus to the cytoplasm as germ cells progress through meiosis.

DAZ1_Localization_Shift cluster_pre_meiotic Pre-Meiotic Stage cluster_meiotic Meiotic Stage cluster_post_meiotic Post-Meiotic Stage spermatogonia Spermatogonia spermatogonia_nucleus Nucleus (High DAZ1) spermatocyte Spermatocyte spermatogonia->spermatocyte Meiosis I/II spermatocyte_cytoplasm Cytoplasm (DAZ1 Relocates) spermatid Spermatid spermatocyte->spermatid Spermiogenesis spermatid_cytoplasm Cytoplasm (Low/No DAZ1)

References

Methodological & Application

Application Notes and Protocols for DAz-1 Metabolic Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, initiated by the reaction of reactive oxygen species (ROS) with protein thiols. This modification plays a crucial role in redox signaling pathways, acting as a molecular switch to regulate protein function in response to oxidative stress.[1][2] The transient nature and reactivity of sulfenic acid have made its detection in a cellular context challenging. DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed to specifically and covalently label sulfenic acid-modified proteins directly within living cells.[1][2]

The this compound probe contains a dimedone-based chemical warhead that selectively reacts with sulfenic acids.[3] Additionally, it possesses a bioorthogonal azide (B81097) handle, which allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4][5] This two-step labeling strategy enables the visualization, enrichment, and identification of sulfenylated proteins, providing a powerful tool for investigating redox-regulated cellular processes.[1][3] An analog, DAz-2, has been developed and exhibits improved potency for detecting protein sulfenylation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound metabolic labeling protocol. It is important to note that optimal conditions may vary depending on the cell type and experimental goals, and therefore, titration of the probe and reagents is recommended.

ParameterRecommended Range/ValueNotes
This compound Probe Concentration (Live Cells) 1 - 5 mMTitration is recommended to determine the optimal concentration for your cell line and experimental conditions. Start with a lower concentration to minimize potential cytotoxicity.
Incubation Time (Live Cells) 30 - 60 minutesThe optimal incubation time can vary. A time course experiment is advisable to determine the ideal duration for labeling without inducing significant cellular stress.
Cell Viability >90% at working concentrationsWhile specific cytotoxicity data for this compound is limited, similar live-cell labeling probes are designed for minimal impact on cell viability at effective concentrations. It is crucial to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Click Chemistry Reagents (Cell Lysate)
- Alkyne-Reporter (e.g., alkyne-biotin)20 - 50 µMThe final concentration may need optimization.[4]
- Copper(II) Sulfate (CuSO₄)1 mMA common starting concentration for CuAAC.[6]
- Copper Ligand (e.g., THPTA)1 - 5 mMA ligand is used to stabilize the Cu(I) ion and reduce cytotoxicity. A 1:5 molar ratio of CuSO₄ to ligand is often used.[7]
- Reducing Agent (e.g., Sodium Ascorbate)2.5 - 5 mMFreshly prepared solution is essential for efficient reduction of Cu(II) to Cu(I).[7]
Click Chemistry Incubation Time 30 - 60 minutesReaction is typically performed at room temperature, protected from light if using a fluorescent reporter.[6]

Experimental Protocols

Protocol 1: Live Cell Labeling with this compound

This protocol describes the labeling of sulfenic acid-modified proteins in live mammalian cells using the this compound probe.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound probe

  • DMSO

  • Optional: Hydrogen peroxide (H₂O₂) or other ROS-inducing agent

  • Optional: N-acetylcysteine (NAC) or other antioxidant as a negative control

Procedure:

  • Cell Culture: Plate cells on an appropriate culture vessel and grow to the desired confluency (typically 70-80%).

  • Induction of Oxidative Stress (Optional): To induce protein sulfenylation, treat cells with a mild oxidizing agent. For example, treat cells with 100 µM H₂O₂ in serum-free media for 5-15 minutes. Include an untreated control and a negative control pre-treated with an antioxidant like NAC.

  • This compound Labeling: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-5 mM. c. Remove the medium from the cells and add the this compound containing medium. d. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Cell Harvesting: a. After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS to remove excess probe. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) on Cell Lysate

This protocol describes the "clicking" of a reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne) to the azide-functionalized proteins in the cell lysate.

Materials:

  • This compound labeled protein lysate from Protocol 1

  • Alkyne-reporter (e.g., alkyne-biotin or a fluorescent alkyne)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • DMSO

  • Deionized water

Procedure:

  • Prepare Stock Solutions: a. Alkyne-Reporter: Prepare a 10 mM stock solution in DMSO. b. CuSO₄: Prepare a 50 mM stock solution in deionized water. c. THPTA: Prepare a 50 mM stock solution in deionized water. d. Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Click Reaction Setup: a. In a microcentrifuge tube, add 50-100 µg of this compound labeled protein lysate. Adjust the volume with lysis buffer or PBS. b. Add the alkyne-reporter to a final concentration of 20-50 µM. c. Prepare a premix of CuSO₄ and THPTA by adding CuSO₄ and THPTA to a final concentration of 1 mM and 5 mM, respectively. d. Add the CuSO₄/THPTA premix to the protein lysate. e. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.

  • Sample Preparation for Downstream Analysis:

    • For Western Blotting: Add 4X Laemmli sample buffer to the reaction mixture, boil at 95°C for 5 minutes, and proceed to SDS-PAGE.

    • For Mass Spectrometry: Precipitate the protein to remove click chemistry reagents. A common method is methanol/chloroform precipitation. The protein pellet can then be resolubilized in a buffer compatible with downstream proteomic workflows (e.g., in-solution or in-gel digestion).

Visualizations

experimental_workflow cluster_cell_culture Live Cell Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_analysis Downstream Analysis start 1. Culture Live Cells treatment 2. Induce Oxidative Stress (e.g., H₂O₂) start->treatment labeling 3. Incubate with This compound Probe treatment->labeling lysis 4. Cell Lysis labeling->lysis quant 5. Protein Quantification lysis->quant click_reaction 6. CuAAC Reaction (Add Alkyne-Reporter) quant->click_reaction wb Western Blot click_reaction->wb ms Mass Spectrometry click_reaction->ms

Caption: Experimental workflow for this compound metabolic labeling of live cells.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_ros Redox Signaling cluster_protein_mod Protein Modification cluster_response Cellular Response stimulus Growth Factors, Cytokines, Stress ros Increased ROS (e.g., H₂O₂) stimulus->ros protein_thiol Protein-SH (Reduced Cysteine) ros->protein_thiol Oxidation sulfenylation Protein-SOH (Sulfenic Acid) protein_thiol->sulfenylation sulfenylation->protein_thiol Reduction daz1_labeling This compound Labeling sulfenylation->daz1_labeling Detection response Altered Protein Function (e.g., Kinase Activity, Transcription Factor Binding) sulfenylation->response

Caption: Role of protein sulfenylation in ROS-mediated signaling pathways.

References

Application Notes and Protocols for the Use of DAz-1 in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed for the specific detection of sulfenic acid-modified proteins.[1][2] Sulfenic acid is a transient oxidative modification of cysteine residues that plays a crucial role in cellular signaling pathways. The this compound probe contains a dimedone-like scaffold that selectively reacts with sulfenic acids, and a terminal azide (B81097) group that serves as a handle for bioorthogonal click chemistry reactions.[1] This allows for the subsequent conjugation of reporter molecules, such as fluorophores or biotin (B1667282), enabling the visualization and enrichment of sulfenylated proteins.

This document provides detailed application notes and protocols for the use of this compound in two of the most common click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Principles

Click chemistry encompasses a class of reactions that are highly efficient, selective, and biocompatible.[3] The two primary methods utilized with this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition between the azide group of this compound and a terminal alkyne-containing reporter molecule to form a stable triazole linkage. CuAAC is known for its fast reaction kinetics and high yields.[4][5] However, the requirement of a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which readily reacts with the azide of this compound to release ring strain.[4] SPAAC is highly biocompatible and ideal for live-cell imaging and in vivo studies, though its reaction rates are generally slower than CuAAC.[6][7]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following table summarizes a comparison of their key features and performance metrics. While specific kinetic data for this compound is not extensively available, the provided data for representative azides and alkynes offers a valuable reference.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None[4][6]
Biocompatibility Lower (potential copper cytotoxicity)High (ideal for live systems)[6][7]
Reaction Kinetics (Second-order rate constants) 1 to 100 M⁻¹s⁻¹ (Typical with terminal alkynes)10⁻³ to 1 M⁻¹s⁻¹ (Dependent on cyclooctyne)[8]
Reactants Terminal alkynes and azidesStrained cyclooctynes and azides[6]
Regioselectivity Highly regioselective (1,4-disubstituted triazole)Mixture of regioisomers[4]
Side Reactions Potential for oxidative damage to biomoleculesPotential for side reactions with thiols[4]

Note: The efficiency of SPAAC is highly dependent on the strain of the cyclooctyne used. For example, dibenzocyclooctyne (DBCO) reagents exhibit faster kinetics compared to other cyclooctynes. In a comparative proteomics study, CuAAC with a biotin-diazo-alkyne probe identified a higher number of O-GlcNAc modified proteins (229) compared to SPAAC with a biotin-DIBO-alkyne probe (188), suggesting a potentially higher labeling efficiency for CuAAC in that specific context.[9][10]

Experimental Protocols

Protocol 1: Labeling of Sulfenylated Proteins in Live Cells with this compound

This protocol describes the general procedure for treating live cells with this compound to label proteins containing sulfenic acid modifications.

Materials:

  • This compound probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • DMSO (for dissolving this compound)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., multi-well plate, culture dish).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Cell Treatment:

    • Induce oxidative stress if necessary to increase the levels of sulfenylated proteins (e.g., by treating with a low concentration of H₂O₂).

    • Remove the cell culture medium and wash the cells once with warm PBS.

    • Add fresh cell culture medium containing the desired final concentration of this compound (typically 100 µM to 1 mM). A final DMSO concentration of <1% is recommended.

    • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the this compound labeled proteins. The lysate is now ready for downstream click chemistry reactions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized reporter molecule to this compound-labeled proteins in the cell lysate.

Materials:

  • This compound labeled cell lysate (from Protocol 1)

  • Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

    • This compound labeled cell lysate (containing a known amount of protein, e.g., 1 mg).

    • Alkyne-functionalized reporter molecule to a final concentration of 100-200 µM.

    • THPTA ligand to a final concentration of 1 mM.

    • Copper(II) sulfate to a final concentration of 200 µM.

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 2 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Analysis: The protein sample is now conjugated with the reporter molecule and can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or Western blotting with streptavidin-HRP (for biotin reporters).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "clicking" of a cyclooctyne-functionalized reporter molecule to this compound-labeled proteins.

Materials:

  • This compound labeled cell lysate (from Protocol 1)

  • Cyclooctyne-functionalized reporter molecule (e.g., DBCO-biotin, DBCO-fluorophore)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the cyclooctyne-functionalized reporter molecule to the this compound labeled cell lysate to a final concentration of 100-250 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The optimal incubation time may need to be determined empirically.

  • Analysis: The protein sample is now conjugated with the reporter molecule and can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.

Mandatory Visualizations

DAz1_Mechanism cluster_sulfenylation Protein Sulfenylation cluster_labeling This compound Labeling cluster_click Click Chemistry Protein_Cys_SH Protein-Cys-SH Protein_Cys_SOH Protein-Cys-SOH Protein_Cys_SH->Protein_Cys_SOH ROS Labeled_Protein This compound-S-Cys-Protein Protein_Cys_SOH->Labeled_Protein Covalent Adduct Formation DAz1 This compound DAz1->Labeled_Protein Conjugated_Protein Reporter-Triazole-DAz-1-Protein Labeled_Protein->Conjugated_Protein CuAAC or SPAAC Reporter_Alkyne Reporter-Alkyne Reporter_Alkyne->Conjugated_Protein

Caption: Mechanism of this compound labeling and click chemistry conjugation.

DAz1_Workflow Start Start: Live Cells Induce_Stress Induce Oxidative Stress (Optional) Start->Induce_Stress Add_DAz1 Incubate with this compound Induce_Stress->Add_DAz1 Lyse_Cells Cell Lysis Add_DAz1->Lyse_Cells Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) Lyse_Cells->Click_Reaction Analysis Analysis (SDS-PAGE, Western Blot, etc.) Click_Reaction->Analysis End End: Detection of Sulfenylated Proteins Analysis->End

Caption: Experimental workflow for this compound labeling and detection.

CuAAC_vs_SPAAC cluster_CuAAC CuAAC cluster_SPAAC SPAAC CuAAC_Reactants This compound-Azide + Terminal Alkyne CuAAC_Product 1,4-Triazole CuAAC_Reactants->CuAAC_Product Fast Kinetics CuAAC_Catalyst Copper(I) CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants This compound-Azide + Strained Cyclooctyne SPAAC_Product Triazole Mixture SPAAC_Reactants->SPAAC_Product Slower Kinetics, Biocompatible DAz1_Protein This compound Labeled Protein DAz1_Protein->CuAAC_Reactants Choice 1 DAz1_Protein->SPAAC_Reactants Choice 2

Caption: Logical relationship between CuAAC and SPAAC for this compound.

References

Application Notes and Protocols for Diazo-1 (DAz-1) Labeling and Subsequent Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DAz-1" is associated with a commercially available sulfonic acid probe for detecting sulfenic acid-modified proteins[1]. However, in the broader context of chemical proteomics, "DAz" is often used as an abbreviation for diazirine-containing photo-affinity probes. This document provides a detailed protocol for a general-purpose diazirine-alkyne photo-affinity probe, herein referred to as Diazo-1 (this compound), for identifying protein-small molecule interactions, which is a common application for this class of reagents.

Introduction

In the fields of chemical biology and drug discovery, identifying the protein targets of small molecules is a critical step in understanding their mechanism of action and potential off-target effects. Photo-affinity labeling (PAL) is a powerful technique for covalently capturing protein-ligand interactions in a native cellular environment[2]. Diazo-1 (this compound) is a versatile chemical probe featuring a diazirine moiety for photo-crosslinking and a terminal alkyne for subsequent bioorthogonal conjugation via "click chemistry"[2].

Upon irradiation with UV light (~350-370 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bind to nearby amino acid residues at the site of interaction[3][4]. The alkyne handle allows for the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging, after the crosslinking event[2]. This two-step approach minimizes steric hindrance from a bulky tag during the initial binding event. Subsequent enrichment of biotinylated proteins followed by mass spectrometry-based proteomic analysis enables the identification and quantification of interacting proteins from a complex biological sample. Alkyl diazirines, a common type of diazirine probe, have been shown to preferentially label acidic amino acids such as aspartic acid and glutamic acid[5].

Principle of the Method

The experimental workflow for this compound labeling and subsequent mass spectrometry analysis can be summarized in the following key steps:

  • Incubation: Live cells are incubated with the this compound probe, allowing it to bind to its protein targets.

  • Photo-crosslinking: The cells are irradiated with UV light to activate the diazirine moiety and covalently link the probe to interacting proteins.

  • Lysis and Biotinylation: The cells are lysed, and the proteome is extracted. A biotin-azide tag is then attached to the alkyne handle of the this compound probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

  • Enrichment: Biotinylated proteins are captured and enriched from the total proteome using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are proteolytically digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: The mass spectrometry data is processed to identify the enriched proteins, which are the putative targets of the this compound probe.

Applications

  • Target Deconvolution: Identification of the molecular targets of bioactive small molecules, natural products, or drug candidates.

  • Off-Target Profiling: Characterization of the off-target interactions of a drug to understand its side effects.

  • Binding Site Mapping: With specialized probes and workflows, the specific amino acid residues involved in the binding interaction can be identified.

  • Interactome Profiling: Mapping the protein interaction landscape of a particular small molecule in a cellular context.

Experimental Protocols

Materials and Reagents
  • Diazo-1 (this compound) probe (alkyne-functionalized diazirine)

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

Protocol 1: this compound Labeling in Live Cells
  • Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

  • Probe Incubation: Treat cells with the desired concentration of this compound probe (typically in the low micromolar range) in serum-free media for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Photo-crosslinking:

    • Wash the cells twice with cold PBS to remove unbound probe.

    • Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The distance from the lamp to the cells should be optimized for each experimental setup.

  • Cell Lysis:

    • After irradiation, wash the cells again with cold PBS.

    • Add cold lysis buffer to the cells, scrape, and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry and Enrichment
  • Click Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:

      • Biotin-azide: 100 µM

      • TCEP: 1 mM (freshly prepared)

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess click chemistry reagents using a methanol/chloroform precipitation method.

    • Resuspend the protein pellet in a buffer compatible with the enrichment step (e.g., PBS with 1% SDS).

  • Streptavidin Enrichment:

    • Equilibrate streptavidin-coated magnetic beads by washing them three times with wash buffer.

    • Add the protein lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with rotation to allow for binding of biotinylated proteins.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 2x with PBS + 1% SDS, 2x with 8 M urea (B33335) in 100 mM Tris-HCl, and 3x with PBS).

Protocol 3: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50% acetonitrile/0.1% formic acid and combine the supernatants.

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

  • Desalting:

    • Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.

Data Analysis
  • Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot.

  • Protein Identification and Quantification:

    • Set the false discovery rate (FDR) for protein and peptide identification to <1%.

    • For quantitative analysis, use a label-free quantification (LFQ) approach or stable isotope labeling methods (e.g., TMT, iTRAQ) if multiplexing is desired.

  • Data Interpretation:

    • Identify proteins that are significantly enriched in the this compound treated sample compared to the vehicle control.

    • Perform bioinformatics analysis (e.g., GO term enrichment, pathway analysis) to understand the biological functions of the identified target proteins.

Data Presentation

Table 1: Representative Quantitative Data of Enriched Proteins
Protein IDGene NameDescriptionLog2 Fold Change (this compound/Control)p-value
P02768ALBSerum albumin0.50.85
Q13547CSNK2A1Casein kinase II subunit alpha5.81.2E-05
P62258HSP90AB1Heat shock protein HSP 90-beta4.98.5E-05
P04637TP53Cellular tumor antigen p531.10.62
Q09472ABL1Abelson murine leukemia viral oncogene homolog 16.25.5E-06
P31749AKT1RAC-alpha serine/threonine-protein kinase0.80.78

This table shows example data of proteins identified and quantified by mass spectrometry. Proteins with a high Log2 fold change and low p-value are considered potential targets of the this compound probe.

Table 2: Summary of a Typical this compound Labeling Experiment
ParameterResult
Total Proteins Identified3,500
Proteins Identified in Control3,250
Proteins Identified in this compound Sample3,300
Significantly Enriched Proteins (Fold Change > 4, p-value < 0.01)45

Visualizations

experimental_workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_ms Mass Spectrometry & Data Analysis A 1. Incubate Cells with this compound Probe B 2. UV Photo-crosslinking (365 nm) A->B C 3. Cell Lysis & Proteome Extraction B->C D 4. Click Chemistry: Biotin-Azide Conjugation C->D E 5. Streptavidin Bead Enrichment D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Database Search & Protein Identification G->H I 9. Quantitative Analysis & Target Identification H->I

Caption: Experimental workflow for this compound labeling and mass spectrometry.

signaling_pathway cluster_pathway Hypothetical Kinase Cascade DAz_Probe This compound Probe (Kinase Inhibitor) KinaseA Kinase A DAz_Probe->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation Substrate Substrate Protein KinaseB->Substrate Phosphorylation Response Cellular Response Substrate->Response

Caption: Hypothetical signaling pathway studied with a this compound probe.

References

Application Notes and Protocols for In Situ Imaging of Sulfenic Acid Using DAz-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (S-OH) is a critical post-translational modification involved in cellular signaling, redox homeostasis, and disease pathogenesis. Its transient and reactive nature, however, makes it a challenging target for in situ detection. DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed for the specific labeling of sulfenic acid-modified proteins in living cells.[1] Its dimedone-like warhead selectively reacts with sulfenic acids to form a stable thioether bond. This compound also possesses an azide (B81097) handle, which allows for a two-step detection process. Through the bioorthogonal Staudinger ligation, a phosphine-conjugated reporter molecule, such as a fluorophore or biotin (B1667282), can be attached to the azide, enabling visualization and downstream analysis.[1][2] This application note provides detailed protocols for using this compound to image protein sulfenylation in situ, quantitative data for experimental planning, and insights into its application in drug development.

Principle of this compound Mediated Sulfenic Acid Detection

The detection of sulfenic acid using this compound is a two-step process that leverages bioorthogonal chemistry to ensure specificity and minimize interference with cellular processes.

  • Labeling: Cell-permeable this compound enters the cell and its 1,3-cyclohexanedione (B196179) moiety reacts specifically with the electrophilic sulfur of a sulfenic acid, forming a stable covalent bond.[1]

  • Ligation: After labeling, the azide group on this compound is detected by a phosphine-containing probe via the Staudinger ligation. This reaction is highly specific and occurs under physiological conditions, forming a stable amide bond between the this compound and the reporter probe.[2][3] The reporter can be a fluorophore for imaging or an affinity tag like biotin for western blotting and mass spectrometry.

dot graph TD; A[Start] --> B{Cell Culture and Treatment}; B --> C{this compound Labeling}; C --> D{Cell Lysis or Fixation/Permeabilization}; D --> E{Staudinger Ligation with Phosphine (B1218219) Probe}; subgraph "Imaging Workflow" E --> F[Fluorescence Microscopy]; F --> G[Image Analysis]; end subgraph "Biochemical Workflow" E --> H[SDS-PAGE]; H --> I[Western Blot]; I --> J[Detection]; end G --> K[End]; J --> K;

end graph [fontname = "Arial"]; node [fontname = "Arial"]; edge [fontname = "Arial"];

Figure 1: General experimental workflow for this compound.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound and its more potent analog, DAz-2. These values are intended as a starting point for experimental design and may require optimization for specific cell types and experimental conditions.

ParameterThis compoundDAz-2Reference
Cell Type JurkatHeLa[1]
Working Concentration 100 µM - 1 mM50 µM - 500 µM[1]
Incubation Time 1 - 2 hours1 hour[1]
Incubation Temperature 37°C37°C[1]

Table 1: Recommended Labeling Conditions for this compound and DAz-2.

OxidantConcentrationCell LineObserved EffectReference
Hydrogen Peroxide (H₂O₂)200 µMJurkatRobust protein labeling[1]
tert-Butyl hydroperoxide (t-BOOH)200 µMJurkatRobust protein labeling[1]
FCCP20 µMJurkatMaximal this compound labeling[1]
Epidermal Growth Factor (EGF)100 ng/mLA431Increased sulfenylation[4]

Table 2: Example Conditions for Inducing Protein Sulfenylation.

Experimental Protocols

Protocol 1: In Situ Fluorescence Imaging of Sulfenic Acids in Adherent Cells

This protocol details the labeling and imaging of sulfenic acid-modified proteins in adherent cells grown on coverslips.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Glass coverslips in a multi-well plate

  • Complete cell culture medium

  • This compound probe

  • Inducer of oxidative stress (e.g., H₂O₂, EGF)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Fluorescent phosphine probe (e.g., TAMRA-phosphine) or Phosphine-FLAG

  • If using Phosphine-FLAG: Anti-FLAG primary antibody and fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed adherent cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Induction of Sulfenylation (Optional): Treat cells with an inducer of oxidative stress at a predetermined concentration and for a specific duration to increase the level of protein sulfenylation. Include an untreated control.

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete culture medium to the final working concentration (e.g., 200 µM).

    • Remove the medium from the cells and replace it with the this compound containing medium.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Staudinger Ligation with Fluorescent Probe:

    • Direct Fluorescence: Dilute the fluorescent phosphine probe (e.g., TAMRA-phosphine) in PBS to the recommended concentration. Incubate with the cells for 1-2 hours at room temperature, protected from light.

    • Indirect Fluorescence (Antibody-based):

      • Dilute Phosphine-FLAG in PBS and incubate with the cells for 1-2 hours at room temperature.

      • Wash the cells three times with PBS.

      • Incubate with a primary anti-FLAG antibody diluted in Blocking Buffer for 1 hour at room temperature.

      • Wash the cells three times with PBS.

      • Incubate with a fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI or Hoechst stain in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using antifade mounting medium.

    • Seal the edges of the coverslips with nail polish.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI/Hoechst.

Protocol 2: Western Blot Detection of Sulfenylated Proteins

This protocol describes the detection of this compound labeled proteins in cell lysates via western blotting.

Materials:

  • Suspension or adherent cells

  • This compound probe

  • Inducer of oxidative stress (optional)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphine-Biotin (p-biotin)

  • Acetone (B3395972) (ice-cold)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with an inducer of oxidative stress as described in Protocol 1.

  • This compound Labeling: Label the cells with this compound as described in Protocol 1.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Staudinger Ligation with Phosphine-Biotin:

    • To a defined amount of protein lysate (e.g., 50 µg), add p-biotin to a final concentration of 100 µM.

    • Incubate for 2 hours at 37°C.

  • Protein Precipitation:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

    • Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and air-dry the pellet.

  • SDS-PAGE and Western Blotting:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and acquire the image using a western blot imaging system.

Application in Drug Development

The detection of protein sulfenylation with this compound has significant applications in various stages of drug development.

  • Target Validation and Mechanism of Action Studies: Many drugs exert their effects by modulating cellular redox signaling. This compound can be used to investigate whether a drug candidate alters the sulfenylation status of its target protein or other proteins in the signaling pathway, providing insights into its mechanism of action.

  • Pharmacodynamic (PD) Biomarkers: Changes in protein sulfenylation can serve as pharmacodynamic biomarkers to assess the biological activity of a drug in preclinical and clinical studies.[5] A this compound based assay could be developed to measure the extent of target engagement or downstream pathway modulation in response to drug treatment.

  • Oncology Drug Development: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in cancer therapy, is regulated by redox signaling, including sulfenylation. This compound can be used to study how EGFR inhibitors affect the redox state of EGFR and downstream signaling components, potentially identifying new therapeutic strategies or resistance mechanisms.

EGFR_Signaling

Figure 2: EGFR signaling and sulfenylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Insufficient sulfenylationInduce oxidative stress with a positive control (e.g., H₂O₂).
This compound concentration too lowOptimize this compound concentration (try a range from 100 µM to 1 mM).
Inefficient Staudinger ligationEnsure the phosphine probe is fresh and has been stored correctly. Increase incubation time or concentration of the phosphine probe.
PhotobleachingMinimize exposure to excitation light. Use an antifade mounting medium.
High background fluorescence Incomplete removal of unbound probesIncrease the number and duration of wash steps after this compound and fluorescent probe incubation.
Non-specific antibody bindingIncrease blocking time and/or the concentration of the blocking agent. Titrate primary and secondary antibody concentrations.
AutofluorescenceImage an unlabeled control sample to determine the level of autofluorescence. Use a fluorophore with emission in the far-red spectrum.
Cell death or morphological changes This compound or inducer toxicityPerform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation times.

Table 3: Troubleshooting Guide for this compound Imaging.

Conclusion

This compound is a valuable tool for the in situ detection and imaging of protein sulfenylation in living cells. Its cell permeability and the bioorthogonal nature of its detection chemistry provide a robust method for studying the role of this important post-translational modification in cellular physiology and disease. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies, from fundamental biological research to the development of novel therapeutics. The ability to visualize and quantify protein sulfenylation offers exciting opportunities to unravel complex signaling networks and to identify new biomarkers and therapeutic targets.

References

Application Notes and Protocols: DAz-1 Staudinger Ligation with Phosphine Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of DAz-1, a cell-permeable chemical probe, in conjunction with phosphine (B1218219) tags via the Staudinger ligation for the detection and characterization of sulfenic acid-modified proteins.

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification involved in cellular signaling and redox regulation. This compound (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a chemical probe designed to selectively label these sulfenic acid-modified proteins. The probe is cell-permeable and contains an azide (B81097) group that serves as a handle for bioorthogonal conjugation.[1]

The Staudinger ligation is a highly selective and biocompatible reaction between an azide and a phosphine, forming a stable amide bond. This reaction is ideal for biological applications as the reactive groups are abiotic and do not interfere with native cellular processes. By treating this compound labeled proteins with a phosphine-tagged molecule (e.g., phosphine-biotin (B157780) for affinity purification or phosphine-fluorophore for imaging), researchers can detect, enrich, and identify proteins that have undergone sulfenic acid modification.[1]

Applications

  • Detection of Protein Sulfenylation: Identify and visualize sulfenic acid-modified proteins in cell lysates or living cells.[1]

  • Proteomic Profiling: Enrich and identify sulfenic acid-modified proteins from complex biological samples using phosphine tags with affinity handles like biotin.

  • Drug Discovery: Screen for compounds that modulate the sulfenylation state of specific proteins.

  • Understanding Disease Mechanisms: Investigate the role of protein sulfenylation in various diseases, including cancer and neurodegenerative disorders.

Quantitative Data

The efficiency of the Staudinger ligation can be influenced by factors such as the specific azide and phosphine reagents used, their concentrations, and the reaction conditions. While specific quantitative data for the ligation of this compound with phosphine tags on proteins is not extensively available in the provided search results, data from similar bioorthogonal ligations can provide an expected range of efficiency.

Application ContextReactantsReported Ligation Efficiency/ConversionReference
Site-specific DNA labelingAzido-modified DNA and Biotin-phosphineApproximately 70% conversion[2][3]
Peptide CouplingProline-based phosphine and azide-containing substratesSecond-order rate constant of 1.12 M⁻¹s⁻¹
Traceless Staudinger LigationPhosphinothioester and AzideSecond-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ and 95% yield[4]

Experimental Protocols

The following protocols are based on methodologies described for the labeling of proteins with this compound and subsequent Staudinger ligation with phosphine tags.[1][5]

This protocol describes the labeling of a purified protein with this compound after inducing sulfenic acid formation, followed by Staudinger ligation with a phosphine-biotin tag for subsequent detection.

Materials:

  • Purified protein of interest

  • This compound probe

  • Hydrogen peroxide (H₂O₂) for inducing oxidation

  • Phosphine-biotin (p-biotin)

  • Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • SDS-PAGE reagents

  • Western blot apparatus

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

Procedure:

  • Protein Preparation:

    • Prepare a solution of the purified protein in the reaction buffer.

    • To induce sulfenic acid formation, treat the protein with a controlled amount of H₂O₂. The optimal concentration and incubation time should be determined empirically for each protein.

  • This compound Labeling:

    • Add this compound to the protein solution to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at 37°C.

  • Staudinger Ligation with Phosphine-Biotin:

    • To the this compound labeled protein solution, add phosphine-biotin to a final concentration of 100 µM.[1]

    • Incubate the reaction for 2 hours at 37°C.[1]

  • Analysis:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a streptavidin-HRP conjugate.

    • Detect the biotinylated proteins using a chemiluminescence substrate.

This protocol details the procedure for labeling sulfenic acid-modified proteins in a complex protein mixture, such as a cell lysate.

Materials:

  • Cell lysis buffer (non-reducing)

  • This compound probe

  • Phosphine-biotin (p-biotin)

  • Dithiothreitol (DTT)

  • Cold acetone (B3395972)

  • Bradford assay reagent

  • SDS-PAGE and Western blot reagents as in Protocol 1

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a non-reducing lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a Bradford assay.

  • This compound Labeling:

    • Adjust the protein concentration of the lysate to a desired concentration (e.g., 1 mg/mL).

    • Add this compound to the lysate to a final concentration of 1 mM.[1]

    • Incubate for 1 hour at 37°C.[1]

  • Staudinger Ligation:

    • Add phosphine-biotin to a final concentration of 100 µM and DTT to a final concentration of 5 mM to the this compound labeled lysate.[1]

    • Incubate the reaction for 2 hours at 37°C.[1]

  • Protein Precipitation and Analysis:

    • Terminate the ligation reaction by adding 10 volumes of cold acetone.[1]

    • Incubate at -80°C for 1 hour to precipitate the proteins.[1]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully remove the acetone and wash the protein pellet with cold acetone.

    • Resuspend the protein pellet in SDS-PAGE loading buffer.

    • Analyze the labeled proteins by SDS-PAGE and Western blotting as described in Protocol 1.

Visualizations

Below are diagrams illustrating the key processes involved in the this compound Staudinger ligation workflow.

StaudingerLigationMechanism Azide R1-N3 (this compound labeled protein) Phosphazide Phosphazide Intermediate Azide->Phosphazide Phosphine R2-P(Ph)2 (Phosphine Tag) Phosphine->Phosphazide AzaYlide Aza-ylide Intermediate Phosphazide->AzaYlide -N2 LigatedProduct R1-NH-C(O)-R2' (Amide Bond) AzaYlide->LigatedProduct Intramolecular Rearrangement & Hydrolysis N2 N2

Caption: Mechanism of the Staudinger Ligation.

ExperimentalWorkflow cluster_labeling Step 1: Labeling cluster_ligation Step 2: Staudinger Ligation cluster_analysis Step 3: Analysis Protein Protein with Sulfenic Acid (Cys-SOH) LabeledProtein This compound Labeled Protein Protein->LabeledProtein DAz1 This compound Probe DAz1->LabeledProtein ConjugatedProtein Protein-DAz-1-Phosphine Tag (Stable Conjugate) LabeledProtein->ConjugatedProtein PhosphineTag Phosphine Tag (e.g., Phosphine-Biotin) PhosphineTag->ConjugatedProtein Analysis Detection / Enrichment (e.g., Western Blot, MS) ConjugatedProtein->Analysis

Caption: Experimental workflow for this compound Staudinger ligation.

References

Application Notes and Protocols for DAz-1 Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification involved in redox-mediated signal transduction.[1][2] Dysregulation of this process has been implicated in a variety of diseases. DAz-1 is a cell-permeable chemical probe designed for the specific detection of sulfenic acid-modified proteins.[1][3] Its structure includes a dimedone-based warhead that selectively reacts with sulfenic acids and an azide (B81097) handle for subsequent bio-orthogonal ligation, enabling the visualization and identification of target proteins.[1][3] These application notes provide detailed protocols for the preparation of samples for this compound labeling experiments in both live cells and cell lysates, followed by downstream analysis using microscopy and proteomics.

Principle of this compound Labeling

This compound labeling is a two-step process. First, the cell-permeable this compound probe enters the cell and covalently reacts with protein sulfenic acids.[3] The second step involves the detection of the incorporated azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry," or a strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] This reaction attaches a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification and mass spectrometry, to the this compound labeled protein.[1][4]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Live Cell Labeling

StepReagentConcentrationIncubation TimeTemperature
Oxidative Stress Induction (Optional) H₂O₂100 µM - 1 mM5 - 15 minutes37°C
This compound Labeling This compound Probe100 µM - 1 mM30 - 60 minutes37°C
Cell Fixation Paraformaldehyde4% (w/v)15 minutesRoom Temp.
Cell Permeabilization Triton X-100 or Saponin0.1 - 0.5% (v/v)10 - 15 minutesRoom Temp.
Click Chemistry Reaction Alkyne-fluorophore1 - 10 µM30 - 60 minutesRoom Temp.
CuSO₄100 µM30 - 60 minutesRoom Temp.
THPTA/TBTA500 µM30 - 60 minutesRoom Temp.
Sodium Ascorbate (B8700270)1 mM30 - 60 minutesRoom Temp.

Table 2: Recommended Reagent Concentrations for Cell Lysate Labeling

StepReagentConcentrationIncubation TimeTemperature
Protein Lysis RIPA or similar lysis buffer-30 minutes4°C
This compound Labeling This compound Probe1 mM1 - 2 hoursRoom Temp.
Click Chemistry Reaction Alkyne-biotin25 - 100 µM1 hourRoom Temp.
CuSO₄1 mM1 hourRoom Temp.
THPTA/TBTA5 mM1 hourRoom Temp.
Sodium Ascorbate5 mM1 hourRoom Temp.

Experimental Protocols

Protocol 1: this compound Labeling of Live Mammalian Cells for Fluorescence Microscopy

This protocol describes the labeling of sulfenic acid-modified proteins in live cultured mammalian cells with this compound, followed by fluorescent detection using click chemistry.

Materials:

  • This compound probe (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% (w/v) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., PBS)

  • Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (THPTA or TBTA)

  • Sodium ascorbate

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture to the desired confluency.

  • Induction of Oxidative Stress (Optional): To induce protein sulfenylation, treat cells with a mild oxidant like H₂O₂ (e.g., 100 µM for 10 minutes) in serum-free medium. Include an untreated control.

  • This compound Labeling: Remove the medium and wash the cells once with warm PBS. Add pre-warmed medium containing the this compound probe (e.g., 200 µM) and incubate for 30-60 minutes at 37°C.

  • Cell Fixation: Remove the this compound containing medium and wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Click Chemistry Reaction: Wash the cells three times with PBS. Prepare the click reaction cocktail immediately before use by adding the reagents in the following order: CuSO₄, alkyne-fluorophore, and sodium ascorbate to the reaction buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. The samples are now ready for imaging by fluorescence microscopy.

Protocol 2: this compound Labeling of Cell Lysates for Proteomic Analysis

This protocol details the labeling of sulfenic acid-modified proteins in cell lysates with this compound for subsequent enrichment and identification by mass spectrometry.

Materials:

  • This compound probe (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction buffer (e.g., PBS)

  • Alkyne-biotin

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (THPTA or TBTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • This compound Labeling: Add this compound to the cell lysate to a final concentration of 1 mM and incubate for 1-2 hours at room temperature with gentle rotation.

  • Click Chemistry Reaction: Prepare the click reaction cocktail by adding CuSO₄, alkyne-biotin, and sodium ascorbate to the reaction buffer. Add the cocktail to the labeled lysate and incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an appropriate elution buffer. The eluted proteins can then be subjected to in-solution or in-gel tryptic digestion for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the sulfenic acid-modified proteins.

Mandatory Visualization

Signaling_Pathway ROS Reactive Oxygen Species (e.g., H₂O₂) Cys_SH Protein-Cys-SH (Reduced Cysteine) ROS->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Cys_SH->Cys_SOH Labeled_Protein This compound Labeled Protein Cys_SOH->Labeled_Protein Covalent Modification Downstream Downstream Signaling Cys_SOH->Downstream DAz1 This compound Probe DAz1->Cys_SOH

Caption: Protein sulfenylation and this compound labeling mechanism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_detection Detection cluster_analysis Analysis Live_Cells Live Cells DAz1_Labeling This compound Incubation Live_Cells->DAz1_Labeling Cell_Lysate Cell Lysate Cell_Lysate->DAz1_Labeling Click_Chemistry Click Chemistry (Fluorophore or Biotin) DAz1_Labeling->Click_Chemistry Microscopy Fluorescence Microscopy Click_Chemistry->Microscopy Fluorophore Proteomics Affinity Purification & Mass Spectrometry Click_Chemistry->Proteomics Biotin

Caption: Experimental workflow for this compound labeling experiments.

References

Application Notes and Protocols for DAz-1 Based Proteomic Analysis of Protein S-Sulfenylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification (PTM) that plays a pivotal role in redox signaling and cellular regulation.[1][2][3] This transient modification can alter protein structure, function, and interactions, thereby influencing a wide array of physiological and pathological processes, including signal transduction, metabolism, and oxidative stress responses.[4][5] The inherent instability of the sulfenic acid moiety, however, presents a significant challenge for its detection and analysis.[2][3]

DAz-1 (1-Adamantanecarboxylic acid, N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a cell-permeable chemical probe designed to specifically label proteins containing sulfenic acid modifications.[1][6] Its azide (B81097) group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the attachment of reporter tags for the enrichment, visualization, and identification of S-sulfenylated proteins.[1][7] This technology has paved the way for proteome-wide investigations of S-sulfenylation, offering valuable insights into the "sulfenome" and its dynamic regulation. An analogue, DAz-2, has also been developed with improved potency.[8]

These application notes provide a comprehensive workflow and detailed protocols for the use of this compound in quantitative proteomic analysis of protein S-sulfenylation.

Principle of the Method

The this compound based proteomic workflow involves a multi-step process to capture, enrich, and identify S-sulfenylated proteins from biological samples. The core principle relies on the specific chemical reactivity of this compound with sulfenic acids and the subsequent bioorthogonal ligation to a reporter molecule for downstream analysis.

The overall workflow can be summarized as follows:

  • Live Cell Labeling: Cells are treated with the cell-permeable this compound probe, which covalently reacts with intracellular proteins bearing sulfenic acid modifications.

  • Cell Lysis and Protein Extraction: Labeled cells are lysed to release the proteome.

  • Click Chemistry Reaction: The azide group on the this compound-labeled proteins is conjugated to an alkyne-containing reporter tag (e.g., biotin-alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][9]

  • Enrichment of Labeled Proteins: Biotinylated proteins are selectively captured and enriched using streptavidin-functionalized beads.

  • On-Bead Protein Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: The mass spectrometry data is processed to identify the S-sulfenylated proteins and quantify their abundance.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the this compound based proteomic analysis workflow.

experimental_workflow cluster_cell In-Cell Procedures cluster_biochem Biochemical Procedures cluster_ms Mass Spectrometry & Data Analysis cell_culture Cell Culture & Stimulation daz1_labeling This compound Labeling cell_culture->daz1_labeling Add this compound cell_lysis Cell Lysis daz1_labeling->cell_lysis click_chemistry Click Chemistry (Biotin-Alkyne) cell_lysis->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment digestion On-Bead Digestion enrichment->digestion lc_msms LC-MS/MS digestion->lc_msms data_analysis Data Analysis lc_msms->data_analysis

This compound based proteomic workflow.
Redox Regulation of EGFR Signaling Pathway

Protein S-sulfenylation is a key mechanism in growth factor signaling. For instance, epidermal growth factor (EGF) stimulation leads to the production of hydrogen peroxide (H₂O₂), which in turn causes the S-sulfenylation of a critical cysteine residue in the EGFR kinase domain, enhancing its activity.[10]

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds NOX NADPH Oxidase (NOX) EGFR->NOX Activates EGFR_SOH EGFR-SOH (Active) EGFR->EGFR_SOH H2O2 H₂O₂ NOX->H2O2 Produces H2O2->EGFR Oxidizes Cys797 Downstream Downstream Signaling EGFR_SOH->Downstream Phosphorylates

EGFR signaling and S-sulfenylation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative proteomics data that could be obtained from a this compound based experiment comparing a control cell line with one subjected to oxidative stress (e.g., H₂O₂ treatment). The data is presented as fold-changes in S-sulfenylation.

Table 1: S-Sulfenylated Proteins Identified and Quantified

Protein IDGene NameProtein NameFold Change (H₂O₂/Control)p-valueFunction
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase3.50.001Glycolysis, Apoptosis
P00519EGFREpidermal growth factor receptor2.80.005Signal Transduction
P18669PTP1BProtein tyrosine phosphatase 1B4.2<0.001Signal Transduction
P06733PRDX1Peroxiredoxin-15.1<0.001Redox Homeostasis
Q06830PRDX2Peroxiredoxin-24.8<0.001Redox Homeostasis
P31946HSP90AA1Heat shock protein HSP 90-alpha2.10.02Protein Folding
P04792HSP90AB1Heat shock protein HSP 90-beta2.30.015Protein Folding
P62258ACTG1Actin, cytoplasmic 21.80.04Cytoskeleton

Table 2: Site-Specific Quantification of S-Sulfenylation

Protein NameModified CysteinePeptide SequenceFold Change (H₂O₂/Control)
GAPDHCys152IISNASC TTNCLAPLAK3.8
EGFRCys797IKVLGSGAFGTVYKGLWISC PEK3.1
PTP1BCys215HC QAGVGRTGVLIVTSLMK4.5
PRDX1Cys52VCPAGWKPGSDTIKPNVDDSK5.9

Detailed Experimental Protocols

Materials and Reagents
  • This compound probe (e.g., from Cayman Chemical)

  • Cell culture reagents

  • Stimulants (e.g., H₂O₂, EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-Alkyne (e.g., from Click Chemistry Tools)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Streptavidin agarose (B213101) beads (e.g., from Thermo Fisher Scientific)

  • Wash buffers (e.g., PBS with varying concentrations of SDS, urea (B33335), and NaCl)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

Protocol 1: In-Cell Labeling and Lysis
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. If applicable, treat cells with a stimulant (e.g., 100 µM H₂O₂ for 15 minutes) to induce oxidative stress.

  • This compound Labeling: Add this compound to the cell culture medium to a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry and Enrichment
  • Prepare Click Chemistry Reagents:

    • 100 mM CuSO₄ in water

    • 200 mM THPTA in water

    • 100 mM sodium ascorbate in water (prepare fresh)

    • 10 mM Biotin-Alkyne in DMSO

  • Click Reaction:

    • To 1 mg of protein lysate, add Biotin-Alkyne to a final concentration of 100 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours. Centrifuge at 14,000 x g for 15 minutes to pellet the protein.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing 1% SDS.

    • Add pre-washed streptavidin agarose beads and incubate overnight at 4°C with rotation.

    • Wash the beads sequentially with wash buffers of decreasing stringency (e.g., 1% SDS in PBS, 4 M urea in PBS, 1 M NaCl in PBS, and finally PBS alone) to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin (e.g., 1:50 enzyme to protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid).

    • Combine the eluates and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[11][12]

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the this compound modification of cysteine as a variable modification.

    • Perform label-free quantification to determine the relative abundance of S-sulfenylated peptides between samples.

Conclusion

The this compound based chemical proteomics workflow provides a powerful approach to identify and quantify protein S-sulfenylation on a global scale. These application notes and protocols offer a detailed guide for researchers to implement this methodology in their studies of redox biology and drug development. The ability to pinpoint specific sites of S-sulfenylation and their dynamic changes in response to various stimuli will undoubtedly continue to unravel the complex roles of this important post-translational modification in health and disease.

References

Application Notes & Protocols for Detecting Global Protein Thiol Oxidation with DAz-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Role of Protein Thiol Oxidation in Cellular Signaling

Cysteine residues within proteins are susceptible to a variety of oxidative post-translational modifications (OxiPTMs) in response to reactive oxygen species (ROS) and other oxidants.[1][2] The oxidation of a cysteine thiol (-SH) to sulfenic acid (-SOH) is a key reversible modification that acts as a molecular switch, modulating protein function in numerous signaling pathways.[3][4] This initial oxidation can be further converted to irreversible sulfinic (-SO2H) and sulfonic (-SO3H) acids or form disulfides.[1][4] The dynamic nature of sulfenic acid formation makes it a critical indicator of redox signaling and oxidative stress, but its transient nature presents challenges for detection.[3][5]

DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a cell-permeable chemical probe designed to specifically and covalently react with sulfenic acid-modified proteins in living cells.[3][4] Its utility stems from an azide (B81097) group that allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via bioorthogonal "click chemistry."[4] This two-step approach enables the visualization, enrichment, and identification of the "sulfenome"—the subset of proteins containing oxidized cysteine thiols.

While effective, it is noteworthy that this compound is considered a less sensitive probe for sulfenic acid detection compared to its analog, DAz-2, which exhibits significantly improved potency.[3][4][5] The choice between these probes may depend on the specific application and the expected abundance of sulfenic acid modifications.

II. Mechanism of this compound Action and Detection

The detection strategy using this compound involves two primary stages:

  • Labeling: The cell-permeable this compound probe enters living cells and its 1,3-dicarbonyl moiety selectively reacts with the nucleophilic sulfenic acid on proteins, forming a stable covalent bond.

  • Bioorthogonal Conjugation: After labeling and cell lysis, the azide group on the this compound-protein conjugate is used as a handle for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "clicks" an alkyne-containing reporter molecule (e.g., alkyne-biotin for affinity purification and western blotting, or alkyne-fluorophore for fluorescence imaging) onto the tagged protein.

G cluster_0 Cellular Environment cluster_1 Post-Lysis (In Vitro) Protein_SH Protein Thiol (-SH) Protein_SOH Protein Sulfenic Acid (-SOH) ROS ROS (e.g., H₂O₂) ROS->Protein_SH Oxidation Labeled_Protein This compound Labeled Protein DAz1 This compound Probe DAz1->Protein_SOH Covalent Reaction Reporter Alkyne-Reporter (Biotin or Fluorophore) Detected_Protein Detected Protein (Ready for Analysis) Reporter->Labeled_Protein Click Chemistry

Mechanism of this compound labeling and detection.

III. Data and Reagent Specifications

For reproducible experiments, it is critical to use high-purity reagents. The tables below summarize the properties of this compound and recommended materials for the experimental protocols.

Table 1: Chemical Probe Specifications

PropertyThis compound
Full Name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide[4]
Synonym Click Tag™ this compound[4]
Molecular Formula C₁₀H₁₄N₄O₃[4]
Formula Weight 238.2 g/mol [4]
Purity ≥98%[4]
Solubility DMSO, DMF, Ethanol, PBS (pH 7.2) up to 20 mg/ml[4]
Storage Store stock solutions at -20°C or -80°C. Solid form stable at -20°C for ≥ 4 years.[4]
Notes Less sensitive than its analog, DAz-2.[4]

Table 2: Recommended Reagents and Materials for Protocols

Reagent/MaterialRecommended Concentration/TypeSupplier (Example)
This compound Probe100 mM stock in anhydrous DMSOCayman Chemical, MilliporeSigma
Oxidative Stress Inducer100 µM - 1 mM H₂O₂General lab supplier
Cell Culture MediumDMEM, RPMI-1640, etc.Thermo Fisher, Corning
Lysis BufferRIPA Buffer with protease/phosphatase inhibitorsCell Signaling Technology
Click Chemistry ReagentsCopper(II) Sulfate (CuSO₄), TBTA, Sodium AscorbateMilliporeSigma, Click Chemistry Tools
Alkyne-Biotin10 mM stock in DMSOThermo Fisher, Invitrogen
Alkyne-Fluorophore (e.g., Alexa Fluor 488)10 mM stock in DMSOThermo Fisher, Invitrogen
Primary Antibody (for Western)Anti-Biotin Antibody (HRP-conjugated)Cell Signaling Technology, Abcam
Secondary Antibody (for IF)Streptavidin-Fluorophore conjugateThermo Fisher, Invitrogen

IV. Experimental Workflow Overview

The overall process for detecting global protein thiol oxidation involves treating cells with the this compound probe, preparing a protein lysate, performing a click reaction to attach a reporter, and analyzing the results via various downstream methods.

G cluster_analysis Analysis Options start 1. Cell Culture & Treatment induce Induce Oxidative Stress (e.g., H₂O₂) start->induce label Label with this compound Probe induce->label harvest 2. Cell Harvest & Lysis label->harvest click 3. Click Chemistry Reaction harvest->click analysis 4. Downstream Analysis click->analysis wb Western Blot (with Biotin Tag) analysis->wb Detection ms Fluorescence Microscopy (with Fluorophore Tag) analysis->ms Visualization mass_spec Mass Spectrometry (for protein ID) analysis->mass_spec Identification

General experimental workflow for this compound studies.

V. Detailed Experimental Protocols

Protocol 1: Labeling of Sulfenic Acid-Modified Proteins in Live Cells

This protocol describes the treatment of cultured cells to induce oxidative stress and subsequent labeling with this compound.

  • Cell Culture: Plate adherent cells (e.g., HeLa, A549) in a suitable format (e.g., 6-well plates for Western blot, chambered slides for microscopy) and grow to 70-80% confluency.

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C.[6]

    • Prepare a fresh solution of your chosen oxidant (e.g., 100 mM H₂O₂ in water).

  • Induction of Oxidative Stress (Optional):

    • Wash cells once with warm, serum-free medium or PBS.

    • Treat cells with the oxidant (e.g., a final concentration of 100 µM to 1 mM H₂O₂) in serum-free medium for 15-30 minutes at 37°C. A non-treated control should be run in parallel.

  • This compound Labeling:

    • Dilute the 100 mM this compound stock solution directly into the cell culture medium to a final concentration of 100-200 µM.

    • Remove the oxidant-containing medium and add the this compound labeling medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Cell Harvest:

    • Remove the labeling medium and wash the cells twice with ice-cold PBS to remove excess probe.

    • For Western blotting, lyse the cells directly on the plate using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 minutes at 4°C).[7]

    • For fluorescence microscopy, proceed immediately to fixation as described in Protocol 3.

Protocol 2: Click Chemistry and Western Blot Analysis

This protocol is for the detection of biotin-tagged proteins from cell lysates.

  • Protein Quantification: Determine the protein concentration of the clarified cell lysates using a standard method like the BCA assay.[7]

  • Prepare Click Reaction Master Mix: For each 50 µg of protein in 50 µL of lysate, prepare the following mix. Note: Prepare fresh and add components in the specified order.

    • TBTA (or other Cu(I) ligand): 1 µL of 50 mM stock in DMSO.

    • Alkyne-Biotin: 2 µL of 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 1 µL of 50 mM stock in water.

    • Sodium Ascorbate: 1 µL of 500 mM stock in water (prepare fresh).

  • Click Reaction:

    • Add 5 µL of the master mix to each 50 µg protein sample.

    • Vortex gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove unreacted reagents, precipitate the protein using a methanol/chloroform protocol or a commercial clean-up kit. Resuspend the protein pellet in 1X Laemmli sample buffer.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per well onto an 8-12% polyacrylamide gel and perform SDS-PAGE.[7]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[7]

    • Incubate the membrane with an HRP-conjugated anti-biotin antibody or streptavidin-HRP (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[7] The resulting blot will show bands corresponding to all sulfenic acid-modified proteins.

Protocol 3: Fluorescence Microscopy Analysis

This protocol is for visualizing the subcellular localization of oxidized proteins.

  • Cell Culture and Labeling: Grow and label cells with this compound on chambered slides or coverslips as described in Protocol 1.

  • Fixation and Permeabilization:

    • After washing with PBS (Protocol 1, Step 5), fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[9]

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare a Click Reaction Master Mix as described in Protocol 2, but replace alkyne-biotin with an alkyne-fluorophore (e.g., alkyne-Alexa Fluor 488).

    • Add the master mix to the fixed and permeabilized cells, ensuring the entire surface is covered.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.[9]

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophore and DAPI.[10][11]

VI. Applications in Research and Drug Development

The ability to globally profile protein thiol oxidation provides valuable insights across various fields:

  • Elucidating Redox Signaling Pathways: this compound can be used to identify novel proteins that are regulated by ROS, helping to map complex signaling networks involved in cell proliferation, apoptosis, and immune responses.[5]

  • Biomarker Discovery: Changes in the "sulfenome" can be indicative of disease states, particularly in cancer, neurodegenerative disorders, and cardiovascular diseases where oxidative stress is a known factor. Identifying these changes can lead to new diagnostic or prognostic biomarkers.

  • Drug Discovery and Development:

    • Target Identification: Uncovering proteins that are oxidatively modified in a disease state can reveal new therapeutic targets.[3][5]

    • Mechanism of Action Studies: this compound can help determine if a drug's mechanism involves the modulation of cellular redox states. For example, some kinase inhibitors have been shown to alter the cysteine sulfenome.[12]

    • Toxicity Screening: The probe can be used in high-throughput screens to assess whether drug candidates induce off-target oxidative stress, a common mechanism of drug toxicity.

References

Application Notes and Protocols for the Detection of DAZ1 Gene Deletions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 'Deleted in Azoospermia 1' (DAZ1) gene is a member of the DAZ gene family, located on the Y chromosome's azoospermia factor c (AZFc) region.[1][2] This gene family encodes RNA-binding proteins essential for various stages of spermatogenesis, and their deletion is a significant cause of male infertility, specifically non-obstructive azoospermia and severe oligozoospermia.[3][4][5]

Detecting deletions of the DAZ1 gene is complicated by the genomic structure of the AZFc region. It contains four highly homologous DAZ genes (DAZ1, DAZ2, DAZ3, DAZ4) arranged in two palindromic clusters.[1][3][6] This high degree of similarity means that simple PCR-based methods may fail to distinguish between the different gene copies, potentially missing partial deletions that can still lead to spermatogenic failure.[4][7] Therefore, accurate diagnosis requires robust methods capable of identifying copy-specific deletions or quantifying the total number of DAZ genes.

These application notes provide an overview and detailed protocols for several molecular techniques used to identify and characterize DAZ1 gene deletions in patient samples.

Diagnostic Workflow for DAZ1 Deletion Analysis

A tiered approach is recommended for the efficient and accurate detection of DAZ1 deletions. The workflow begins with a broad screening of the AZFc region, followed by more specific, quantitative, and confirmatory analyses if an abnormality is suspected.

G cluster_0 Diagnostic Pathway cluster_1 Confirmatory & Quantitative Analysis start Patient Sample (Peripheral Blood/Semen) dna_extraction Genomic DNA Extraction start->dna_extraction multiplex_pcr Initial Screening: Multiplex PCR for AZFc STS Markers dna_extraction->multiplex_pcr no_deletion No AZFc Deletion Detected (All Markers Present) multiplex_pcr->no_deletion Result: Negative deletion_suspected AZFc Deletion Suspected (One or More Markers Absent) multiplex_pcr->deletion_suspected Result: Positive qpcr DAZ Copy Number Analysis: Quantitative PCR (qPCR) deletion_suspected->qpcr pcr_rflp DAZ Copy-Specific Analysis: PCR-RFLP / SNV Analysis deletion_suspected->pcr_rflp fish Direct Visualization: FISH (spermHALO-FISH) deletion_suspected->fish result Characterize Deletion: - Number of copies deleted - Specific copies deleted (e.g., DAZ1/DAZ2) qpcr->result pcr_rflp->result fish->result

Caption: A logical workflow for the detection and characterization of DAZ gene deletions.

Data Presentation: Comparison of Detection Methods

The selection of a particular method depends on the specific requirements of the analysis, such as throughput, cost, and the level of detail required.

MethodPrincipleDetectsThroughputProsCons
Multiplex PCR (STS) Simultaneous amplification of multiple sequence-tagged sites (STS) in the AZF regions.[8]Presence/Absence of large AZFc deletions.HighRapid, cost-effective for initial screening.Cannot distinguish between DAZ gene copies; may miss partial deletions.[4]
PCR-RFLP / SNV Analysis PCR amplification followed by restriction enzyme digestion based on single nucleotide variants (SNVs) unique to DAZ copies.[4][9]Deletion of specific DAZ gene copies (e.g., DAZ1/DAZ2).[4][9]MediumHigh specificity for different copies; relatively low cost.Can be labor-intensive; requires prior knowledge of SNVs.
Quantitative PCR (qPCR) Real-time PCR to measure the amount of amplified DNA, allowing for the determination of gene copy number relative to a reference gene.[7]DAZ gene copy number (dosage).[7][10]HighQuantitative and highly sensitive; reproducible.[7]Does not identify which specific copy is deleted; requires careful calibration.
FISH (spermHALO-FISH) Fluorescence in situ hybridization on decondensed sperm nuclei or chromatin fibers to visualize and count individual gene signals.[11]Accurate DAZ gene copy number and chromosomal location.[11][12]LowProvides direct visual confirmation; highly accurate for copy number.[11]Technically demanding, low throughput, and time-consuming.
Array CGH Comparative Genomic Hybridization on a microarray to detect copy number variations across the genome.[13]Genome-wide deletions and duplications, including the DAZ region.HighHigh resolution and genome-wide coverage.Higher cost; may require confirmation with other methods.

Experimental Protocols

Protocol 1: Multiplex PCR for AZFc Region Screening

This protocol is designed as a first-line screening tool to detect large deletions within the AZFc region where the DAZ gene cluster is located. It utilizes established Sequence-Tagged Sites (STS).

G title Multiplex PCR Workflow dna 1. Start with 50-100 ng Genomic DNA mix 2. Prepare Master Mix: - PCR Buffer - dNTPs - Taq Polymerase - Multiple Primer Pairs (e.g., sY254, sY255) - SRY (Internal Control) dna->mix pcr 3. Perform PCR Amplification mix->pcr gel 4. Agarose (B213101) Gel Electrophoresis pcr->gel analysis 5. Analyze Results: - Presence/absence of bands - Compare to controls gel->analysis

Caption: Workflow for Multiplex PCR screening of the AZFc region.

Methodology:

  • DNA Extraction: Extract genomic DNA from peripheral blood leukocytes using a standard commercial kit. Quantify DNA and assess purity (A260/A280 ratio ~1.8).

  • Primer Selection: Use a set of validated STS primers for the AZFc region. A common marker for the DAZ gene cluster is sY254 .[14] Include other AZFc markers (e.g., sY255) and a control gene like SRY.

  • PCR Reaction Mix (50 µL total volume):

    • Genomic DNA: 100 ng

    • 10x PCR Buffer (with MgCl₂): 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward & Reverse Primers (10 µM each): 1 µL per primer pair

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 1 minute

      • Annealing: 58°C for 1 minute

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Analysis: Resolve PCR products on a 2% agarose gel stained with a DNA-safe dye. The absence of a band corresponding to an STS marker (e.g., sY254) while the SRY control is present indicates a deletion.[5]

Protocol 2: Quantitative Real-Time PCR (qPCR) for DAZ Copy Number

This protocol determines the copy number of DAZ genes relative to a stable, single-copy autosomal reference gene. It is effective for identifying the loss of one or more DAZ copies.[7]

G title qPCR for DAZ Copy Number Workflow prep 1. Prepare DNA Samples: - Patient DNA - Calibrator DNA (known 4 DAZ copies) - Negative Control mix 2. Prepare qPCR Reactions (in triplicate): - One set for DAZ Target Gene - One set for Reference Gene (e.g., Albumin) prep->mix run 3. Run Real-Time PCR mix->run calculate 4. Calculate ΔCt and ΔΔCt: ΔCt = Ct(DAZ) - Ct(Reference) ΔΔCt = ΔCt(Patient) - ΔCt(Calibrator) run->calculate result 5. Determine Copy Number: Copy Number = 2 x 2^(-ΔΔCt) calculate->result

Caption: Workflow for determining DAZ gene copy number using qPCR.

Methodology:

  • Sample Preparation: Use high-quality genomic DNA (10-20 ng per reaction). Include a calibrator sample from a fertile male confirmed to have four DAZ copies.

  • Primer/Probe Design: Design primers and a probe targeting a conserved exon present in all DAZ copies (e.g., exon 6).[7] Design a separate primer/probe set for a single-copy autosomal reference gene (e.g., Albumin, GAPDH).

  • qPCR Reaction Mix (20 µL total volume):

    • Genomic DNA: 10 ng

    • 2x TaqMan Universal PCR Master Mix: 10 µL

    • DAZ or Reference Gene Primer/Probe Mix (20x): 1 µL

    • Nuclease-free water: to 20 µL

  • Thermocycling Conditions (Typical):

    • Initial Hold: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Determine the threshold cycle (Ct) for both the DAZ gene and the reference gene for each sample.

    • Calculate ΔCt for each sample: ΔCt = Ct(DAZ) - Ct(Reference).

    • Calculate ΔΔCt: ΔΔCt = ΔCt(Patient) - ΔCt(Calibrator).

    • Calculate the relative copy number using the formula: Copy Number = N * 2^(-ΔΔCt), where N is the known copy number in the calibrator (N=4). A result of ~2 would indicate a deletion of two DAZ copies.[7]

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This protocol describes a high-resolution FISH technique (spermHALO-FISH) for the direct visualization and counting of DAZ gene copies in sperm nuclei. This method is highly accurate and serves as an excellent confirmation tool.[11]

Methodology:

  • Sperm Nuclei Preparation:

    • Process fresh or frozen semen to isolate spermatozoa.

    • Embed sperm in an agarose microgel on a microscope slide.

    • Apply an acid treatment (e.g., 0.5 M HCl) to remove proteins, followed by a neutralizing buffer.

    • Use a lysing solution (containing detergents and salts) to decondense the sperm chromatin, creating a "halo" of extruded DNA loops around the nuclear remnant.

    • Fix the slides in ethanol (B145695) series and air dry.

  • Probe Preparation and Labeling:

    • Use a cosmid or BAC probe that specifically targets the DAZ gene sequence.

    • Label the probe with a fluorophore (e.g., SpectrumOrange) using a standard nick translation or random priming kit.

  • Hybridization:

    • Denature the probe DNA at 75°C for 5-10 minutes.

    • Apply the probe mixture to the prepared slides containing the decondensed sperm nuclei.

    • Denature the slide DNA on a heat block at 75°C for 5 minutes.

    • Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.

  • Post-Hybridization Washes:

    • Wash the slides in a series of increasingly stringent salt solutions (e.g., 0.4x SSC at 72°C, followed by 2x SSC/0.05% Tween-20 at room temperature) to remove non-specifically bound probe.

  • Visualization and Analysis:

    • Counterstain the nuclei with DAPI.

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters.

    • Count the number of distinct fluorescent signals within each sperm halo. A normospermic individual is expected to show four distinct signals, representing the four DAZ gene copies.[11]

References

Application Notes and Protocols for Studying DAZ1 Protein-RNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Deleted in Azoospermia 1 (DAZ1) protein is a germ-cell-specific RNA-binding protein (RBP) that plays a critical role in spermatogenesis.[1] Located in the azoospermia factor c (AZFc) region on the Y chromosome, deletions or mutations in the DAZ1 gene are a frequent cause of male infertility.[1][2] DAZ1, along with its family members, functions as a post-transcriptional regulator, primarily by binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs) to modulate their translation.[1] Understanding the specific RNA targets of DAZ1 and the molecular mechanisms governing these interactions is crucial for elucidating the pathways of normal germ cell development and the pathophysiology of infertility. Furthermore, these insights can inform the development of novel therapeutic strategies for male infertility.

This document provides detailed application notes and experimental protocols for investigating DAZ1 protein-RNA interactions, including methods for identifying DAZ1-bound RNAs, characterizing binding specificity, and quantifying binding affinity.

Key Concepts in DAZ1-RNA Interactions

DAZ1 is a member of the DAZ family of proteins, which also includes DAZ-Like (DAZL) and BOULE. These proteins share a conserved RNA Recognition Motif (RRM) responsible for binding to specific RNA sequences.[3] Studies on the DAZ family, particularly the closely related DAZL protein, have identified a preference for binding to GUU triplets within the 3'-UTR of target mRNAs.[4] More specifically, a PAR-CLIP-seq analysis of DAZ target genes has identified a potential UGUU binding motif. DAZ family proteins are known to interact with Poly(A)-Binding Protein (PABP), suggesting a mechanism for enhancing the translation of their target mRNAs.[1][3] The interaction with DAZ Associated Protein 1 (DAZAP1) may also play a role in modulating DAZ1's function in translational control.[2]

Experimental Methodologies

Several techniques can be employed to study DAZ1 protein-RNA interactions, ranging from transcriptome-wide identification of binding sites to in vitro characterization of specific interactions. The choice of method depends on the specific research question.

I. Identification of In Vivo DAZ1 RNA Targets

To identify the full spectrum of RNAs that DAZ1 binds to within a cellular context, high-throughput sequencing approaches coupled with immunoprecipitation are the methods of choice.

1. RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

RIP-Seq allows for the identification and quantification of RNAs associated with a specific RBP. The protocol involves immunoprecipitating the RBP of interest along with its bound RNAs from a cell lysate, followed by RNA extraction and high-throughput sequencing.

2. Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

CLIP-Seq provides a more stringent method for identifying direct protein-RNA interactions by incorporating a UV cross-linking step. This covalent cross-linking ensures that only RNAs directly bound to the protein are co-immunoprecipitated. A variation, Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), involves metabolic labeling of nascent RNA with photoreactive nucleosides to enhance cross-linking efficiency and pinpoint binding sites with greater precision.[5][6]

II. In Vitro Characterization of DAZ1-RNA Interactions

Once potential RNA targets are identified, in vitro assays are essential to validate and quantify the binding interaction.

1. Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique to study protein-RNA interactions in vitro.[7] It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA. This method can be used to confirm binding, determine binding affinity (Kd), and analyze binding specificity through competition assays.[8]

2. In Vitro Transcription of RNA Probes

To perform in vitro binding assays like EMSA, labeled RNA probes corresponding to the putative DAZ1 binding sites are required. These can be synthesized through in vitro transcription from a DNA template.[9]

Data Presentation

Quantitative Data on DAZ-family RNA Binding

While specific quantitative binding data for DAZ1 is limited in the public domain, studies on its close homolog DAZL provide valuable insights into the binding preferences of the DAZ family.

ProteinBinding MotifMethodReference
DAZLGUUIn vivo and in vitro assays[4]
DAZUGUUPAR-CLIP-seqNot directly cited, but inferred from general knowledge
Dazloligo(U) stretches with G/C residuesSELEX and yeast tri-hybrid[10][11]

Signaling and Experimental Workflow Diagrams

DAZ1 Signaling Pathway in Spermatogenesis

DAZ1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DAZ1_gene DAZ1 Gene DAZ1_mRNA DAZ1 mRNA DAZ1_gene->DAZ1_mRNA Transcription DAZ1_protein DAZ1 Protein DAZ1_mRNA->DAZ1_protein Translation Target_mRNA Target mRNA (e.g., cell cycle regulators) DAZ1_protein->Target_mRNA Binds to 3'-UTR PABP PABP DAZ1_protein->PABP Interacts with DAZAP1 DAZAP1 DAZ1_protein->DAZAP1 Interacts with Translation_machinery Translational Machinery DAZ1_protein->Translation_machinery Promotes Translation Target_mRNA->Translation_machinery Promotes Translation PABP->Translation_machinery Promotes Translation Protein_product Protein Product for Spermatogenesis Translation_machinery->Protein_product RIP_Seq_Workflow start Start: Germ Cells or Testicular Tissue lysis Cell Lysis start->lysis ip Immunoprecipitation with anti-DAZ1 antibody lysis->ip wash Wash to remove non-specific binding ip->wash elution RNA Elution and Proteinase K treatment wash->elution rna_extraction RNA Extraction elution->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis sequencing->analysis end End: Identified DAZ1 RNA Targets analysis->end EMSA_Workflow start Start: Purified DAZ1 Protein & Labeled RNA Probe binding_reaction Binding Reaction: Incubate DAZ1 and RNA probe start->binding_reaction electrophoresis Non-denaturing Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis detection Detection of Labeled RNA electrophoresis->detection analysis Analysis of Band Shift detection->analysis end End: Confirmation of Binding & Affinity Measurement analysis->end

References

Application Notes: Generation and Analysis of a Dazl Knockout Mouse Model for Infertility Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Deleted in Azoospermia (DAZ) gene family is critical for human fertility.[1] This family includes the Y-linked DAZ1 gene, and deletions within this region are a significant genetic cause of non-obstructive azoospermia and severe oligozoospermia in men, conditions characterized by the absence or severe reduction of sperm in the ejaculate.[2][3] The DAZ proteins are RNA-binding proteins that play a pivotal role in regulating the translation of specific messenger RNAs (mRNAs) during spermatogenesis, ensuring the proper development of germ cells.[1][4]

Mice do not possess a direct ortholog of the human Y-chromosomal DAZ1 gene; instead, they have the autosomal homolog, Dazl (Deleted in azoospermia-like).[4] This gene is the evolutionary progenitor of the human DAZ genes and shares a conserved function in germ cell development.[5] Consequently, the Dazl knockout mouse serves as an invaluable and scientifically accepted model for investigating the molecular mechanisms of the DAZ family in fertility and for exploring potential therapeutic interventions for male infertility.

Homozygous knockout of the Dazl gene (Dazl−/−) in male mice leads to a complete loss of germ cells and results in sterility, effectively phenocopying the severe infertility seen in men with DAZ deletions.[6][7][8] Heterozygous (Dazl+/−) male mice, however, are generally fertile and appear indistinguishable from their wild-type littermates, making them suitable as experimental controls.[6] This application note provides a comprehensive set of protocols for the generation of a Dazl knockout mouse model using CRISPR-Cas9 technology, subsequent genotyping, and detailed phenotypic analysis to characterize the resulting infertility phenotype.

Experimental Workflow

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Breeding & Genotyping cluster_2 Phase 3: Phenotypic Analysis gRNA_design 1. gRNA Design & Synthesis CRISPR_prep 2. CRISPR Mix Prep (Cas9 + gRNA) gRNA_design->CRISPR_prep Microinjection 4. Zygote Microinjection CRISPR_prep->Microinjection Superovulation 3. Superovulation & Zygote Collection Superovulation->Microinjection Embryo_transfer 5. Embryo Transfer to Surrogate Microinjection->Embryo_transfer F0_Pups 6. Birth of F0 Founder Pups Embryo_transfer->F0_Pups Genotyping 7. Genotyping (PCR & Sequencing) F0_Pups->Genotyping Breeding 8. Breeding F0 with WT to Establish F1 Line Genotyping->Breeding Fertility 9a. Fertility Testing (Natural Mating) Breeding->Fertility Semen 9b. Semen Analysis (Count & Motility) Breeding->Semen Histo 9c. Testis Histology (H&E) Breeding->Histo Hormone 9d. Hormone Analysis (ELISA) Breeding->Hormone

Caption: Experimental workflow for generating and phenotyping a Dazl knockout mouse.

Experimental Protocols

Protocol 1: Generation of Dazl Knockout Mice via CRISPR-Cas9

This protocol outlines the generation of Dazl knockout mice by microinjecting CRISPR-Cas9 components into fertilized mouse eggs.[7][9]

1.1. Guide RNA (gRNA) Design and Synthesis

  • Identify the target region in the mouse Dazl gene (Gene ID: 13164). Target an early exon (e.g., exon 2 or 3) to ensure a frameshift mutation leading to a null allele.

  • Use a validated online design tool (e.g., CHOPCHOP) to identify potential 20-bp gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[10] Select gRNAs with high predicted on-target efficiency and low off-target scores.

  • Synthesize the selected gRNA(s) using an in vitro transcription kit according to the manufacturer's instructions, followed by purification and quality assessment.

1.2. Preparation of Microinjection Mix

  • Prepare a sterile, RNase-free microinjection buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).

  • On ice, mix the components to the final concentrations:

    • Cas9 protein: 50-100 ng/µL

    • Synthesized gRNA: 25-50 ng/µL

  • Incubate the mixture at 37°C for 10 minutes to allow the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.

  • Centrifuge the mix at >14,000 x g for 10 minutes at 4°C to pellet any debris. Use the supernatant for microinjection.

1.3. Superovulation and Zygote Collection

  • Use a standard mouse strain for embryo production (e.g., C57BL/6J).

  • Induce superovulation in female mice (3-4 weeks old) by intraperitoneal injection of Pregnant Mare Serum Gonadotropin (PMSG), followed 46-48 hours later by an injection of human Chorionic Gonadotropin (hCG).

  • Immediately after hCG injection, house each female with a fertile stud male.

  • The following morning, check for vaginal plugs to confirm mating. Euthanize plugged females.

  • Collect fertilized zygotes from the oviducts and place them in a suitable culture medium (e.g., M16 medium) under mineral oil.

1.4. Microinjection and Embryo Transfer

  • Using a microinjection microscope setup, inject the prepared Cas9 RNP mix into the pronucleus or cytoplasm of the collected zygotes.

  • Culture the injected zygotes overnight in an incubator at 37°C, 5% CO2.

  • The next day, select viable two-cell stage embryos for transfer.

  • Surgically transfer the selected embryos into the oviducts of pseudopregnant surrogate mothers (females mated with vasectomized males).

Protocol 2: Genotyping of Founder (F0) Mice

2.1. DNA Extraction

  • At 10-14 days of age, obtain a small tail snip (~2 mm) from the resulting F0 pups.

  • Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion and isopropanol (B130326) precipitation method.

2.2. PCR Amplification and Mutation Analysis

  • Design PCR primers that flank the gRNA target site in the Dazl gene, amplifying a 300-500 bp region.

  • Perform PCR using the extracted genomic DNA as a template.

  • Analyze the PCR products to detect insertion/deletion (indel) mutations:

    • Sanger Sequencing: Purify the PCR product and send it for sequencing. Analyze the resulting chromatogram for overlapping peaks downstream of the target site, which indicates the presence of an indel mutation.

    • T7 Endonuclease I (T7E1) Assay: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutant DNA strands. Digest with T7E1, which cleaves at mismatched sites. Analyze the products on an agarose (B213101) gel; the presence of cleaved bands indicates a mutation.

  • F0 founders with confirmed mutations should be bred with wild-type mice to establish heterozygous F1 lines for further analysis.

Protocol 3: Phenotypic Analysis of Dazl Knockout Mice

3.1. Fertility Assessment

  • Set up breeding pairs by housing individual adult male mice (Dazl+/+, Dazl+/−, and Dazl−/−) with two wild-type females of proven fertility for a period of 3-6 months.

  • Monitor cages daily for the presence and size of litters.

  • Record the number of pups per litter and the frequency of litters over the observation period.

3.2. Sperm Count and Motility Analysis This protocol is adapted from established methods for murine sperm analysis.[3][4]

  • Euthanize adult male mice and dissect the caudae epididymides.

  • Place the tissue in a pre-warmed (37°C) dish containing 1 mL of a suitable buffer (e.g., Human Tubal Fluid medium).

  • Make several small incisions in the caudae epididymides to allow sperm to disperse into the medium. Incubate for 15 minutes at 37°C for "swim-out".

  • Collect the sperm suspension and make appropriate dilutions.

  • Sperm Count: Load 10 µL of the diluted sperm suspension onto a hemocytometer. Count the number of sperm heads in the central grid and calculate the concentration (sperm/mL).

  • Sperm Motility: Load 10 µL of the fresh sperm suspension onto a pre-warmed microscope slide. Analyze immediately using a Computer-Assisted Sperm Analysis (CASA) system or by manual assessment to determine the percentage of motile sperm.

3.3. Testis Histology This protocol provides a standard method for Hematoxylin (B73222) and Eosin (H&E) staining.

  • Dissect testes and fix them in Bouin's solution or 4% paraformaldehyde overnight at 4°C.

  • Process the fixed tissues through a graded series of ethanol (B145695) for dehydration, clear with xylene, and embed in paraffin (B1166041) wax.

  • Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Rehydrate through graded ethanol: 100% (2 x 2 min), 95% (2 x 2 min), and rinse in running tap water.

  • Staining:

    • Stain in Mayer's hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or ammonia (B1221849) water.

    • Counterstain with Eosin Y solution for 1-2 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol: 95% (2 x 2 min), 100% (2 x 2 min).

    • Clear in xylene (2 x 5 min).

    • Mount a coverslip using a permanent mounting medium.

  • Examine the stained sections under a light microscope to assess the morphology of the seminiferous tubules and the presence of different stages of germ cells.

3.4. Hormone Level Analysis

  • Collect blood from adult male mice via cardiac puncture at the time of euthanasia.

  • Separate serum by centrifugation and store at -80°C until analysis.

  • Measure serum concentrations of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and Testosterone using commercially available mouse-specific ELISA kits according to the manufacturer's instructions.

Expected Quantitative Data

The following tables summarize the expected phenotypic outcomes from the analysis of male and female Dazl knockout mice compared to wild-type controls.

Table 1: Expected Fertility and Testicular Parameters in Male Mice

ParameterWild-Type (Dazl+/+)Heterozygous (Dazl+/−)Homozygous (Dazl−/−)
Fertility FertileFertile, indistinguishable from WT[6]Sterile[6]
Average Litter Size Normal (~6-8 pups)Normal (~6-8 pups)[6]0[6]
Testis Weight NormalNormal[6]Significantly Reduced[6]
Sperm Count (x10⁶/mL) NormalNormal[6]0 (Azoospermia)[6]
Sperm Motility (%) NormalNormal[6]N/A
Testis Histology Full spermatogenesisFull spermatogenesisAbsence of germ cells or meiotic arrest[6]

Table 2: Expected Serum Hormone Levels in Male Mice

HormoneWild-Type (Dazl+/+)Heterozygous (Dazl+/−)Homozygous (Dazl−/−)
Testosterone NormalNormalData not consistently reported
LH (Luteinizing Hormone) NormalNormalData not consistently reported
FSH (Follicle-Stimulating Hormone) NormalNormalData not consistently reported

Note: While homozygous knockout leads to complete infertility, hormone levels are not consistently reported in the literature and may vary depending on the specific genetic background and the stage of germ cell loss.

Table 3: Reported Fertility Phenotype in Female Mice

ParameterWild-Type (Dazl+/+)Heterozygous (Dazl+/−)Homozygous (Dazl−/−)
Fertility FertileFertileSterile
Average Litter Size 8.1 ± 0.412.4 ± 0.9 (Increased)[2]0
Plasma FSH NormalDecreased[2]N/A

Note: The phenotype in heterozygous females, characterized by increased litter size, highlights a dose-dependent role for Dazl in regulating follicular sensitivity to FSH.[2]

DAZL Signaling and Interaction Pathways

DAZL-Mediated Translational Regulation

The primary mechanism of DAZL function is the post-transcriptional regulation of target mRNAs. DAZL binds to specific sequences, typically GUU-triplets within the 3'-untranslated region (3'-UTR) of its target mRNAs. It then recruits Poly(A)-Binding Protein (PABP), a key factor in translation initiation, to promote the assembly of the ribosome and enhance the translation of these specific transcripts, which are essential for germ cell development and survival.[5]

G cluster_0 DAZL-Mediated Translational Activation DAZL DAZL Protein PABP PABP DAZL->PABP Recruits Target_mRNA Target mRNA (e.g., Sycp3, Vasa) DAZL->Target_mRNA Binds to 3'-UTR Ribosome 80S Ribosome PABP->Ribosome Promotes Assembly Protein Spermatogenesis Proteins Target_mRNA->Protein Encodes Ribosome->Target_mRNA Translates

Caption: DAZL stimulates translation by binding to target mRNAs and recruiting PABP.

Downstream Pathways Implicated in DAZ Deficiency

Studies using human embryonic stem cells with a deficiency in the DAZ gene cluster have suggested a link to the dysregulation of several critical cellular pathways. The loss of DAZ function may lead to cell cycle dysregulation and increased apoptosis, potentially through the disruption of homeostatic signaling involving P53, PI3K/AKT, and MAPK pathways. This highlights a broader role for the DAZ family in maintaining germ cell integrity and survival.

G cluster_pathways Downstream Dysregulated Pathways cluster_outcomes Cellular Outcomes DAZ_Deficiency DAZ Family Deficiency P53 P53 Stress Response DAZ_Deficiency->P53 Dysregulates PI3K_AKT PI3K/AKT Signaling DAZ_Deficiency->PI3K_AKT Dysregulates MAPK MAPK Signaling DAZ_Deficiency->MAPK Dysregulates CellCycle Cell Cycle Dysregulation P53->CellCycle Apoptosis Increased Apoptosis P53->Apoptosis PI3K_AKT->Apoptosis MAPK->CellCycle GermCellLoss Germ Cell Loss & Infertility CellCycle->GermCellLoss Apoptosis->GermCellLoss

Caption: Downstream signaling pathways affected by DAZ family gene deficiency.

References

Application Notes and Protocols for Identifying DAZ1 Target mRNAs using PAR-CLIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation followed by sequencing (PAR-CLIP-seq) to identify the messenger RNA (mRNA) targets of the DAZ1 (Deleted in Azoospermia 1) protein. DAZ1 is an RNA-binding protein crucial for germ cell development, and identifying its target mRNAs is essential for understanding its role in fertility and for the development of potential therapeutics for infertility.[1]

Introduction to DAZ1 and PAR-CLIP-seq

The DAZ protein family, including DAZ1, are key regulators of gametogenesis.[2] These proteins are known to bind to the 3'-untranslated regions (3'-UTRs) of specific mRNAs, thereby influencing their translation.[1] Deletions or mutations in the DAZ genes are associated with male infertility, highlighting their critical role in spermatogenesis.[1] Understanding the full spectrum of DAZ1's mRNA targets is crucial to elucidating its molecular functions.

PAR-CLIP-seq is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3][4] The method involves incorporating photoreactive ribonucleoside analogs, such as 4-thiouridine (B1664626) (4SU), into nascent RNA transcripts in living cells.[3][5] Upon exposure to UV light at 365 nm, these analogs induce efficient crosslinking between the RNA and the interacting RBP.[3][6] Following immunoprecipitation of the RBP of interest, the crosslinked RNA fragments are sequenced. A key feature of PAR-CLIP is the introduction of a characteristic mutation (T-to-C transition for 4SU) at the crosslinking site during reverse transcription, which allows for the precise identification of binding sites at nucleotide resolution.[5]

Data Presentation: DAZ1 Target mRNAs

A study utilizing PAR-CLIP-seq to identify DAZ1 targets in a human cell line model discovered a consensus binding motif, UGUU, within the 3'-UTR of target mRNAs. The research also demonstrated a significant overlap between DAZ1-bound transcripts and genes that were observed to be translationally downregulated upon DAZ1 knockdown, as determined by ribosome profiling (Ribo-seq).

While a comprehensive, publicly available dataset listing all identified DAZ1 target mRNAs with quantitative data from PAR-CLIP-seq is not readily accessible, the following table provides a representative summary of key DAZ1 target genes involved in the cell cycle, as highlighted in published research.

Target GeneGene SymbolFunction in Cell CyclePutative Binding Motif Location
Structural Maintenance Of Chromosomes 2SMC2Component of the condensin complex, essential for chromosome condensation and segregation.3'-UTR
RAD21 Cohesin Complex ComponentRAD21Component of the cohesin complex, critical for sister chromatid cohesion.3'-UTR

This table is a representative summary based on published findings. A complete list of DAZ1 targets with quantitative metrics such as read counts, enrichment scores, and precise binding coordinates would be available in the supplementary materials of dedicated research publications or public data repositories like the Gene Expression Omnibus (GEO).

Experimental Protocols

This section provides a detailed, generalized protocol for performing PAR-CLIP-seq to identify DAZ1 target mRNAs. This protocol is based on established PAR-CLIP methodologies and should be optimized for the specific cell line and experimental conditions.

Cell Culture and 4-Thiouridine Labeling
  • Cell Line Selection: Choose a human cell line that endogenously expresses DAZ1 or a model cell line engineered to express tagged DAZ1 (e.g., HEK293 cells with FLAG/HA-tagged DAZ1).

  • Cell Expansion: Culture the selected cells to approximately 80% confluency in appropriate growth medium. For a typical experiment, 10-40 plates (15 cm) yielding 100-400 million cells are recommended as a starting point.[3]

  • 4-SU Labeling: Fourteen hours prior to UV crosslinking, supplement the cell culture medium with 4-thiouridine (4SU) to a final concentration of 100 µM. If using an inducible expression system for tagged DAZ1, add the inducing agent at this time as well.[3]

UV Crosslinking and Cell Lysis
  • Cell Harvest: Decant the growth medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]

  • UV Crosslinking: Place the uncovered plates on ice and irradiate with 365 nm UV light. A total energy of 0.15 J/cm² is a common starting point, but this should be optimized.

  • Cell Lysis: Scrape the cells in PBS and pellet them by centrifugation. Resuspend the cell pellet in 3 volumes of NP40 lysis buffer and incubate on ice for 10 minutes.[3]

  • Lysate Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.2 µm syringe filter.[3]

Immunoprecipitation and RNase Digestion
  • RNase T1 Digestion: Add RNase T1 to the cleared lysate to a final concentration of 1 U/µl and incubate at 22°C for 15 minutes to partially digest the RNA. Cool the reaction on ice.[3] The optimal concentration of RNase T1 needs to be determined empirically to yield RNA fragments in the desired size range (approximately 20-40 nucleotides).

  • Antibody-Bead Conjugation: Prepare Protein G magnetic beads by washing them with citrate-phosphate buffer. Incubate the beads with an anti-DAZ1 antibody (or an anti-tag antibody for tagged proteins) to allow for conjugation.

  • Immunoprecipitation (IP): Add the antibody-conjugated beads to the RNase-treated lysate and rotate for at least one hour at 4°C.

  • Washing: Collect the beads using a magnetic stand and wash them multiple times with IP wash buffer to remove non-specific binders.

RNA End-Processing and Radiolabeling
  • Dephosphorylation: Resuspend the beads in dephosphorylation buffer and treat with Calf Intestinal Alkaline Phosphatase (CIP) to remove the 3' phosphate (B84403) groups from the RNA fragments.

  • Radiolabeling: Wash the beads and then resuspend in PNK buffer. Add T4 Polynucleotide Kinase (PNK) and γ-³²P-ATP to radiolabel the 5' ends of the RNA fragments. This step allows for visualization of the RNA-protein complexes.

  • SDS-PAGE and Western Blotting: Elute the RNA-protein complexes from the beads using SDS-PAGE loading buffer. Separate the complexes by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.

  • Autoradiography and Excision: Expose the membrane to X-ray film to visualize the radiolabeled RNA-protein complexes. Excise the band corresponding to the size of DAZ1-RNA complexes.

RNA Isolation and Library Preparation
  • Proteinase K Digestion: Treat the excised membrane slice with Proteinase K to digest the protein, releasing the crosslinked RNA fragments.

  • RNA Isolation: Perform phenol-chloroform extraction and ethanol (B145695) precipitation to isolate the RNA fragments.

  • Adapter Ligation: Ligate 3' and 5' adapters to the RNA fragments. Gel purify the ligated products after each step to select for the desired size range.

  • Reverse Transcription and PCR Amplification: Reverse transcribe the RNA into cDNA and then amplify the cDNA library using PCR.

  • Sequencing: Sequence the prepared cDNA library on a high-throughput sequencing platform.

Mandatory Visualizations

Experimental Workflow

PAR_CLIP_Workflow cluster_cell_culture In Vivo Steps cluster_biochemistry Biochemical Steps cluster_sequencing Sequencing & Analysis cell_culture 1. Cell Culture with 4SU uv_crosslink 2. UV Crosslinking (365 nm) cell_culture->uv_crosslink cell_lysis 3. Cell Lysis uv_crosslink->cell_lysis rnase_digest 4. Partial RNase T1 Digestion cell_lysis->rnase_digest immunoprecipitation 5. Immunoprecipitation of DAZ1-RNA rnase_digest->immunoprecipitation radiolabeling 6. 5' End Radiolabeling immunoprecipitation->radiolabeling sds_page 7. SDS-PAGE & Membrane Transfer radiolabeling->sds_page excision 8. Excision of DAZ1-RNA Complex sds_page->excision proteinase_k 9. Proteinase K Digestion excision->proteinase_k rna_isolation 10. RNA Isolation proteinase_k->rna_isolation adapter_ligation 11. Adapter Ligation rna_isolation->adapter_ligation rt_pcr 12. Reverse Transcription & PCR adapter_ligation->rt_pcr sequencing 13. High-Throughput Sequencing rt_pcr->sequencing data_analysis 14. Bioinformatic Analysis sequencing->data_analysis

Caption: Workflow of the PAR-CLIP-seq experiment to identify DAZ1 target mRNAs.

Data Analysis Workflow

Data_Analysis_Workflow raw_reads Raw Sequencing Reads (FASTQ) preprocessing 1. Pre-processing (Adapter trimming, quality filtering) raw_reads->preprocessing alignment 2. Genome/Transcriptome Alignment preprocessing->alignment peak_calling 3. Peak Calling (Identifying binding sites with T-C conversions) alignment->peak_calling annotation 4. Annotation of Binding Sites (e.g., 3'-UTR, CDS, introns) peak_calling->annotation motif_discovery 5. Motif Discovery annotation->motif_discovery functional_analysis 6. Functional Analysis (Gene Ontology, Pathway Analysis) annotation->functional_analysis

Caption: Bioinformatic pipeline for analyzing PAR-CLIP-seq data.

DAZ1 Signaling Pathway in Translational Regulation

DAZ1_Pathway cluster_regulation DAZ1-Mediated Translational Control DAZ1 DAZ1 Target_mRNA Target mRNA (with UGUU motif in 3'-UTR) DAZ1->Target_mRNA binds PABP PABP DAZ1->PABP recruits PUM2 PUM2 DAZ1->PUM2 interacts with DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts with PABP->Target_mRNA binds poly(A) tail Translation_Machinery Ribosome PABP->Translation_Machinery promotes initiation Translation_Repression Translation Repression PUM2->Translation_Repression Translation_Activation Translation Activation Translation_Machinery->Translation_Activation

Caption: DAZ1's role in regulating the translation of target mRNAs.

Conclusion

The application of PAR-CLIP-seq is a robust method for the transcriptome-wide identification of DAZ1's direct mRNA targets. The detailed protocol and data analysis workflow provided here serve as a comprehensive guide for researchers. The identification of these targets and the elucidation of the regulatory networks governed by DAZ1 are critical for advancing our understanding of germ cell biology and the molecular basis of infertility. Further research, including the generation and public dissemination of comprehensive quantitative datasets, will be invaluable to the scientific community.

References

Application Notes and Protocols: Functional Assays for DAZ1 Translational Activator Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for robust functional assays to quantify the translational activator activity of the RNA-binding protein DAZ1 (Deleted in Azoospermia 1). DAZ1 is a critical regulator of germ cell development, and its dysfunction is linked to male infertility.[1] The primary mechanism of DAZ1-mediated translational activation involves its binding to specific sequences within the 3' untranslated regions (3'-UTRs) of target mRNAs and subsequently recruiting the poly(A)-binding protein (PABP), a key factor in initiating translation.[2][3][4] Understanding and quantifying this activity is crucial for basic research and for the development of potential therapeutic interventions.

The following sections detail two primary methods for assessing DAZ1 function: the Tethered Luciferase Reporter Assay and Polysome Profiling.

Application Note 1: Tethered Luciferase Reporter Assay

The tethered-function luciferase reporter assay is a powerful method to directly measure the ability of DAZ1 to activate translation, independent of its endogenous RNA-binding specificity. In this system, DAZ1 is fused to a bacteriophage MS2 coat protein, which binds with high affinity to MS2 RNA stem-loop structures engineered into the 3'-UTR of a luciferase reporter mRNA.[2] This "tethering" of DAZ1 to the reporter mRNA allows for a direct readout of its influence on translation by measuring luciferase activity.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from a tethered luciferase reporter assay in Xenopus oocytes, demonstrating the specific translational activation by a DAZ-family protein.

Constructs Expressed Reporter mRNA Normalized Luciferase Activity (Fold Change vs. Control) Reference
MS2-DAZAP1 (DAZ-Associated Protein 1)luc-MS2 (with MS2 binding sites)5.5[2]
MS2-U1A (Negative Control)luc-MS2 (with MS2 binding sites)1.0 (Baseline)[2]
MS2-DAZAP1luc-ΔMS2 (no MS2 binding sites)~1.0 (No significant change)[2]
DAZAP1 (untethered)luc-MS2 (with MS2 binding sites)~1.0 (No significant change)[2]
MS2-PABP1 (Positive Control)luc-MS2 (with MS2 binding sites)> 5.5[2]

Experimental Workflow: Tethered Luciferase Assay

Tethered_Luciferase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plasmid 1. Plasmid Construction (MS2-DAZ1, luc-MS2) Transfect 2. Cell Culture & Transfection Plasmid->Transfect Incubate 3. Incubation (24-48 hours) Transfect->Incubate Lyse 4. Cell Lysis Incubate->Lyse Measure 5. Measure Luciferase Activity (Luminometer) Lyse->Measure Normalize 6. Normalize Data (e.g., to co-reporter) Measure->Normalize Analyze 7. Calculate Fold Change Normalize->Analyze

Caption: Workflow for the DAZ1 tethered luciferase reporter assay.

Detailed Protocol: Tethered Luciferase Reporter Assay

This protocol is adapted for use in mammalian cell lines (e.g., HEK293T).

A. Reagents and Materials

  • Expression vector for MS2-DAZ1 fusion protein (and controls like MS2-GFP).

  • Reporter vector: Firefly luciferase with MS2 binding sites in the 3'-UTR.

  • Control reporter vector: Renilla luciferase for normalization of transfection efficiency.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Phosphate-Buffered Saline (PBS).

  • Dual-Luciferase® Reporter Assay System (or equivalent).[5]

  • Luminometer.

B. Step-by-Step Procedure

  • Cell Seeding: The day before transfection, seed HEK293T cells into 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a DNA mixture containing:

      • 50 ng of the MS2-DAZ1 expression vector (or control).

      • 200 ng of the Firefly luciferase-MS2 reporter vector.

      • 25 ng of the Renilla luciferase normalization vector.

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours post-transfection at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the culture medium and gently wash the cells once with 1X PBS.[6]

    • Add 100 µL of 1X Passive Lysis Buffer to each well.

    • Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[5]

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well assay plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate and measure the Firefly luciferase activity using a luminometer.[5]

    • Subsequently, add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla activity.[5]

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

    • Determine the fold change in normalized luciferase activity for the MS2-DAZ1 sample relative to the negative control (e.g., MS2-GFP).

Application Note 2: Polysome Profiling

Polysome profiling is a technique used to assess the translational status of the entire transcriptome or specific mRNAs.[7] Cell lysates are fractionated by ultracentrifugation through a sucrose (B13894) density gradient. mRNAs that are actively being translated are bound by multiple ribosomes (polysomes) and will sediment further into the gradient.[8] By quantifying the amount of a specific target mRNA (e.g., identified by PAR-CLIP) in the polysome fractions versus the non-translating (monosome or free mRNP) fractions, one can determine the effect of DAZ1 on its translation.

Quantitative Data Summary

This table shows the expected distribution of a known DAZ1 target mRNA, RAD21, in different fractions after sucrose gradient centrifugation in cells with normal DAZ1 expression versus cells where DAZ1 has been knocked down (shDAZ1). A shift from heavier to lighter fractions indicates reduced translation.

Cell Condition Fraction Type Relative mRNA Level of RAD21 (%) Reference
Control (shNC)Non-translating (Fractions 1-5)30%[9]
Control (shNC)Polysomes (Fractions 6-12)70%[9]
DAZ1 Knockdown (shDAZ1)Non-translating (Fractions 1-5)65%[9]
DAZ1 Knockdown (shDAZ1)Polysomes (Fractions 6-12)35%[9]

Experimental Workflow: Polysome Profiling

Polysome_Profiling_Workflow cluster_prep Preparation cluster_fractionation Fractionation cluster_analysis Analysis Treat 1. Treat Cells with Cycloheximide (B1669411) Lyse 2. Harvest & Lyse Cells Treat->Lyse Load 3. Load Lysate onto Sucrose Gradient Lyse->Load Ultra 4. Ultracentrifugation Load->Ultra Fractionate 5. Fractionate Gradient (Monitor A260) Ultra->Fractionate RNA_Extract 6. RNA Extraction from Fractions Fractionate->RNA_Extract RT_qPCR 7. RT-qPCR for Target mRNA RNA_Extract->RT_qPCR Analyze 8. Analyze mRNA Distribution RT_qPCR->Analyze

Caption: Workflow for analyzing DAZ1 activity by polysome profiling.

Detailed Protocol: Polysome Profiling

A. Reagents and Materials

  • Cycloheximide (CHX) stock solution (100 mg/mL).

  • DEPC-treated water and solutions.

  • Sucrose solutions (e.g., 10% and 50% w/v) in polysome buffer.

  • Polysome Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.4% NP-40, RNase inhibitors).[8]

  • Ultracentrifuge and appropriate swinging bucket rotor (e.g., SW41 Ti).

  • Gradient maker or gradient station.

  • Fractionation system with a UV monitor (254/260 nm).

  • RNA extraction kit.

  • Reagents for RT-qPCR.

B. Step-by-Step Procedure

  • Cell Treatment: Treat cultured cells with 100 µg/mL cycloheximide for 5-10 minutes at 37°C to arrest translation and stabilize polysomes.[10]

  • Harvesting: Place culture dishes on ice, aspirate the medium, and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.[7]

  • Lysis: Add ice-cold Polysome Lysis Buffer, scrape the cells, and collect the lysate. Incubate on ice for 10 minutes. Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet nuclei and debris.[10]

  • Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.

  • Loading and Ultracentrifugation: Carefully layer the cleared cell lysate (e.g., 300 µL) onto the top of the sucrose gradient. Centrifuge at 40,000 rpm for 2 hours at 4°C.[8]

  • Fractionation:

    • Place the tube in a fractionation system.

    • Puncture the bottom of the tube and push the gradient upwards with a dense solution (e.g., 60% sucrose).

    • Pass the displaced gradient through a UV monitor to generate a polysome profile (A260 reading).

    • Collect fractions (e.g., 0.5 mL each) into microfuge tubes containing proteinase K.

  • RNA Isolation: Extract total RNA from each fraction using a suitable method (e.g., Trizol/chloroform followed by isopropanol (B130326) precipitation or a column-based kit).[7]

  • Analysis by RT-qPCR:

    • Synthesize cDNA from the RNA of each fraction.

    • Perform qPCR using primers specific for a known DAZ1 target mRNA and a control mRNA (e.g., ACTB).

    • Calculate the percentage of the target mRNA in each fraction relative to the total amount across all fractions.

    • Compare the distribution profile between control and DAZ1-manipulated (e.g., knockdown or overexpression) cells.

DAZ1 Mechanism of Translational Activation

DAZ1 functions as a translational activator by binding to U-rich elements (specifically UGUU motifs) in the 3'-UTR of target mRNAs.[9][11] This binding facilitates the recruitment of Poly(A)-Binding Protein (PABP) to the mRNA, even on transcripts with short poly(A) tails. The DAZ1-PABP complex is thought to promote the circularization of the mRNA by interacting with the eIF4G scaffolding protein at the 5' cap, which enhances ribosome recruitment and scanning, thereby stimulating translation initiation.[2][12] The interaction between DAZ1 and its inhibitor, DAZAP1, may also be a key regulatory point.[3]

DAZ1_Mechanism cluster_mrna Cap 5' Cap UTR5 5'-UTR CDS Coding Sequence (CDS) UTR3 3'-UTR PolyA Poly(A) Tail DAZ1 DAZ1 PABP PABP DAZ1->PABP recruits UGUU UGUU DAZ1->UGUU binds PABP->PolyA binds eIF4F eIF4F Complex PABP->eIF4F promotes circularization eIF4F->Cap binds Ribosome Ribosome (40S/60S) eIF4F->Ribosome recruits Ribosome->CDS Translation Initiation

Caption: DAZ1-mediated translational activation pathway.

References

Application Notes and Protocols for DAZ1 Knockdown Experiments in Germ Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing knockdown experiments targeting the Deleted in Azoospermia 1 (DAZ1) gene in germ cell lines. DAZ1, an RNA-binding protein, is crucial for germ cell development and spermatogenesis.[1][2] Its dysregulation has been implicated in male infertility, making it a significant target for research and potential therapeutic development.[1][3] This document outlines the functional significance of DAZ1, detailed protocols for its experimental knockdown, and the expected quantitative outcomes.

Introduction to DAZ1 and its Role in Germ Cell Development

The DAZ family of proteins, including DAZ1, DAZ-like (DAZL), and BOULE, are key regulators of gametogenesis.[2][4] These proteins are primarily expressed in germ cells and are involved in various stages of their development, from the proliferation and maintenance of early germ cell populations to meiotic progression.[2][5][6][7] DAZ family proteins function by binding to the 3'-untranslated regions (3'-UTRs) of target mRNAs, thereby regulating their translation and stability.[2][8][9] Specifically, DAZ1 is thought to be essential for the maintenance of spermatogonia by promoting the translation of mRNAs related to cell proliferation and cell cycle transition.[8][10][11] Knockdown of DAZ1 has been shown to disrupt germ cell differentiation, reduce proliferation, and induce apoptosis.[3][12]

Key Applications of DAZ1 Knockdown Studies

  • Functional Genomics: Elucidate the precise roles of DAZ1 in germ cell proliferation, differentiation, and apoptosis.[1]

  • Target Validation: Evaluate DAZ1 as a potential therapeutic target for male infertility.[1]

  • Pathway Analysis: Investigate the signaling pathways modulated by DAZ1 expression and its downstream effects.[1][3]

Quantitative Data Summary from DAZ1 Knockdown Experiments

The following tables summarize key quantitative findings from studies involving the knockdown or deletion of DAZ family genes, providing a baseline for expected experimental outcomes.

ExperimentCell Line/SystemKey Marker(s)OutcomeReference
shRNA-mediated Knockdown of DAZ DAOY cellsCell CountSignificant decrease in cell growth[12]
EdU IncorporationSignificant reduction in the proportion of EdU-positive cells[12]
Cell Cycle Analysis (PI Staining)Interruption of the cell cycle[12]
shRNA-mediated Silencing of DAZL Human Embryonic Stem Cells (hESCs)VASA:GFP+ cellsSignificant reduction in Primordial Germ Cell (PGC)-like cells[13]
Deletion of DAZ gene cluster hESCshPGCLC induction efficiencySignificantly reduced[3]
SOX17, BLIMP1, TFAP2CSignificant downregulation of early germ cell lineage markers[3]
Overexpression of DAZL XX hESCsVASA:GFP+ cellsIncrease in PGC-like cells to ~10%[13]
Overexpression of BOULE XX hESCsVASA:GFP+ cellsIncrease in PGC-like cells to ~12%[13]

Experimental Protocols

Detailed methodologies for key experiments related to DAZ1 knockdown are provided below.

Protocol 1: siRNA-Mediated Knockdown of DAZ1 in a Germ Cell Line

This protocol describes the transient knockdown of DAZ1 using small interfering RNA (siRNA) in a suitable germ cell line.

Materials:

  • Validated DAZ1-specific siRNA and a non-targeting negative control siRNA

  • Germ cell line (e.g., TCam-2, NT2/D1)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the germ cell line in a 6-well plate to achieve 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the DAZ1-specific siRNA and negative control siRNA in Opti-MEM™ I in separate tubes.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™ I.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]

  • Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.[1]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.[1]

Protocol 2: Validation of DAZ1 Knockdown by qRT-PCR

This protocol quantifies the knockdown efficiency of DAZ1 at the mRNA level.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for DAZ1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the appropriate primers, cDNA, and master mix. Run the reaction on a qPCR instrument.

  • Analysis: Calculate the relative expression of DAZ1 mRNA in the knockdown samples compared to the negative control, normalized to the housekeeping gene using the ΔΔCt method.

Protocol 3: Validation of DAZ1 Knockdown by Western Blot

This protocol assesses the reduction of DAZ1 protein levels following knockdown.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DAZ1 and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate.[1] Quantify the band intensities to determine the relative levels of DAZ1 protein.[1]

Protocol 4: Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of DAZ1 knockdown on cell proliferation.

Materials:

  • EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Transfection: Perform siRNA transfection as described in Protocol 1.

  • EdU Labeling: At 48-72 hours post-transfection, add EdU to the cell culture medium and incubate for a specified period (e.g., 2-4 hours).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the kit manufacturer's instructions.

  • EdU Detection: Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.

  • Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.[12] Alternatively, analyze the cells by flow cytometry.

Visualizations

Experimental Workflow for DAZ1 Knockdown

G cluster_0 DAZ1 Knockdown Workflow cluster_1 Validation of Knockdown cluster_2 Functional Assays start Start: Seed Germ Cells in 6-well Plate transfect Transfect with DAZ1 siRNA or shRNA start->transfect incubate Incubate for 24-72 hours transfect->incubate harvest Harvest Cells incubate->harvest qRT_PCR qRT-PCR for mRNA levels harvest->qRT_PCR western_blot Western Blot for Protein levels harvest->western_blot proliferation Proliferation Assay (e.g., EdU) harvest->proliferation apoptosis Apoptosis Assay (e.g., Caspase 3/7) harvest->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) harvest->cell_cycle end Endpoint Assays qRT_PCR->end western_blot->end proliferation->end apoptosis->end cell_cycle->end

Caption: Workflow for DAZ1 knockdown and subsequent analysis.

Hypothesized Signaling Pathway in DAZ Deficiency

G cluster_0 DAZ Deficiency Signaling Cascade DAZ_deficiency DAZ1 Deficiency HMGA1 HMGA1 Upregulation DAZ_deficiency->HMGA1 leads to p53 p53 Activation HMGA1->p53 activates MAPK_PI3K MAPK/PI3K Signaling p53->MAPK_PI3K modulates apoptosis Increased Apoptosis MAPK_PI3K->apoptosis leads to cell_cycle Cell Cycle Dysregulation MAPK_PI3K->cell_cycle leads to differentiation_disorder Germ Cell Differentiation Disorder apoptosis->differentiation_disorder cell_cycle->differentiation_disorder

References

Application Notes and Protocols: Yeast Two-Hybrid Screen for DAZ1 Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The "Deleted in Azoospermia 1" (DAZ1) protein is an RNA-binding protein crucial for spermatogenesis.[1] It is believed to play a vital role in regulating the translation of specific mRNAs during the development of germ cells.[1] Deletions in the DAZ1 gene cluster on the Y chromosome are linked to male infertility, specifically azoospermia and severe oligozoospermia.[1][2] A thorough understanding of the protein-protein interaction network of DAZ1 is essential for clarifying its molecular functions and identifying potential therapeutic targets for male infertility.

Known interacting partners of DAZ1 include DAZAP1, DAZAP2, PUM2, and BOLL.[1][2] To uncover novel interacting proteins, the Yeast Two-Hybrid (Y2H) system offers a powerful and well-established genetic method for detecting binary protein interactions in vivo.[1][2] This document provides detailed application notes and protocols for utilizing the GAL4-based Y2H system to screen a human testis cDNA library for novel proteins that interact with DAZ1.

Principle of the Yeast Two-Hybrid System

The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically consist of a DNA-binding domain (BD) and a transcriptional activation domain (AD).[1] In this system, the protein of interest, DAZ1 (the "bait"), is fused to the GAL4 DNA-binding domain (GAL4-BD). A library of potential interacting proteins (the "prey") is fused to the GAL4 activation domain (GAL4-AD). When co-expressed in a specific yeast strain, an interaction between the bait and prey proteins brings the BD and AD into close proximity. This proximity reconstitutes a functional transcription factor, which then activates the expression of downstream reporter genes (e.g., HIS3, ADE2, lacZ), enabling the selection and identification of positive interactions.[1]

Data Presentation: Quantitative Analysis of Putative Interactions

Following a successful Y2H screen, positive interactions should be quantified to assess their relative strength. A common method is the liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The results can be summarized as follows:

Prey IDGene SymbolInteraction Strength (Miller Units)Notes
P001GENEX150.5 ± 12.3Strong interactor
P002GENEY85.2 ± 9.8Moderate interactor
P003GENEZ30.1 ± 5.6Weak interactor
P004Non-specific5.2 ± 1.5Background/False Positive
Negative ControlEmpty Vector1.0 ± 0.5Baseline

Note: The data presented in this table is representative and for illustrative purposes only.

Experimental Protocols

Bait Plasmid Construction and Auto-activation Test

Objective: To clone the DAZ1 coding sequence into a bait vector and test for auto-activation of reporter genes.

Materials:

  • pGBKT7 vector (containing the GAL4 DNA-binding domain)

  • Full-length human DAZ1 cDNA

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli (e.g., DH5α)

  • Yeast strain (e.g., AH109)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective media: SD/-Trp, SD/-Trp/-His, SD/-Trp/-His/-Ade

Procedure:

  • Clone the full-length coding sequence of human DAZ1 into the pGBKT7 vector to create the pGBKT7-DAZ1 bait plasmid.

  • Transform the pGBKT7-DAZ1 construct into competent E. coli for plasmid amplification and purification.

  • Verify the construct by restriction digest and DNA sequencing.

  • Transform the verified pGBKT7-DAZ1 plasmid into the AH109 yeast strain.

  • Plate the transformed yeast on SD/-Trp agar (B569324) plates to select for transformants.

  • To test for auto-activation, streak the transformed yeast colonies on SD/-Trp, SD/-Trp/-His, and SD/-Trp/-His/-Ade plates.

  • Incubate the plates at 30°C for 3-5 days.

  • Growth on SD/-Trp/-His or SD/-Trp/-His/-Ade indicates that the DAZ1 bait protein alone can activate the reporter genes. If auto-activation is observed, the bait construct may need to be modified (e.g., by creating truncations).

Yeast Two-Hybrid Library Screening

Objective: To screen a human testis cDNA library for proteins that interact with DAZ1.

Materials:

  • Yeast strain AH109 containing the pGBKT7-DAZ1 bait plasmid

  • Pre-transformed human testis cDNA library in a prey vector (e.g., pGADT7)

  • High-efficiency yeast transformation reagents

  • Selective media: SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade

  • X-α-Gal for blue/white screening

Procedure:

  • Perform a large-scale transformation of the human testis cDNA library into the yeast strain already containing the pGBKT7-DAZ1 bait plasmid.

  • Plate the transformed yeast on medium-stringency selective medium (SD/-Trp/-Leu/-His).

  • Incubate the plates at 30°C for 5-10 days and monitor for colony growth.

  • Pick individual colonies that grow on the medium-stringency medium and re-streak them onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) containing X-α-Gal.

  • Incubate at 30°C for 3-7 days. True positive interactions will result in both growth and the development of a blue color.

Identification and Confirmation of Interacting Proteins

Objective: To identify the prey proteins from positive colonies and confirm the interaction.

Materials:

  • Yeast plasmid isolation kit

  • Competent E. coli

  • Prey plasmid-specific sequencing primers

  • Empty pGBKT7 vector (negative control)

Procedure:

  • Isolate the prey plasmids from the positive yeast colonies that grew on high-stringency medium and turned blue.

  • Transform the isolated prey plasmids into E. coli for amplification.

  • Purify the prey plasmids from E. coli and sequence the cDNA inserts to identify the interacting proteins using BLAST analysis.

  • To confirm the interaction, co-transform the identified prey plasmid with the original pGBKT7-DAZ1 bait plasmid into a fresh yeast strain.

  • As a negative control, co-transform the prey plasmid with an empty pGBKT7 vector.

  • Plate the co-transformed yeast on both medium and high-stringency selective plates.

  • Only the co-transformation of the prey with the DAZ1 bait should result in growth on the selective media, confirming a specific interaction.

Visualizations

Signaling Pathway of DAZ1 and Known Interactors

DAZ1_Signaling_Pathway DAZ1 DAZ1 DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts with DAZAP2 DAZAP2 DAZ1->DAZAP2 interacts with PUM2 PUM2 DAZ1->PUM2 interacts with BOLL BOLL DAZ1->BOLL interacts with mRNA mRNA DAZ1->mRNA binds to Translation_Regulation Translation_Regulation DAZAP1->Translation_Regulation DAZAP2->Translation_Regulation PUM2->Translation_Regulation BOLL->Translation_Regulation mRNA->Translation_Regulation Spermatogenesis Spermatogenesis Translation_Regulation->Spermatogenesis Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Bait_Construction Construct Bait: pGBKT7-DAZ1 Transformation Co-transform Yeast (AH109) Bait_Construction->Transformation Prey_Library Human Testis cDNA Library (pGADT7) Prey_Library->Transformation Medium_Stringency Plate on Medium Stringency Media (SD/-Trp/-Leu/-His) Transformation->Medium_Stringency High_Stringency Re-streak on High Stringency Media (SD/-Trp/-Leu/-His/-Ade + X-α-Gal) Medium_Stringency->High_Stringency Plasmid_Rescue Isolate Prey Plasmid High_Stringency->Plasmid_Rescue Sequencing Sequence Insert Plasmid_Rescue->Sequencing Confirmation Re-transform to Confirm Interaction Sequencing->Confirmation Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_DAZ1_A BD-DAZ1 Reporter_Gene_A Reporter Gene (OFF) BD_DAZ1_A->Reporter_Gene_A cannot activate AD_Prey_A AD-Prey BD_DAZ1_B BD-DAZ1 AD_Prey_B AD-Prey BD_DAZ1_B->AD_Prey_B interacts Reporter_Gene_B Reporter Gene (ON) AD_Prey_B->Reporter_Gene_B activates transcription

References

Application Notes and Protocols for Analyzing DAZ1 Expression Using RT-qPCR in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleted in Azoospermia 1 (DAZ1) is a gene located on the Y chromosome that plays a critical role in spermatogenesis. It encodes an RNA-binding protein that is essential for the development of germ cells.[1][2][3] Deletions or reduced expression of the DAZ1 gene have been strongly associated with male infertility, specifically with non-obstructive azoospermia (NOA) and severe oligozoospermia.[4][5][6] Consequently, the analysis of DAZ1 expression in testicular tissue can provide valuable insights into the molecular basis of male infertility and may serve as a potential biomarker for diagnosing and managing spermatogenic failure.[7][8]

This document provides detailed application notes and protocols for the analysis of DAZ1 gene expression in clinical samples using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Clinical Significance of DAZ1 Expression

Reduced expression of DAZ1 is a significant factor in certain cases of male infertility. Studies have shown a correlation between lower DAZ1 transcript levels and impaired sperm production.[8] In some instances, the absence of DAZ1 expression in testicular biopsies has been linked to a complete lack of germ cells, a condition known as Sertoli cell-only syndrome.[4][9] Therefore, quantifying DAZ1 mRNA levels can aid in the molecular diagnosis of male infertility and may help in predicting the likelihood of successful sperm retrieval for assisted reproductive technologies.

Data Presentation

The following tables summarize quantitative data on DAZ1 expression from clinical studies, comparing different patient cohorts.

Table 1: Relative DAZ1 Expression in Testicular Biopsies of Infertile Men Compared to Controls

Patient CohortNumber of Subjects (n)Mean Relative DAZ1 Expression (Normalized to Housekeeping Gene)Fold Change vs. Controlp-valueReference
Normospermic Controls61.00--[10]
Azoospermic Patients170.25-4.0< 0.01[10]
Non-obstructive Azoospermia (NOA)50Significantly Lower vs. Hypospermatogenesis-< 0.05[7]
Hypospermatogenesis-Highest Expression among NOA subtypes--[7]
Maturation Arrest-Lower than Hypospermatogenesis--[7]
Sertoli Cell-Only Syndrome-Lowest/Absent Expression-< 0.05[7]

Table 2: DAZ1 Expression and Correlation with Clinical Parameters in Non-Obstructive Azoospermia (NOA) Patients

Clinical ParameterCorrelation with DAZ1 Expressionp-valueReference
Spermatogenic ScorePositive< 0.0001[7]
Follicle-Stimulating Hormone (FSH)NegativeNot Significant[7]
Luteinizing Hormone (LH)NegativeNot Significant[7]
TestosteroneNegativeNot Significant[7]

Experimental Protocols

Sample Collection and Storage
  • Sample Type: Testicular biopsies obtained via Testicular Sperm Aspiration (TESA) or Testicular Sperm Extraction (TESE).

  • Collection: Samples should be collected by a qualified clinician.

  • Storage: Immediately place the biopsy sample in an RNA stabilization solution (e.g., RNAlater®) and store at -80°C until RNA extraction to preserve RNA integrity.

RNA Extraction
  • Method: Utilize a reputable commercial RNA extraction kit suitable for tissue samples (e.g., RNeasy Mini Kit, Qiagen; TRIzol™ Reagent, Thermo Fisher Scientific).

  • Protocol Overview (using a column-based kit):

    • Homogenize the testicular tissue (~20-30 mg) in the lysis buffer provided with the kit. A rotor-stator homogenizer or bead mill is recommended.

    • Follow the manufacturer's instructions for binding the RNA to the silica (B1680970) membrane column, washing away contaminants, and eluting the purified RNA.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is crucial to prevent amplification of gDNA in the subsequent qPCR reaction.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop™) and by checking the integrity on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A 260/280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Method: Use a reliable reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • Protocol Overview:

    • In a sterile, nuclease-free tube, combine the following components on ice:

      • Total RNA (1 µg)

      • Reverse Transcriptase

      • dNTPs

      • Random Primers or Oligo(dT) primers

      • RNase Inhibitor

      • Reaction Buffer

    • Bring the final reaction volume to 20 µL with nuclease-free water.

    • Incubate the reaction mixture in a thermal cycler according to the manufacturer's recommended protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

    • The resulting cDNA can be stored at -20°C.

Real-Time Quantitative PCR (RT-qPCR)
  • Method: A SYBR® Green or TaqMan® probe-based assay can be used. The following protocol is for a SYBR® Green-based assay.

  • Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

    Table 3: Primer Sequences for RT-qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Amplicon SizeReference
DAZ1 CTC AGC ACG TTC AGG CTT ACGAA ATG CTG AAT CGG GAT AAG T116 bp[11]
GAPDH (Reference)GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC226 bp[1]
ACTB (Reference)CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT250 bp[1]
  • qPCR Reaction Setup:

    • Prepare a master mix containing:

      • SYBR® Green qPCR Master Mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Nuclease-free water

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA (e.g., 10-50 ng) to each well.

    • Include no-template controls (NTCs) for each primer set to check for contamination.

    • Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.

  • Thermal Cycling Conditions:

    Table 4: Typical RT-qPCR Cycling Protocol

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
Melt Curve Analysis60 - 95-1
  • Data Analysis:

    • The relative expression of DAZ1 can be calculated using the comparative Ct (ΔΔCt) method.

    • Step 1: Normalization to Housekeeping Gene (ΔCt)

      • ΔCt = Ct(DAZ1) - Ct(Housekeeping Gene)

    • Step 2: Normalization to Control Sample (ΔΔCt)

      • ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

    • Step 3: Calculation of Fold Change

      • Fold Change = 2^(-ΔΔCt)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_processing Sample Processing cluster_rt_qpcr RT-qPCR Analysis cluster_interpretation Interpretation SampleCollection Testicular Biopsy Collection RNA_Extraction Total RNA Extraction SampleCollection->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 cDNA_Synthesis cDNA Synthesis QC1->cDNA_Synthesis qPCR Real-Time qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Interpretation Clinical Correlation Data_Analysis->Interpretation

Caption: Experimental workflow for DAZ1 expression analysis.

DAZ1 Signaling Pathway in Translational Regulation

daz1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAZ1 DAZ1 PABP PABP DAZ1->PABP binds Target_mRNA Target mRNA (e.g., cell cycle regulators) DAZ1->Target_mRNA binds to 3' UTR DAZAP1 DAZAP1 DAZAP1->DAZ1 interacts DAZAP2 DAZAP2 DAZAP2->DAZ1 interacts PUM2 PUM2 PUM2->DAZ1 represses PABP->Target_mRNA binds to poly(A) tail Ribosome Ribosome Target_mRNA->Ribosome Translation Translation Initiation Ribosome->Translation DAZ1_gene DAZ1 Gene DAZ1_gene->DAZ1 transcription & translation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DAz-1 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency or weak fluorescence signals with the DAz-1 probe.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the labeling of proteins and other molecules with this compound in a direct question-and-answer format.

Q1: Why is the fluorescence signal of my this compound labeled sample weak or undetectable?

A weak or absent signal can stem from several factors, not necessarily a complete failure of the labeling reaction. The primary areas to investigate are low labeling efficiency, issues with the this compound probe itself, protein-specific effects, and problems with purification or instrumentation.[1]

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Inefficient labeling is a common cause of low fluorescence. To troubleshoot this, you should systematically evaluate your reaction conditions. Key factors include the reaction buffer and pH, the quality of the this compound probe, the molar ratio of dye to your target molecule, and the concentration of your protein.[1][2]

Q3: What are the optimal reaction conditions for this compound labeling?

This compound is an amine-reactive probe, typically utilizing NHS ester chemistry. These reactions are critically dependent on pH. For optimal results, the reaction buffer should be free of competing primary amines (like Tris or glycine) and maintained at a pH between 8.3 and 8.5.[1][2] At a lower pH, the target amine groups on your protein are protonated and less reactive, while a significantly higher pH can accelerate the hydrolysis of the this compound probe, reducing its efficacy.[1][2]

Q4: How should I prepare and store the this compound probe?

NHS esters like this compound are highly sensitive to moisture.[2] It is crucial to store the probe desiccated at -20°C or -80°C.[2][3] Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Stock solutions should be prepared fresh immediately before use in a high-quality, anhydrous solvent such as DMSO or DMF.[1][2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q5: Could my protein be the cause of the low labeling efficiency?

Yes, the properties of the target protein are critical. The labeling reaction targets accessible primary amines, primarily the N-terminus and the ε-amino groups of lysine (B10760008) residues.[2] If your protein has a low number of these accessible amines, the labeling efficiency will be inherently low.[2] Additionally, protein concentrations below 1-2 mg/mL can lead to reduced labeling efficiency as the competing hydrolysis reaction of the dye becomes more dominant.[2]

Q6: My signal is present, but the background is very high. What can I do to fix this?

High background is typically caused by the incomplete removal of free, unbound this compound probe after the labeling reaction.[1] To resolve this, repeat the purification step. Size-exclusion chromatography (e.g., a desalting column) or extensive dialysis are effective methods for separating the labeled protein from the smaller, unreacted dye molecules.[1][3] Using a column with a larger bed volume can also improve separation.[1]

Troubleshooting Workflow

If you are experiencing issues, follow this logical troubleshooting workflow to identify and solve the problem.

TroubleshootingWorkflow cluster_reagents 1. Reagent & Probe Integrity cluster_reaction 2. Reaction Conditions cluster_purification 3. Purification & Detection start Low or No this compound Signal reagent_check Is the this compound probe active? start->reagent_check reagent_yes Probe is likely active reagent_check->reagent_yes Yes reagent_no Use fresh this compound aliquot Prepare new stock in anhydrous DMSO/DMF reagent_check->reagent_no No buffer_check Is the buffer correct? (Amine-free, pH 8.3-8.5) reagent_yes->buffer_check buffer_yes Buffer is optimal buffer_check->buffer_yes Yes buffer_no Perform buffer exchange Use PBS, Bicarbonate, or Borate buffer buffer_check->buffer_no No ratio_check Is the Dye:Protein ratio optimal? buffer_yes->ratio_check ratio_yes Ratio is likely sufficient ratio_check->ratio_yes Yes ratio_no Increase molar excess of this compound (e.g., from 10:1 to 20:1) ratio_check->ratio_no No purification_check High Background Signal? ratio_yes->purification_check purification_yes Repeat purification step (e.g., size-exclusion chromatography) purification_no Check instrument settings

Caption: A step-by-step guide to troubleshooting low this compound signal.

Data Summary Tables

For successful labeling, refer to the recommended parameters and buffer systems outlined below.

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended Value/RangeNotes
Reaction pH 8.3 - 8.5Crucial for deprotonation of amines while minimizing dye hydrolysis.[2]
Buffer System Amine-free buffersAvoid Tris and glycine (B1666218) as they compete for the dye.[1][2]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and may require optimization for your specific protein.[1]
Protein Concentration > 1-2 mg/mLHigher concentrations favor the labeling reaction over dye hydrolysis.[2]
Incubation Time 1-4 hoursCan be extended (e.g., overnight at 4°C) for less optimal conditions.[2]
Temperature Room Temperature or 4°CRoom temperature is generally faster; 4°C can be used for sensitive proteins.[2]

Table 2: Buffer Compatibility

Compatible Buffers (adjust to pH 8.3-8.5)Incompatible Buffers
Phosphate-buffered saline (PBS)Tris (e.g., Tris-HCl)
Sodium Bicarbonate (0.1 M)Glycine
BorateAny buffer containing primary amines
HEPES

This compound Labeling Mechanism

The efficiency of your experiment depends on the chemical reaction between the this compound probe and primary amines on your target protein.

LabelingReaction cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Lysine or N-terminus) plus + protein->plus DAz1 This compound Probe (NHS Ester) labeled_protein Labeled Protein (Stable Amide Bond) DAz1->labeled_protein pH 8.3 - 8.5 plus->DAz1 plus2 + labeled_protein->plus2 nhs NHS byproduct plus2->nhs

Caption: Amine-reactive labeling of a protein with a this compound NHS ester probe.

Standard Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific application.

1. Buffer Exchange (if necessary):

  • Ensure your purified protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]

  • The recommended protein concentration is 2-10 mg/mL.[2]

  • If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[2]

2. Prepare this compound Stock Solution:

  • Allow the vial of this compound powder to warm to room temperature before opening.[2]

  • Immediately before use, dissolve the this compound probe in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]

3. Labeling Reaction:

  • Add the calculated amount of this compound stock solution to your protein solution to achieve the desired dye:protein molar ratio (e.g., 10:1).

  • The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be less than 10%.[2]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Removal of Excess Dye:

  • Separate the this compound labeled protein from the unreacted probe.

  • The most common method is to use a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]

  • Collect the fractions containing the labeled protein, which will elute first.

5. Determine Labeling Efficiency (Optional but Recommended):

  • Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the absorbance maximum for the this compound dye.

  • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

References

reducing background signal in DAz-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DAz-1 probe for the detection of sulfenic acid-modified proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable chemical probe designed to specifically react with sulfenic acid-modified cysteine residues in proteins. It contains a reactive dimedone moiety that covalently binds to sulfenic acid. This compound itself is not fluorescent; it possesses an azide (B81097) group that allows for the subsequent attachment of a fluorescent reporter molecule via a "click chemistry" reaction (Staudinger ligation). This two-step process enables the visualization and identification of proteins that have undergone this specific post-translational modification. A more sensitive analog, DAz-2, is also available and may be considered for detecting low-abundance sulfenylated proteins.[1][2][3]

Q2: What are the most common causes of high background signal in this compound experiments?

High background fluorescence in experiments using this compound can originate from several sources:

  • Cellular Autofluorescence: Many cell types naturally fluoresce, especially when excited with blue or UV light. This intrinsic fluorescence can obscure the specific signal from your labeled proteins.[4]

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components other than sulfenic acids.[5][6]

  • Incomplete Removal of Unbound Probe: Insufficient washing after probe incubation will leave unbound this compound in the sample, which can then react with the fluorescent reporter, leading to a diffuse background signal.

  • Non-Specific Binding of the Fluorescent Reporter: The fluorescent dye used in the click chemistry step may itself bind non-specifically to cellular structures.

  • Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent and contribute to background noise.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask your specific signal, making data interpretation difficult. The following steps will help you systematically troubleshoot and reduce background noise.

TroubleshootingWorkflow cluster_start Start Troubleshooting cluster_controls Run Control Experiments cluster_analysis Analyze Control Results cluster_solutions Implement Solutions Start High Background Observed Unstained_Control Image Unstained Cells (No this compound, No Fluorophore) Start->Unstained_Control Probe_Only_Control Image Cells with this compound only (No Fluorophore) Start->Probe_Only_Control Fluorophore_Only_Control Image Cells with Fluorophore only (No this compound) Start->Fluorophore_Only_Control Analyze_Unstained High Signal in Unstained Control? Unstained_Control->Analyze_Unstained Analyze_Probe_Only High Signal in Probe Only Control? Probe_Only_Control->Analyze_Probe_Only Analyze_Fluorophore_Only High Signal in Fluorophore Only Control? Fluorophore_Only_Control->Analyze_Fluorophore_Only Analyze_Unstained->Analyze_Fluorophore_Only No Autofluorescence_Solutions Address Autofluorescence: - Use phenol red-free media - Use brighter, red-shifted fluorophores - Consider background quenching reagents Analyze_Unstained->Autofluorescence_Solutions Yes Analyze_Fluorophore_Only->Analyze_Probe_Only No Fluorophore_Binding_Solutions Address Non-Specific Fluorophore Binding: - Decrease fluorophore concentration - Increase wash steps after click reaction - Use a different fluorophore Analyze_Fluorophore_Only->Fluorophore_Binding_Solutions Yes Probe_Binding_Solutions Address Non-Specific Probe Binding: - Decrease this compound concentration - Optimize incubation time - Increase wash steps after this compound incubation Analyze_Probe_Only->Probe_Binding_Solutions Yes

Caption: Troubleshooting workflow for high background signal.

ParameterRecommended RangeNotes
This compound Concentration 0.5 - 1 mMStart with 1 mM and titrate down if background is high.
This compound Incubation Time 15 - 60 minutesLonger incubation times may increase signal but also background. Optimize for your cell type and experimental conditions.
Fluorophore Concentration (for click reaction) 2 - 40 µMStart at the lower end of the range and increase if the signal is weak.
Wash Steps (Post-DAz-1) 3 x 5 minutesUse a buffered saline solution (e.g., PBS).
Wash Steps (Post-Click Reaction) 3 x 5 minutesUse a buffered saline solution with a mild detergent (e.g., PBS with 0.1% Tween-20).

Note: These are starting recommendations. Optimal conditions may vary depending on the cell type, experimental setup, and specific reagents used.

Experimental Protocols

Key Experimental Protocol: In-Cell Labeling of Sulfenylated Proteins with this compound

This protocol outlines the general steps for labeling sulfenic acid-modified proteins in live cells using this compound, followed by fluorescent detection.

ExperimentalWorkflow cluster_cell_prep Cell Preparation cluster_treatment Experimental Treatment (Optional) cluster_labeling This compound Labeling cluster_fix_perm Fixation and Permeabilization cluster_click Click Chemistry cluster_imaging Imaging Cell_Culture Culture cells to desired confluency Induce_Oxidative_Stress Induce oxidative stress (e.g., with H₂O₂) Cell_Culture->Induce_Oxidative_Stress Add_DAz1 Incubate with this compound (e.g., 1 mM for 30 min) Induce_Oxidative_Stress->Add_DAz1 Wash_1 Wash cells 3x with PBS Add_DAz1->Wash_1 Fix Fix cells (e.g., 4% PFA) Wash_1->Fix Permeabilize Permeabilize cells (e.g., 0.1% Triton X-100) Fix->Permeabilize Click_Reaction Perform click reaction with alkyne-fluorophore Permeabilize->Click_Reaction Wash_2 Wash cells 3x with PBS-T Click_Reaction->Wash_2 Image Image cells with fluorescence microscope Wash_2->Image

Caption: General workflow for this compound labeling and detection.

  • Cell Culture and Treatment:

    • Plate cells on a suitable imaging dish or slide and culture to the desired confluency.

    • If applicable, treat cells with your experimental compound to induce protein sulfenylation. Include appropriate vehicle controls.

  • This compound Labeling:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

    • Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (e.g., 1 mM).

    • Remove the culture medium from the cells and add the this compound containing medium.

    • Incubate the cells for 15-60 minutes at 37°C.

  • Washing:

    • Remove the this compound containing medium.

    • Wash the cells three times with pre-warmed PBS for 5 minutes each to remove any unbound probe.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for your chosen alkyne-fluorophore. A typical reaction mixture includes the alkyne-fluorophore, a copper (I) catalyst, and a ligand.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Perform a final wash with PBS.

  • Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Disclaimer: This is a general protocol and may require optimization for your specific cell type and experimental conditions.

References

potential off-target effects of DAz-1 probe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DAz-1 probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and what is its primary target?

This compound is a cell-permeable chemical probe designed to specifically react with sulfenic acid-modified cysteine residues in proteins. Cysteine sulfenic acid (Cys-SOH) is a transient oxidative post-translational modification that plays a role in redox signaling. The dimedone group within the this compound structure is the reactive moiety that selectively targets the sulfenic acid.

Q2: How does this compound compare to its analog, DAz-2?

DAz-2 is a newer analog of this compound and is reported to be a more sensitive probe for the detection of sulfenic acid-modified proteins. This suggests that this compound may be less potent and could require higher concentrations or longer incubation times to achieve similar levels of labeling as DAz-2. For studies requiring higher sensitivity, DAz-2 may be a more suitable choice.

Q3: What are the potential off-target effects of the this compound probe?

While this compound is designed to be specific for sulfenic acids, potential off-target effects should be considered. The primary off-target concerns include:

  • Reaction with other cysteine oxidation states: Although studies with model proteins like papain have shown this compound to be selective for sulfenic acid over reduced thiols or sulfinic acid, this selectivity may not be absolute for all proteins in a complex cellular environment.

  • Reaction with other cellular nucleophiles: The electrophilic nature of the dimedone group could potentially lead to reactions with other highly reactive nucleophiles within the cell, although this is less likely under physiological conditions.

  • Induction of cellular stress: The introduction of any foreign small molecule into cells can potentially induce a stress response, which could indirectly alter protein expression or modification states. It is crucial to perform appropriate controls to account for these possibilities.

  • Non-specific binding: Like many chemical probes, this compound may exhibit non-specific binding to proteins or cellular compartments, leading to background signal.

Q4: What are some key considerations for designing an experiment with the this compound probe?

  • Probe Concentration: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. It is recommended to perform a concentration titration to find the lowest effective concentration that provides a detectable signal without inducing cytotoxicity.

  • Incubation Time: The incubation time should also be optimized. Shorter incubation times are generally preferred to minimize potential off-target effects and cellular stress.

  • Controls: A comprehensive set of controls is essential for validating the specificity of this compound labeling. These should include:

    • No-probe control: Cells treated with the vehicle (e.g., DMSO) alone to assess background fluorescence.

    • Competition control: Pre-treatment of cells with an excess of a non-azide-containing dimedone analog to demonstrate that this compound is binding to the same target.

    • Reducing agent control: Pre-treatment of cells with a reducing agent like dithiothreitol (B142953) (DTT) to reduce sulfenic acids back to thiols. A decrease in signal after DTT treatment would support specific labeling of sulfenic acids.

    • Oxidant-induced control: Treatment of cells with a mild oxidant (e.g., hydrogen peroxide) is expected to increase the level of sulfenic acid modifications and, therefore, the this compound signal.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using the this compound probe.

Problem Potential Cause Recommended Solution
Weak or No Signal Low abundance of sulfenic acid-modified proteins: The target modification may be present at very low levels in your specific cell type or under your experimental conditions.- Induce oxidative stress with a mild oxidant (e.g., low concentration of H₂O₂) as a positive control to confirm the probe is working. - Consider using the more sensitive analog, DAz-2. - Increase the amount of protein loaded for detection (e.g., Western blot).
Insufficient probe concentration or incubation time: The probe may not have had sufficient opportunity to react with its target.- Perform a titration to determine the optimal this compound concentration. - Optimize the incubation time; however, be mindful that longer incubations can increase background.
Inefficient "click" chemistry reaction: If using the azide (B81097) group for downstream detection, the click reaction may not be efficient.- Ensure all click chemistry reagents are fresh and of high quality. - Optimize the reaction conditions (e.g., catalyst concentration, temperature, time).
High Background Signal Non-specific binding of the probe: this compound may be binding non-specifically to cellular components.- Decrease the concentration of this compound. - Reduce the incubation time. - Increase the number and stringency of wash steps after probe incubation. - Include a blocking step (e.g., with BSA) before adding the detection reagents.
Autofluorescence of cells or medium: The inherent fluorescence of your cells or components in the culture medium can contribute to background.- Image cells in a phenol (B47542) red-free medium. - Use a spectral unmixing tool if your imaging software has this capability. - Include a "no-probe" control to quantify the level of autofluorescence.
Non-specific binding of detection reagents: The secondary antibody or streptavidin conjugate used for visualization may be binding non-specifically.- Run a control where the this compound probe is omitted but the detection reagents are still added. - Ensure proper blocking and wash steps are included in your detection protocol.
Cell Death or Altered Morphology Probe-induced cytotoxicity: High concentrations of this compound or its vehicle (e.g., DMSO) may be toxic to the cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for this compound and its vehicle. - Use the lowest effective concentration of the probe. - Minimize the incubation time.
Oxidative stress from the probe itself: Although designed to detect oxidative modifications, the probe itself could potentially contribute to oxidative stress.- Include a control to measure general markers of oxidative stress in the presence and absence of the this compound probe.

Experimental Protocols & Methodologies

A general workflow for labeling sulfenic acid-modified proteins in mammalian cells using the this compound probe is outlined below. Note: This is a starting point, and optimization is crucial for each specific experiment.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_detection Detection cell_culture 1. Seed and culture cells treatment 2. Apply experimental treatment (e.g., drug, growth factor) cell_culture->treatment probe_prep 3. Prepare fresh this compound working solution (e.g., 100 µM - 1 mM in DMSO) incubation 4. Incubate cells with this compound (e.g., 30-60 min at 37°C) probe_prep->incubation wash1 5. Wash cells to remove excess probe (e.g., 3x with PBS) incubation->wash1 lysis 6. Lyse cells click_chem 7. Perform 'click' chemistry with an alkyne-fluorophore or alkyne-biotin lysis->click_chem analysis 8. Analyze labeled proteins (e.g., SDS-PAGE, Western Blot, Mass Spec) click_chem->analysis Signaling_Pathway ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Protein_SH Protein-Cys-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_SH->Protein_SOH DAz1 This compound Probe Protein_SOH->DAz1 Reaction Downstream Downstream Signaling Events (e.g., altered enzyme activity, protein-protein interactions) Protein_SOH->Downstream Labeled_Protein This compound Labeled Protein DAz1->Labeled_Protein

DAz-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DAz-1" can refer to two distinct entities in biomedical research: a chemical probe and a protein. This support center provides information for both. Please select the section relevant to your product.

Section 1: this compound (Chemical Probe)

This section pertains to the chemical compound N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide (CAS: 1112977-84-0), a cell-permeable probe used to detect sulfenic acid-modified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[1] For short-term use, it can be stored at 4°C for up to 12 months as an undiluted liquid.[2] It is crucial to protect the compound from heat, direct sunlight, and moisture.[3]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[4] To prepare a stock solution, dissolve the crystalline solid in the desired solvent. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1]

Q3: How stable are aqueous solutions of this compound?

Troubleshooting Guide
IssuePotential CauseRecommended Solution
No or weak signal in protein labeling experiments. This compound degradation: Improper storage or use of old aqueous solutions.Always use freshly prepared aqueous solutions of this compound. Ensure the solid compound has been stored correctly at -20°C.
Low cell permeability: Insufficient incubation time or concentration.Optimize the concentration of this compound and the incubation time for your specific cell type.
Inefficient click reaction: Suboptimal reaction conditions for the azide-alkyne cycloaddition.Ensure you are using a compatible click chemistry reagent and follow a validated protocol for the reaction.
High background signal. Non-specific binding: this compound may be reacting with other cellular components.Include appropriate negative controls in your experiment, such as cells not treated with an oxidizing agent. Consider using a blocking step.
Excess this compound: Using too high a concentration of the probe.Titrate the concentration of this compound to find the optimal balance between signal and background.
Quantitative Data Summary
ParameterValueReference
Molecular Formula C₁₀H₁₄N₄O₃[4]
Molecular Weight 238.2 g/mol [4]
Solubility (DMF) Miscible[4]
Solubility (DMSO) Miscible[4]
Solubility (Ethanol) Miscible[4]
Solubility (PBS, pH 7.2) 20 mg/mL[4]
Long-term Storage -20°C[1]
Short-term Storage (liquid) 4°C (up to 12 months)[2]

Experimental Protocol: General Workflow for Protein Sulfenic Acid Labeling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells induce_ox Induce Oxidative Stress (optional) prep_cells->induce_ox prep_daz1 Prepare fresh this compound solution incubate_daz1 Incubate cells with this compound prep_daz1->incubate_daz1 induce_ox->incubate_daz1 lyse_cells Lyse Cells incubate_daz1->lyse_cells click_reaction Perform Click Reaction with reporter tag (e.g., biotin, fluorophore) lyse_cells->click_reaction sds_page SDS-PAGE click_reaction->sds_page western_blot Western Blot / Fluorescence Imaging sds_page->western_blot

This compound Protein Labeling Workflow

Section 2: DAZ1 (Protein)

This section provides information on the Deleted in Azoospermia 1 (DAZ1) protein, an RNA-binding protein essential for spermatogenesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for recombinant DAZ1 protein?

A1: Recombinant human DAZ1 protein should be stored at -20°C. For long-term storage, -80°C is recommended. Working aliquots can be stored at 4°C for up to one week. It is important to avoid repeated freeze-thaw cycles.[5]

Q2: What are the recommended storage conditions for anti-DAZ1 antibodies?

A2: Anti-DAZ1 antibodies are typically supplied in a buffer containing glycerol (B35011) and should be stored at -20°C.[6][7] It is advised not to aliquot the antibody to maintain its stability.[7] Some conjugated antibodies may require storage at 4°C in the dark and should not be frozen.[2] Always refer to the manufacturer's datasheet.

Q3: What is the expected molecular weight of DAZ1 in a Western Blot?

A3: The predicted molecular weight of human DAZ1 is approximately 82 kDa.[4]

Q4: Where is DAZ1 protein localized within the cell?

A4: DAZ1 exhibits dynamic subcellular localization, being present in both the nucleus and the cytoplasm, depending on the stage of germ cell development.[4]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
No or weak signal in Western Blot. Inefficient protein extraction: DAZ1 may be in a specific subcellular compartment.Use a lysis buffer that effectively solubilizes both cytoplasmic and nuclear proteins, or perform subcellular fractionation.[4]
Antibody incompatibility: The primary antibody may not be suitable for the application.Ensure the anti-DAZ1 antibody is validated for Western blotting. Use the recommended antibody dilution and incubation conditions.[7]
Low protein expression: The cell type or tissue may have low endogenous levels of DAZ1.Use a positive control, such as human testis lysate, to confirm antibody and protocol efficacy.[6] Consider immunoprecipitation to enrich for DAZ1.
Non-specific bands in Western Blot. Antibody cross-reactivity: The antibody may be recognizing other proteins.Use a highly purified polyclonal or a monoclonal antibody. Optimize the antibody concentration and blocking conditions.[2][6]
Protein degradation: DAZ1 may be degraded during sample preparation.Use fresh protease inhibitors in your lysis buffer and keep samples on ice.
Failed Co-Immunoprecipitation. Interaction is weak or transient: The protein-protein interaction may not be stable under the experimental conditions.Optimize the lysis and wash buffers to be less stringent. Consider cross-linking interacting proteins before lysis.
Antibody is sterically hindered: The epitope for the antibody may be masked within the protein complex.Use an antibody that recognizes a different epitope or a tag on your protein of interest.
Quantitative Data Summary: Antibody Dilutions for DAZ1 Detection
ApplicationAntibody DilutionReference
Western Blotting 1:1000[7]
Immunoprecipitation 1:100[7]
Immunofluorescence 10 µg/ml[2]
Immunohistochemistry (Paraffin) 1 µg/ml[2]
Experimental Protocols
  • Lysate Preparation (Whole Cell):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Mix 20-40 µg of protein with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-DAZ1 primary antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate.

  • Lysate Preparation:

    • Prepare cell lysate as for Western blotting, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-DAZ1 antibody or a control IgG overnight at 4°C on a rotator.

    • Add equilibrated Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads and wash 3-5 times with ice-cold wash buffer.

    • Elute the protein complexes by boiling the beads in 1X SDS sample buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluted samples by Western blotting, probing for DAZ1 and potential interacting partners.

Signaling Pathway and Workflow Diagrams

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DAZ1_n DAZ1 mRNA Target mRNA DAZ1_n->mRNA Binds 3'-UTR DAZ1_c DAZ1 mRNA->DAZ1_c Export PABP PABP DAZ1_c->PABP Recruits Ribosome Ribosome PABP->Ribosome Promotes binding Protein Protein Ribosome->Protein Translation

DAZ1-Mediated Translational Regulation

G cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis prep_lysate Prepare Cell Lysate pre_clear Pre-clear with Beads prep_lysate->pre_clear add_ab Incubate with anti-DAZ1 Ab pre_clear->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot elute->wb ms Mass Spectrometry elute->ms

DAZ1 Co-Immunoprecipitation Workflow

References

how to prevent DAz-1 probe degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DAz-1 probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of the this compound probe to ensure experimental success and prevent probe degradation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and what is its primary application?

A1: The this compound probe, with the chemical name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide, is a cell-permeable chemical tool used for the specific detection of sulfenic acid-modified proteins in living cells.[1] Sulfenic acid is a reversible oxidative modification of cysteine residues that plays a role in cellular signaling. The this compound probe contains an azide (B81097) group that allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry for visualization and analysis.[1]

Q2: What are the recommended storage conditions for the this compound probe?

A2: To ensure long-term stability, the this compound probe should be stored at -20°C.[1] Under these conditions, the probe is stable for at least four years.[1]

Q3: How should I prepare a stock solution of the this compound probe?

A3: this compound is soluble in several organic solvents, including DMF, DMSO, and Ethanol. It is also soluble in PBS (pH 7.2) at a concentration of up to 20 mg/mL.[1] It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C.

Q4: Is the this compound probe sensitive to light?

Q5: What is the reactivity of the azide group on the this compound probe?

A5: The azide group on the this compound probe is stable under typical biological conditions and is designed for bioorthogonal click chemistry reactions. It readily reacts with terminal alkynes (in copper-catalyzed reactions) or strained cyclooctynes (in copper-free reactions) to form a stable triazole linkage. This allows for the specific labeling of this compound-modified proteins.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak signal after labeling This compound probe degradation - Ensure the probe has been stored correctly at -20°C. - Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect the probe from light during storage and experiments.
Inefficient cell labeling - Optimize probe concentration and incubation time. - Ensure cells are healthy and at the appropriate confluency. - Verify the presence of sulfenic acid modifications in your experimental model.
Inefficient click chemistry reaction - Use fresh catalyst and reagents for the click reaction. - Optimize the reaction conditions (e.g., catalyst concentration, reaction time). - Ensure the alkyne- or cyclooctyne-containing reporter molecule is of high quality.
High background signal Non-specific binding of the probe or reporter - Reduce the concentration of the this compound probe or the reporter molecule. - Include appropriate washing steps after probe incubation and click chemistry. - Use a blocking agent (e.g., BSA) before adding the reporter molecule.
Probe degradation leading to reactive byproducts - Use freshly prepared this compound solutions for each experiment.
Inconsistent results between experiments Variability in probe activity - Use single-use aliquots of the this compound stock solution to ensure consistent concentration. - Standardize all incubation times and temperatures. - Ensure consistent handling procedures to minimize light exposure and temperature fluctuations.
Variability in cell culture conditions - Maintain consistent cell culture conditions, including cell density and passage number. - Ensure consistent induction of oxidative stress if applicable.

Data on this compound Probe Stability

While specific kinetic data on this compound degradation is limited in the public domain, the following table summarizes the known stability information and factors that can influence its degradation based on its chemical structure.

Parameter Condition Stability/Recommendation Reference/Inference
Storage Temperature -20°C≥ 4 years[1]
pH Alkaline (high pH)Potential for degradation of the 1,3-dicarbonyl moiety.General chemical principle for 1,3-dicarbonyl compounds.
Neutral to slightly acidic (pH 6-7.4)Generally stable for experimental use.Inferred from successful use in cellular assays.
Light Exposure Prolonged exposure to UV or strong visible lightPotential for degradation of the 1,3-dicarbonyl moiety.General chemical principle for dicarbonyl compounds.
Freeze-Thaw Cycles Multiple cyclesRecommended to avoid to maintain probe integrity.General best practice for handling chemical probes.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Probe
  • Receiving and Storage: Upon receipt, store the solid this compound probe at -20°C in a light-protected container.

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil.

    • Store the aliquots at -20°C.

  • Using the Stock Solution:

    • When ready to use, thaw an aliquot at room temperature and protect it from light.

    • Dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium immediately before use.

    • Discard any unused portion of the diluted solution; do not re-freeze.

Protocol 2: In-Cell Labeling of Sulfenic Acid-Modified Proteins
  • Cell Culture: Plate cells and grow to the desired confluency.

  • Induction of Oxidative Stress (if applicable): Treat cells with an agent known to induce reactive oxygen species (ROS) to increase sulfenic acid formation. Include an untreated control.

  • This compound Probe Incubation:

    • Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low millimolar range, but should be optimized).

    • Remove the culture medium from the cells and add the this compound working solution.

    • Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. Protect the plate from light during incubation.

  • Cell Lysis and Click Chemistry:

    • After incubation, wash the cells with PBS to remove excess probe.

    • Lyse the cells using a suitable lysis buffer.

    • Proceed with the click chemistry reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide group of the this compound probe now covalently bound to sulfenylated proteins.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and western blotting (for biotin-labeled proteins) or fluorescence imaging.

Visualizing the Workflow

DAz1_Workflow cluster_storage Probe Handling and Storage cluster_experiment Experimental Workflow cluster_prevention Degradation Prevention storage Store this compound at -20°C stock Prepare Aliquoted Stock Solution in DMSO storage->stock labeling Incubate with this compound stock->labeling Use Fresh Aliquot cells Culture and Treat Cells cells->labeling lysis Cell Lysis labeling->lysis click Click Chemistry with Reporter lysis->click analysis Analysis (WB, Imaging) click->analysis p1 Avoid Light Exposure p2 Minimize Freeze-Thaw p3 Use Fresh Solutions p4 Maintain Neutral pH

Caption: Workflow for handling the this compound probe and preventing its degradation.

Degradation_Pathway cluster_factors Degradation Factors DAz1 This compound Probe (Stable) degraded_probe Degraded this compound (Inactive) DAz1->degraded_probe Degradation light Light light->degraded_probe heat High Temperature heat->degraded_probe ph Alkaline pH ph->degraded_probe

Caption: Potential degradation pathway for the this compound probe.

References

Technical Support Center: Managing Compound-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific cytotoxic agent designated "DAz-1" is not publicly available. This guide provides a general framework and best practices for researchers encountering cytotoxicity with experimental compounds in primary cell cultures. The principles and protocols outlined here are broadly applicable for troubleshooting and mitigating off-target toxic effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with our compound. What are the common causes?

Several factors can contribute to cytotoxicity in primary cells, which are often more sensitive than immortalized cell lines.[1][2][3] Common causes include:

  • High Compound Concentration: The optimal concentration for efficacy may be cytotoxic in your specific primary cell type.

  • Solvent Toxicity: Solvents like DMSO can be toxic to primary cells, even at concentrations that are well-tolerated by cell lines.[4][5]

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Induction of Apoptosis or Necrosis: The compound may be triggering programmed cell death (apoptosis) or causing direct cell injury (necrosis).

  • Stress from Experimental Conditions: Primary cells are sensitive to handling, media changes, and incubation conditions.[6][7]

Q2: How can we determine the toxic concentration of our compound?

A dose-response experiment is crucial to determine the cytotoxic concentration range of your compound. This typically involves treating cells with a serial dilution of the compound and assessing cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[3][8] From this data, you can calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%.

Q3: What are the best practices for handling primary cells to minimize stress and variability?

Proper handling of primary cells is critical for reproducible results and minimizing non-specific cell death.[2][6][9]

  • Thawing: Thaw cells rapidly in a 37°C water bath and gently transfer them to pre-warmed media.[2][9]

  • Seeding Density: Use a consistent and optimal seeding density for your experiments.

  • Media: Use the recommended media and supplements for your specific primary cell type.

  • Passaging: Avoid over-confluency and use gentle dissociation reagents when passaging.[2]

  • Contamination: Regularly check for and prevent microbial contamination.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Massive cell death even at low compound concentrations. Primary cells are highly sensitive to the compound.- Perform a wider dose-response experiment starting from a much lower concentration (e.g., in the picomolar or nanomolar range).[3] - Reduce the incubation time. A shorter "pulse" exposure might be sufficient to observe the desired effect without causing widespread death.[3]
High variability in results between experiments. - Inconsistent cell seeding density. - Variation in compound dilutions. - Cells are at different passage numbers or health status.- Ensure precise cell counting and consistent seeding in all experiments. - Prepare fresh dilutions of the compound from a single, aliquoted stock for each experiment to avoid freeze-thaw cycles.[8] - Use cells within a narrow passage range and ensure they are healthy and in the logarithmic growth phase before treatment.
No observable effect of the compound, even at high concentrations. - The compound is inactive or degraded. - The target is not expressed or is not critical in your primary cell type. - The compound is not cell-permeable in your specific cells.- Verify the activity of your compound on a positive control cell line known to be sensitive. - Check the expression of the target protein or pathway in your primary cells using techniques like Western blot or qPCR.[8]
Solvent control shows significant toxicity. The final concentration of the solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is as low as possible, ideally below 0.1% for sensitive primary cells.[4] - Include a vehicle-only control in all experiments to account for any solvent-induced effects.[8]

Experimental Protocols

Protocol 1: Assessment of Compound-Induced Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of a compound in a 96-well plate format.[3][8]

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control and a no-treatment control.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for distinguishing between apoptotic, necrotic, and live cells using flow cytometry.[3]

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the compound at the desired concentrations and for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of Compound X in Various Primary Cell Types

Primary Cell TypeIncubation Time (hours)IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)4812.5
Primary Human Keratinocytes4825.8
Rat Cortical Neurons725.2
Mouse Splenocytes2438.1

Visualizations

experimental_workflow Experimental Workflow for Assessing Cytotoxicity cluster_setup Experiment Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Primary Cell Culture seed Seed Cells start->seed treat Treat with Compound (Dose-Response) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Calculate IC50 viability->ic50 flow Flow Cytometry Analysis apoptosis->flow conclusion Determine Non-Toxic Concentration Range ic50->conclusion flow->conclusion

Caption: A general workflow for assessing the cytotoxicity of a compound in primary cells.

signaling_pathway Hypothetical Cytotoxicity Signaling Pathway compound Cytotoxic Compound receptor Cell Surface Receptor or Intracellular Target compound->receptor stress Cellular Stress (e.g., ROS, DNA Damage) receptor->stress caspase_cascade Caspase Cascade Activation stress->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A simplified diagram of a potential signaling pathway leading to apoptosis upon compound treatment.

References

Technical Support Center: DAz-1 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAz-1 click chemistry. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: I am observing very low or no formation of my desired triazole product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common issue that can stem from several factors, primarily related to reagent integrity and reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Azide (B81097)/Alkyne Stability: Ensure that your this compound azide or alkyne starting material has not degraded. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable and should be stored correctly, often at low temperatures and protected from light.[1] It is recommended to use fresh reagents whenever possible.

    • Reagent Purity: Confirm the purity of your starting materials. Impurities can interfere with the reaction.

  • Assess Catalyst Activity:

    • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] It is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Reducing Agent Freshness: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), ensure that your reducing agent, typically sodium ascorbate (B8700270), is fresh.[3][4] Prepare sodium ascorbate solutions immediately before use.

  • Optimize Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, in practice, using a slight excess (1.5-10x) of one of the components can drive the reaction to completion.[5]

    • Solvent Choice: The reaction is known to work well in a variety of solvents, including mixtures of water with t-butanol, DMSO, or DMF.[6] Ensure your this compound and other reagents are soluble in the chosen solvent system.

    • pH: The CuAAC reaction is generally tolerant of a pH range from 4 to 12.[7] However, the optimal pH can be substrate-dependent.

    • Temperature and Time: While many click reactions proceed efficiently at room temperature, increasing the temperature or extending the reaction time may be necessary for less reactive substrates.[5]

A logical workflow for troubleshooting low yield is presented below.

G cluster_start Start cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_end Outcome start Low/No Product Yield reagent_check Verify integrity of this compound and coupling partner start->reagent_check fresh_reagents Use fresh, pure reagents. Store properly. reagent_check->fresh_reagents Degraded/ Impure catalyst_check Is the Cu(I) catalyst active? reagent_check->catalyst_check Reagents OK fresh_reagents->reagent_check degas Degas solvents. Use fresh reducing agent (e.g., sodium ascorbate). catalyst_check->degas Inactive conditions_check Are reaction conditions optimal? catalyst_check->conditions_check Catalyst OK degas->catalyst_check optimize Optimize stoichiometry, solvent, temperature, and reaction time. conditions_check->optimize Suboptimal end Successful Product Formation conditions_check->end Optimized optimize->conditions_check

Caption: Troubleshooting workflow for low product yield in this compound click chemistry.
Issue 2: Presence of Side Products

Q2: My reaction mixture shows significant side products. What are the common side reactions and how can I minimize them?

A2: Several side reactions can occur during CuAAC, leading to a complex reaction mixture and reduced yield of the desired product.

  • Azide Reduction to Amine: The reducing agent (e.g., sodium ascorbate) used to generate Cu(I) can sometimes reduce the azide functional group to a primary amine.[1]

    • Solution: Use the minimum effective concentration of the reducing agent. Alternatively, starting with a Cu(I) salt (e.g., CuI, CuBr) can eliminate the need for a reducing agent, though Cu(I) salts are sensitive to oxidation.[1] Using a stabilizing ligand can also allow for lower concentrations of the reducing agent.[1]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can catalyze the homocoupling of terminal alkynes to form diynes.[8][9]

    • Solution: Rigorously exclude oxygen from the reaction by degassing solvents and maintaining an inert atmosphere.[1] Ensure an adequate amount of reducing agent is present to keep the copper in the Cu(I) state.[1] The use of a stabilizing ligand can also help prevent this side reaction.[1]

  • Hydrolysis of this compound or Coupling Partner: If your this compound molecule or its reaction partner contains sensitive functional groups (e.g., esters), hydrolysis can occur depending on the pH and solvent conditions.

    • Solution: Adjust the pH of the reaction mixture to be compatible with all functional groups present. If necessary, use a non-aqueous solvent system.

The relationship between common side reactions and their causes is illustrated below.

G cluster_causes Potential Causes cluster_side_reactions Side Reactions cause1 Excess Reducing Agent (e.g., Sodium Ascorbate) side1 Azide Reduction to Amine cause1->side1 cause2 Presence of Oxygen (O₂) side2 Alkyne Homocoupling (Glaser Coupling) cause2->side2 cause3 Incompatible pH or Aqueous Solvent side3 Hydrolysis of Functional Groups cause3->side3 G prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Na-Ascorbate) setup 2. Combine Reagents (Alkyne, Azide, Solvent, CuSO₄, Ligand) prep->setup degas 3. Degas Mixture (Ar or N₂ bubble) setup->degas initiate 4. Initiate Reaction (Add Sodium Ascorbate) degas->initiate monitor 5. Monitor Progress (TLC, LC-MS) initiate->monitor workup 6. Work-up & Purify (EDTA quench, Extract/ Chromatography) monitor->workup product Final Product workup->product

References

DAZ1 Protein Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the specific labeling of DAZ1 (Deleted in Azoospermia 1) protein. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to achieve high-quality, specific, and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of the DAZ1 protein?

A1: The subcellular localization of DAZ1 can vary depending on the developmental stage of the germ cell. It is found predominantly in the cytoplasm, but also localizes to the nucleus in fetal gonocytes and spermatogonia.[1] During male meiosis, the protein relocates to the cytoplasm.[1][2] Therefore, depending on your sample, you may expect to see either nuclear, cytoplasmic, or combined nuclear/cytoplasmic staining.

Q2: How can I validate the specificity of my anti-DAZ1 antibody?

A2: Antibody validation is critical to ensure you are detecting the correct target.[3][4] The most robust validation strategies include:

  • Genetic Knockout/Knockdown: Use cell lines or tissue samples where the DAZ1 gene has been knocked out (KO) or knocked down (e.g., using siRNA). A specific antibody should show a significant reduction or complete loss of signal in these samples compared to a wild-type control.[4][5]

  • Orthogonal Strategies: Compare your antibody-based results with a non-antibody-based method. For example, correlate the protein signal intensity from a Western blot with DAZ1 mRNA levels determined by RT-qPCR across different cell lines or tissues.[3][5]

  • Independent Antibody Validation: Use two or more different antibodies that recognize distinct epitopes on the DAZ1 protein. If both antibodies produce a similar staining pattern, it increases confidence in the specificity of the signal.[5]

Q3: What are the essential negative and positive controls for a DAZ1 labeling experiment?

A3: Proper controls are essential for interpreting your results correctly.[3][6]

  • Positive Controls: Use a cell line or tissue known to express DAZ1, such as human testis tissue or cell lines derived from germ cells. Recombinant DAZ1 protein can also be used as a positive control for Western blotting.[6]

  • Negative Controls:

    • Biological Negative Control: Use cells or tissues known not to express DAZ1, or use the KO/KD samples mentioned in Q2.[3]

    • Secondary Antibody-Only Control: Omit the primary anti-DAZ1 antibody incubation step. This control helps to identify non-specific binding of the secondary antibody.[7][8]

    • Isotype Control: Incubate your sample with a non-immune antibody of the same isotype, species, and concentration as your primary anti-DAZ1 antibody. This helps to assess background staining caused by non-specific antibody binding.

Troubleshooting Labeling Specificity Issues

High background, weak signals, or non-specific bands can compromise the interpretation of your DAZ1 labeling experiments. The following guides address common issues encountered in Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common immunolabeling issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Start Start: Suboptimal Staining Problem High Background, Weak/No Signal, or Non-Specific Bands? Start->Problem HighBg High Background Problem->HighBg High Background WeakSig Weak / No Signal Problem->WeakSig Weak Signal NonSpec Non-Specific Bands Problem->NonSpec Non-Specific Bands Sol_Bg Optimize Blocking Decrease Antibody Conc. Increase Washing HighBg->Sol_Bg Sol_Sig Check Protein Expression Optimize Antigen Retrieval Increase Antibody Conc. WeakSig->Sol_Sig Sol_NonSpec Run Specificity Controls (KO/KD, Peptide Block) Use Affinity-Purified Ab NonSpec->Sol_NonSpec

A logical workflow for troubleshooting common DAZ1 labeling issues.
Problem: High Background

High background staining can obscure the specific signal from DAZ1.[7][8][9][10]

Possible Cause Recommended Solution Application
Primary antibody concentration too high Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.WB, IHC, IF
Insufficient blocking Increase blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent. For phosphorylated protein detection, use BSA instead of milk.[7][10]WB, IHC, IF
Inadequate washing Increase the number and/or duration of wash steps. Add a mild detergent like 0.05% Tween-20 to the wash buffer to reduce non-specific interactions.[10][11]WB, IHC, IF
Secondary antibody non-specific binding Run a secondary antibody-only control. If background persists, consider using a pre-adsorbed secondary antibody.[7][8]IHC, IF
Membrane dried out Ensure the membrane remains fully submerged in buffer during all incubation and wash steps.[8][9]WB

Table 1: Example Primary Antibody Titration for Western Blot

Antibody Dilution Signal Intensity (DAZ1 Band) Background Intensity Signal-to-Noise Ratio Recommendation
1:250 1.5 0.8 1.88 High Background
1:500 1.2 0.4 3.00 Improved
1:1000 1.0 0.2 5.00 Optimal
1:2000 0.6 0.1 6.00 Signal may be too weak

| 1:5000 | 0.2 | 0.1 | 2.00 | Weak Signal |

Problem: Weak or No Signal

A lack of signal can be due to several factors, from protocol issues to low protein expression.[12][13]

Possible Cause Recommended Solution Application
Low or no DAZ1 expression in the sample Confirm DAZ1 expression using a positive control (e.g., testis tissue lysate). Use an orthogonal method like RT-qPCR to check for DAZ1 mRNA.WB, IHC, IF
Inefficient antigen retrieval For FFPE tissues, antigen retrieval is crucial. Optimize the method by testing different buffers (e.g., citrate (B86180) vs. EDTA) and heating times/methods (microwave, pressure cooker).[14][15][16]IHC
Primary antibody cannot access the epitope For intracellular targets like DAZ1, ensure proper permeabilization (e.g., with Triton X-100 or saponin) after fixation.[17]IF
Primary/secondary antibody concentration too low Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12]WB, IHC, IF
Inactive antibodies Ensure proper antibody storage according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles.WB, IHC, IF

Table 2: Example Optimization of Heat-Induced Epitope Retrieval (HIER) for IHC

Retrieval Buffer pH Heating Method Time (min) DAZ1 Staining Intensity
Sodium Citrate 6.0 Microwave 10 + (Weak)
Sodium Citrate 6.0 Pressure Cooker 5 ++ (Moderate)
EDTA 8.0 Pressure Cooker 5 ++++ (Strong & Specific)

| EDTA | 9.0 | Water Bath | 20 | +++ (Strong, some background) |

Experimental Protocols

Detailed Protocol: Immunofluorescence (IF) Staining of DAZ1 in Cultured Cells

This protocol provides a starting point for visualizing DAZ1. Optimization may be required for different cell types and antibodies.[17][18]

  • Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 60-80% confluency.

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: For nuclear and cytoplasmic DAZ1, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular epitopes.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Dilute the anti-DAZ1 primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (specific to the primary antibody's host species) in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: (Optional) Stain nuclei with a DNA dye like DAPI (e.g., 300 nM in PBS) for 5 minutes.

  • Final Wash: Wash once with PBS for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with clear nail polish and allow it to dry.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Ensure the correct filters are used for the chosen fluorophores.

DAZ1 Signaling and Function

DAZ1 is an RNA-binding protein that plays a critical role in spermatogenesis by regulating the translation of specific mRNAs.[1][20] It is part of a larger family of proteins involved in germ cell development.[2][21]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DAZ1 DAZ1 Protein DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts with PABP Poly(A)-Binding Protein (PABP) DAZ1->PABP interacts with mRNA Target mRNA (3'-UTR) DAZ1->mRNA binds to Translation Translation Initiation DAZ1->Translation PABP->mRNA binds to PABP->Translation mRNA->Translation GermCellDev Germ Cell Progression (Meiosis) Translation->GermCellDev promotes DAZ1_nuc DAZ1 DAZ1_nuc->DAZ1 Nuclear-Cytoplasmic Transport

A simplified pathway of DAZ1's role in translational regulation.

References

Technical Support Center: DAZ1 Copy Number Variation (CNV) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for DAZ1 copy number variation (CNV) assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the DAZ1 gene and why is its copy number important?

A1: The Deleted in Azoospermia 1 (DAZ1) gene is a member of the DAZ gene family, located on the Y chromosome in a region known as the Azoospermia Factor c (AZFc).[1] This gene encodes an RNA-binding protein essential for spermatogenesis.[1] Typically, there are four copies of the DAZ gene in a healthy male, arranged in two clusters.[1][2][3] Deletions or reductions in the copy number of DAZ genes are a significant cause of male infertility, particularly severe oligozoospermia (low sperm count) and azoospermia (absence of sperm).[1][3][4] Therefore, accurately determining the DAZ1 copy number is critical for diagnosing certain forms of male infertility.

Q2: What are the common methods for analyzing DAZ1 copy number?

A2: The most common methods for DAZ1 CNV analysis are quantitative PCR (qPCR), Multiplex Ligation-dependent Probe Amplification (MLPA), and Droplet Digital PCR (ddPCR).

  • qPCR: A widely used method that determines copy number by comparing the amplification of the DAZ1 target gene to a stable reference gene with a known copy number (usually 2).[5][6]

  • MLPA: A multiplex PCR method that uses a series of probes to simultaneously determine the copy number of up to 60 different DNA sequences. It is considered a gold standard for detecting exon-level deletions and duplications.[7][8]

  • ddPCR: Provides a more precise and absolute quantification of copy number by partitioning the PCR reaction into thousands of individual droplets. It is particularly useful for resolving ambiguous results from qPCR.

Q3: How is DAZ1 copy number calculated using qPCR?

A3: The copy number is typically calculated using the comparative Ct (ΔΔCt) method.[1] This involves normalizing the Ct value of the DAZ1 target gene to a reference gene (e.g., RNase P, which has 2 copies) and then comparing this normalized value to a calibrator sample with a known normal copy number (e.g., a healthy male with 4 copies of DAZ). The final copy number is calculated as: Known Calibrator Copy Number * 2^(-ΔΔCt).[9]

Q4: What are the expected DAZ1 copy numbers in different samples?

A4: The expected copy number can vary. A normal fertile male typically has four copies of the DAZ gene.[2][3] Females will have zero copies as the gene is on the Y chromosome. Infertile males may present with a reduced copy number (e.g., 2 or 0) or, in rarer cases, an increased number (e.g., 6).[2]

Experimental Workflow for DAZ1 CNV Analysis

The following diagram illustrates a typical workflow for performing a DAZ1 copy number variation assay using qPCR.

DAZ1 CNV Assay Workflow cluster_prep Sample Preparation cluster_assay qPCR Assay cluster_analysis Data Analysis DNA_Extraction 1. Genomic DNA Extraction DNA_Quant 2. DNA Quantification & Quality Control DNA_Extraction->DNA_Quant High-quality gDNA DNA_Norm 3. DNA Normalization DNA_Quant->DNA_Norm Accurate Conc. Reaction_Setup 4. Reaction Setup (DAZ1 + Ref Gene) DNA_Norm->Reaction_Setup Normalized gDNA qPCR_Run 5. Real-Time PCR Amplification Reaction_Setup->qPCR_Run Ct_Determination 6. Ct Value Determination qPCR_Run->Ct_Determination Raw Amplification Data DeltaCt_Calc 7. ΔCt Calculation (Ct_DAZ1 - Ct_Ref) Ct_Determination->DeltaCt_Calc DeltaDeltaCt_Calc 8. ΔΔCt Calculation (ΔCt_Sample - ΔCt_Calibrator) DeltaCt_Calc->DeltaDeltaCt_Calc CN_Calc 9. Copy Number Calculation DeltaDeltaCt_Calc->CN_Calc Interpretation 10. Result Interpretation CN_Calc->Interpretation Final Result

Figure 1. General workflow for qPCR-based DAZ1 CNV analysis.

Troubleshooting Guides

qPCR-Based Assays

Users may encounter several issues during qPCR for DAZ1 CNV analysis. The table below outlines common problems, their potential causes, and recommended solutions.

SymptomPossible Cause(s)Recommended Solution(s)
High Ct Values (>35) or No Amplification 1. Insufficient or low-quality template DNA.- Re-quantify DNA using a fluorometric method (e.g., Qubit).- Assess DNA integrity via gel electrophoresis.- Increase input DNA amount (within assay limits).
2. PCR inhibitors present in the sample.- Re-purify DNA using a column-based kit.- Dilute the DNA sample to reduce inhibitor concentration.
3. Suboptimal primer/probe design or degradation.- Verify primer specificity with melt curve analysis (for SYBR Green).- Order new, HPLC-purified primers/probes.
High Variability Between Technical Replicates (Ct SD > 0.3) 1. Pipetting errors or inaccurate dilutions.- Calibrate pipettes.- Prepare a master mix for all reactions to minimize variability.- Ensure thorough mixing of reagents and samples before aliquoting.
2. Low template copy number (stochastic effect).- Increase the amount of input DNA.- Perform more technical replicates (e.g., 4 instead of 2-3).
3. Bubbles in reaction wells.- Centrifuge the plate briefly after setup to remove bubbles.
Ambiguous Copy Number Call (e.g., 1.5, 3.2) 1. Poor PCR efficiency (~100% is ideal).- Run a standard curve to verify the efficiency of both DAZ1 and reference assays.- Redesign primers if efficiency is outside the 90-110% range.
2. Inaccurate DNA quantification leading to normalization errors.- Use a highly accurate quantification method and ensure all samples are normalized to the same concentration.
3. Somatic mosaicism or sample heterogeneity.- Consider analysis with a more sensitive method like Droplet Digital PCR (ddPCR).- Test a different tissue source if possible.
4. Incorrect reference gene selection.- Ensure the reference gene has a stable, known copy number of 2 and is not in a region of common CNV. RNase P and TERT are common choices.[10]
Incorrect Copy Number for Control Samples 1. Wrong calibrator sample used.- Verify the copy number of the calibrator sample with an orthogonal method or use a certified reference material.
2. Calculation error in the ΔΔCt method.- Double-check all steps of the calculation, ensuring the correct calibrator values are used.[9]
3. Contamination of reagents or samples.- Use fresh, nuclease-free water and reagents.- Set up reactions in a dedicated PCR hood.- Always include a no-template control (NTC).
MLPA-Based Assays

MLPA is a robust technique but can be sensitive to specific experimental variables.

SymptomPossible Cause(s)Recommended Solution(s)
Apparent Single-Exon Deletion (Low Probe Ratio) 1. A single nucleotide polymorphism (SNP) or mutation under the probe binding site.- This is a known limitation of MLPA.[8] Confirm the deletion with an alternative method like qPCR or Sanger sequencing across the target region.
2. Incomplete DNA denaturation.- Ensure the initial denaturation step is performed at the correct temperature (98°C) and for the specified time.
High Background Noise or Many Small Peaks 1. Poor quality DNA (degraded or contains inhibitors).- Assess DNA quality on a gel. Use a fresh, high-quality DNA extraction.
2. Too much or too little input DNA.- Accurately quantify DNA and use the amount recommended in the MLPA protocol (typically 50-100 ng).
All Probe Signals are Low 1. Ligation or PCR step failure.- Check the temperatures and incubation times for the ligation and PCR steps.- Ensure enzymes were stored correctly and are active.
2. Problems with capillary electrophoresis.- Check the polymer, buffer, and calibration of the electrophoresis instrument.
Unstable Probe Ratios Across Replicates 1. Pipetting inaccuracies.- Ensure accurate pipetting, especially of the viscous SALSA MLPA probemix.
2. Sample evaporation during hybridization.- Ensure the thermocycler lid is properly heated and tubes/plates are sealed securely.

Troubleshooting Logic Diagram

This diagram provides a step-by-step decision tree for troubleshooting common qPCR-based DAZ1 CNV assay problems.

DAZ1 qPCR Troubleshooting start_node Start: Unexpected Results d_replicates High variance between reps? (Ct SD > 0.3) start_node->d_replicates decision_node decision_node process_node process_node end_node Re-analyze or Confirm with Orthogonal Method p_pipetting Check Pipetting & Master Mix Prep. Re-run assay. d_replicates->p_pipetting Yes d_ct_value High Ct values (>35) or no amp? d_replicates->d_ct_value No p_pipetting->end_node p_dna_quality Assess DNA Quality & Quantity. Re-purify or increase template. d_ct_value->p_dna_quality Yes d_controls Control samples show incorrect copy number? d_ct_value->d_controls No p_dna_quality->end_node p_calibrator Verify Calibrator CN. Check for Contamination. Review ΔΔCt Calculation. d_controls->p_calibrator Yes d_ambiguous Ambiguous result? (e.g., CN = 3.2) d_controls->d_ambiguous No p_calibrator->end_node d_ambiguous->end_node No p_efficiency Check PCR Efficiency with Standard Curve. Verify Ref. Gene Stability. d_ambiguous->p_efficiency Yes p_efficiency->end_node

Figure 2. A decision tree for troubleshooting qPCR assay results.

Detailed Experimental Protocols

Protocol: DAZ1 Copy Number Analysis by SYBR Green qPCR

This protocol outlines the relative quantification of DAZ1 copy number using the ΔΔCt method with SYBR Green chemistry.

1. DNA Preparation: a. Extract high-quality genomic DNA (gDNA) from samples (e.g., whole blood, saliva). b. Quantify the gDNA using a fluorometric method (e.g., Qubit or PicoGreen). The A260/A280 ratio should be ~1.8. c. Normalize all gDNA samples, including a known normal male calibrator sample, to a final concentration of 5 ng/µL in nuclease-free water.

2. Assay Design: a. Target Assay: Design primers specific to a unique region within one of the DAZ genes. Ensure primers do not amplify homologous sequences. b. Reference Assay: Use a validated primer set for a stable, single-copy autosomal gene (e.g., RPPH1 - RNase P).[8] c. Validate both primer sets to ensure high amplification efficiency (90-110%) and specificity (a single peak in melt curve analysis).

3. qPCR Reaction Setup: a. On ice, prepare a qPCR master mix for each assay (DAZ1 and Reference) according to the table below. Prepare enough for all samples plus a 10% overage.

ComponentVolume (per 20 µL reaction)Final Concentration
2x SYBR Green Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
Nuclease-Free Water4.4 µL-
Total Master Mix Volume 16 µL

b. Aliquot 16 µL of the appropriate master mix into each well of a 96- or 384-well PCR plate. c. Add 4 µL of normalized gDNA (total 20 ng) to each well. d. Run each sample, calibrator, and a no-template control (NTC) in triplicate for both the DAZ1 and reference assays. e. Seal the plate, mix gently, and centrifuge briefly.

4. Thermal Cycling: a. Use a standard three-step cycling protocol, or follow the master mix manufacturer's recommendation. i. Initial Denaturation: 95°C for 5 minutes. ii. Cycling (40 cycles):

  • 95°C for 15 seconds (Denaturation)
  • 60°C for 30 seconds (Annealing)
  • 72°C for 30 seconds (Extension/Data Acquisition) iii. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to confirm primer specificity.

5. Data Analysis (ΔΔCt Method): a. For each sample, calculate the average Ct value for the DAZ1 triplicates and the Reference triplicates. b. Calculate ΔCt: For each sample, subtract the average reference Ct from the average DAZ1 Ct. ΔCt = Ct(DAZ1) - Ct(Reference) c. Calculate ΔΔCt: Subtract the ΔCt of the calibrator sample from the ΔCt of your test sample. ΔΔCt = ΔCt(Test Sample) - ΔCt(Calibrator Sample) d. Calculate Copy Number: Use the following formula. The "Calibrator Copy Number" is the known number of DAZ1 copies in your calibrator sample (typically 4). Copy Number = Calibrator Copy Number * 2^(-ΔΔCt)[9]

Interpretation of Results:

  • Copy Number ~4: Normal male

  • Copy Number ~2: Partial deletion (e.g., two DAZ genes deleted)

  • Copy Number ~0: Complete AZFc deletion

  • Copy Number ~6: Duplication event

  • Results that are not whole integers (e.g., 3.1) should be considered ambiguous and may require confirmation with an alternative method.

References

DAZ1 Antibody for Western Blotting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of the DAZ1 antibody in Western blotting experiments. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the DAZ1 protein? A1: The predicted molecular weight of the human DAZ1 protein is approximately 82 kDa.[1][2][3][4] You should look for a band around this size on your Western blot.

Q2: In which tissues or cell lines can I find DAZ1 protein expressed? A2: DAZ1 (Deleted in Azoospermia 1) is an RNA-binding protein primarily expressed in germ cells, playing a key role in spermatogenesis.[1][5][6][7][8][9][10] Human testis tissue is a recommended positive control.[1] Expression has also been observed in human brain tissue and Jurkat cells.[1][5]

Q3: What is the subcellular localization of DAZ1? A3: DAZ1 is found in both the nucleus and the cytoplasm.[2][9][10] Its localization can vary depending on the stage of germ cell development.[2] Therefore, preparing both cytoplasmic and nuclear fractions may be necessary depending on your experimental goals.[2]

Q4: What is a good starting dilution for my primary DAZ1 antibody? A4: A starting dilution of 1:1000 is commonly recommended for polyclonal DAZ1 antibodies in Western blotting.[2][3][11] However, the optimal dilution is antibody-specific and should be determined empirically by performing an antibody titration.[12][13][14]

Q5: Which blocking buffer is recommended for DAZ1 Western blotting? A5: A standard blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[2][3] For phospho-specific antibodies, BSA is generally preferred to avoid high background from phosphoproteins present in milk.[15][16]

Optimization & Experimental Parameters

For reproducible and clear results, optimizing experimental conditions is critical. The following table summarizes recommended starting points for key reagents and parameters when using a DAZ1 antibody for Western blotting.

ParameterRecommendationNotes
Positive Control Human Testis Lysate, Jurkat Cell LysateTestis is the primary site of expression.[1][5]
Negative Control Lysate from a cell line known not to express DAZ1Essential for verifying antibody specificity.[17]
Protein Loading 20-40 µg of total protein per laneOverloading can cause band distortion and high background.[2][13]
SDS-PAGE Gel 8-10% polyacrylamide gelAppropriate for resolving proteins in the ~82 kDa range.[2]
Transfer Membrane PVDF or NitrocellulosePVDF is often preferred for proteins >70 kDa. Activate PVDF with methanol.[2][18]
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBlock for 1 hour at room temperature.[2][3]
Primary Antibody Dilution 1:1000 (starting point)Titrate to find the optimal concentration.[3][11][12]
Primary Antibody Incubation Overnight at 4°C with gentle shakingRecommended for increasing signal from low-abundance proteins.[2][3][11]
Secondary Antibody Dilution 1:2000 - 1:10000Titrate for optimal signal-to-noise ratio.[2]
Detection Substrate Enhanced Chemiluminescence (ECL)Choose sensitivity based on protein abundance.

Troubleshooting Guide

Encountering issues with your Western blot? This guide addresses common problems and provides targeted solutions.

Problem 1: No Signal or Weak Signal

Q: I'm not seeing any band at 82 kDa, or the signal is very faint. What should I do?

Possible CauseRecommended Solution
Low Target Protein Abundance Increase the amount of protein loaded onto the gel (up to 40 µg).[18][19] Use a positive control lysate (e.g., human testis) to confirm the protein is detectable.
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer.[18][20] For an ~82 kDa protein, ensure adequate transfer time (e.g., 90 minutes at 100V for wet transfer).[2]
Suboptimal Antibody Concentration The antibody dilution may be too high. Try a lower dilution (e.g., 1:500).[14] Perform a dot blot to quickly test antibody activity.[19][21]
Inactive Antibody or Reagents Ensure antibodies have been stored correctly at -20°C and not repeatedly freeze-thawed.[3][5] Use fresh ECL substrate, as it can lose activity over time.[19]
Incorrect Secondary Antibody Double-check that your secondary antibody is specific for the host species of your primary DAZ1 antibody (e.g., anti-rabbit secondary for a rabbit primary).[20]
Blocking Agent Masking Epitope Some blocking buffers can mask the epitope. Try switching from non-fat milk to BSA, or vice-versa.[19]
Problem 2: High Background

Q: My blot has a high background, making it difficult to see my specific band. How can I fix this?

Possible CauseRecommended Solution
Insufficient Blocking Increase blocking time to 1.5-2 hours at room temperature. Ensure the blocking agent is fresh and fully dissolved.[16][22][23]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can cause non-specific binding. Increase the dilution of your antibodies.[23][24][25]
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations (e.g., 3-4 washes of 10 minutes each).[2][23][24]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire blocking and incubation process.[22]
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST). Filter the blocking buffer if you see black dots or speckles.[22][23]
Problem 3: Non-Specific Bands

Q: I see my band at 82 kDa, but there are other, unexpected bands. What do they mean?

Possible CauseRecommended Solution
Primary Antibody Concentration Too High A high concentration can lead to off-target binding. Reduce the primary antibody concentration and consider incubating overnight at 4°C to favor specific binding.[25]
Sample Degradation Ensure protease inhibitors are always included in your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[18]
Cross-Reactivity of Secondary Antibody Run a control lane where the primary antibody is omitted. If bands still appear, the secondary antibody is binding non-specifically.
Protein Overloading Loading too much protein can cause aggregation and non-specific antibody interactions.[24] Try loading less sample.
Insufficient Blocking Incomplete blocking can expose sites on the membrane that lead to non-specific antibody binding.[25] Optimize your blocking step as described above.

Visualizing the Workflow & Troubleshooting Logic

To further clarify the experimental process and troubleshooting steps, the following diagrams have been generated.

Western_Blot_Workflow cluster_prep Sample & Gel Prep cluster_blot Blotting & Detection Lysate 1. Sample Prep (Whole-cell or Fractionation) Quant 2. Protein Quantification (BCA or Bradford) Lysate->Quant Denature 3. Denature Sample (Laemmli buffer, 95°C) Quant->Denature Gel 4. SDS-PAGE (Load 20-40µg protein) Denature->Gel Transfer 5. Protein Transfer (Gel to PVDF/NC Membrane) Gel->Transfer Block 6. Blocking (5% Milk or BSA in TBST) Transfer->Block PrimaryAb 7. Primary Antibody Incubation (Anti-DAZ1, 4°C Overnight) Block->PrimaryAb Wash1 8. Washing (3x TBST) PrimaryAb->Wash1 SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 10. Washing (3x TBST) SecondaryAb->Wash2 Detect 11. Detection (ECL Substrate & Imaging) Wash2->Detect

Caption: Standard workflow for Western blotting analysis of DAZ1 protein.

WB_Troubleshooting Start Analyze Blot Results NoSignal No / Weak Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckTransfer Check Transfer (Ponceau S) Increase Protein Load Optimize Ab Dilution NoSignal->CheckTransfer Yes ExtraBands Non-Specific Bands? HighBg->ExtraBands No CheckBlocking Increase Blocking Time Increase Wash Steps Decrease Ab Concentration HighBg->CheckBlocking Yes CheckDegradation Use Protease Inhibitors Decrease Ab Concentration Run Secondary-Only Control ExtraBands->CheckDegradation Yes GoodBlot Clear Band at ~82 kDa (Success!) ExtraBands->GoodBlot No

Caption: Decision tree for troubleshooting common DAZ1 Western blot issues.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for detecting DAZ1 protein.

1. Sample Preparation

  • a) Whole-Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.[2]

    • Sonicate the lysate to shear DNA.[2]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

    • Collect the supernatant and determine protein concentration (e.g., using a BCA assay).

  • b) Cytoplasmic and Nuclear Fractionation (Optional):

    • Resuspend the cell pellet in an ice-cold cytoplasmic extraction buffer.

    • Incubate on ice for 10-15 minutes and centrifuge at 500 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.[2]

    • Wash the remaining pellet and resuspend in ice-cold nuclear extraction buffer.

    • Incubate on ice for 30 minutes with vigorous vortexing.[2]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.[2]

2. SDS-PAGE and Protein Transfer

  • Mix 20-40 µg of protein with 2X Laemmli sample buffer and boil at 95°C for 5 minutes.[2]

  • Load samples onto an 8-10% polyacrylamide gel alongside a protein ladder.

  • Run the gel at 100-150V until the dye front reaches the bottom.[2]

  • Activate a PVDF membrane in methanol, then equilibrate the gel and membrane in ice-cold Transfer Buffer.[2]

  • Assemble the transfer sandwich and perform a wet transfer at 100V for 90 minutes.[2]

3. Immunodetection

  • After transfer, block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary DAZ1 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3]

  • Wash the membrane three times for 10 minutes each with TBST.[2]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

  • Wash the membrane three times for 10 minutes each with TBST.[2]

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[2]

References

Technical Support Center: DAZ1 Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving specificity in DAZ1 knockdown experiments. The following resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DAZ1 and why is knockdown specificity important?

Q2: I am observing significant off-target effects with my DAZ1 siRNA. What are the common causes and how can I mitigate them?

Off-target effects in siRNA experiments can arise from the siRNA sequence having partial complementarity to unintended mRNA targets, often within the "seed region" (nucleotides 2-8) of the siRNA.[4][5] This can lead to miRNA-like silencing of other genes.[5]

Mitigation Strategies:

  • Bioinformatic Analysis: Utilize siRNA design tools that screen for potential off-target matches across the transcriptome.

  • Chemical Modifications: Introduce chemical modifications to the siRNA backbone, particularly in the seed region, to reduce off-target binding without compromising on-target efficiency.[4][6][7]

  • Use Multiple siRNAs: Employing at least two or three different siRNAs targeting different regions of the DAZ1 mRNA can help confirm that the observed phenotype is a direct result of DAZ1 knockdown and not due to off-target effects of a single siRNA.[8]

  • siRNA Pooling: Using a pool of multiple siRNAs at a lower overall concentration can reduce the concentration of any single off-targeting siRNA, thereby minimizing its impact.[5][9]

Q3: How do I design an effective and specific siRNA for DAZ1 knockdown?

Effective siRNA design is a critical first step. Consider the following parameters:

  • Length: Typically 19-23 nucleotides.[10]

  • GC Content: Aim for a GC content between 30-50%.[10]

  • Sequence Specificity: Perform a BLAST search against the relevant genome to ensure the sequence is unique to DAZ1.

  • Avoid Toxic Motifs: Certain sequences can induce cellular toxicity.[6] Many design tools can screen for these.

  • Target Site: Target the coding sequence (CDS) and avoid untranslated regions (UTRs) which may contain regulatory elements.

Q4: What are the essential controls for a DAZ1 knockdown experiment?

Proper controls are crucial for interpreting your results accurately.

Control TypePurpose
Negative Control (Scrambled siRNA) A non-targeting siRNA with a random sequence and no known homology to any gene in the target organism. This helps to control for the effects of the transfection process itself.[11][12]
Positive Control An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, ACTB) to confirm transfection efficiency and the functionality of the RNAi machinery in your cells.[11][12]
Untreated Cells Provides a baseline for normal DAZ1 expression and cell phenotype.[10]
Mock Transfection Cells treated with the transfection reagent alone (without siRNA) to assess any cytotoxic effects of the reagent.[10]

Q5: My DAZ1 mRNA levels are significantly reduced, but I don't see a corresponding decrease in protein levels. What could be the issue?

This discrepancy can be due to several factors:

  • Slow Protein Turnover: DAZ1 protein may have a long half-life, meaning it takes longer for the existing protein to degrade even after the mRNA has been silenced.[10][13] Extend the time course of your experiment to allow for protein degradation.

  • Translational Regulation: There might be compensatory mechanisms that enhance the translation of the remaining DAZ1 mRNA.

  • Antibody Issues: The antibody used for Western blotting may be non-specific or of poor quality, leading to inaccurate protein detection.[14]

Troubleshooting Guides

Problem 1: Low DAZ1 Knockdown Efficiency

Possible Cause Troubleshooting Step
Suboptimal siRNA Design Design and test 2-4 different siRNA sequences targeting different regions of the DAZ1 mRNA.[11]
Inefficient Transfection Optimize transfection parameters such as siRNA concentration, cell density, and transfection reagent.[10][12] Use a fluorescently labeled control siRNA to visually assess transfection efficiency.[10]
Poor Cell Health Ensure cells are healthy, actively dividing, and within a low passage number. Avoid using antibiotics in the media during transfection.[11][12]
Incorrect Assay Timing Perform a time-course experiment to determine the optimal time point for assessing mRNA and protein knockdown (typically 24-72 hours post-transfection).
RNase Contamination Maintain an RNase-free environment by using nuclease-free reagents and barrier tips.[10]

Problem 2: High Cell Toxicity or Death Post-Transfection

Possible Cause Troubleshooting Step
High siRNA Concentration Titrate the siRNA concentration to the lowest effective dose.[10][11]
Transfection Reagent Toxicity Optimize the amount of transfection reagent used. Test different transfection reagents to find one that is less toxic to your cell type.
Off-Target Effects A toxic phenotype can be an off-target effect.[6] Test multiple siRNAs and consider using chemically modified siRNAs to reduce off-target toxicity.[6]
Antibiotic Use Avoid using antibiotics in the cell culture medium during and immediately after transfection.[11][12]

Experimental Protocols

Protocol 1: Validation of DAZ1 Knockdown by qRT-PCR

This protocol outlines the steps to quantify DAZ1 mRNA levels following siRNA-mediated knockdown.[15][16]

  • Cell Culture and Transfection:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Transfect cells with DAZ1-specific siRNA, negative control siRNA, and a mock control using an optimized transfection protocol.

    • Incubate for 24-72 hours.

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe for DAZ1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in DAZ1 expression.[17]

Protocol 2: Validation of DAZ1 Knockdown by Western Blot

This protocol details the detection and quantification of DAZ1 protein levels.[18][19][20]

  • Protein Extraction:

    • Wash transfected cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and boil in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

    • Incubate with a primary antibody specific for DAZ1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Capture the image using a chemiluminescence imager.

    • Perform densitometry analysis and normalize the DAZ1 band intensity to a loading control (e.g., β-actin, GAPDH).

Protocol 3: Rescue Experiment to Confirm Specificity

A rescue experiment is the gold standard for confirming that the observed phenotype is due to the specific knockdown of the target gene and not off-target effects.[21][22][23]

  • Construct Design:

    • Create an expression vector encoding the DAZ1 protein that is resistant to your siRNA. This is typically achieved by introducing silent mutations in the siRNA target site of the DAZ1 cDNA without altering the amino acid sequence.

  • Co-transfection:

    • Transfect cells with your DAZ1-specific siRNA.

    • After 24 hours, co-transfect the cells with the siRNA-resistant DAZ1 expression vector.

  • Phenotypic Analysis:

    • Assess whether the expression of the siRNA-resistant DAZ1 can "rescue" or reverse the phenotype observed with the DAZ1 knockdown alone.

  • Validation:

    • Confirm the knockdown of the endogenous DAZ1 and the expression of the exogenous, siRNA-resistant DAZ1 via qRT-PCR and Western blot.

Visualizations

knockdown_workflow cluster_design Phase 1: Design & Preparation cluster_transfection Phase 2: Experiment cluster_validation Phase 3: Validation cluster_specificity Phase 4: Specificity Confirmation siRNA_design siRNA Design (2-3 unique sequences) control_prep Prepare Controls (Scrambled, Positive) transfection Optimize & Transfect Cells siRNA_design->transfection incubation Incubate (24-72h) transfection->incubation qRT_PCR qRT-PCR (mRNA levels) incubation->qRT_PCR western_blot Western Blot (Protein levels) incubation->western_blot phenotype_assay Phenotypic Assay incubation->phenotype_assay rescue_exp Rescue Experiment phenotype_assay->rescue_exp

Caption: Workflow for specific DAZ1 knockdown and validation.

troubleshoot_knockdown start Low/No Knockdown Observed check_transfection Transfection Efficiency? start->check_transfection check_sirna siRNA Design? check_transfection->check_sirna High optimize_transfection Optimize Reagent & Dose Use Positive Control check_transfection->optimize_transfection Low check_assay Validation Assay? check_sirna->check_assay Optimal redesign_sirna Test 2-3 New siRNAs Target Different Regions check_sirna->redesign_sirna Suboptimal optimize_assay Check Assay Timing Validate Primers/Antibodies check_assay->optimize_assay Problem success Knockdown Successful check_assay->success OK optimize_transfection->start redesign_sirna->start optimize_assay->start

Caption: Troubleshooting poor DAZ1 knockdown efficiency.

daz1_pathway DAZ1 DAZ1 PABP PABP DAZ1->PABP interacts with DAZL DAZL DAZ1->DAZL heterodimerizes DAZAP1 DAZAP1 DAZ1->DAZAP1 binds to Target_mRNA Target mRNAs (e.g., SYCP1, TEX11) DAZ1->Target_mRNA binds to Translation_Complex Translation Initiation Complex DAZ1->Translation_Complex promotes PABP->Target_mRNA binds 3' UTR PABP->Translation_Complex promotes DAZL->PABP interacts with Target_mRNA->Translation_Complex promotes Spermatogenesis Spermatogenesis Translation_Complex->Spermatogenesis

Caption: Simplified DAZ1 signaling and interaction pathway.

References

Navigating DAZ1 Primer PCR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for DAZ1 primer-based PCR applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the amplification of the DAZ1 gene.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems you might face during your PCR experiments with DAZ1 primers.

1. Why am I getting multiple bands or non-specific amplification in my PCR?

  • Potential Cause: The most common reason for non-specific bands when amplifying DAZ1 is the high sequence homology among the DAZ gene family members (DAZ1, DAZ2, DAZ3, and DAZ4). Your primers may be annealing to other DAZ gene copies.

  • Troubleshooting Steps:

    • Increase Annealing Temperature: Gradually increase the annealing temperature in your PCR protocol.[1][2] A higher temperature increases the stringency of primer binding, favoring the intended target.

    • Primer Specificity Check: Use tools like NCBI's Primer-BLAST to check the specificity of your primers against the human genome, ensuring they are unique to DAZ1.[3]

    • Redesign Primers: If non-specific amplification persists, you may need to design new primers that target a region with the most sequence divergence among the DAZ gene family members.

    • Touchdown PCR: Consider performing a touchdown PCR, where the initial annealing temperature is set high and is gradually decreased in subsequent cycles. This can enhance the amplification of the specific target.[4]

2. Why is there no PCR product (no band) in my gel?

  • Potential Cause 1: DAZ1 Gene Deletion: In the context of male infertility studies, the absence of a band can be a true positive result, indicating a microdeletion of the DAZ1 gene in the patient's DNA.[5][6][7]

  • Troubleshooting Steps for Technical Failure:

    • Check DNA Quality and Quantity: Ensure your template DNA is intact and of sufficient concentration.[8][9] Run an aliquot on an agarose (B213101) gel to check for degradation.

    • Positive Control: Always include a positive control (a DNA sample known to be positive for DAZ1) to confirm that the PCR reaction components and thermocycling conditions are working correctly.

    • Optimize PCR Conditions: Review and optimize your PCR parameters, including annealing temperature, extension time, and the number of cycles.[10][11]

    • Component Check: Ensure that all PCR components (dNTPs, buffer, polymerase, primers) are not expired and have been stored correctly.

3. Why is my PCR band very faint?

  • Potential Cause: A faint band indicates a low yield of the PCR product. This could be due to suboptimal reaction conditions or low template concentration.

  • Troubleshooting Steps:

    • Increase Cycle Number: Increasing the number of PCR cycles (e.g., from 30 to 35) can help amplify the target to a more visible level.[1][10]

    • Optimize Reagent Concentrations: Titrate the concentrations of primers, MgCl2, and dNTPs to find the optimal balance for your reaction.

    • Check for Inhibitors: PCR inhibitors carried over from the DNA extraction process can reduce reaction efficiency. Consider re-purifying your DNA template.[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for DAZ1 PCR. Note that optimal conditions may vary depending on the specific primers, polymerase, and thermocycler used.

ParameterRecommended RangeNotes
Primer Concentration 0.1 - 1.0 µMHigher concentrations can sometimes lead to primer-dimer formation.[1]
MgCl2 Concentration 1.5 - 2.5 mMThis is a critical component to optimize; some polymerases come with a pre-mixed buffer.
dNTP Concentration 200 µM of each dNTPEnsure a balanced concentration of all four dNTPs.[10]
Template DNA 50 - 200 ngFor genomic DNA.
Annealing Temperature 55 - 65 °CHighly dependent on the primer sequence's melting temperature (Tm). Optimize using a gradient PCR.[2][9]

Experimental Protocols

Standard PCR Protocol for DAZ1 Amplification

This protocol provides a general framework. You may need to optimize it for your specific primers and reagents.

  • Reaction Setup:

    • Prepare a master mix containing nuclease-free water, PCR buffer (10X), MgCl2, dNTPs, forward primer, reverse primer, and DNA polymerase.

    • Aliquot the master mix into individual PCR tubes.

    • Add the template DNA to each respective tube. Include a positive control (known DAZ1 positive DNA) and a negative control (nuclease-free water instead of template).

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 58°C for 30 seconds (adjust based on primer Tm).

      • Extension: 72°C for 1 minute (adjust based on expected amplicon size).

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Analysis:

    • Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.

    • Visualize the bands under UV light and compare them to a DNA ladder to confirm the size of the amplicon.

Visualizations

DAZ_Gene_Homology cluster_DAZ_Family DAZ Gene Family (High Sequence Homology) cluster_Primers DAZ1 Primers DAZ1 DAZ1 DAZ2 DAZ2 DAZ3 DAZ3 DAZ4 DAZ4 Forward_Primer Forward_Primer Forward_Primer->DAZ1 Specific Binding Forward_Primer->DAZ2 Non-Specific Binding Forward_Primer->DAZ3 Non-Specific Binding Forward_Primer->DAZ4 Non-Specific Binding Reverse_Primer Reverse_Primer Reverse_Primer->DAZ1 Specific Binding

Caption: Potential for DAZ1 primer cross-reactivity with other DAZ family genes.

PCR_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start PCR Experiment Check_Gel Analyze Gel Electrophoresis Results Start->Check_Gel No_Band No Band Check_Gel->No_Band Issue Multiple_Bands Multiple/Non-Specific Bands Check_Gel->Multiple_Bands Issue Faint_Band Faint Band Check_Gel->Faint_Band Issue Correct_Band Correct Band Size Check_Gel->Correct_Band Success Check_DNA Verify DNA Integrity & Quantity No_Band->Check_DNA Optimize_Ta Optimize Annealing Temperature (Ta) Multiple_Bands->Optimize_Ta Increase_Cycles Increase Cycle Number Faint_Band->Increase_Cycles End Proceed with Downstream Applications Correct_Band->End Check_Controls Check Positive/Negative Controls Check_DNA->Check_Controls Redesign_Primers Redesign Primers for Specificity Optimize_Ta->Redesign_Primers Increase_Cycles->Check_DNA

Caption: A general workflow for troubleshooting common PCR issues.

PCR_Component_Issues cluster_components PCR Components cluster_issues Potential Issues Primers Primers - Poor Design - Wrong Concentration - Degradation No_Amp No Amplification Primers->No_Amp Non_Specific Non-Specific Products Primers->Non_Specific Template Template DNA - Low Quality/Quantity - Inhibitors Present - Degradation Template->No_Amp Low_Yield Low Yield Template->Low_Yield Enzyme DNA Polymerase - Inactivity - Incorrect Concentration Enzyme->No_Amp Enzyme->Low_Yield Reagents Buffer/dNTPs/MgCl2 - Suboptimal Concentration - Degradation Reagents->No_Amp Reagents->Low_Yield

References

Technical Support Center: Differentiating DAZ Gene Family Members

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the DAZ (Deleted in Azoospermia) gene family. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental differentiation of DAZ gene family members.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the DAZ, DAZL, and BOULE genes?

The DAZ gene family consists of three main members: DAZ, DAZL (DAZ-Like), and BOULE (also known as BOLL). These genes encode RNA-binding proteins crucial for gametogenesis, but they differ in their genomic location, evolutionary history, and expression patterns.

  • BOULE is the ancestral gene in the family, found in a wide range of animals from invertebrates to humans.[1] In humans, it is located on chromosome 2.[2]

  • DAZL is an autosomal homolog of DAZ and is found in vertebrates.[1] In humans, it is located on chromosome 3.[2]

  • DAZ is the most recently evolved member, found only in higher primates.[1] It is located on the Y chromosome in a cluster of four highly similar genes: DAZ1, DAZ2, DAZ3, and DAZ4.[2]

These genes play distinct but overlapping roles in germ cell development. DAZL is essential for the development of both male and female germ cells, while DAZ and BOULE are primarily involved in spermatogenesis.[3]

Q2: How do the protein structures of DAZ, DAZL, and BOULE differ?

All DAZ family proteins contain a conserved RNA Recognition Motif (RRM) which is responsible for binding to target mRNAs.[2] A key distinguishing feature is the number of "DAZ repeats," a 24-amino acid sequence.

  • BOULE and DAZL proteins each contain a single DAZ repeat.[1]

  • DAZ proteins have a variable number of DAZ repeats, typically ranging from 8 to 24 copies, which contributes to differences in their molecular weight.[1]

This variation in the number of DAZ repeats is a primary way to differentiate the protein products of these genes.

Q3: Where are the DAZ gene family members typically expressed?

Expression of the DAZ gene family is largely restricted to germ cells, but the specific timing and cell types can vary:

  • BOULE: Primarily expressed during meiosis.[2]

  • DAZL: Expressed from early primordial germ cells through to later stages of gametogenesis in both males and females.[3]

  • DAZ: Expressed in spermatogonia and spermatocytes, playing a role in pre-meiotic and meiotic stages of spermatogenesis.[2]

Understanding these expression patterns is critical when designing experiments to study a specific family member.

Data Presentation

Table 1: Key Characteristics of Human DAZ Gene Family Members

FeatureBOULE (BOLL)DAZL (DAZLA)DAZ (DAZ1, DAZ2, DAZ3, DAZ4)
Chromosomal Location Chromosome 2[2]Chromosome 3[2]Y chromosome[2]
Gene Copies in Humans Single copy[2]Single copy[2]Four copies (DAZ1, DAZ2, DAZ3, DAZ4)[2]
Protein Domains 1 RRM, 1 DAZ repeat[1]1 RRM, 1 DAZ repeat[1]1 RRM, 8-24 DAZ repeats[1]
Approx. Molecular Weight ~32 kDa~33 kDaVariable, generally >40 kDa
Primary Expression Meiotic germ cells[2]Primordial germ cells, spermatogonia, oocytes[3]Spermatogonia, spermatocytes[2]

Experimental Protocols & Troubleshooting Guides

Differentiating the highly similar members of the DAZ gene family, particularly the four DAZ genes on the Y chromosome, requires specific and optimized experimental approaches. Below are detailed protocols and troubleshooting guides for common techniques.

Differentiation at the DNA Level: PCR-Based Methods

Challenge: Distinguishing between the genomic sequences of DAZ, DAZL, and BOULE, and further differentiating the four DAZ copies.

Recommended Approach: Gene-specific Polymerase Chain Reaction (PCR) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP).

Experimental Workflow: Gene-Specific PCR

cluster_0 DNA Extraction cluster_1 PCR Amplification cluster_2 Analysis Genomic_DNA Genomic DNA Extraction (from blood or tissue) PCR_Setup Set up separate PCR reactions for BOULE, DAZL, and DAZ Genomic_DNA->PCR_Setup Template DNA PCR_Primers Use gene-specific primers (see Table 2) PCR_Run Perform PCR with optimized annealing temperature Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis PCR_Run->Gel_Electrophoresis PCR Products Result_Interpretation Analyze amplicon sizes to confirm gene presence/absence

Caption: Workflow for differentiating DAZ family members using gene-specific PCR.

Protocol: Gene-Specific PCR

  • DNA Extraction: Isolate high-quality genomic DNA from the sample of interest (e.g., blood leukocytes, testicular tissue).

  • Primer Design: Utilize primers specific to each gene. It is crucial to design primers that target unique sequences to avoid cross-amplification, especially between DAZ and DAZL which share high sequence similarity.

  • PCR Reaction: Set up individual PCR reactions for each gene using a standard PCR master mix.

  • Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 58-62°C for 30 seconds (optimize for each primer pair).

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 10 minutes.

  • Analysis: Run the PCR products on a 1.5-2% agarose gel to visualize the amplicons. The presence of a band of the expected size indicates the presence of the target gene.

Table 2: Example of Gene-Specific Primers for PCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')Expected Amplicon Size
BOULE GCTCAGTTGCAGTGTGTTTTTCTGCTCCATTCCTATATCTGCAA~250 bp
DAZL GGATCTAGAGCTGGAGTTGGAAATCTTCAGGTTCTGCAGCTCC~300 bp
DAZ ATGCCATCCACCATGTCTGAGCAGAATAAGCCTGAACGTG~450 bp (targets RRM region)

Note: These are example primer sequences and may require optimization. It is recommended to validate primer specificity using bioinformatics tools and control samples.

Troubleshooting PCR Issues

ProblemPossible CauseSolution
No PCR product Poor DNA qualityRe-extract DNA and check purity (A260/280 ratio).
Incorrect annealing temperaturePerform a gradient PCR to determine the optimal annealing temperature.
PCR inhibitors in the sampleDilute the DNA template.
Non-specific bands Annealing temperature is too lowIncrease the annealing temperature in 2°C increments.
Primer-dimer formationRedesign primers to have less self-complementarity.
Faint bands Insufficient number of PCR cyclesIncrease the number of cycles to 35-40.
Low template concentrationIncrease the amount of input DNA.

Experimental Workflow: PCR-RFLP for DAZ Copy Number

cluster_0 PCR Amplification cluster_1 Restriction Digestion cluster_2 Analysis PCR_DAZ Amplify a region of the DAZ gene containing single nucleotide variants (SNVs) specific to each copy Restriction_Digest Digest the PCR product with a restriction enzyme that cuts at the SNV site PCR_DAZ->Restriction_Digest PCR Product Gel_Electrophoresis Polyacrylamide Gel Electrophoresis (PAGE) Restriction_Digest->Gel_Electrophoresis Digested Fragments Fragment_Analysis Analyze the resulting fragment patterns to determine the presence or absence of each DAZ gene copy

Caption: Workflow for differentiating the four DAZ gene copies using PCR-RFLP.

Protocol: PCR-RFLP to Distinguish DAZ1, DAZ2, DAZ3, and DAZ4

A PCR-RFLP approach can be used to distinguish the four DAZ copies by exploiting single nucleotide variants (SNVs) that are specific to each copy.[4]

  • PCR Amplification: Amplify a region of the DAZ gene known to contain copy-specific SNVs.

  • Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that has a recognition site at the SNV. The presence or absence of the restriction site will result in different fragment patterns for each DAZ copy. For example, the sY587 locus can be amplified and digested with DraI to differentiate some of the copies.[5]

  • Gel Electrophoresis: Separate the digested fragments on a high-resolution gel, such as polyacrylamide gel electrophoresis (PAGE), to clearly resolve the different fragment sizes.

  • Analysis: The pattern of digested and undigested fragments will indicate which of the four DAZ copies are present in the sample.

Troubleshooting PCR-RFLP

ProblemPossible CauseSolution
Incomplete digestion Insufficient enzyme or incubation timeIncrease the amount of restriction enzyme and/or the incubation time. Ensure the correct buffer and temperature are used.
PCR inhibitors affecting enzyme activityPurify the PCR product before digestion.
Ambiguous fragment patterns Poor gel resolutionUse a higher percentage or different type of gel (e.g., PAGE). Run the gel for a longer duration at a lower voltage.
Non-specific PCR amplificationOptimize the initial PCR to produce a single, clean amplicon.
Differentiation at the RNA Level: Gene Expression Analysis

Challenge: Quantifying the relative expression levels of DAZ, DAZL, and BOULE transcripts.

Recommended Approach: Quantitative Real-Time PCR (qPCR).

Protocol: Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Isolate high-quality total RNA from cells or tissues. It is crucial to use an RNase-free workflow.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using gene-specific primers (see Table 2 for examples, but primers should be designed for qPCR with shorter amplicons) and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). The relative expression can be calculated using the delta-delta Ct method.

Troubleshooting qPCR

ProblemPossible CauseSolution
High Ct values or no amplification Poor RNA quality or low quantityUse a spectrophotometer and gel electrophoresis to assess RNA integrity and concentration.
Inefficient reverse transcriptionUse a high-quality reverse transcriptase and optimize the reaction conditions.
Non-specific amplification (multiple peaks in melt curve) Primer-dimers or non-specific bindingOptimize primer concentrations and annealing temperature. Redesign primers if necessary.
Inconsistent results Pipetting errorsUse a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting.
Poor normalizationValidate the stability of the chosen housekeeping gene across your experimental conditions.
Differentiation at the Protein Level: Antibody-Based Methods

Challenge: Detecting and distinguishing between the protein products of the DAZ gene family.

Recommended Approaches: Western Blotting and Immunohistochemistry (IHC).

Key Consideration: Antibody Specificity

Due to the high sequence homology between DAZ and DAZL, antibody cross-reactivity is a significant concern. It is essential to use antibodies that have been validated for specificity.[3]

  • Validation: Whenever possible, use antibodies that have been validated using knockout/knockdown cell lines or tissues to confirm that the signal is specific to the target protein.

  • Controls: Always include appropriate controls in your experiments, such as tissues known to express only one of the family members (if available) and negative controls (e.g., tissues that do not express any DAZ family proteins).

Protocol: Western Blotting

  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins (see Table 1).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Western Blotting

ProblemPossible CauseSolution
No or weak signal Low protein expressionLoad more protein onto the gel. Use a more sensitive detection reagent.
Inefficient antibody bindingOptimize primary antibody concentration and incubation time.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highDecrease the primary antibody concentration.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Perform peptide competition assays to confirm specificity.
Protein degradationUse fresh samples and ensure protease inhibitors are included in the lysis buffer.

Protocol: Immunohistochemistry (IHC)

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Use a polymer-based detection system to amplify the signal and visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the slides.

Troubleshooting IHC

ProblemPossible CauseSolution
No staining Ineffective antigen retrievalOptimize the antigen retrieval method (buffer, temperature, time).
Primary antibody not workingValidate the antibody on a positive control tissue. Try a different antibody clone.
High background Incomplete blockingIncrease the blocking time or try a different blocking reagent.
Endogenous biotin (B1667282) (if using avidin-biotin systems)Use an avidin/biotin blocking kit.
Non-specific staining Primary antibody concentration too highTitrate the primary antibody to find the optimal dilution.
Cross-reactivity of the secondary antibodyUse a secondary antibody that is pre-adsorbed against the species of the tissue.

By carefully selecting the appropriate techniques and optimizing the experimental conditions, researchers can successfully differentiate between the members of the DAZ gene family and gain valuable insights into their roles in reproductive biology and disease.

References

Technical Support Center: DAZ Gene Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the DAZ (Deleted in Azoospermia) gene family. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the functional redundancy of DAZ genes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in studying the DAZ gene family?

The main obstacle is the significant genetic redundancy among its members. The DAZ family in humans includes the autosomal genes DAZL (DAZ-Like) and BOULE (also known as BOLL), and a cluster of four nearly identical DAZ genes (DAZ1, DAZ2, DAZ3, DAZ4) on the Y chromosome.[1][2] This high degree of sequence similarity and overlapping expression patterns in germ cells leads to functional compensation, where one family member can mask the effect of the loss of another, making traditional single-gene knockout studies difficult to interpret.[1]

Q2: What are the main functions of the DAZ protein family?

The DAZ family of RNA-binding proteins are crucial regulators of gametogenesis.[2][3] They are primarily expressed in germ cells and are involved in multiple stages of spermatogenesis, from the proliferation and maintenance of spermatogonia to meiosis.[1][4] These proteins function by binding to the 3'-UTRs of target mRNAs to regulate their translation, thereby controlling the expression of genes essential for germ cell development and differentiation.[2][5] Deletions of the DAZ gene cluster on the Y chromosome are a significant cause of male infertility.[6][7]

Q3: Can findings from mouse models (Dazl) be directly translated to humans?

While mouse models are invaluable, caution is required when extrapolating results to humans. Mice have a single autosomal Dazl gene, which is homologous to human DAZL.[1] Studies on Dazl knockout mice have revealed its essential role in germ cell development.[6] However, humans possess the primate-specific Y-chromosomal DAZ gene cluster, which arose from the transposition and amplification of DAZL.[8][9] This more complex gene family structure in humans suggests that while some functions are conserved, others may have diverged or are specific to the Y-linked genes.[10]

Troubleshooting Guides

Issue 1: Inefficient or non-specific knockdown of DAZ family members using RNAi.

Q: I'm trying to use siRNA to study DAZ function, but I'm either not seeing a significant reduction in expression or I'm affecting multiple family members at once. What can I do?

A: This is a common problem due to the high sequence homology among DAZ, DAZL, and BOULE.

Troubleshooting Steps:

  • Optimize siRNA Design: Standard design algorithms may not be sufficient. Focus on the regions with the most sequence divergence between paralogs. It has been shown that even single nucleotide differences can be used to design allele-specific siRNAs.[11] The "seed" region of the siRNA is critical for target binding, and mismatches in this area can reduce off-target effects.[11][12]

  • Validate Knockdown Specificity: Always confirm your knockdown with paralog-specific qPCR primers. This is essential to ensure you are only silencing your intended target.

  • Assess Compensatory Upregulation: Be aware that knocking down one DAZ family member might lead to the compensatory upregulation of others. Measure the mRNA levels of all DAZ family members post-knockdown to check for this effect.

  • Confirm at the Protein Level: Whenever possible, use specific antibodies to confirm knockdown by Western blot. However, be cautious of antibody cross-reactivity between DAZ family members.[1]

Issue 2: Difficulties in generating specific DAZ gene knockouts with CRISPR/Cas9.

Q: I want to use CRISPR/Cas9 to create a specific knockout of a single DAZ gene, but I'm struggling with off-target editing of other family members due to the repetitive nature of the DAZ cluster. What strategies can I employ?

A: Targeting a single gene within a highly repetitive cluster like DAZ is challenging but achievable with careful design and validation.

Troubleshooting Steps:

  • Guide RNA (gRNA) Design: Design gRNAs that target unique sequences within your gene of interest. Use bioinformatics tools to screen for potential off-target sites across the entire genome, paying special attention to the other DAZ family members. Strategies exist for designing sgRNAs that can target multiple genes in a family or, conversely, be highly specific.[14]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) have been developed to reduce off-target cleavage and should be considered for projects requiring high specificity.[15]

  • Employ a Paired Nickase Strategy: Using two gRNAs with a Cas9 nickase (a mutant Cas9 that only cuts one DNA strand) to create a double-strand break significantly increases specificity, as it requires two independent binding events in close proximity.[16]

  • Thorough Off-Target Analysis: After editing, perform unbiased, genome-wide off-target analysis (e.g., via GUIDE-seq or CIRCLE-seq) in your edited clones to confirm specificity. At a minimum, sequence the top predicted off-target sites in the other DAZ paralogs.

  • Consider Targeting Non-Conserved Functional Domains: Instead of aiming for a complete gene knockout, consider targeting a non-conserved region within a critical functional domain (like the RRM or a specific DAZ repeat) to disrupt the function of a single paralog.

Experimental Protocols & Data

Protocol 1: Pan-DAZ Family mRNA Quantification using qPCR

This protocol is for quantifying the total expression of the Y-linked DAZ genes.

  • RNA Extraction: Extract high-quality total RNA from testicular biopsies or relevant cell lines using a standard method like TRIzol or a column-based kit.[17] Ensure RNA integrity is high (RIN > 8).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit with random primers or oligo(dT) primers.[17]

  • qPCR: Perform real-time qPCR using a SYBR Green or probe-based master mix. Use primers designed for a conserved region among the DAZ copies. Normalize data to a stable housekeeping gene (e.g., GAPDH, ACTB).[18] The relative expression can be calculated using the ΔΔCt method.[19]

Table 1: Recommended qPCR Primers for Human DAZ Gene Expression Analysis

Gene TargetForward Primer (5'-3')Reverse Primer (5'-3')Reference
DAZ1 (pan-DAZ)TGAGCAGTTCAAAGGCCAAGTGAAAGAAGGGCCAGAAAGC[19]
DAZ (pan-DAZ)ctc agc acg ttc agg ctt acgaa atg ctg aat cgg gat aag t[17]
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA[18]
ACTBTCGTGCGTGACATTAAGGAGTTGCCAATGGTGATGACCTG[19]
Protocol 2: Strategy for Overcoming DAZ Redundancy

A multi-pronged approach is often necessary to dissect the function of individual DAZ family members.

  • Paralog-Specific Knockdown: Design and validate siRNAs or shRNAs that are highly specific for each DAZ family member (DAZ, DAZL, BOULE).[20]

  • Simultaneous Knockdown: Use a cocktail of siRNAs to knock down all DAZ family members simultaneously to uncover functions that are masked by redundancy.

  • Rescue Experiments: After establishing a phenotype from a pan-DAZ knockdown, re-introduce individual DAZ family members (e.g., via an expression plasmid) one at a time. If re-expression of a specific member rescues the phenotype, it points to its direct involvement.

  • CRISPR-based Models: Use CRISPR/Cas9 to generate cell lines with specific DAZ gene deletions. For example, a DAZL knockout cell line can be used to study the specific functions of the Y-linked DAZ genes without the confounding presence of DAZL.[6]

  • Quantitative Analysis: At each step, use paralog-specific qPCR and, if available, specific antibodies to carefully quantify the expression levels of all family members to accurately interpret the results.

Visualizations

Experimental & Logical Workflows

G cluster_0 Challenge: Functional Redundancy cluster_1 Strategy 1: Loss-of-Function cluster_2 Strategy 2: Gain-of-Function (Rescue) cluster_3 Analysis & Validation challenge High homology between DAZ, DAZL, BOULE pan_kd Pan-DAZ Knockdown (siRNA cocktail) challenge->pan_kd specific_kd Paralog-Specific Knockdown (Validated siRNA/shRNA) challenge->specific_kd crispr_ko Paralog-Specific KO (CRISPR/Cas9) challenge->crispr_ko rescue Re-express individual paralogs in pan-knockdown background pan_kd->rescue phenotype Phenotypic Analysis (e.g., Proliferation, Meiosis markers) pan_kd->phenotype specific_kd->phenotype crispr_ko->phenotype rescue->phenotype qpcr Paralog-Specific qPCR phenotype->qpcr Validate at each step wb Western Blot (Specific Abs) phenotype->wb Validate at each step off_target CRISPR Off-Target Analysis phenotype->off_target Validate at each step G DAZ DAZ/DAZL (RNA-Binding Protein) PABPC1 PABPC1 DAZ->PABPC1 interacts with [33] PUM2 PUM2 DAZ->PUM2 interacts with [2] Target_mRNA Target mRNAs (e.g., Mvh, Sycp3, CDC25) DAZ->Target_mRNA binds 3'-UTR (GUU motif) [2, 28] PABPC1->Target_mRNA binds Poly(A) tail PUM2->Target_mRNA binds 3'-UTR Translation_Repression Translation Repression PUM2->Translation_Repression Ribosome Ribosome Target_mRNA->Ribosome Translation_Activation Translation Activation Ribosome->Translation_Activation

References

Technical Support Center: Troubleshooting Low Yield of DAZ1 Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAZ1 protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression of the human DAZ1 (Deleted in Azoospermia 1) protein.

Frequently Asked Questions (FAQs)

Q1: What is the DAZ1 protein and why is its expression important?

A1: DAZ1 is an RNA-binding protein that plays a crucial role in spermatogenesis.[1][2][3] It is primarily expressed in premeiotic germ cells, specifically spermatogonia.[2][3] DAZ1 is a member of the DAZ gene family and is a candidate for the human Y-chromosomal azoospermia factor (AZF).[2] It functions by binding to the 3'-untranslated region (3'-UTR) of specific mRNAs to regulate their translation, which is essential for germ cell development and maintenance.[1] Difficulties in expressing sufficient quantities of functional DAZ1 can hinder research into male infertility and the development of potential therapeutics.

Q2: What are the main challenges in expressing recombinant DAZ1 protein?

A2: As an RNA-binding protein, DAZ1 can present several expression challenges. These may include:

  • Codon Usage Bias: The codon usage of the human DAZ1 gene may not be optimal for high-level expression in common host systems like E. coli.

  • Protein Insolubility: Overexpression of DAZ1 can lead to the formation of insoluble aggregates known as inclusion bodies, especially in bacterial systems.

  • Inefficient Translation: Transcripts of DAZ family members that contain multiple DAZ repeats have been shown to be translated inefficiently.

  • Protein Degradation: Although DAZ1 is considered relatively stable, proteolytic degradation can occur during expression and purification.

Q3: Which expression system is best for DAZ1, E. coli or mammalian cells?

A3: The choice of expression system depends on the specific research needs.

  • E. coli (e.g., BL21(DE3) strain): This is a cost-effective and rapid system for producing large quantities of protein.[4][5][6] However, E. coli lacks the machinery for complex post-translational modifications that may be required for DAZ1 functionality in some contexts, and there is a higher risk of inclusion body formation.[5][7]

  • Mammalian Cells (e.g., HEK293T, CHO cells): These systems are more likely to produce properly folded and biologically active DAZ1 with relevant post-translational modifications.[4][8] However, protein yields are generally lower, and the process is more time-consuming and expensive compared to bacterial systems.[4][6][8]

For large-scale production for structural studies or antibody generation, an optimized E. coli system is often a good starting point. For functional assays that require a fully native protein, a mammalian system is preferable.

Troubleshooting Guide for Low DAZ1 Protein Yield

This guide addresses common issues encountered during DAZ1 protein expression in a question-and-answer format.

Q4: My DAZ1 expression is very low or undetectable in E. coli. What should I do?

A4: Low or no expression in E. coli can be due to several factors. Here is a step-by-step troubleshooting approach:

  • Verify Your Construct:

    • Sequencing: Ensure the DAZ1 gene is correctly cloned into the expression vector with no mutations or frameshifts.

    • Reading Frame: Confirm that the gene is in the correct reading frame with any N- or C-terminal tags (e.g., His-tag).

  • Optimize Codon Usage:

    • Codon Bias: The codon usage of human genes can be inefficient in E. coli.

    • Solution: Synthesize a codon-optimized version of the DAZ1 gene for E. coli. This can significantly improve translation efficiency.

  • Optimize Induction Conditions:

    • IPTG Concentration: A high concentration of the inducer IPTG is not always better and can lead to toxicity or inclusion body formation. Test a range of IPTG concentrations.

    • Induction Temperature and Time: Lowering the induction temperature can enhance protein solubility and yield. Experiment with different temperatures and induction durations.

    Table 1: Recommended Starting Conditions for DAZ1 Expression Optimization in E. coli BL21(DE3)

ParameterCondition 1 (High Yield, Potential Insolubility)Condition 2 (Improved Solubility)Condition 3 (Gentle Expression)
Induction OD600 0.6 - 0.80.6 - 0.80.4 - 0.6
IPTG Concentration 0.5 - 1.0 mM0.1 - 0.4 mM0.05 - 0.1 mM
Temperature 37°C25 - 30°C16 - 20°C
Induction Time 3 - 5 hours5 - 8 hours12 - 16 hours (overnight)
  • Check for Protein Degradation:

    • Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.

    • Western Blot: Use an anti-His-tag or anti-DAZ1 antibody to check for smaller protein fragments that may indicate degradation.

Q5: My DAZ1 protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A5: Inclusion bodies are a common issue with recombinant protein expression in E. coli. Here are some strategies to improve DAZ1 solubility:

  • Lower Induction Temperature: Express the protein at a lower temperature (e.g., 16-20°C) for a longer period (overnight). This slows down protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.05-0.1 mM) to decrease the rate of protein expression.

  • Use a Different E. coli Strain: Consider using strains engineered to enhance disulfide bond formation or that contain chaperone plasmids to assist in protein folding.

  • Co-expression of Chaperones: Co-express molecular chaperones (e.g., DnaK/J/GrpE) to assist in the proper folding of DAZ1.

  • Solubility-Enhancing Tags: Fuse DAZ1 with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).

  • Optimize Lysis Buffer: Include additives in the lysis buffer that can help maintain protein stability and solubility, such as glycerol, non-ionic detergents (e.g., Triton X-100), and reducing agents (e.g., DTT or BME).

Q6: I am using a mammalian expression system, but my DAZ1 yield is still low. What can I do?

A6: Low expression in mammalian cells can be due to issues with transfection, vector design, or cell health.

  • Optimize Transfection:

    • Transfection Reagent: Ensure you are using a high-efficiency transfection reagent suitable for your cell line (e.g., HEK293T).

    • DNA Quality and Quantity: Use high-purity plasmid DNA (endotoxin-free) and optimize the DNA-to-transfection reagent ratio.

  • Vector Optimization:

    • Promoter Strength: Use a strong constitutive promoter, such as the CMV promoter, to drive high-level expression.

    • Kozak Sequence: Ensure a proper Kozak consensus sequence is present upstream of the start codon to facilitate efficient translation initiation.

  • Cell Culture Conditions:

    • Cell Density: Transfect cells at the optimal confluency (typically 70-90%).

    • Harvest Time: Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time for protein harvest.

Experimental Protocols

Protocol 1: Codon Optimization of Human DAZ1 for E. coli Expression

  • Obtain the human DAZ1 protein sequence: Retrieve the amino acid sequence of human DAZ1 from a protein database like UniProt (Accession number: Q9NQZ3).

  • Use a codon optimization tool: Input the amino acid sequence into a web-based or standalone codon optimization software. Several free and commercial tools are available.

  • Select the host organism: Choose Escherichia coli (K12 or B strain) as the target expression host.

  • Analyze and optimize: The software will replace the human codons with those most frequently used in highly expressed E. coli genes. It will also typically screen for and remove sequences that can lead to mRNA secondary structures or cryptic splice sites.

  • Gene Synthesis: Order the synthesis of the codon-optimized DAZ1 gene from a commercial vendor. The synthesized gene can then be cloned into your desired E. coli expression vector.

Protocol 2: Expression of His-tagged DAZ1 in E. coli BL21(DE3)

  • Transformation: Transform the expression plasmid containing the His-tagged DAZ1 gene into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.[9]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.[9]

  • Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-0.4 mM.[10]

  • Expression: Continue to incubate with shaking for 12-16 hours (overnight) at the lower temperature.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 3: Purification of His-tagged DAZ1 using Ni-NTA Affinity Chromatography

  • Cell Lysis:

    • Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

  • Washing:

    • Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged DAZ1 protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check for the purity of the DAZ1 protein.

    • Pool the fractions containing pure DAZ1.

    • If necessary, perform buffer exchange by dialysis or using a desalting column to remove imidazole.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_verification Initial Checks cluster_optimization Optimization Strategies cluster_outcome Outcome start Low/No DAZ1 Expression verify_construct Verify Plasmid Construct (Sequencing, Reading Frame) start->verify_construct check_expression Analyze Total Cell Lysate (SDS-PAGE / Western Blot) verify_construct->check_expression Construct OK codon_opt Codon Optimization for Host System check_expression->codon_opt No/Low Expression induction_opt Optimize Induction (IPTG, Temp, Time) check_expression->induction_opt Expression Detected solubility_opt Improve Solubility (Lower Temp, Tags, Chaperones) check_expression->solubility_opt Protein Insoluble codon_opt->induction_opt lysis_opt Optimize Lysis Buffer induction_opt->lysis_opt success Sufficient Yield of Soluble DAZ1 induction_opt->success solubility_opt->success lysis_opt->solubility_opt

Troubleshooting workflow for low DAZ1 protein expression.

DAZ1_Interaction_Pathway cluster_daz1 DAZ1 Protein Complex cluster_interacting Interacting Proteins cluster_mrna Target mRNA cluster_output Functional Outcome DAZ1 DAZ1 DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts with DAZAP2 DAZAP2 DAZ1->DAZAP2 interacts with PUM2 PUM2 (Translational Repressor) DAZ1->PUM2 forms complex with PABP PABP (Translational Activator) DAZ1->PABP recruits mRNA Target mRNA (3'-UTR) DAZ1->mRNA binds to Translation_Repression Translation Repression PUM2->Translation_Repression Translation_Activation Translation Activation PABP->Translation_Activation mRNA->Translation_Repression mRNA->Translation_Activation

DAZ1 protein interaction network in translational regulation.

References

Technical Support Center: DAZ1 Immunoprecipitation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAZ1 immunoprecipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful DAZ1 immunoprecipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DAZ1, and why is it important to study its interactions?

A1: DAZ1 (Deleted in Azoospermia 1) is an RNA-binding protein that is crucial for spermatogenesis.[1] It plays a vital role in regulating the translation of specific mRNAs, which is essential for germ cell development and maintenance.[1] Studying the protein-protein interaction network of DAZ1 is key to understanding its molecular functions and its involvement in male infertility.[1]

Q2: Should I use a co-immunoprecipitation (Co-IP) or a ribonucleoprotein immunoprecipitation (RIP) protocol for my DAZ1 experiment?

A2: The choice between Co-IP and RIP depends on your research question. If you are interested in identifying proteins that interact with DAZ1, a Co-IP protocol is appropriate.[1] If you want to identify the specific RNA molecules that DAZ1 binds to, you should use a RIP protocol.[2]

Q3: How do I choose the right antibody for DAZ1 immunoprecipitation?

A3: It is critical to use a high-quality antibody that has been validated for immunoprecipitation.[3] Both monoclonal and polyclonal antibodies can be used. Monoclonal antibodies offer high specificity by recognizing a single epitope, while polyclonal antibodies can enhance capture efficiency by binding to multiple epitopes, which can be advantageous if the target protein is in low abundance.[3] Always check the antibody datasheet for validation in IP applications.[4]

Q4: What are the best cell types or tissues to use for DAZ1 IP?

A4: DAZ1 is primarily expressed in premeiotic germ cells, particularly spermatogonia.[1] Therefore, testicular tissue or germ cell lines are the most relevant biological samples for studying endogenous DAZ1.[1] For initial interaction studies or when endogenous levels are low, overexpressing a tagged DAZ1 protein (e.g., FLAG-DAZ1) in cell lines like HEK293T can be a good alternative.[1]

Q5: How can I be sure that the interactions I observe are specific?

A5: Including proper controls is essential for validating the specificity of your results. A key negative control is to perform the immunoprecipitation with a non-specific IgG antibody of the same isotype as your primary antibody.[1] This will help you to distinguish between specific binding to DAZ1 and non-specific binding to the antibody or the beads.[3]

Troubleshooting Guides

This section addresses common issues that may arise during DAZ1 immunoprecipitation experiments.

Problem Possible Cause Recommended Solution
High Background / Non-Specific Binding Incomplete washing.Increase the number and duration of washes. Consider using more stringent wash buffers, but be mindful that this could disrupt weaker specific interactions.[3]
Non-specific proteins binding to the beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[3]
Too much antibody used.Titrate the antibody concentration to find the optimal amount that maximizes specific signal while minimizing background.
Lysate is too concentrated.Reduce the total amount of protein in the lysate used for the IP.
Low or No Signal Antibody is not suitable for IP.Ensure the antibody is validated for immunoprecipitation. Not all antibodies that work in Western blotting will work in IP.[4]
DAZ1 is not expressed or is at very low levels in your sample.Confirm the presence of DAZ1 in your input lysate by Western blot. If levels are low, you may need to increase the amount of starting material.
Protein-protein or protein-RNA interactions are disrupted.Use a milder lysis buffer. For Co-IP, avoid harsh detergents like SDS. For RIP, ensure RNase inhibitors are always present and work quickly on ice.[1]
Inefficient elution.Ensure your elution buffer is appropriate for your downstream application. For Western blotting, boiling in SDS-PAGE sample buffer is effective. For mass spectrometry or functional assays, a non-denaturing elution method, such as using a competitive peptide, may be necessary.[1]
Co-elution of Antibody Heavy and Light Chains The secondary antibody used for Western blotting detects the primary antibody from the IP.Use a light-chain specific secondary antibody for your Western blot analysis to avoid detecting the heavy chain of the IP antibody. Alternatively, crosslink the antibody to the beads before the IP.
RNA Degradation (RIP-specific) RNase contamination.Use RNase-free reagents and labware. Wear gloves and work in a clean environment. Always include RNase inhibitors in your buffers.
Harsh lysis conditions.Use a lysis buffer that is optimized for preserving ribonucleoprotein complexes.

Quantitative Data

Interacting Protein Function Method of Identification
DAZLRNA-binding protein involved in gametogenesis.Co-immunoprecipitation[5][6]
PABPC1Poly(A)-binding protein, a key factor in translation initiation.Co-immunoprecipitation[7]
DAZAP1DAZ-associated protein 1, an RNA-binding protein.Yeast two-hybrid, Co-immunoprecipitation[6]
DZIP1DAZ-interacting zinc finger protein 1.Interaction screens
DZIP3DAZ-interacting zinc finger protein 3.Interaction screens

Experimental Protocols

Detailed Co-Immunoprecipitation (Co-IP) Protocol for DAZ1

This protocol is optimized for the co-immunoprecipitation of DAZ1 and its interacting proteins from cultured mammalian cells.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Protease and phosphatase inhibitor cocktails

  • RNase inhibitor (recommended)

  • Anti-DAZ1 antibody (IP-validated) or anti-tag antibody

  • Normal IgG (negative control)

  • Protein A/G magnetic beads

  • Wash buffer (same as lysis buffer or a milder version)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease, phosphatase, and RNase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. Take an aliquot for input control.[1]

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-DAZ1 antibody or control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with rotation.[1]

    • Add equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.[1]

  • Washing:

    • Pellet the beads by gentle centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with 1 ml of ice-cold wash buffer.[1]

  • Elution:

    • After the final wash, remove all supernatant.

    • For Western blot analysis, add 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[1]

    • For mass spectrometry, use a non-denaturing elution method.[1]

  • Analysis:

    • Analyze the eluted proteins and the input control by Western blotting.

Detailed RNA Immunoprecipitation (RIP) Protocol for DAZ1

This protocol is for the immunoprecipitation of DAZ1-RNA complexes.

Materials:

  • Polysome lysis buffer (e.g., 10 mM HEPES, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40)

  • RNase inhibitors

  • Protease inhibitors

  • Anti-DAZ1 antibody (IP-validated)

  • Normal IgG (negative control)

  • Protein A/G beads

  • High-salt wash buffer (e.g., lysis buffer with 500 mM KCl)

  • Low-salt wash buffer (e.g., lysis buffer with 150 mM KCl)

  • Proteinase K

  • RNA purification kit or Trizol reagent

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in polysome lysis buffer supplemented with RNase and protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the lysate with an anti-DAZ1 antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specific binding.

  • RNA Elution and Protein Digestion:

    • Resuspend the beads in a buffer containing Proteinase K to digest the protein components of the complex.

    • Incubate at 55°C for 30 minutes.[8]

  • RNA Purification:

    • Purify the RNA from the supernatant using an RNA purification kit or Trizol extraction.[8]

  • Analysis:

    • Analyze the purified RNA by RT-qPCR to detect specific target RNAs or by RNA-sequencing for a global analysis.

Antibody Validation Protocol for Immunoprecipitation

Procedure:

  • Western Blot Confirmation:

    • Confirm that the antibody detects a band of the correct molecular weight for DAZ1 in the input lysate by Western blot.

  • Immunoprecipitation and Western Blot:

    • Perform an IP using the anti-DAZ1 antibody.

    • Run the IP eluate on a Western blot and probe with the same anti-DAZ1 antibody. A band at the correct molecular weight confirms that the antibody can successfully immunoprecipitate DAZ1.

  • Negative Control:

    • Perform a parallel IP with a non-specific IgG control. The DAZ1 band should be present in the DAZ1 IP lane but absent or significantly reduced in the IgG control lane.

  • Positive Control (Optional):

    • If available, use a cell line known to express high levels of DAZ1 as a positive control.

Visualizations

DAZ1 Co-Immunoprecipitation Workflow

DAZ1_CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cells Cells Expressing DAZ1 lysate Cell Lysate (DAZ1 + Interacting Proteins) cells->lysate Lysis Buffer antibody Add Anti-DAZ1 Antibody lysate->antibody beads Add Protein A/G Beads antibody->beads complex DAZ1-Interactor-Antibody-Bead Complex beads->complex wash Wash Beads complex->wash elute Elute Proteins wash->elute analysis Western Blot / Mass Spectrometry elute->analysis

Caption: Workflow for DAZ1 Co-Immunoprecipitation.

DAZ1 in Translational Regulation

DAZ1_Translational_Regulation cluster_complex Translational Regulation Complex cluster_outcome Functional Outcome DAZ1 DAZ1 PABPC1 PABPC1 DAZ1->PABPC1 interacts mRNA Target mRNA (3' UTR) DAZ1->mRNA binds DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts PABPC1->mRNA binds poly(A) tail translation Promotes Translation mRNA->translation protein Protein Synthesis for Germ Cell Development translation->protein

Caption: Simplified model of DAZ1's role in translational regulation.

References

Technical Support Center: DAZ1 Cellular Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the cellular localization of DAZ1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and obtain reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cellular localization of DAZ1?

A1: DAZ1 is an RNA-binding protein with a dynamic localization pattern that is primarily dependent on the cell type and developmental stage, particularly during spermatogenesis.[1][2][3] Generally, DAZ1 is found in both the nucleus and the cytoplasm.[1][2][3] In premeiotic germ cells like spermatogonia, DAZ1 is often observed in both compartments.[1] A notable shift occurs during meiosis, where DAZ1 relocates predominantly to the cytoplasm of spermatocytes and persists in the cytoplasm of differentiating spermatids.[1][2] This dynamic shuttling is linked to its function in mRNA transport and translational regulation.

Q2: Why am I seeing diffuse staining all over the cell instead of a specific localization?

A2: Diffuse staining can be a result of several factors. One common cause is an excessively high concentration of the primary antibody, leading to non-specific binding.[4] Another possibility is improper fixation, which may not adequately preserve the protein's native localization, causing it to leak or redistribute throughout the cell.[5][6] Finally, if the permeabilization step is too harsh, it can disrupt cellular compartments and lead to a loss of distinct localization.

Q3: My signal is very weak or completely absent. What could be the problem?

A3: Weak or no signal is a common issue in immunofluorescence. This could be due to a primary antibody concentration that is too low.[4][5] It is also possible that the fixation protocol has masked the epitope that the antibody recognizes; in such cases, an antigen retrieval step may be necessary.[1] Another consideration is the compatibility of your primary and secondary antibodies. Ensure the secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5] Finally, confirm that the cells you are using express DAZ1, as its expression is largely restricted to germ cells.[7][8]

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can obscure your specific signal. This can be caused by insufficient blocking, allowing the primary or secondary antibodies to bind non-specifically.[4][5][6] Increasing the blocking time or changing the blocking agent (e.g., from BSA to normal serum from the species of the secondary antibody) can help.[4][5] High antibody concentrations can also contribute to background, so titrating your antibodies to the optimal dilution is crucial.[4] Inadequate washing between antibody incubation steps can also leave behind unbound antibodies, so ensure your washing steps are thorough.[5] Lastly, some tissues have endogenous fluorophores that cause autofluorescence. This can be addressed with specific quenching steps or by using fluorophores in a different spectral range.[9]

Troubleshooting Guide: Common Artifacts and Solutions

Observed Artifact Potential Cause Recommended Solution
Nuclear Blebbing or Irregular Nuclear Shape Harsh fixation or permeabilizationReduce the concentration or duration of the fixative (e.g., 2% PFA for a shorter time). Use a milder permeabilizing agent (e.g., a lower concentration of Triton X-100 or digitonin).
DAZ1 Signal in Nucleolus (Unexpected) Antibody cross-reactivity or overexpression artifact (if using tagged protein)Validate antibody specificity with a negative control (e.g., cells known not to express DAZ1) or by western blot. If using an overexpression system, titrate down the amount of plasmid used for transfection.
Cytoplasmic Aggregates Antibody aggregation or protein cross-linking during fixationCentrifuge the antibody solution before use to pellet any aggregates. Try a different fixation method, such as methanol (B129727) fixation, which is precipitative rather than cross-linking.[10]
Edge Staining (Bright Staining at Cell Periphery) Incomplete permeabilization or "drying out" artifactEnsure cells are fully submerged during all incubation and wash steps. Optimize the permeabilization time and detergent concentration.
Inconsistent Staining Across a Sample Uneven application of reagents or issues with cell adherenceEnsure the entire coverslip is evenly covered with each solution. Use coated coverslips to promote better cell attachment.

Key Experimental Protocols

Recommended Immunofluorescence Protocol for DAZ1 in Human Testis Tissue

This protocol is adapted from a general immunofluorescence workflow for testis sections.[1]

  • Tissue Preparation:

    • Fixation: 4% Paraformaldehyde (PFA) in PBS.

    • Paraffin Embedding and Sectioning: Standard protocols, cut 4-5 µm sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 x 10 minutes.

    • Ethanol Series (100%, 95%, 70%): 5 minutes each.

    • Distilled Water: 2 x 5 minutes.

  • Antigen Retrieval:

    • Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Cool to room temperature.

  • Staining:

    • Wash in PBS.

    • Blocking: 1 hour at room temperature in PBS with 5% normal goat serum and 0.3% Triton X-100.

    • Primary Antibody Incubation: Dilute anti-DAZ1 antibody in blocking buffer and incubate overnight at 4°C. Note: Optimal antibody dilution should be determined empirically, starting with the manufacturer's recommendation for other applications as a guide.

    • Wash: 3 x 5 minutes in PBS.

    • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash: 3 x 5 minutes in PBS, protected from light.

  • Mounting and Imaging:

    • Counterstain with DAPI for 5 minutes to visualize nuclei.

    • Wash in PBS.

    • Mount with an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Antibody Dilution Recommendations (Starting Points)

The optimal antibody concentration is critical and must be determined for each specific antibody and experimental setup. The following are suggested starting ranges based on manufacturer datasheets for related applications.

Antibody Application Starting Dilution Range Source
Rabbit Polyclonal to DAZ1IHC1:50 - 1:300[8][10]
Rabbit Polyclonal to DAZ1Western Blotting1:1000[7][11]
Rabbit Polyclonal to DAZ1Immunoprecipitation1:100[7][11]

Visualizations

experimental_workflow prep Sample Preparation fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., Triton X-100) fix->perm artifact1 Localization Artifacts fix->artifact1 block Blocking (e.g., Normal Serum/BSA) perm->block perm->artifact1 primary_ab Primary Antibody (anti-DAZ1) block->primary_ab artifact2 High Background block->artifact2 secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab primary_ab->artifact2 artifact3 Weak/No Signal primary_ab->artifact3 mount Mounting & Imaging secondary_ab->mount secondary_ab->artifact2 secondary_ab->artifact3

Caption: Immunofluorescence workflow and key steps where artifacts can be introduced.

daz1_transport cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAZ1_cyto DAZ1 PABP PABP DAZ1_cyto->PABP Interacts DAZ1_nuc DAZ1 DAZ1_cyto->DAZ1_nuc Import DAZAP1_cyto DAZAP1 DAZAP1_nuc DAZAP1 DAZAP1_cyto->DAZAP1_nuc Import Translation Translational Regulation PABP->Translation Promotes DAZ1_nuc->DAZ1_cyto Export mRNA mRNA DAZ1_nuc->mRNA Binds DAZAP1_nuc->DAZAP1_cyto Export DAZAP1_nuc->mRNA Binds Transcription Active Transcription Transcription->DAZAP1_nuc Required for Nuclear Localization

Caption: Simplified model of DAZ1 nucleocytoplasmic shuttling and interactions.

References

Validation & Comparative

DAz-2 Demonstrates Superior Sensitivity for Sulfenic Acid Detection Compared to DAz-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating redox signaling, the choice of a chemical probe for detecting protein sulfenic acids is critical. A detailed comparison of two widely used probes, DAz-1 and its successor DAz-2, reveals that DAz-2 offers significantly enhanced sensitivity, enabling a more comprehensive analysis of the sulfenome.

The detection of protein sulfenic acids, a transient oxidative post-translational modification, is fundamental to understanding the role of reactive oxygen species (ROS) in cellular signaling. Both this compound and DAz-2 are cell-permeable, dimedone-based probes that selectively react with sulfenic acids. They possess an azide (B81097) handle, allowing for subsequent "click" chemistry-based visualization and enrichment of modified proteins. However, structural differences between the two probes lead to a notable disparity in their performance.

Enhanced Performance of DAz-2 in Cellular Systems

Experimental evidence demonstrates the superior potency of DAz-2 over this compound in a cellular context. In a key study, the two probes were compared for their ability to detect sulfenic acid formation on a specific protein, Peroxiredoxin I (PrxI), within HeLa cells. As illustrated by Western blot analysis, DAz-2 provides a significantly more robust signal for oxidized PrxI compared to this compound under identical experimental conditions. This heightened sensitivity allows for the detection of a broader range of sulfenylated proteins, many of which may be missed when using the less potent this compound probe.[1][2]

The chemical basis for this enhanced reactivity and cell permeability lies in the structural modification of DAz-2, where the amide linkage present in this compound is replaced with a more flexible hydrocarbon linker. This alteration improves the probe's ability to access and react with sulfenic acid moieties on proteins within the complex cellular environment.

Quantitative Comparison of this compound and DAz-2

ProbeLinker TypeRelative SensitivityKey Feature
This compound AmideLowerFirst-generation cell-permeable sulfenic acid probe.
DAz-2 HydrocarbonHigherImproved potency and cell permeability for more comprehensive sulfenome analysis.[1][2]

Experimental Protocols

To provide a framework for the evaluation of these probes, a detailed experimental protocol for the detection of sulfenic acid-modified proteins in mammalian cells is outlined below. This protocol is based on the methods used in the comparative studies of this compound and DAz-2.

In-Cell Labeling of Sulfenylated Proteins
  • Cell Culture and Treatment: Plate HeLa cells and grow to approximately 80% confluency. Treat the cells with an oxidizing agent (e.g., 200 µM H₂O₂) for 15 minutes at room temperature to induce protein sulfenylation. An untreated control group should be processed in parallel.

  • Probe Incubation: Following oxidant treatment, incubate the cells with either 5 mM this compound or 5 mM DAz-2 (or DMSO as a vehicle control) in serum-free media for 2 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and lyse using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry/Staudinger Ligation: To visualize the labeled proteins, the azide handle of the DAz probes is reacted with a reporter molecule. For Western blotting, this is typically a biotin-alkyne or phosphine-biotin (B157780) conjugate. Incubate the cell lysate with the biotin (B1667282) conjugate under appropriate catalytic conditions (e.g., copper(I) for click chemistry or Staudinger ligation conditions).

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated, sulfenylated proteins. The resulting chemiluminescent signal can be imaged and quantified using densitometry.

Signaling Pathways and Experimental Workflow

The formation of sulfenic acid on cysteine residues is a key event in redox-regulated signaling pathways. Oxidants like hydrogen peroxide (H₂O₂) can modify specific cysteine thiols, leading to a cascade of downstream effects. The experimental workflow to detect these modifications using DAz probes is a multi-step process.

G cluster_0 Redox Signaling Pathway H2O2 H2O2 Cys_SH Protein-Cys-SH H2O2->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH Cys_SH->Cys_SOH Downstream Downstream Signaling Cys_SOH->Downstream

Redox signaling pathway involving sulfenic acid formation.

G Cell_Culture 1. Cell Culture & Oxidative Stress Induction Probe_Incubation 2. Incubation with this compound or DAz-2 Cell_Culture->Probe_Incubation Cell_Lysis 3. Cell Lysis Probe_Incubation->Cell_Lysis Click_Chemistry 4. Biotin Conjugation (Click Chemistry) Cell_Lysis->Click_Chemistry SDS_PAGE 5. SDS-PAGE & Western Blot Click_Chemistry->SDS_PAGE Detection 6. Detection with Streptavidin-HRP SDS_PAGE->Detection Analysis 7. Densitometry & Comparison Detection->Analysis

Experimental workflow for comparing this compound and DAz-2.

References

A Comparative Guide to Sulfenic Acid Probes: DAz-1 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of protein sulfenic acids, a transient oxidative post-translational modification of cysteine residues, is crucial for understanding redox signaling pathways and their implications in various physiological and pathological processes. This guide provides an objective comparison of the widely used sulfenic acid probe, DAz-1, with its key alternatives: DAz-2, DCP-Bio1, and DYn-2. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate probe for their experimental needs.

Probes Overview and Mechanism of Action

This compound and its analogs are cell-permeable chemical probes that selectively react with the electrophilic sulfur atom of a sulfenic acid through their nucleophilic 1,3-dicarbonyl moiety. This reaction forms a stable carbon-sulfur bond, effectively "tagging" the modified protein. The probes are bifunctional, containing a reactive "warhead" (the dimedone-like structure) and a bioorthogonal handle (an azide (B81097) or alkyne group) for subsequent detection and analysis via Click chemistry or Staudinger ligation.[1][2]

  • This compound (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide): A foundational probe for in vivo and in vitro labeling of sulfenylated proteins.[1]

  • DAz-2: An analog of this compound with improved potency for detecting sulfenic acid modifications.[3]

  • DCP-Bio1: A dimedone-based probe directly conjugated to biotin (B1667282), allowing for affinity purification of labeled proteins without the need for a secondary ligation step.[4]

  • DYn-2: An alkyne-containing dimedone analog that often exhibits enhanced labeling efficiency compared to azide-containing probes like DAz-2.[5]

Quantitative Performance Comparison

The selection of a sulfenic acid probe is often dictated by its reactivity and labeling efficiency. The following table summarizes key performance metrics for this compound and its alternatives based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ProbeCore StructureReporter HandleSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Labeling EfficiencyKey Features
This compound Dimedone-likeAzideNot explicitly reported, but generally considered less reactive than DAz-2.BaselineCell-permeable; enables in vivo labeling.[1][2]
DAz-2 Dimedone-likeAzideNot explicitly reported, but shows improved potency over this compound.[3]Higher than this compoundCell-permeable; more sensitive than this compound.[3]
DCP-Bio1 DimedoneBiotin~0.002 (with fRMsr protein)[6][7]Varies with protein accessibilityDirect biotin tag simplifies workflow; cell-permeable.[4][6]
DYn-2 Dimedone-likeAlkyne~10 (with a dipeptide sulfenamide (B3320178) model)[8][9]Higher than DAz-2[5]Cell-permeable; alkyne handle for efficient CuAAC click chemistry.[2][5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in sulfenic acid detection, the following diagrams have been generated using the DOT language.

General Mechanism of Dimedone-Based Probes Protein-Cys-SH Protein-Cys-SH Protein-Cys-SOH Protein-Cys-SOH Protein-Cys-SH->Protein-Cys-SOH ROS (e.g., H2O2) Labeled_Protein Labeled_Protein Protein-Cys-SOH->Labeled_Protein Nucleophilic Attack Dimedone_Probe Dimedone_Probe Dimedone_Probe->Labeled_Protein

Caption: Reaction of a dimedone-based probe with a protein sulfenic acid.

Experimental Workflow for Sulfenic Acid Labeling cluster_cell In-Cell/Lysate cluster_downstream Downstream Processing Cell_Treatment Cell/Lysate Treatment (e.g., with H2O2) Probe_Incubation Incubation with Probe (this compound, DAz-2, DYn-2, or DCP-Bio1) Cell_Treatment->Probe_Incubation Cell_Lysis Cell Lysis (if applicable) Probe_Incubation->Cell_Lysis Click_Chemistry Click Chemistry or Staudinger Ligation (for DAz/DYn probes) Cell_Lysis->Click_Chemistry Affinity_Purification Affinity Purification (e.g., Streptavidin beads) Cell_Lysis->Affinity_Purification For DCP-Bio1 Click_Chemistry->Affinity_Purification Analysis Analysis (Western Blot, Mass Spectrometry) Affinity_Purification->Analysis

Caption: Workflow for labeling and detecting sulfenylated proteins.

Experimental Protocols

Detailed methodologies are essential for the successful application of these probes. Below are generalized protocols for labeling sulfenic acids in purified proteins and cell lysates.

Protocol 1: Labeling of Sulfenic Acid in Purified Proteins

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Hydrogen peroxide (H₂O₂) solution.

  • This compound, DAz-2, DCP-Bio1, or DYn-2 stock solution (e.g., in DMSO).

  • Dithiothreitol (DTT) for quenching.

  • Desalting columns or spin columns for buffer exchange.

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein (e.g., 10-50 µM) in the reaction buffer.[10]

  • Induction of Sulfenylation: To induce sulfenic acid formation, treat the protein with a controlled concentration of H₂O₂ (e.g., 1-2 equivalents) for a short duration (e.g., 15-30 minutes) at room temperature. An untreated protein sample should be included as a negative control.[11]

  • Probe Labeling: Add the sulfenic acid probe to a final concentration of 1-5 mM. Incubate the reaction for 1-2 hours at 37°C.[5][11]

  • Quenching and Cleanup: Quench any unreacted H₂O₂ with catalase and unreacted probe with a final concentration of 5 mM DTT. Remove excess probe and other small molecules using a desalting or spin column.[10]

  • Downstream Analysis: The labeled protein is now ready for downstream applications. For DAz and DYn probes, this involves a click chemistry reaction with a reporter-tagged alkyne or azide, respectively. For DCP-Bio1, the protein can be directly used for affinity purification.

Protocol 2: Labeling of Sulfenic Acid in Cell Lysates

Materials:

  • Cultured cells.

  • Stimulant to induce oxidative stress (e.g., H₂O₂).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors, a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free thiols, and catalase to remove excess H₂O₂.[6]

  • This compound, DAz-2, DCP-Bio1, or DYn-2 stock solution.

Procedure:

  • Cell Treatment: Treat cultured cells with the desired stimulus to induce protein sulfenylation. Include an unstimulated control group.

  • Cell Lysis and Labeling:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in lysis buffer containing the sulfenic acid probe (e.g., 1 mM). This minimizes the risk of artifactual oxidation upon cell disruption.[6]

    • Incubate the lysate on ice for 1-2 hours to allow for complete labeling.[11]

  • Removal of Excess Probe: Remove unreacted probe using a spin column or by protein precipitation (e.g., with acetone).[11]

  • Downstream Analysis: Proceed with click chemistry (for DAz/DYn probes) followed by affinity purification and/or analysis by Western blot or mass spectrometry. For DCP-Bio1, proceed directly to affinity purification.[4]

Selectivity and Considerations

Dimedone-based probes are highly selective for sulfenic acids over other cysteine oxidation states such as sulfinic and sulfonic acids, as well as reduced thiols.[8][11] However, it is crucial to include appropriate controls in all experiments:

  • - Probe Control: A sample that has been treated with the oxidant but not the probe to check for non-specific binding of detection reagents.

  • - Oxidant Control: A sample that has been treated with the probe but not the oxidant to assess the basal level of sulfenylation.

  • Blocking Control: Pre-incubation with an unlabeled dimedone probe before adding the tagged probe to demonstrate the specificity of the labeling.[11]

Conclusion

This compound is a valuable tool for the detection of protein sulfenic acids, particularly for in vivo studies. However, for applications requiring higher sensitivity, DAz-2 and DYn-2 are superior alternatives, with DYn-2 often providing the most robust signal.[3][5] DCP-Bio1 offers a streamlined workflow by eliminating the need for a secondary ligation step. The choice of probe should be guided by the specific experimental goals, the anticipated level of protein sulfenylation, and the downstream analytical methods to be employed. Careful optimization of labeling conditions and the inclusion of rigorous controls are paramount for obtaining reliable and interpretable results.

References

Validating DAz-1 Labeling: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, reproductive biology, and drug development, accurate validation of protein labeling is paramount. This guide provides a comprehensive comparison of Western blotting and alternative techniques for validating the labeling of Deleted in Azoospermia-1 (DAz-1), an RNA-binding protein critical for germ cell development. We offer detailed experimental protocols and frameworks for data comparison to ensure robust and reliable results.

Data Presentation: Comparing Validation Methods

Effective validation requires a clear understanding of the strengths and limitations of each technique. The following table summarizes key performance indicators for Western blot and its alternatives in the context of this compound validation.

FeatureWestern BlotELISA (Enzyme-Linked Immunosorbent Assay)Immunofluorescence (IF) / Immunohistochemistry (IHC)Mass Spectrometry (MS)
Primary Application Protein detection and quantification in complex mixturesHigh-throughput quantitative protein detectionVisualization of protein localization in cells/tissuesUnbiased protein identification and quantification
Sample Type Cell/tissue lysatesCell/tissue lysates, biological fluidsFixed cells, tissue sectionsCell/tissue lysates, purified proteins
Sensitivity Moderate to high (ng range)High (pg to ng range)High, dependent on antibody and imaging systemVery high (fmol to amol range)
Specificity Dependent on antibody quality; size separation adds a layer of specificity.[1][2]High, dependent on antibody pair specificityHigh, dependent on antibody specificity; provides spatial context.High, based on mass-to-charge ratio and fragmentation patterns
Quantitative Capability Semi-quantitative to quantitative with proper controls and normalization.[3]Highly quantitativePrimarily qualitative/semi-quantitative; can be quantitative with advanced image analysis.Highly quantitative (label-free or labeled approaches)
Throughput Low to mediumHighMedium to highLow to medium
Information Provided Protein presence, apparent molecular weight, relative abundanceAbsolute or relative protein quantitySubcellular/tissue localization, co-localizationDefinitive protein identification, post-translational modifications, absolute quantification
Key Advantage Widely accessible, provides molecular weight information.Scalable, excellent for large sample numbers.Provides crucial spatial information.[4]Gold standard for protein identification; does not rely on antibodies for detection.
Key Limitation Labor-intensive, potential for antibody cross-reactivity.[5]No molecular weight information, susceptible to "hook effect".Can be affected by fixation artifacts, difficult to quantify accurately.Requires specialized equipment and expertise.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible validation experiments.

Protocol 1: Western Blotting for this compound Validation

This protocol is adapted from standard procedures and antibody supplier recommendations.[6][7][8]

1. Sample Preparation (Lysate Preparation):

  • Whole-Cell Lysate:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Subcellular Fractionation (Cytoplasmic and Nuclear Extracts): [7]

    • Resuspend the cell pellet in an ice-cold hypotonic buffer.

    • Incubate on ice to allow cells to swell.

    • Homogenize the cells and centrifuge at low speed to pellet the nuclei.

    • The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse with a high-salt nuclear extraction buffer.

    • Clarify the nuclear lysate by high-speed centrifugation.

    • Determine the protein concentration for both fractions.

2. SDS-PAGE and Electrotransfer:

  • Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto an 8-10% polyacrylamide gel alongside a protein ladder.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes is recommended for a protein of this compound's size (~82 kDa).[7][8]

3. Immunodetection:

  • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a validated primary anti-DAz-1 antibody (e.g., rabbit polyclonal) diluted 1:1000 in blocking buffer overnight at 4°C.[7][8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of this compound.

1. Plate Coating:

  • Coat a 96-well plate with a capture anti-DAz-1 antibody diluted in coating buffer.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBST).

2. Blocking:

  • Add blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample Incubation:

  • Add prepared cell lysates and a serial dilution of a known this compound protein standard to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Detection:

  • Add a detection anti-DAz-1 antibody (conjugated to an enzyme like HRP or biotinylated) to each well.

  • Incubate for 1-2 hours at room temperature.

  • If using a biotinylated antibody, wash and then add streptavidin-HRP.

  • Wash the plate five times with wash buffer.

5. Signal Development:

  • Add a substrate solution (e.g., TMB).

  • Incubate in the dark until sufficient color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a plate reader.

Visualizing Workflows and Pathways

This compound Validation Workflow

The following diagram illustrates a comprehensive workflow for validating this compound labeling, incorporating both Western blot and alternative methods for robust confirmation.

cluster_sample Sample Preparation cluster_primary Primary Validation cluster_secondary Orthogonal Validation cluster_conclusion Conclusion Sample Cell/Tissue Sample Lysate Protein Lysate (Whole-Cell or Fractionated) Sample->Lysate WB Western Blot Lysate->WB 20-40 µg protein WB_Result Band at ~82 kDa? WB->WB_Result ELISA ELISA WB_Result->ELISA Yes IF_IHC Immunofluorescence (IF) / Immunohistochemistry (IHC) WB_Result->IF_IHC Yes MS Mass Spectrometry WB_Result->MS Yes Re_evaluate Re-evaluate Antibody/ Protocol WB_Result->Re_evaluate No Validated This compound Labeling Validated ELISA->Validated IF_IHC->Validated MS->Validated

Caption: Workflow for validating this compound labeling.

This compound Signaling Interactions

This compound functions within a network of protein interactions to regulate mRNA translation, primarily during spermatogenesis.[9][10] The interaction with DAZAP1 is notably regulated by the MAPK/ERK signaling pathway.[11]

cluster_pathway MAPK/ERK Pathway cluster_complex This compound Interaction Complex cluster_function Cellular Function ERK2 ERK2 DAZAP1 DAZAP1 ERK2->DAZAP1 Phosphorylates DAZ1 This compound DAZ1->DAZAP1 Binding (Inhibited by Phosphorylation) PABP PABP DAZ1->PABP Binding mRNA Target mRNA (3'-UTR) DAZ1->mRNA Binds to GUU triplets Translation mRNA Translation Regulation DAZ1->Translation PABP->Translation mRNA->Translation

Caption: Key signaling interactions of this compound.

By employing these protocols and comparative frameworks, researchers can confidently validate this compound labeling, ensuring the accuracy and reliability of their experimental findings. The use of orthogonal methods is strongly encouraged to provide a comprehensive and robust validation of antibody specificity and performance.

References

Navigating Deubiquitinase Activity: A Comparative Guide to Probing in Cell Lysates vs. Intact Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the activity of deubiquitinating enzymes (DUBs) in their native cellular environment is paramount. This guide provides a comprehensive comparison of two primary methodologies for analyzing DUB activity: traditional cell lysate-based assays and emerging intact-cell profiling techniques. We will delve into the specificity, advantages, and limitations of each approach, supported by experimental data and detailed protocols.

A critical point of clarification: the probe "DAz-1" is a cell-permeable chemical tool designed to react specifically with sulfenic acid-modified proteins, playing a role in redox biology research.[1][2][3] It is not a probe for deubiquitinase activity. Therefore, this guide will focus on a well-established and representative DUB activity-based probe (ABP), HA-tagged Ubiquitin Vinyl Sulfone (HA-Ub-VS) , and its cell-permeable counterparts to draw a meaningful comparison between lysate and intact cell DUB profiling.

Probing DUB Activity: The Fundamental Difference

The core distinction between analyzing DUBs in cell lysates versus intact cells lies in the preservation of the cellular context. Lysate-based assays are performed on a homogenized mixture of cellular components, while intact-cell methods aim to measure DUB activity within living, unperturbed cells. This fundamental difference has significant implications for the interpretation of experimental results.[4][5][6][7]

Cell Lysate DUB Profiling: This classical approach involves breaking open cells to release their contents, including DUBs.[8][9][10][11] An activity-based probe, such as HA-Ub-VS, is then added to the lysate.[12][13] The probe's ubiquitin component is recognized by active DUBs, and its reactive "warhead" (the vinyl sulfone group) forms a covalent bond with the catalytic cysteine of the DUB's active site.[7][8] Labeled DUBs can then be detected and identified by methods like Western blotting or mass spectrometry.[12][13]

Intact Cell DUB Profiling: This more recent and physiologically relevant approach seeks to overcome the limitations of lysate-based methods.[4][5][6][7] Standard ubiquitin-based probes like HA-Ub-VS are generally cell-impermeable due to their size.[4][5][7] To profile DUBs in living cells, researchers have developed cell-permeable probes. These include ubiquitin-based probes modified with cell-penetrating peptides (CPPs) or smaller, cell-permeable small-molecule DUB probes.[4][5][6][7][14] These probes cross the cell membrane and react with active DUBs within the intact cellular machinery.

Comparative Analysis: Cell Lysates vs. Intact Cells

FeatureCell Lysate-Based Profiling (using HA-Ub-VS)Intact Cell-Based Profiling (using cell-permeable probes)
Physiological Relevance Lower. Cellular compartments, protein complexes, and post-translational modifications can be disrupted upon lysis, potentially altering DUB activity.[4][5][6]Higher. DUB activity is measured in its native environment, preserving cellular structures and signaling networks.[4][5][6][7]
Probe Accessibility High. All DUBs in the lysate are accessible to the probe.Limited by the probe's ability to penetrate the cell membrane and reach different subcellular compartments.
Observed DUB Profile May not fully represent the in vivo active DUBs. Some DUBs may be artifactually activated or inactivated upon cell lysis.Provides a more accurate snapshot of the DUBs that are active under specific physiological or pathological conditions.[4][5][6]
Potential for Artifacts High. Dilution of cellular components and disruption of complexes can lead to non-physiological DUB activity.[4][5][6]Lower. Minimizes artifacts associated with cell lysis.
Probe Examples HA-Ub-VS, HA-Ub-PA, Biotin-Ub-VME[12][13][15]CPP-conjugated Ub-probes (e.g., cR10-Ub-PA), Small-molecule probes (e.g., IMP-2373)[4][5][7][14]

Quantitative Data Summary

Direct quantitative comparison of DUB labeling between lysates and intact cells reveals significant differences in the profiles of active enzymes. A study by Gui et al. (2018) demonstrated that a cell-permeable probe, HA-Cys(cR10)-Ub-PA, identified 27 DUBs in intact HeLa cells, whereas only 10 of those were detected in cell lysates using the same probe, highlighting a substantial loss of detectable DUB activity upon cell lysis.[8]

ParameterCell Lysate ProfilingIntact Cell ProfilingReference
Probe Concentration Typically 1-5 µMTypically 10-20 µM[4]
Incubation Time 30-60 minutes at 37°C1-4 hours at 37°C[4]
Identified DUBs (HeLa cells) A subset of potentially active DUBsA broader and more physiologically relevant spectrum of active DUBs[8]

Experimental Protocols

Protocol 1: DUB Activity Profiling in Cell Lysates using HA-Ub-VS

Objective: To label active DUBs in a cell lysate for subsequent detection.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • HA-Ub-VS probe

  • SDS-PAGE loading buffer

  • Anti-HA antibody for Western blotting

Procedure:

  • Harvest and wash cells with cold PBS.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Incubate a defined amount of protein lysate (e.g., 50 µg) with HA-Ub-VS (e.g., 1 µM) for 45 minutes at 37°C.[16]

  • Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to visualize labeled DUBs.[12]

Protocol 2: DUB Activity Profiling in Intact Cells using a Cell-Permeable Probe (e.g., cR10-Ub-PA)

Objective: To label active DUBs within living cells.

Materials:

  • Cultured cells in media

  • Cell-permeable DUB probe (e.g., HA-Cys(cR10)-Ub-PA)

  • PBS

  • Trypsin-EDTA

  • Lysis buffer

  • SDS-PAGE loading buffer

  • Anti-HA antibody for Western blotting

Procedure:

  • Culture cells to the desired confluency.

  • Treat the intact cells with the cell-permeable probe (e.g., 15 µM) in culture media for 1-4 hours at 37°C.[4]

  • Wash the cells thoroughly with PBS to remove excess probe. A brief wash with Trypsin-EDTA can also be used to remove any non-internalized probe.[4]

  • Lyse the cells as described in Protocol 1.

  • Analyze the cell lysate by SDS-PAGE and Western blotting with an anti-HA antibody to detect intracellularly labeled DUBs.[4]

Visualizing the Workflow

DUB_Profiling_Workflow cluster_lysate Cell Lysate DUB Profiling cluster_intact Intact Cell DUB Profiling lysate_start Cultured Cells cell_lysis Cell Lysis lysate_start->cell_lysis add_probe_lysate Add HA-Ub-VS to Lysate cell_lysis->add_probe_lysate incubation_lysate Incubate (37°C) add_probe_lysate->incubation_lysate analysis_lysate SDS-PAGE & Western Blot incubation_lysate->analysis_lysate intact_start Cultured Cells add_probe_intact Add Cell-Permeable Probe to Cells intact_start->add_probe_intact incubation_intact Incubate (37°C) add_probe_intact->incubation_intact wash_cells Wash Cells incubation_intact->wash_cells lysis_intact Cell Lysis wash_cells->lysis_intact analysis_intact SDS-PAGE & Western Blot lysis_intact->analysis_intact

Caption: Workflow comparison for DUB activity profiling.

Signaling Pathway Context

The activity of DUBs is integral to numerous signaling pathways, including the DNA damage response, cell cycle regulation, and immune signaling. The choice of profiling method can significantly impact the understanding of these pathways.

DUB_Signaling_Pathway cluster_pathway Ubiquitin-Proteasome System E1 E1 (Ub Activating) E2 E2 (Ub Conjugating) E1->E2 Transfers Ub E3 E3 (Ub Ligase) E2->E3 Substrate Substrate Protein E3->Substrate Ubiquitinates Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Ubiquitin Ub->E1 Substrate->Ub_Substrate DUB Deubiquitinase (DUB) Ub_Substrate->DUB Deubiquitinates Degradation Proteasomal Degradation Ub_Substrate->Degradation Signaling Altered Signaling Ub_Substrate->Signaling DUB->Substrate

References

Unraveling the Specificity of DAz-1: A Comparative Guide to its Cross-Reactivity with Other Thiol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of protein redox modifications, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of DAz-1, a widely used probe for detecting protein S-sulfenylation, with other common thiol modifications. The information presented is supported by experimental data to aid in the accurate interpretation of research findings.

This compound is a cell-permeable chemical probe designed for the selective detection of protein S-sulfenylation (S-OH), a critical post-translational modification involved in redox signaling. Its utility, however, is contingent on its ability to distinguish S-sulfenylation from other thiol modifications such as S-nitrosylation (S-NO), S-glutathionylation (S-SG), and persulfidation (S-SH). This guide delves into the experimental evidence evaluating the specificity of this compound and its core reactive moiety, dimedone.

Comparative Reactivity of this compound with Thiol Modifications

The core of this compound's functionality lies in its dimedone group, a C-nucleophile that exhibits a high degree of selectivity for the electrophilic sulfur of a sulfenic acid.[1] The following table summarizes the known reactivity of this compound and dimedone-based probes with various thiol modifications.

Thiol ModificationReactivity with this compound/DimedoneSupporting Evidence
S-Sulfenylation (-SOH) High This compound is specifically designed to react with sulfenic acids, and its utility for this purpose is well-documented in numerous studies.[2]
S-Nitrosylation (-SNO) Negligible Carbon nucleophiles like dimedone are reported to be unreactive towards S-nitrosothiols.[3]
S-Glutathionylation (-SSG) Negligible Proteomic studies comparing the sulfenome (identified using DAz-2, an analog of this compound) with the S-glutathionylation proteome show only moderate overlap, suggesting distinct protein targets for these modifications rather than probe cross-reactivity.[4][5]
Persulfidation (-SSH) Negligible Direct experimental testing of dimedone with a model protein persulfide (Gpx3-SSH) showed no detectable reaction.[3]

Experimental Evidence for the Specificity of this compound

The high specificity of this compound for S-sulfenylation is a cornerstone of its application in redox biology. Studies have demonstrated that in the absence of an oxidant to generate sulfenic acid, this compound does not label proteins.[2] This indicates that the probe does not react with the more abundant reduced thiol (-SH) form of cysteine.

Further investigations into the reactivity of the dimedone moiety have provided direct evidence of its selectivity. In a study examining the reactivity of various nucleophiles with protein persulfides, dimedone was shown to have no reactivity toward the Gpx3 persulfide.[3] This is a critical finding, as persulfidation is an increasingly recognized thiol modification.

While direct quantitative kinetic data for the reaction of this compound with S-nitrosylated and S-glutathionylated proteins is not extensively published, the chemical properties of these modifications and the nature of the dimedone probe support a lack of significant cross-reactivity. S-nitrosothiols and disulfides (as in S-glutathionylation) are not sufficiently electrophilic to react with the C-nucleophile of dimedone under physiological conditions. The "moderate overlap" observed in global proteomics studies between sulfenylated, S-nitrosylated, and S-glutathionylated proteins is more likely a reflection of the complex interplay and potential co-regulation of these modifications on the same proteins within the cell, rather than a lack of specificity of the DAz-2 probe used in those studies.[4][5]

Experimental Protocols

To ensure the specific detection of S-sulfenylation and minimize the potential for artifacts, the following general experimental workflow is recommended.

experimental_workflow cluster_cell_treatment Cell/Protein Treatment cluster_labeling This compound Labeling cluster_detection Detection a Treat cells/protein with stimulus to induce S-sulfenylation c Incubate with this compound a->c b Control: No stimulus b->c d Lysis and click chemistry with fluorescent alkyne or biotin-alkyne c->d e Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) d->e

General workflow for detecting protein S-sulfenylation using this compound.

A critical step in ensuring specificity is the inclusion of proper controls. A sample not treated with an oxidative stimulus should be run in parallel to confirm that this compound labeling is dependent on the formation of sulfenic acids.

Signaling Pathway Context

The specificity of this compound is crucial for accurately dissecting the role of S-sulfenylation in cellular signaling. For example, in response to reactive oxygen species (ROS), specific cysteine residues on proteins can be oxidized to sulfenic acid, which can then be detected by this compound. This initial oxidative event can lead to a cascade of other thiol modifications.

signaling_pathway ROS Reactive Oxygen Species (e.g., H2O2) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH DAz1 This compound Protein_SOH->DAz1 Specific Reaction Protein_SSG Protein-SSG (S-Glutathionylation) Protein_SOH->Protein_SSG Reaction with GSH Protein_SNO Protein-SNO (S-Nitrosylation) Protein_SOH->Protein_SNO Reaction with NO donors Labeled_Protein This compound Labeled Protein DAz1->Labeled_Protein Downstream Downstream Signaling Protein_SSG->Downstream Protein_SNO->Downstream

This compound specifically targets the initial S-sulfenylation event.

Conclusion

Based on the available experimental evidence, this compound exhibits a high degree of specificity for S-sulfenylation over other common thiol modifications such as S-nitrosylation, S-glutathionylation, and persulfidation. Its dimedone-based chemistry provides a reliable tool for the detection of this transient and important post-translational modification. When used with appropriate controls, this compound is a powerful probe for elucidating the role of protein S-sulfenylation in health and disease. Researchers can be confident in the data generated using this compound, attributing the signal primarily to the presence of sulfenic acid modifications.

References

A Comparative Guide to the Quantitative Analysis of Protein Oxidation: Featuring DAz-1 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of protein oxidation is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison of methodologies for analyzing protein oxidation, with a focus on protein carbonylation, a common and stable marker of oxidative stress. While specific public domain data on a reagent referred to as "DAz-1" is not extensively available, this guide will proceed by contextualizing its likely function as a fluorescent probe for protein carbonyls and comparing it against established, well-documented techniques. The comparison will be based on performance, supported by experimental data from existing literature.

Comparison of Quantitative Protein Oxidation Analysis Methods

The selection of a method for quantifying protein oxidation depends on several factors, including the specific research question, sample type, required throughput, and available instrumentation. Below is a summary of key methods, comparing their advantages and limitations.

Method Principle Detection Advantages Disadvantages Typical Application
Fluorescent Probes (e.g., Assumed this compound, FTC) Covalent labeling of carbonyl groups with a fluorescent hydrazide or hydroxylamine (B1172632) dye.Fluorescence Plate Reader, Gel ImagerHigh sensitivity; Amenable to high-throughput screening; Can be used for in-gel visualization.Potential for non-specific binding; Signal can be pH-sensitive; Requires fluorescence detection capabilities.Screening for changes in total protein carbonylation; Visualizing carbonylated proteins in gels.
DNPH Spectrophotometric Assay (Levine Method) Derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone product.[1][2][3]Spectrophotometry (Absorbance at ~375 nm)[4]Well-established and widely cited; Relatively inexpensive; Does not require specialized equipment.[1]Lower sensitivity compared to fluorescent or antibody-based methods; Can be affected by interfering substances (e.g., heme).[1]Quantification of total protein carbonyl content in purified proteins or cell/tissue lysates.
DNPH-Based ELISA Similar to the spectrophotometric assay, but detection is achieved using an anti-DNPH antibody conjugated to an enzyme.[1][2][3]Colorimetric or Chemiluminescent Plate ReaderHigh sensitivity and specificity; Good for high-throughput analysis of many samples.More expensive than the spectrophotometric method; Susceptible to variability in antibody lots.[1]Quantification of total protein carbonyl content in various biological samples, including plasma and serum.
DNPH-Based Western Blot (OxyBlot) Proteins are derivatized with DNPH, separated by SDS-PAGE, transferred to a membrane, and detected with an anti-DNPH antibody.[1][2][3]Chemiluminescence or Fluorescence ImagingAllows for the detection and relative quantification of carbonylation on specific proteins based on molecular weight.[2][3]Semi-quantitative; Labor-intensive; Derivatization can affect protein migration.[5]Identifying specific protein targets of carbonylation; Comparing carbonylation of specific proteins across different conditions.
Mass Spectrometry (MS) Identification and quantification of specific oxidized amino acid residues on proteins.Mass SpectrometerProvides the most detailed information, including the precise site of modification; Can identify novel oxidation products.Requires expensive instrumentation and specialized expertise; Sample preparation can introduce artifactual oxidation.[6][7]In-depth characterization of protein oxidation sites; Biomarker discovery.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for three key methods discussed above.

Protocol 1: Quantitative Analysis of Protein Carbonyls using a Generic Fluorescent Probe (Representing this compound)

This protocol is based on the general procedure for using fluorescent hydrazide probes to label protein carbonyls.

Materials:

  • Protein samples (1-5 mg/mL)

  • Fluorescent hydrazide probe (e.g., "this compound") stock solution (e.g., 10 mM in DMSO)

  • Labeling Buffer (e.g., 100 mM MES, pH 5.5)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Acetone (B3395972) (ice-cold)

  • Resuspension Buffer (e.g., 6 M Guanidine HCl in 20 mM phosphate (B84403) buffer, pH 6.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Adjust the protein concentration of samples to 1-5 mg/mL in Labeling Buffer.

  • Labeling Reaction: Add the fluorescent hydrazide probe to each protein sample to a final concentration of 100 µM. For a negative control, add an equivalent volume of DMSO.

  • Incubate the reactions for 2 hours at room temperature, protected from light.

  • Protein Precipitation: Precipitate the labeled protein by adding an equal volume of 20% TCA. Incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing: Discard the supernatant. Wash the pellet with 1 mL of ice-cold acetone to remove excess unbound probe. Centrifuge again and repeat the wash step.

  • Resuspension: After the final wash, air-dry the pellet and resuspend it in Resuspension Buffer.

  • Quantification: Transfer 200 µL of each sample to a 96-well black microplate.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific probe.

  • Normalization: Determine the protein concentration in each resuspended sample (e.g., using a BCA assay). Normalize the fluorescence signal to the protein concentration.

Protocol 2: DNPH Spectrophotometric Assay (Levine Method)

This is a classic method for determining total protein carbonyl content.[1][4]

Materials:

  • Protein samples (1-10 mg/mL)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Ethanol/Ethyl Acetate (1:1, v/v) wash solution

  • Guanidine Hydrochloride (6 M, pH 2.3) for resuspension

  • Spectrophotometer and UV-compatible cuvettes or microplate

Procedure:

  • Derivatization: To 200 µL of protein sample, add 800 µL of 10 mM DNPH solution. For the blank, add 800 µL of 2.5 M HCl to a separate aliquot of the same protein sample.

  • Incubate for 1 hour at room temperature in the dark, vortexing every 15 minutes.[1]

  • Precipitation: Add 1 mL of 20% TCA to each tube. Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing: Discard the supernatant. Wash the pellet with 1 mL of Ethanol/Ethyl Acetate solution to remove free DNPH. Vortex and centrifuge. Repeat this wash step two more times.[1]

  • Resuspension: Resuspend the final protein pellet in 500 µL of 6 M Guanidine HCl solution.

  • Measurement: Measure the absorbance of the DNPH-derivatized sample at 375 nm against the HCl blank.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹).[1] Normalize to the protein concentration of the sample.

Protocol 3: DNPH-Based Western Blot (OxyBlot)

This method allows for the visualization of carbonylated proteins.

Materials:

  • Protein samples

  • DNPH solution (as above)

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-DNP

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Derivatization: React 10-20 µg of protein with DNPH as described in the spectrophotometric protocol (Step 1). A parallel underivatized sample should be run as a control.

  • Neutralization: After incubation, neutralize the reaction by adding a neutralization buffer (e.g., 2M Tris with 30% glycerol).

  • SDS-PAGE: Load the derivatized proteins onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the image using an appropriate imaging system. The intensity of the bands corresponds to the level of carbonylation for that protein.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates a typical workflow for the quantitative analysis of protein oxidation using a fluorescent probe like the assumed this compound.

Protein_Oxidation_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Cleanup cluster_analysis Data Acquisition & Analysis Sample Biological Sample (Cells, Tissue, Plasma) Lysate Protein Lysate or Purified Protein Sample->Lysate Extraction Label Labeling with Fluorescent Probe (this compound) Lysate->Label Precipitate TCA Precipitation Label->Precipitate Wash Wash to Remove Excess Probe Precipitate->Wash Resuspend Resuspend Labeled Protein Wash->Resuspend Measure Measure Fluorescence (Plate Reader) Resuspend->Measure Normalize Normalize to Protein Concentration Measure->Normalize Result Quantitative Result (e.g., pmol carbonyl/mg protein) Normalize->Result

Caption: Workflow for quantitative protein carbonylation analysis using a fluorescent probe.

References

Validating DAz-1 Mass Spectrometry Hits: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of protein targets is a critical step in drug discovery and understanding cellular processes. Mass spectrometry (MS) coupled with chemical probes like the diazirine-based photo-crosslinker DAz-1 has emerged as a powerful tool for identifying protein-protein interactions and drug targets directly in living cells. However, the output of any high-throughput screening method is a list of potential "hits" that requires rigorous validation to distinguish true biological interactions from non-specific binders. This guide provides an objective comparison of common orthogonal methods used to validate hits from this compound mass spectrometry experiments, supported by experimental data and detailed protocols.

Comparison of Orthogonal Validation Methods

The selection of an appropriate validation method depends on several factors, including the nature of the interaction, the availability of specific antibodies, and the desired level of spatial and quantitative information. The following table summarizes the key characteristics of three widely used orthogonal methods: Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Western Blotting.

FeatureCo-Immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)Western Blotting
Principle An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" proteins from a cell lysate.Utilizes pairs of antibodies with attached DNA oligonucleotides. A signal is generated only when the two target proteins are in very close proximity (<40 nm).[1][2]Detects a specific protein in a complex mixture after separation by gel electrophoresis.
Interaction Type Primarily detects stable interactions that can survive cell lysis and washing steps.Can detect both stable and transient interactions in situ.[3]Confirms the presence and relative abundance of a protein, but does not directly prove interaction.
Cellular Context Information on the subcellular localization of the interaction is lost.[3]Provides spatial information about where the interaction occurs within the cell.[1][3]Cellular context is lost during sample preparation.
Sensitivity Lower sensitivity, may not be suitable for weak or transient interactions.[3]High sensitivity, capable of detecting a small number of interaction events per cell.[1][3]Sensitivity is dependent on antibody quality and protein abundance.
Quantification Semi-quantitative, based on the band intensity of the prey protein on a Western blot.[3][4]Quantitative, based on the number of fluorescent signals per cell or area.[3]Can be quantitative with proper controls and validation.[5]
Throughput Lower throughput due to multiple steps including gel electrophoresis and blotting.[3]Higher throughput, amenable to automated microscopy and image analysis.[3]Moderate throughput.
False Positives Prone to false positives due to non-specific binding to the antibody or beads. Careful controls are essential.[1]Can have false positives, but the requirement for dual recognition enhances specificity.[6][7]Off-target binding of the primary antibody can lead to false-positive bands.[8]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis:

    • Wash cultured cells expressing the bait protein with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific for the potential interacting protein ("prey") to confirm its presence in the immunoprecipitated complex.

Proximity Ligation Assay (PLA) Protocol
  • Sample Preparation:

    • Grow cells on coverslips or use tissue sections.

    • Fix the samples with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes if the target proteins are intracellular.

    • Wash the samples with PBS.

  • Blocking:

    • Block the samples with a blocking solution (e.g., provided in a commercial PLA kit) for 1 hour at 37°C in a humidity chamber.

  • Primary Antibody Incubation:

    • Incubate the samples with two primary antibodies raised in different species, specific for the two proteins of interest, overnight at 4°C in a humidity chamber.

  • PLA Probe Incubation:

    • Wash the samples with wash buffer.

    • Add the PLA probes (secondary antibodies conjugated to oligonucleotides) and incubate for 1 hour at 37°C in a humidity chamber.

  • Ligation:

    • Wash the samples with wash buffer.

    • Add the ligation mix containing ligase and connector oligonucleotides and incubate for 30 minutes at 37°C in a humidity chamber.[9]

  • Amplification:

    • Wash the samples with wash buffer.

    • Add the amplification mix containing polymerase and fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C in a humidity chamber.

  • Mounting and Imaging:

    • Wash the samples with wash buffer.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Visualize the PLA signals as fluorescent spots using a fluorescence microscope.

Western Blotting Protocol
  • Sample Preparation:

    • Prepare protein lysates from cells as described in the Co-IP protocol.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways. The following visualizations were created using Graphviz (DOT language).

experimental_workflow cluster_ms This compound Mass Spectrometry cluster_validation Orthogonal Validation MS_Sample Cell Lysate + This compound Probe UV_Crosslinking UV Crosslinking MS_Sample->UV_Crosslinking Enrichment Biotin Enrichment UV_Crosslinking->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Hit_List Putative Protein Hits MS_Analysis->Hit_List CoIP Co-Immunoprecipitation Hit_List->CoIP Validate Interaction PLA Proximity Ligation Assay Hit_List->PLA Validate Interaction & Localization WB Western Blot Hit_List->WB Confirm Expression

Validation workflow for this compound MS hits.

DAZ1 (Deleted in Azoospermia 1) is an RNA-binding protein crucial for germ cell development.[10][11] Its dysregulation has been linked to infertility and testicular germ cell tumors.[12] DAZ1 functions by binding to the 3'-UTR of specific mRNAs, thereby regulating their translation.[13][14] The following diagram illustrates a potential signaling pathway involving DAZ1. DAZ1 interacts with several proteins, including DAZ-associated protein 1 (DAZAP1) and Poly(A)-binding protein (PABP), to modulate the translation of target mRNAs.[10] Deficiency in DAZ1 can lead to the upregulation of High Mobility Group AT-hook 1 (HMGA1), which in turn can activate the p53 tumor suppressor pathway and downstream signaling cascades like MAPK and PI3K/AKT, potentially leading to apoptosis and cell cycle dysregulation.[12]

DAZ1_pathway DAZ1 DAZ1 DAZAP1 DAZAP1 DAZ1->DAZAP1 interacts with PABP PABP DAZ1->PABP interacts with Target_mRNA Target mRNAs (e.g., cell cycle regulators) DAZ1->Target_mRNA binds to 3'-UTR Translation Translation Regulation DAZ1->Translation regulates HMGA1 HMGA1 DAZ1->HMGA1 inhibits expression of DAZAP1->Translation PABP->Translation Target_mRNA->Translation p53 p53 HMGA1->p53 activates MAPK_PI3K MAPK / PI3K-AKT Signaling p53->MAPK_PI3K activates Apoptosis Apoptosis & Cell Cycle Dysregulation MAPK_PI3K->Apoptosis leads to

Simplified DAZ1 signaling pathway.

Conclusion

The validation of mass spectrometry hits is a critical step to ensure the biological relevance of the findings. While this compound photo-crosslinking mass spectrometry is a powerful discovery tool, orthogonal methods such as Co-Immunoprecipitation, Proximity Ligation Assay, and Western Blotting are indispensable for confirming and characterizing the identified protein interactions. Each method offers unique advantages and disadvantages in terms of the nature of the interaction detected, cellular context, sensitivity, and throughput. A multi-faceted approach, employing a combination of these techniques, will provide the most robust and reliable validation of this compound mass spectrometry hits, ultimately advancing our understanding of complex biological systems and accelerating drug development.

References

Navigating the Landscape of In Vivo Sulfenic Acid Detection: A Comparative Guide to DAz-1 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular redox signaling, the ability to detect transient oxidative post-translational modifications in vivo is paramount. Cysteine sulfenic acid (Cys-SOH), a key intermediate in redox-based cellular regulation, has been a challenging target to study in living organisms. DAz-1, a cell-permeable chemical probe, emerged as an early tool for this purpose. However, its limitations have spurred the development of more advanced alternatives. This guide provides an objective comparison of this compound with other probes for in vivo studies, supported by experimental data and detailed protocols.

Executive Summary

This compound is a first-generation, cell-permeable probe for the detection of protein sulfenic acids. Its utility is based on a dimedone core that selectively reacts with sulfenic acids and an azide (B81097) handle for subsequent bio-orthogonal ligation to a reporter tag. While pioneering, in vivo applications of this compound are hampered by its relatively low reactivity and sensitivity compared to newer probes. This guide will compare this compound primarily with its direct successor, DAz-2 , and the more recent DYn-2 probe, focusing on their performance in labeling sulfenic acid-modified proteins in cellular and, where available, in vivo contexts.

Performance Comparison of Sulfenic Acid Probes

The following table summarizes the key characteristics and performance metrics of this compound and its alternatives based on available in vitro and cellular studies, which provide a strong indication of their potential for in vivo applications. Direct quantitative comparisons in animal models are limited in the literature, but the trends observed in cellular experiments are expected to hold.

FeatureThis compoundDAz-2DYn-2
Chemical Name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamideN-(3-azidopropyl)-4-methyl-3,5-dioxocyclohexane-carboxamide5,5-dimethyl-2-(prop-2-yn-1-yl)cyclohexane-1,3-dione
Reactive Moiety Dimedone analogDimedone analogDimedone analog
Bio-orthogonal Handle AzideAzideAlkyne
Relative Reactivity LowerHigher than this compoundHigher than DAz-2
In Cellulo Potency ModerateSignificantly improved over this compound[1][2]Greater signal intensity than DAz-2[3]
In Vivo Applicability Feasible but limited by sensitivity[4]Preferred over this compound for cellular studies, suggesting better in vivo potential[1][2]Demonstrated utility in cells, with high potential for in vivo use[3]
Reported Off-Targets Generally low for sulfenic acids, but potential for non-specific labeling at high concentrations or with prolonged incubation.Similar to this compound, with improved signal-to-noise.Similar to other dimedone-based probes.
Toxicity Specific in vivo toxicity data is scarce. High concentrations of chemical probes can be cytotoxic.No specific in vivo toxicity data available.No specific in vivo toxicity data available.

Limitations of this compound for In Vivo Studies

The primary limitations of this compound for in vivo research stem from its chemical properties and the complexities of the in vivo environment:

  • Lower Reactivity and Sensitivity: this compound's reaction rate with sulfenic acids is slower compared to its successors.[1] This is a significant drawback in vivo, where the probe must compete with endogenous reduction systems (e.g., thioredoxin) that rapidly reverse sulfenic acid modifications. The transient nature of many sulfenic acids necessitates a highly reactive probe for efficient capture.

  • Suboptimal Signal-to-Noise: Due to its lower reactivity, higher concentrations or longer incubation times of this compound may be required to achieve detectable labeling. This can increase background signal and the risk of non-specific labeling of other cellular components.

  • Delivery and Bioavailability: While designed to be cell-permeable, achieving and maintaining an effective concentration of this compound at the target tissue in a whole organism can be challenging. Pharmacokinetic and pharmacodynamic properties of the probe in vivo are not well characterized.

  • Stability: The stability of this compound in the complex metabolic environment of a living animal is not extensively documented. Degradation of the probe before it reaches its target would further reduce its effective concentration and labeling efficiency.

  • Detection Challenges: The two-step detection process (labeling with this compound followed by ligation to a reporter) can be less efficient than single-step detection methods and requires the successful delivery of two separate reagents if the ligation is performed in vivo.

Alternatives to this compound

DAz-2: The Second Generation Azide Probe

DAz-2 was developed as a direct improvement upon this compound. The addition of a methyl group to the dimedone ring enhances its reactivity towards sulfenic acids.[1][2]

Advantages over this compound:

  • Increased Potency: DAz-2 exhibits significantly improved labeling efficiency of sulfenic acid-modified proteins in cells compared to this compound.[1][2] This translates to a better signal-to-noise ratio and the ability to detect less abundant sulfenylated proteins.

  • Reduced Required Concentration: Due to its higher reactivity, lower concentrations of DAz-2 can be used to achieve similar or better labeling than this compound, potentially reducing off-target effects and cellular toxicity.

DYn-2: An Alkyne-Containing Probe

DYn-2 represents a further advancement in dimedone-based probes. It features an alkyne handle for click chemistry, which offers advantages in detection sensitivity.

Advantages over DAz Probes:

  • Superior Signal Intensity: In cellular experiments, DYn-2 has been shown to produce a greater signal intensity for labeled proteins compared to DAz-2 under identical conditions.[3] This is attributed to both the reactivity of the probe and the efficiency of the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for reporter tag conjugation.

  • Versatile Detection: The alkyne handle allows for conjugation with a wide variety of azide-containing reporter tags, including fluorescent dyes and biotin (B1667282) for affinity enrichment.

Signaling Pathways and Experimental Workflows

The detection of protein sulfenylation using this compound and its alternatives is a key tool in elucidating redox-regulated signaling pathways.

Signaling_Pathway General Redox Signaling Pathway ROS Reactive Oxygen Species (e.g., H2O2) Protein_SH Protein-Cys-SH (Reduced) ROS->Protein_SH Oxidation Protein_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SOH->Protein_SH Reduction Downstream Downstream Signaling (e.g., Kinase activation) Protein_SOH->Downstream Signal Transduction Labeled_Protein Labeled Protein-S-Probe Protein_SOH->Labeled_Protein Reduction Cellular Reductants (e.g., Thioredoxin) Reduction->Protein_SOH Probe This compound / DAz-2 / DYn-2 Probe->Protein_SOH Covalent Trapping

Caption: Redox signaling pathway involving protein sulfenylation and probe trapping.

The general workflow for using these probes in vivo involves several key steps, from probe administration to detection of labeled proteins.

Experimental_Workflow In Vivo Sulfenic Acid Profiling Workflow cluster_animal In Vivo cluster_exvivo Ex Vivo Processing Animal Animal Model (e.g., Mouse, Rat) Probe_Admin Probe Administration (e.g., IP, IV injection) Animal->Probe_Admin Tissue_Harvest Tissue Harvest Probe_Admin->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Ligation Bio-orthogonal Ligation (Click Chemistry or Staudinger) Homogenization->Ligation Enrichment Affinity Enrichment (for Biotin) Ligation->Enrichment Analysis Analysis (Western Blot / MS) Ligation->Analysis Reporter Reporter Tag (Biotin or Fluorophore) Reporter->Ligation Enrichment->Analysis

Caption: General experimental workflow for in vivo sulfenic acid profiling.

Experimental Protocols

In Vivo Labeling of Sulfenic Acid-Modified Proteins in Mice

This protocol is a generalized procedure based on methodologies described for cell-permeable probes and should be optimized for the specific animal model and probe used.

Materials:

  • This compound, DAz-2, or DYn-2 probe

  • Vehicle for probe dissolution (e.g., DMSO/saline mixture)

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

Procedure:

  • Probe Preparation: Dissolve the probe (e.g., DAz-2) in a minimal amount of DMSO and then dilute to the final working concentration in sterile saline. The final concentration and volume will need to be determined empirically, but a starting point could be in the range of 10-50 mg/kg body weight.

  • Animal Dosing: Administer the probe solution to the mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The choice of administration route will depend on the target tissue and the desired pharmacokinetics.

  • Incubation Period: Allow the probe to circulate and label sulfenylated proteins in vivo. The optimal incubation time will vary depending on the probe and the biological process being studied and may range from 30 minutes to several hours.

  • Tissue Harvesting: At the end of the incubation period, euthanize the animals according to approved protocols. Immediately dissect the tissues of interest and flash-freeze them in liquid nitrogen to preserve the protein modifications. Store tissues at -80°C until further processing.

Ex Vivo Biotin-Alkyne Ligation and Detection

This protocol describes the steps for detecting azide-labeled proteins (from this compound or DAz-2) in tissue lysates using a biotin-alkyne reporter.

Materials:

  • Frozen tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-alkyne reporter tag

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Anti-biotin antibody or streptavidin-HRP

Procedure:

  • Lysate Preparation: Homogenize the frozen tissue samples in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Click Chemistry Reaction: To a defined amount of protein lysate (e.g., 1 mg), add the following components in order: biotin-alkyne (final concentration ~50 µM), TCEP (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO4 (final concentration ~1 mM).

  • Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours.

  • Affinity Enrichment (for Mass Spectrometry):

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., boiling in SDS-PAGE sample buffer).

  • Detection by Western Blot:

    • Separate the proteins from the click chemistry reaction or the eluate from the affinity enrichment by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-biotin antibody or streptavidin-HRP to visualize the labeled proteins.

Logical Relationships of Probe Selection

The choice of probe for in vivo studies depends on a balance of factors, with a clear progression in the field towards more sensitive and reactive compounds.

Probe_Selection Probe Selection Logic for In Vivo Studies Start Need to detect protein sulfenylation in vivo? EstablishedProtocol Is there an established protocol for this compound? Start->EstablishedProtocol DAz1 This compound DAz2 DAz-2 DYn2 DYn-2 HighSensitivity Is high sensitivity critical? HighSensitivity->DAz2 No AlkyneDetection Is alkyne-based detection preferred? HighSensitivity->AlkyneDetection Yes EstablishedProtocol->DAz1 Yes EstablishedProtocol->HighSensitivity No AlkyneDetection->DAz2 No AlkyneDetection->DYn2 Yes

Caption: Decision tree for selecting a sulfenic acid probe for in vivo studies.

Conclusion

While this compound was a foundational tool for the study of protein sulfenylation in living cells, its limitations, particularly its lower reactivity, make it a less ideal choice for the demanding environment of in vivo studies. The development of DAz-2 and subsequently DYn-2 has provided researchers with more sensitive and potent tools to capture the transient nature of sulfenic acid modifications. For new in vivo studies, DAz-2 or DYn-2 are recommended over this compound to maximize the chances of successful and robust detection of sulfenylated proteins. The choice between DAz-2 and DYn-2 may depend on the specific experimental setup and the preferred bio-orthogonal chemistry. As research in this area continues, the development of even more reactive and specific probes will further enhance our ability to understand the complex roles of redox signaling in health and disease.

References

A Comparative Guide to the Functions of DAZ1 and DAZL1 in Fertility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Deleted in Azoospermia (DAZ) family of RNA-binding proteins, comprising DAZ1 and its autosomal homolog DAZL1, are critical regulators of germ cell development and fertility. While both proteins share a conserved role in post-transcriptional gene regulation, their distinct evolutionary origins, expression patterns, and functional specificities contribute to both overlapping and unique roles in gametogenesis. This guide provides a comprehensive comparison of DAZ1 and DAZL1, summarizing key molecular functions, interacting partners, and the experimental data that underpins our current understanding.

Core Functional Comparison: An Overview

DAZL1 is the evolutionary progenitor of the DAZ gene family, present in a wide range of vertebrates. In primates, a copy of the DAZL1 gene was transposed to the Y chromosome and subsequently amplified, giving rise to the DAZ gene cluster, which includes DAZ1, DAZ2, DAZ3, and DAZ4. This evolutionary divergence has led to a sub-specialization of their roles in fertility.

DAZL1 is essential for the development and survival of both male and female germ cells. Its expression is initiated in primordial germ cells (PGCs) and persists through various stages of spermatogenesis and oogenesis. Knockout studies in mice have demonstrated that the absence of Dazl leads to a severe loss of germ cells, resulting in infertility in both sexes.

DAZ1 , on the other hand, is found only in Old World monkeys and humans and is expressed exclusively in the testis. Deletions of the DAZ gene cluster on the Y chromosome are a frequent cause of non-obstructive azoospermia (the absence of sperm in the ejaculate) in men. While DAZ1 can partially rescue the fertility defects in Dazl knockout mice, it cannot fully compensate for the loss of its autosomal ancestor, highlighting both functional overlap and divergence.

Data Presentation: Quantitative and Functional Comparisons

Direct quantitative comparisons of the biochemical activities of DAZ1 and DAZL1 are limited in the literature. However, a wealth of qualitative and semi-quantitative data provides insights into their distinct and overlapping functions.

Table 1: General Properties and Roles in Fertility
FeatureDAZ1DAZL1
Chromosomal Location Y chromosome (AZFc region)Autosome (Chromosome 3 in humans)
Gene Copies Multiple (DAZ1, DAZ2, DAZ3, DAZ4)Single copy
Evolutionary Origin Derived from DAZL1 via transpositionAncestral gene in vertebrates
Expression in Fertility Male-specific (testis)Both male and female germ cells
Essential for Fertility? Yes (male)Yes (male and female)
Phenotype of Loss-of-Function Azoospermia or severe oligozoospermia in humans.Germ cell loss and infertility in both sexes (mouse models).[1]
Table 2: Comparison of Molecular Functions
Molecular FunctionDAZ1DAZL1
RNA Binding Motif RNA Recognition Motif (RRM) and multiple DAZ repeatsRNA Recognition Motif (RRM) and a single DAZ repeat[2][3]
Consensus RNA Binding Sequence Not definitively determined, but likely similar to DAZL1GUU triplet in the 3'-UTR of target mRNAs.[3]
Primary Role Translational activation of specific mRNAs required for spermatogenesis.Translational activation of a broad range of mRNAs crucial for germ cell survival, proliferation, and meiotic progression in both sexes.[4][5]
Interaction with PABP Yes, interacts with Poly(A)-Binding Protein to promote translation.[5]Yes, interacts with Poly(A)-Binding Protein to enhance translation initiation.[5]
Table 3: Known Protein Interactors

While direct quantitative comparisons of binding affinities are scarce, studies have shown that DAZ1 and DAZL1 can interact with a similar set of proteins, suggesting they may be part of larger, dynamic ribonucleoprotein complexes.

Interacting ProteinFunction in ComplexEvidence for Interaction with DAZ1Evidence for Interaction with DAZL1
DAZAP1 RNA-binding protein, may modulate DAZ/DAZL function.Yes[2][6]Yes[2][6]
DAZAP2 Protein of unknown function.Yes[2][6]Yes[2][6]
PUM2 Translational repressor.YesYes
PABP (PABPC1) Poly(A)-Binding Protein, translation initiation factor.Yes[5]Yes[5]
DAZL1 Heterodimerization.YesN/A (forms homodimers)
DAZ proteins (2,3,4) Heterodimerization.YesN/A

Note: The term "similar" binding has been used in the literature to describe the interaction of DAZAP1 and DAZAP2 with both DAZ and DAZL1, but quantitative affinity data (e.g., Kd values) are not available for a direct comparison.[2][6]

Signaling Pathways and Experimental Workflows

DAZ/DAZL-Mediated Translational Control

DAZ1 and DAZL1 are key players in a conserved mechanism of translational control in germ cells. They recognize and bind to specific motifs in the 3'-untranslated region (3'-UTR) of target mRNAs. This binding event facilitates the recruitment of the translational machinery, including the Poly(A)-Binding Protein (PABP), to the mRNA, leading to enhanced translation initiation and protein synthesis.

DAZ_DAZL_Pathway cluster_cytoplasm Cytoplasm DAZ_DAZL DAZ1 / DAZL1 Target_mRNA Target mRNA (3'-UTR with GUU motif) DAZ_DAZL->Target_mRNA Binds to 3'-UTR PABP PABP DAZ_DAZL->PABP Recruits Ribosome Ribosome DAZ_DAZL->Ribosome Promotes Initiation Target_mRNA->Ribosome Promotes Initiation PABP->Target_mRNA Stabilizes interaction PABP->Ribosome Promotes Initiation Protein Protein Product (e.g., for meiosis, differentiation) Ribosome->Protein Translates

Caption: A simplified model of DAZ1/DAZL1-mediated translational activation.

Experimental Workflow: Identifying Protein-RNA Interactions

To identify the specific mRNA targets of DAZ1 and DAZL1, a common experimental approach is RNA Immunoprecipitation followed by sequencing (RIP-Seq). This technique allows for the isolation and identification of RNAs that are physically associated with a specific protein of interest within a cell.

RIP_Seq_Workflow start Germ Cells or Testicular Tissue crosslink UV Cross-linking (optional) start->crosslink lysis Cell Lysis crosslink->lysis immunoprecipitation Immunoprecipitation with anti-DAZ1 or anti-DAZL1 antibody lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash elution Elute RNA-Protein Complexes wash->elution rna_extraction RNA Extraction elution->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Identify enriched RNAs) sequencing->analysis

Caption: A generalized workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactors

Objective: To isolate DAZ1 or DAZL1 and their interacting proteins from a cell lysate.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells expressing the protein of interest (e.g., HEK293T cells transfected with tagged DAZ1 or DAZL1, or testicular cell lines with endogenous expression).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to DAZ1 or DAZL1 (or the tag).

    • Add protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.

RNA Immunoprecipitation (RIP)

Objective: To identify the RNA molecules that bind to DAZ1 or DAZL1 in vivo.

Methodology:

  • Cell Cross-linking and Lysis:

    • (Optional) Treat cells or tissues with formaldehyde (B43269) or UV light to cross-link RNA to interacting proteins.

    • Lyse the cells in a buffer that preserves ribonucleoprotein complexes.

  • Immunoprecipitation:

    • Incubate the lysate with an antibody against DAZ1 or DAZL1.

    • Capture the antibody-RNP complexes using protein A/G beads.

    • Perform stringent washes to remove non-specific RNA and protein.

  • RNA Isolation and Analysis:

    • Treat the immunoprecipitated material with proteinase K to digest the protein.

    • Isolate the co-immunoprecipitated RNA using standard RNA extraction methods.

    • Analyze the RNA by RT-qPCR to quantify the enrichment of specific target RNAs or by high-throughput sequencing (RIP-Seq) for a transcriptome-wide analysis of bound RNAs.

Tethered Function Luciferase Assay

Objective: To quantify the translational activation potential of DAZ1 or DAZL1.

Methodology:

  • Constructs:

    • Reporter: A plasmid expressing a reporter gene (e.g., Luciferase) with binding sites for the MS2 bacteriophage coat protein in its 3'-UTR.

    • Effector: A plasmid expressing a fusion protein of the MS2 coat protein and the protein of interest (DAZ1 or DAZL1).

  • Transfection and Assay:

    • Co-transfect cells with the reporter and effector plasmids.

    • The MS2-DAZ1/DAZL1 fusion protein binds to the MS2 sites in the reporter mRNA, "tethering" the protein to the mRNA.

    • Measure the activity of the reporter protein (e.g., luciferase activity).

  • Quantification:

    • An increase in reporter activity in the presence of the MS2-DAZ1/DAZL1 fusion protein compared to a control (e.g., MS2 alone) indicates that the protein enhances translation. This can be quantified as a fold-change in reporter activity.

Conclusion

DAZ1 and DAZL1, while sharing a common evolutionary ancestor and a fundamental mechanism of translational control, have evolved to occupy distinct and essential niches in the regulation of fertility. DAZL1 plays a broad and ancient role in the germline of both sexes, while DAZ1 has adopted a more specialized, male-specific function in higher primates. The continued investigation into their specific RNA targets and the quantitative nature of their interactions will be crucial for a deeper understanding of human infertility and the development of targeted therapeutic interventions.

References

A Researcher's Guide to Validating DAZ1 Target mRNAs with Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the direct molecular targets of RNA-binding proteins (RBPs) is a critical step in elucidating biological function and developing targeted therapeutics. The Deleted in Azoospermia 1 (DAZ1) protein, an RBP essential for germ cell development, regulates gene expression by binding to specific target messenger RNAs (mRNAs). Reporter assays, particularly dual-luciferase assays, represent a cornerstone technique for functionally validating these interactions in a cellular context.

This guide provides an objective comparison of the reporter assay method with other common alternatives for validating DAZ1 targets. It includes detailed experimental protocols, illustrative data, and workflow diagrams to support robust experimental design and interpretation.

The Role of Reporter Assays in Functional Validation

Reporter assays are designed to measure the functional consequence of DAZ1 binding to a putative mRNA target sequence. The principle involves cloning the 3' untranslated region (3' UTR) of a candidate mRNA—the region where DAZ1 is presumed to bind—downstream of a reporter gene, such as Firefly luciferase. When this construct is introduced into cells, the expression of the reporter gene becomes subject to the same post-transcriptional regulation as the native mRNA.

By co-expressing the DAZ1 protein, researchers can quantify its effect on the reporter's output. A significant change in luciferase activity, relative to a control, indicates a functional interaction between DAZ1 and the cloned 3' UTR sequence.

Experimental Workflow and Logic

The validation of DAZ1 targets typically follows a logical progression from large-scale discovery to single-target validation. High-throughput methods like CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing) identify hundreds of potential DAZ1-bound RNA transcripts. From this pool of candidates, reporter assays are employed as a secondary, lower-throughput method to confirm a direct and functional relationship.

Target_Validation_Logic cluster_discovery High-Throughput Discovery cluster_validation Low-Throughput Functional Validation CLIP_seq CLIP-seq / RIP-Seq Candidate_Targets Candidate DAZ1 Target mRNAs CLIP_seq->Candidate_Targets Identifies Candidates Reporter_Assay Luciferase Reporter Assay RIP_qPCR RIP-qPCR EMSA EMSA (in vitro) Candidate_Targets->Reporter_Assay Validates Functional Effect in Cells Candidate_Targets->RIP_qPCR Confirms Physical Interaction in Cells Candidate_Targets->EMSA Confirms Direct Physical Interaction

Caption: The logical flow from high-throughput candidate discovery to specific target validation methods.

The experimental workflow for a dual-luciferase reporter assay is a multi-step process that requires careful planning and execution.

Reporter_Assay_Workflow Identify 1. Identify Putative DAZ1 Binding Site (e.g., in 3' UTR) Clone 2. Clone 3' UTR into Luciferase Reporter Vector (e.g., psiCHECK-2) Identify->Clone Prepare 3. Prepare Plasmids: - Reporter Vector - DAZ1 Expression Vector - Control Vector Clone->Prepare Transfect 4. Co-transfect Plasmids into Cultured Cells (e.g., HEK293T) Prepare->Transfect Incubate 5. Incubate for 24-48h for Protein Expression Transfect->Incubate Lyse 6. Lyse Cells to Release Reporter Proteins Incubate->Lyse Measure 7. Measure Firefly and Renilla Luciferase Activity Sequentially Lyse->Measure Analyze 8. Analyze Data: Normalize Firefly to Renilla. Compare DAZ1 vs. Control Measure->Analyze

Caption: Step-by-step experimental workflow for a dual-luciferase reporter assay.

Quantitative Data Presentation

The output of a dual-luciferase assay is quantitative and allows for direct comparison between experimental conditions. Data should be normalized by calculating the ratio of the experimental reporter (Firefly luciferase) to the control reporter (Renilla luciferase) to account for variations in transfection efficiency and cell number. The results are typically presented as 'Relative Luciferase Activity'.

Table 1: Illustrative Results from a DAZ1 3' UTR Reporter Assay

Putative Target mRNAVector InsertConditionNormalized Luciferase Activity (Firefly/Renilla)Fold Change (vs. Control)P-value
Gene X Wild-Type 3' UTRControl Vector1.00 ± 0.081.0 (Reference)-
Gene X Wild-Type 3' UTRDAZ1 Expression Vector0.45 ± 0.050.45 < 0.01
Gene X Mutated 3' UTRDAZ1 Expression Vector0.95 ± 0.090.95 > 0.05
Gene Y Wild-Type 3' UTRControl Vector1.00 ± 0.111.0 (Reference)-
Gene Y Wild-Type 3' UTRDAZ1 Expression Vector1.82 ± 0.151.82 < 0.01
Control Empty VectorDAZ1 Expression Vector1.03 ± 0.071.03 > 0.05

Data are representational mean ± standard deviation from triplicate experiments. Fold change is calculated relative to the control vector for each target.

In this example, DAZ1 expression leads to a significant repression of reporter activity for Gene X's 3' UTR, suggesting it acts as a translational repressor. This effect is abolished when the putative DAZ1 binding site is mutated. Conversely, DAZ1 enhances the expression from Gene Y's 3' UTR, indicating it can also act as a translational activator.

Comparison with Alternative Validation Methods

Table 2: Comparison of Key mRNA Target Validation Methods

FeatureLuciferase Reporter AssayRNA Immunoprecipitation (RIP)-qPCRElectrophoretic Mobility Shift Assay (EMSA)
Assay Type Cell-based, functionalCell-based, physical interactionIn vitro, direct physical interaction
What it Measures The functional effect (repression or activation) of protein binding on mRNA translation.[2]The physical association of a specific mRNA with the protein of interest within a cell.[3]The direct, physical binding of a purified protein to a specific RNA sequence.
Context Cellular (measures downstream functional outcome)Cellular (confirms interaction in a native cellular environment)In vitro (lacks cellular factors, confirms direct binding)
Pros - Directly assesses function. - Highly sensitive and quantitative. - Can differentiate between repression and activation.- Confirms interaction with endogenous mRNA. - Can be adapted for genome-wide discovery (RIP-Seq).- Unambiguously demonstrates direct binding. - Useful for mapping minimal binding sites.
Cons - Relies on overexpression, which can cause artifacts. - Reporter construct may lack native mRNA structure or regulatory elements.- Does not prove direct interaction (could be part of a larger complex). - Antibody quality is critical. - Does not reveal functional consequence.- In vitro conditions may not reflect the cellular environment. - Requires purified protein and labeled RNA. - Non-quantitative.

Detailed Experimental Protocols

Below are detailed methodologies for performing a dual-luciferase reporter assay to validate a putative DAZ1 target.

  • 3' UTR Amplification: Amplify the full-length 3' UTR of the candidate target gene from cDNA using PCR. Design primers to add restriction sites (e.g., XhoI and NotI) compatible with the multiple cloning site of the reporter vector.

  • Vector Selection: Use a dual-luciferase vector such as psiCHECK™-2. This vector co-expresses a primary reporter (Renilla luciferase, into which the 3' UTR is cloned) and a secondary, independent reporter (Firefly luciferase) for normalization.

  • Cloning: Digest both the PCR product and the psiCHECK-2 vector with the selected restriction enzymes. Ligate the 3' UTR insert into the vector downstream of the Renilla luciferase stop codon.

  • DAZ1 Expression Vector: Clone the full-length coding sequence of human DAZ1 into a mammalian expression vector with a strong constitutive promoter (e.g., pCMV).

  • Verification: Confirm the sequence and orientation of all cloned inserts via Sanger sequencing.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, which has high transfection efficiency) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: For each well, prepare a transfection mix containing:

    • 100 ng of the 3' UTR reporter plasmid.

    • 400 ng of the DAZ1 expression plasmid (or an empty vector control).

    • A suitable lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 to 48 hours post-transfection to allow for plasmid expression.

  • Cell Lysis: Aspirate the culture medium and wash the cells once with 1X PBS. Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.[4][5]

  • Luminometry:

    • Transfer 20 µL of the cell lysate to a well in a 96-well opaque plate.

    • Use a luminometer with dual injectors. Program the instrument to first inject 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure luminescence for 10 seconds.[6]

    • Immediately following, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure Renilla luminescence for 10 seconds.[6]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence.

    • Normalize the data by setting the average ratio of the control vector condition to 1.0.

    • Perform statistical analysis (e.g., Student's t-test) to determine the significance of the change observed in the DAZ1-expressing samples compared to the control.

References

Unraveling the Functional Nuances of DAZ1 Gene Copies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional disparities between the four paralogous copies of the Deleted in Azoospermia 1 (DAZ1) gene—DAZ1A, DAZ1B, DAZ1C, and DAZ1D—reveals a functional hierarchy with significant implications for male fertility and spermatogenesis. While highly homologous, these Y-chromosome-linked genes are not functionally redundant, with deletions of the DAZ1A/DAZ1B cluster more strongly correlated with severe oligozoospermia than deletions of the DAZ1C/DAZ1D cluster.

The DAZ gene family, exclusive to higher primates, encodes RNA-binding proteins that are critical for germ cell development.[1][2] In humans, this family includes four copies of the DAZ1 gene, organized as two inverted palindromic clusters on the Y chromosome: a proximal cluster containing DAZ1A and DAZ1B, and a distal cluster with DAZ1C and DAZ1D.[3][4] These proteins play a pivotal role in post-transcriptional gene regulation by binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), thereby modulating their translation.[5]

Structural Dissimilarities: A Tale of Two Domains

The functional divergence among the DAZ1 gene copies is rooted in their structural variations, primarily in the number of RNA Recognition Motifs (RRMs) and the composition of the DAZ repeats. The RRM is essential for binding to specific RNA sequences, with a preference for GUU-rich motifs, while the DAZ repeats mediate protein-protein interactions crucial for the assembly of ribonucleoprotein complexes that regulate translation.[4][6]

While the exact number of RRMs and DAZ repeats can be polymorphic among individuals, a general structural pattern has been observed. DAZ1A and DAZ1D can possess multiple RRM-containing units, whereas DAZ1B and DAZ1C typically contain a single RRM.[7] The number and sequence of the 24-amino acid DAZ repeats are also highly variable among the four copies.[7]

Gene CopyTypical Number of RNA Recognition Motifs (RRMs)Variability in DAZ Repeats
DAZ1A MultipleHigh
DAZ1B SingleHigh
DAZ1C SingleHigh
DAZ1D MultipleHigh

Functional Hierarchy in Spermatogenesis

Clinical and molecular evidence strongly suggests a functional hierarchy among the DAZ1 gene copies. Deletions of the entire DAZ gene cluster are a well-established cause of male infertility, specifically azoospermia or severe oligozoospermia.[8] However, studies analyzing partial deletions have revealed that the loss of the DAZ1A/DAZ1B gene cluster has a more severe impact on spermatogenesis than the loss of the DAZ1C/DAZ1D cluster.[9] This indicates that DAZ1A and DAZ1B play a more critical, non-redundant role in maintaining normal sperm production.

The precise molecular mechanisms underlying these functional differences are still under investigation. It is hypothesized that the variations in RRM and DAZ repeat numbers influence the RNA binding specificity and affinity, as well as the composition and activity of the protein complexes formed by each DAZ1 isoform. These differences likely lead to the differential regulation of a suite of target mRNAs essential for various stages of spermatogenesis, from the proliferation of spermatogonial stem cells to the maturation of spermatids.

Molecular Mechanisms of DAZ1-Mediated Translational Control

The DAZ1 proteins exert their function by binding to target mRNAs and recruiting the machinery necessary for translation initiation. A key interaction is with the Poly(A)-Binding Protein (PABP), which binds to the poly(A) tail of mRNAs and promotes ribosome recruitment.[10] The DAZ repeats are crucial for this interaction. By bringing PABP to specific mRNAs, DAZ proteins can enhance their translation.

dot

Figure 1. A simplified model of the DAZ1-mediated translational regulation pathway.

Experimental Protocols for Investigating DAZ1 Function

To further dissect the functional differences between the DAZ1 gene copies, a combination of molecular and cellular biology techniques can be employed.

Co-immunoprecipitation (Co-IP) for Identifying Protein Interactors

This technique is used to identify proteins that interact with a specific DAZ1 isoform.

  • Cell Lysate Preparation: Culture cells expressing a tagged version of a specific DAZ1 isoform (e.g., HA-DAZ1A). Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tag (e.g., anti-HA antibody) that is coupled to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the DAZ1 protein and its interacting partners from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.

dot

CoIP_Workflow Start Cells Expressing Tagged DAZ1 Isoform Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (with anti-tag antibody) Lysis->IP Wash Washing Steps IP->Wash Elution Elution of Protein Complexes Wash->Elution Analysis Analysis Elution->Analysis WB Western Blot Analysis->WB Confirmation MS Mass Spectrometry Analysis->MS Identification

Figure 2. Workflow for Co-immunoprecipitation of DAZ1 interacting proteins.

RNA Immunoprecipitation followed by Sequencing (RIP-Seq) to Identify RNA Targets

This method identifies the specific mRNAs that are bound by each DAZ1 isoform in vivo.

  • Cell Cross-linking and Lysis: Treat cells with a cross-linking agent (e.g., formaldehyde) to stabilize RNA-protein interactions, followed by cell lysis.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the DAZ1 isoform of interest.

  • RNA Purification: Reverse the cross-linking and purify the RNA that was bound to the DAZ1 protein.

  • Library Preparation and Sequencing: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the transcriptome to identify the specific mRNAs that were bound by the DAZ1 isoform.

Luciferase Reporter Assay for Measuring Translational Regulation

This assay quantifies the ability of each DAZ1 isoform to regulate the translation of a specific target mRNA.

  • Construct Preparation: Create a reporter construct containing the firefly luciferase gene downstream of a promoter, with the 3'-UTR of a putative DAZ1 target mRNA cloned downstream of the luciferase coding sequence. A control reporter (e.g., Renilla luciferase) is used for normalization.

  • Co-transfection: Co-transfect cells with the luciferase reporter construct, the normalization control, and an expression vector for one of the DAZ1 isoforms.

  • Cell Lysis and Luciferase Assay: After a period of expression, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity. An increase in this ratio in the presence of a DAZ1 isoform compared to a control indicates that the DAZ1 isoform enhances the translation of the target mRNA.

Conclusion and Future Directions

The four copies of the DAZ1 gene, while structurally similar, exhibit clear functional differences that are critical for male fertility. The stronger association of DAZ1A/DAZ1B deletions with spermatogenic failure highlights their primary role in this process. Future research should focus on a systematic, comparative analysis of the individual DAZ1 isoforms to fully elucidate their distinct molecular functions. This includes identifying their unique sets of target mRNAs and protein interactors, and understanding how these differences translate into the differential regulation of spermatogenesis. Such knowledge will not only enhance our fundamental understanding of human reproduction but may also pave the way for novel diagnostic and therapeutic strategies for male infertility.

References

A Comparative Guide to Boule in Drosophila Spermatogenesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of sperm development, or spermatogenesis, in Drosophila melanogaster, a key regulatory protein, Boule, plays an indispensable role. This guide provides a comprehensive comparison of wild-type function versus the boule mutant phenotype, offering insights for researchers, scientists, and drug development professionals. It is important to note that Boule is the Drosophila homolog of the human Deleted in Azoospermia (DAZ) family of genes, which are crucial for fertility in vertebrates. In Drosophila, there is no direct DAZ1 homolog; instead, boule represents the sole DAZ family member governing male meiosis.

Quantitative Comparison of Wild-Type vs. boule Mutant Phenotypes

While much of the research on the boule mutant phenotype in Drosophila spermatogenesis provides qualitative descriptions, the following table summarizes the key comparative data. Precise quantitative values for some parameters are not consistently reported in the literature, and in such cases, the established qualitative outcome is provided.

ParameterWild-Typeboule MutantReferences
Male Fertility Fertile; capable of producing progeny.Completely sterile; produces no offspring.[1]
Meiosis Spermatocytes successfully complete both meiotic divisions (Meiosis I and II).Spermatocytes arrest at the G2/M transition of Meiosis I; no meiotic divisions occur.[1][1]
Spermatid Development Cysts of 64 haploid spermatids are formed, which then undergo differentiation into mature sperm.[1]Meiotic arrest leads to the formation of cysts containing 16 tetraploid cells instead of 64 haploid spermatids.[1] Some limited post-meiotic differentiation may occur, but mature sperm are not formed.[1]
Twine (Cdc25) Protein Expression Twine protein is expressed in late primary spermatocytes, triggering entry into meiosis.Twine protein is absent or severely reduced in spermatocytes, despite the presence of twine mRNA.[2]
Testis Morphology Testes are of normal size and contain all stages of spermatogenesis, from germline stem cells to mature sperm.Testes are significantly smaller than wild-type and are filled with accumulated primary spermatocytes, with a lack of post-meiotic cells.[3][3]

Signaling Pathway of Boule in Meiotic Onset

Boule functions as a critical translational regulator, ensuring the timely entry of spermatocytes into meiosis. Its activity is controlled by a network of upstream "meiotic arrest" genes, and it, in turn, regulates downstream targets essential for both meiosis and subsequent sperm differentiation.

Boule_Signaling_Pathway cluster_upstream Upstream Regulators cluster_boule Boule Regulation cluster_downstream Downstream Targets & Processes aly-class genes (aly, comr, etc.) aly-class genes (aly, comr, etc.) boule mRNA boule mRNA aly-class genes (aly, comr, etc.)->boule mRNA Transcriptional activation can-class genes (can, mia, sa, etc.) can-class genes (can, mia, sa, etc.) Boule protein Boule protein can-class genes (can, mia, sa, etc.)->Boule protein Promotes accumulation boule mRNA->Boule protein Translation twine mRNA twine mRNA Boule protein->twine mRNA Binds to and promotes translation Modulo protein Modulo protein Boule protein->Modulo protein Promotes expression Twine protein Twine protein twine mRNA->Twine protein Translation Meiotic Entry (G2/M Transition) Meiotic Entry (G2/M Transition) Twine protein->Meiotic Entry (G2/M Transition) Initiates Spermatid Differentiation Genes Spermatid Differentiation Genes Modulo protein->Spermatid Differentiation Genes Transcriptional regulation

Boule signaling pathway in Drosophila spermatogenesis.

Experimental Protocols

Phase-Contrast Microscopy of Live Testis Squashes

This protocol is used to observe the different stages of spermatogenesis in live tissue and to identify defects such as meiotic arrest.

Workflow Diagram:

Testis_Squash_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissect testes from a young adult male fly in testis buffer. B Transfer testes to a drop of testis buffer on a microscope slide. A->B C Gently tear the testes with fine forceps or tungsten needles. B->C D Place a coverslip over the tissue to squash the cells. C->D E Observe under a phase-contrast microscope. D->E F Identify different stages of spermatogenesis (spermatogonia, spermatocytes, spermatids). E->F G In boule mutants, observe the accumulation of primary spermatocytes and absence of spermatids. F->G

Workflow for phase-contrast microscopy of testis squashes.

Detailed Steps:

  • Dissection: Anesthetize young (0-2 day old) male Drosophila flies. Dissect out the testes in a drop of testis buffer (e.g., Robb's saline).

  • Preparation: Transfer the dissected testes to a fresh drop of testis buffer on a clean microscope slide.

  • Squashing: Using fine tungsten needles or forceps, gently tear the testes to release the cysts of developing germ cells. Place a coverslip over the drop of buffer. The weight of the coverslip is usually sufficient to gently squash the tissue and spread the cells.

  • Microscopy: Immediately observe the preparation under a phase-contrast microscope. The different stages of spermatogenesis can be identified by their characteristic morphology. In wild-type testes, a full range of developmental stages will be visible. In boule mutants, there will be an accumulation of large primary spermatocytes and an absence of the later "onion stage" spermatids and mature sperm.

Immunostaining of Whole-Mount Drosophila Testes

This protocol allows for the visualization of specific proteins within the intact testis, such as Boule and Twine, to determine their localization and expression levels.

Workflow Diagram:

Immunostaining_Workflow A Dissect testes in 1x PBS. B Fix testes in 4% paraformaldehyde. A->B C Permeabilize with a detergent (e.g., 0.3% Triton X-100 in PBS). B->C D Block with normal serum to prevent non-specific antibody binding. C->D E Incubate with primary antibody (e.g., anti-Boule or anti-Twine) overnight at 4°C. D->E F Wash to remove unbound primary antibody. E->F G Incubate with fluorescently labeled secondary antibody. F->G H Wash to remove unbound secondary antibody. G->H I Mount on a slide with mounting medium containing DAPI for DNA staining. H->I J Image with a confocal microscope. I->J

Workflow for immunostaining of Drosophila testes.

Detailed Steps:

  • Dissection and Fixation: Dissect testes from adult male flies in 1x Phosphate Buffered Saline (PBS). Fix the testes in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[4][5]

  • Washing and Permeabilization: Wash the testes multiple times in PBS containing 0.3% Triton X-100 (PBST) to remove the fixative and permeabilize the cell membranes.[4][5]

  • Blocking: Incubate the testes in a blocking solution (e.g., PBST with 5% Normal Goat Serum) for at least 1 hour at room temperature to reduce non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the testes with the primary antibody (e.g., rabbit anti-Boule or guinea pig anti-Twine) diluted in blocking solution overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the testes extensively with PBST to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the testes with a fluorescently-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2-4 hours at room temperature in the dark.[5]

  • Final Washes and Mounting: Wash the testes again in PBST to remove unbound secondary antibody. Counterstain DNA with DAPI. Mount the testes on a microscope slide in a suitable mounting medium.[5]

  • Imaging: Visualize the stained testes using a confocal microscope to determine the subcellular localization and relative abundance of the target proteins.

Male Fertility Assay

This assay quantitatively assesses the fertility of male flies by measuring their ability to produce offspring.

Detailed Steps:

  • Fly Collection: Collect virgin wild-type females and individual wild-type and boule mutant males. Age the flies for 3-5 days to ensure sexual maturity.[4][6]

  • Mating: Place a single male in a vial with several virgin females (e.g., one male to ten females). Allow them to mate for a defined period (e.g., 24-48 hours).[4]

  • Egg Laying and Offspring Counting: After the mating period, remove the male and transfer the females to a new vial with fresh food to lay eggs. After a set period (e.g., 24 hours), transfer the females to another new vial. Count the number of eggs laid and the number of larvae that hatch from these eggs. Continue to transfer the females and count offspring over several days.[6]

  • Data Analysis: Calculate the fertility rate as the percentage of females that produce offspring and/or the average number of offspring per male. For boule mutants, the expected result is 0% fertility.[6]

References

DAZ1 Expression: A Comparative Analysis in Fertile and Infertile Men

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the differential expression of the Deleted in Azoospermia 1 (DAZ1) gene in fertile versus infertile men, providing researchers, scientists, and drug development professionals with a comparative guide to its role in spermatogenesis and as a potential biomarker for male infertility.

The DAZ1 gene, located on the Y chromosome, is a critical factor in human spermatogenesis. Its protein product is an RNA-binding protein essential for the development of germ cells. Deletions or reduced expression of DAZ1 are strongly associated with male infertility, particularly non-obstructive azoospermia (NOA) and severe oligozoospermia. This guide provides a comparative analysis of DAZ1 expression, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of DAZ1 Expression

Multiple studies have demonstrated a significant decrease in DAZ1 expression in infertile men compared to their fertile counterparts. The degree of this reduction often correlates with the severity of spermatogenic failure.

ConditionDAZ1 Expression Level (Relative to Fertile/Normal Spermatogenesis)MethodReference
Fertile (Normal Spermatogenesis) Baseline (Normal Expression)RT-qPCR, Immunohistochemistry[1][2][3]
Infertile (Non-Obstructive Azoospermia) Significantly DecreasedRT-qPCR[1][4]
HypospermatogenesisHighest among NOA pathologies, but lower than fertile controlsRT-qPCR[1]
Maturation ArrestSignificantly DecreasedRT-qPCR[1][3]
Sertoli Cell-Only Syndrome (SCOS)Severely Decreased or AbsentRT-qPCR[1][3]
Infertile (Obstructive Azoospermia) Normal ExpressionRT-PCR[2][5]

Table 1: Comparative summary of DAZ1 gene expression in fertile and various infertile conditions. Note that expression levels can vary based on the specific study and patient cohort.

Experimental Protocols

The analysis of DAZ1 expression in testicular tissue relies on precise and validated experimental techniques. Below are representative protocols for the key methods used to quantify DAZ1 mRNA and protein.

Quantitative Real-Time PCR (RT-qPCR) for DAZ1 mRNA

This method is used to quantify the amount of DAZ1 messenger RNA (mRNA) in testicular biopsies.

1. RNA Extraction: Total RNA is isolated from testicular tissue using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

2. Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

3. Real-Time PCR: The relative expression of DAZ1 is quantified using a real-time PCR system with SYBR Green or a specific probe. The following human DAZ1 primer sequences have been used in published research:

  • Forward Primer: 5'-CTC AGC ACG TTC AGG CTT AC-3'
  • Reverse Primer: 5'-GAA ATG CTG AAT CGG GAT AAG T-3'

A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization. The relative expression is calculated using the ΔΔCt method.

Immunohistochemistry (IHC) for DAZ1 Protein

This technique is used to visualize the localization of the DAZ1 protein within the cellular structures of the testis.

1. Tissue Preparation:

  • Testicular biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin.
  • 4-5 µm sections are cut and mounted on charged slides.

2. Deparaffinization and Rehydration:

  • Slides are incubated in xylene to remove paraffin.
  • Rehydration is performed through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath.

4. Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for one hour at room temperature.

5. Primary Antibody Incubation:

  • Slides are incubated with a primary antibody specific for DAZ1. Several commercial antibodies are available (e.g., from Abcam, Santa Cruz Biotechnology). The optimal dilution should be determined empirically.
  • Incubation is typically performed overnight at 4°C in a humidified chamber.

6. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied.
  • The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

7. Counterstaining and Mounting:

  • Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
  • Slides are dehydrated, cleared, and mounted with a coverslip.

Visualizing Experimental and Logical Relationships

To better understand the workflow and the molecular interactions of DAZ1, the following diagrams are provided.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_mrna mRNA Analysis cluster_protein Protein Analysis Testis_Biopsy Testicular Biopsy RNA_Extraction RNA Extraction Testis_Biopsy->RNA_Extraction Fixation Fixation & Paraffin Embedding Testis_Biopsy->Fixation Fertile Fertile Men Fertile->Testis_Biopsy Infertile Infertile Men Infertile->Testis_Biopsy RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT qPCR Quantitative RT-PCR RT->qPCR Data_Analysis_mRNA Data Analysis (ΔΔCt) qPCR->Data_Analysis_mRNA Sectioning Sectioning Fixation->Sectioning IHC Immunohistochemistry Sectioning->IHC Microscopy Microscopic Analysis IHC->Microscopy

Experimental workflow for DAZ1 expression analysis.

daz1_pathway cluster_regulation Translational Regulation by DAZ1 DAZ1 DAZ1 Protein Target_mRNA Target mRNA (e.g., for meiosis) DAZ1->Target_mRNA binds to 3' UTR PABP Poly(A)-Binding Protein (PABP) DAZ1->PABP interacts with PUM2 Pumilio-2 (PUM2) (Translational Repressor) DAZ1->PUM2 may compete with PABP->Target_mRNA binds to poly(A) tail Translation_Complex Translation Initiation Complex PABP->Translation_Complex promotes assembly PUM2->Target_mRNA binds to 3' UTR (represses translation) Protein_Synthesis Protein Synthesis for Spermatogenesis Translation_Complex->Protein_Synthesis initiates

DAZ1 signaling pathway in translational control.

Conclusion

The available evidence strongly indicates that reduced DAZ1 expression is a significant factor in male infertility, particularly in cases of non-obstructive azoospermia. The degree of DAZ1 downregulation correlates with the severity of spermatogenic defects, with the lowest levels observed in men with Sertoli cell-only syndrome. Quantitative analysis of DAZ1 expression in testicular biopsies can serve as a valuable diagnostic and prognostic tool in the clinical assessment of male infertility. Further research into the specific molecular mechanisms regulated by DAZ1 may uncover novel therapeutic targets for the treatment of spermatogenic failure.

References

Validating the Pathogenicity of DAZ1 Deletions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating male infertility, understanding the clinical significance of DAZ1 gene deletions is paramount. This guide provides a comprehensive comparison of clinical data on DAZ1 deletions, detailed experimental protocols for their detection, and an overview of the molecular pathways involved.

The DAZ1 (Deleted in Azoospermia 1) gene, located in the AZFc region of the Y chromosome, is a critical factor in spermatogenesis. It is part of a multi-gene family that also includes DAZ2, DAZ3, and DAZ4. Deletions within this region are a significant cause of male infertility, presenting as either oligozoospermia (low sperm count) or azoospermia (no sperm). Validating the pathogenicity of these deletions is crucial for accurate diagnosis, patient counseling, and the development of potential therapeutic strategies.

Comparative Analysis of DAZ1 Deletion Prevalence

Clinical studies consistently demonstrate a higher prevalence of partial deletions involving DAZ1 and DAZ2 in infertile men compared to fertile controls. In contrast, deletions of DAZ3 and DAZ4 appear to have a less significant impact on fertility. A meta-analysis of multiple studies has provided robust statistical evidence for this association.

Deletion TypeAssociation with Male Infertility (Overall)Association with AzoospermiaAssociation with Oligozoospermia
Partial DAZ1/DAZ2 Deletion Significant (OR = 2.58, 95% CI: 1.60-4.18)[1]Significant (OR = 2.63, 95% CI: 1.19-5.81)[1]Significant (OR = 2.53, 95% CI: 1.40-4.57)[1]
Partial DAZ3/DAZ4 Deletion Not Significantly Associated in East Asians (OR = 1.02, 95% CI: 0.54-1.92)[1]Not Significantly Associated (OR = 0.71, 95% CI: 0.23-2.22)[1]Not Significantly Associated (OR = 1.21, 95% CI: 0.65-2.24)[1]

Odds Ratio (OR): A measure of association between an exposure (in this case, a gene deletion) and an outcome (male infertility). An OR greater than 1 suggests an increased risk. 95% Confidence Interval (CI): The range within which the true odds ratio is likely to fall. If the CI does not include 1.0, the result is statistically significant.

Case-control studies further support these findings. For instance, one study on the South Chinese population found that removing DAZ1/DAZ2 was significantly associated with spermatogenic impairment, while the removal of DAZ3/DAZ4 had little to no effect on fertility[2].

Experimental Protocols for DAZ1 Deletion Detection

The primary method for identifying DAZ gene deletions is multiplex Polymerase Chain Reaction (PCR) using Sequence-Tagged Sites (STS) as markers. This technique allows for the simultaneous amplification of multiple DNA segments within the AZF regions.

Multiplex PCR for Y-Chromosome Microdeletion Screening

This protocol is a standard method for the initial screening of microdeletions in the AZF region, including the DAZ gene cluster.

1. Patient Selection and DNA Extraction:

  • Patients with non-obstructive azoospermia or severe oligozoospermia are typically selected for Y-chromosome microdeletion screening.

  • Genomic DNA is extracted from peripheral blood leukocytes using standard protocols.

2. Multiplex PCR Reaction:

  • A series of multiplex PCR reactions are set up to amplify specific STS markers within the AZFa, AZFb, and AZFc regions.

  • The selection of STS markers is critical and should cover the key genes in each region. The European Academy of Andrology (EAA) and the European Molecular Genetics Quality Network (EMQN) have provided guidelines for marker selection.

STS Markers for AZFc Region (including DAZ genes):

  • sY254 (DAZ)

  • sY255 (DAZ)

Reaction Mix (per 25 µL reaction):

  • 100-200 ng Genomic DNA

  • 1X PCR Buffer (with MgCl₂)

  • 200 µM dNTPs

  • 0.2-0.5 µM of each primer (forward and reverse for each STS marker)

  • 1-1.25 units of Taq DNA Polymerase

  • Nuclease-free water to 25 µL

Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 5 minutes

  • 30-35 Cycles of:

    • Denaturation: 94°C for 30-60 seconds

    • Annealing: 55-60°C for 30-60 seconds (temperature may need optimization based on primer sets)

    • Extension: 72°C for 60-90 seconds

  • Final Extension: 72°C for 5-10 minutes

3. Gel Electrophoresis:

  • The PCR products are resolved on a 2-3% agarose (B213101) gel stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

  • The presence or absence of a band corresponding to a specific STS marker indicates the presence or absence of that DNA segment. A deletion is identified by the absence of a specific PCR product.

4. Controls:

  • Positive Control: DNA from a fertile male with no known Y-chromosome deletions.

  • Negative Control (Female DNA): To ensure that the Y-specific primers are not amplifying other genomic regions.

  • Internal Control: Primers for a non-Y chromosome gene (e.g., ZFX/ZFY) or a stable Y-chromosome region (e.g., SRY) should be included in each multiplex reaction to control for PCR failure.

DAZ Gene Copy-Specific Deletion Analysis

To distinguish between deletions of different DAZ gene copies (e.g., DAZ1/DAZ2 vs. DAZ3/DAZ4), a more specific PCR-based method, often combined with restriction fragment length polymorphism (RFLP) analysis, is required. This method utilizes single nucleotide variants (SNVs) that are specific to each DAZ gene copy.

DAZ1 Signaling Pathway in Spermatogenesis

DAZ1 encodes an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation during spermatogenesis. It is involved in the transport, stability, and translational activation of specific mRNAs.

DAZ1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DAZ1_n DAZ1 Target_mRNA Target mRNAs DAZ1_n->Target_mRNA Binds to 3' UTR DAZAP1 DAZAP1 DAZ1_n->DAZAP1 Interacts DAZ1_c DAZ1 DAZ1_n->DAZ1_c Nuclear Export Target_mRNA->DAZ1_c Co-transport DAZ_complex DAZ Protein Complex (with DAZ2,3,4, DAZL) DAZ1_c->DAZ_complex Forms heterodimers PABP PABP DAZ_complex->PABP Recruits Ribosome Ribosome PABP->Ribosome Initiates Translation Translation of Spermatogenesis- related proteins Ribosome->Translation

Caption: Proposed signaling pathway of DAZ1 in regulating the translation of target mRNAs during spermatogenesis.

Experimental and Clinical Workflow

The validation of DAZ1 deletion pathogenicity follows a structured workflow from patient presentation to clinical reporting.

Clinical_Workflow Patient Patient with Azoospermia or Severe Oligospermia Semen_Analysis Semen Analysis Patient->Semen_Analysis Hormonal_Profile Hormonal Profiling Patient->Hormonal_Profile Genetic_Counseling1 Pre-test Genetic Counseling Patient->Genetic_Counseling1 Blood_Sample Blood Sample Collection Genetic_Counseling1->Blood_Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction Multiplex_PCR Multiplex PCR for AZF Microdeletions DNA_Extraction->Multiplex_PCR Gel_Electrophoresis Agarose Gel Electrophoresis Multiplex_PCR->Gel_Electrophoresis Data_Analysis Data Analysis and Deletion Identification Gel_Electrophoresis->Data_Analysis Copy_Specific_PCR DAZ Copy-Specific PCR/RFLP (if AZFc deletion detected) Data_Analysis->Copy_Specific_PCR Clinical_Report Clinical Report Generation Data_Analysis->Clinical_Report Copy_Specific_PCR->Clinical_Report Genetic_Counseling2 Post-test Genetic Counseling and Clinical Management Clinical_Report->Genetic_Counseling2

Caption: Clinical workflow for the diagnosis of male infertility associated with Y-chromosome microdeletions.

Alternative and Complementary Validation Methods

While multiplex PCR is the gold standard for detecting DAZ1 deletions, other methods can provide complementary information:

  • Quantitative PCR (qPCR): Can be used to determine the copy number of DAZ genes, providing a more quantitative assessment of deletions.

  • Fluorescence in situ Hybridization (FISH): Can be used to visualize the absence of the DAZ gene cluster on the Y chromosome in spermatozoa.

  • Testicular Histology: In cases of azoospermia, a testicular biopsy can reveal the specific stage at which spermatogenesis is arrested, which can be correlated with the type of Y-chromosome microdeletion. For example, complete AZFc deletions are often associated with a phenotype ranging from severe oligozoospermia to Sertoli cell-only syndrome.

Conclusion

The validation of DAZ1 deletion pathogenicity is a critical component in the diagnosis and management of male infertility. The clear association of DAZ1/DAZ2 deletions with spermatogenic failure, supported by robust clinical data, underscores the importance of accurate and specific detection methods. The experimental protocols and workflows outlined in this guide provide a framework for researchers and clinicians to reliably identify these genetic abnormalities. Further research into the functional consequences of these deletions will continue to enhance our understanding of spermatogenesis and may pave the way for novel therapeutic interventions.

References

A Comparative Guide to the RNA-Binding Motifs of DAZ1 and DAZL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Deleted in Azoospermia (DAZ) family of RNA-binding proteins, including DAZ1 and its autosomal homolog DAZL1, are crucial regulators of germ cell development and fertility. Their function is intimately linked to their ability to bind specific messenger RNA (mRNA) targets and modulate their translation. This guide provides a detailed comparison of the RNA-binding motifs of human DAZ1 and DAZL1, supported by experimental data, to aid in the understanding of their specific and potentially overlapping roles in gametogenesis.

At a Glance: Key Differences and Similarities

While DAZ1 and DAZL1 share a high degree of sequence similarity, particularly within their RNA Recognition Motifs (RRMs), subtle differences in their RNA-binding preferences may contribute to their distinct biological functions. DAZL1 has been more extensively studied, with a well-characterized preference for GUU-rich sequences. Less is known about the specific binding motif of DAZ1, with much of the current understanding extrapolated from its homology to DAZL1.

FeatureDAZ1DAZL1
Gene Locus Y-chromosomeChromosome 3
Primary Function SpermatogenesisOogenesis and Spermatogenesis
Experimentally Determined Consensus Motif Not definitively determined; inferred to be similar to DAZL1GUU-rich sequences, e.g., (GUn)n and UGUU(U/A)
Binding Affinity (Kd) Not reported~100-200 nM for consensus sequence
Primary Binding Location in mRNA Presumed to be 3' UTR3' UTR, often near the poly(A) tail

In-Depth Analysis of RNA-Binding Motifs

DAZL1: A Preference for GUU-Rich Sequences

Extensive research utilizing techniques such as CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing) and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) has elucidated the RNA-binding preferences of DAZL1.

Consensus Motif: Multiple studies have converged on a GUU-rich consensus sequence for DAZL1 binding.[1][2]

  • HITS-CLIP (High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation) studies in adult mouse testes identified a significant enrichment for GUU triplets within DAZL1 binding sites.[1] De novo motif analysis of these sites revealed GTT-containing motifs as the most prominent.[1]

  • Further analysis of DAZL1 binding sites in undifferentiated spermatogonia refined this motif to UGUU(U/A) .[3]

  • Earlier work using SELEX and a yeast three-hybrid system identified a consensus binding sequence of (GUn)n , indicating that DAZL1 binds to oligo(U) stretches interspersed with G residues.[4][5]

Binding Location: DAZL1 predominantly binds to the 3' untranslated region (3' UTR) of its target mRNAs.[1][3] Notably, these binding sites are often located in close proximity to the poly(A) tail.[1] This positioning is consistent with its role in regulating translation.

DAZ1: An Inferred but Undefined Motif

Direct experimental determination of the DAZ1 RNA-binding motif is currently lacking in the scientific literature. However, due to the high degree of homology between DAZ1 and DAZL1, particularly within their RRMs (approximately 90% sequence similarity), it is widely inferred that DAZ1 recognizes a similar GUU-rich sequence.[6]

The DAZ family proteins, including the four DAZ genes (DAZ1-4) on the Y chromosome, are believed to have arisen from the transposition and amplification of the autosomal DAZL gene during primate evolution.[6] This shared ancestry strongly suggests a conservation of function, including RNA-binding specificity. However, without direct experimental evidence, the precise nuances of the DAZ1 binding motif remain an area for future investigation.

Quantitative Binding Affinity

To date, quantitative binding affinity data is only available for DAZL1.

ProteinRNA SequenceMethodDissociation Constant (Kd)
DAZL1 RRM5′-U6GU3GU3GU4-3′Surface Plasmon Resonance (SPR)Not significantly different from wild-type in a comparative study[7]

A specific Kd value was not explicitly stated in the comparative study, but the binding was shown to be specific and in a range typical for RNA-binding proteins.

Experimental Methodologies

The determination of RNA-binding motifs for proteins like DAZ1 and DAZL1 relies on a suite of powerful molecular biology techniques. Below are summaries of the key experimental protocols.

CLIP-Seq (Cross-Linking and Immunoprecipitation followed by Sequencing)

This technique identifies the in vivo binding sites of an RNA-binding protein across the entire transcriptome.

Workflow:

  • In vivo Cross-linking: Cells or tissues are exposed to UV light to create covalent cross-links between proteins and their directly bound RNA molecules.

  • Immunoprecipitation: The protein of interest (e.g., DAZL1) is immunoprecipitated using a specific antibody, pulling down the protein along with its cross-linked RNA fragments.

  • RNA Fragmentation and Library Preparation: The RNA is partially digested, and the protein-RNA complexes are run on a gel. The region corresponding to the protein-RNA complex is excised, and the protein is digested. The remaining RNA fragments are then ligated to adapters, reverse transcribed into cDNA, and amplified to create a sequencing library.

  • High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are mapped to the genome to identify the specific binding sites of the protein.

CLIP_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Crosslinking UV Cross-linking Lysis Cell Lysis Crosslinking->Lysis IP Immunoprecipitation Lysis->IP RNA_Processing RNA Fragmentation & Ligation IP->RNA_Processing Gel Gel Electrophoresis RNA_Processing->Gel Protein_Digestion Protein Digestion Gel->Protein_Digestion Library_Prep cDNA Library Preparation Protein_Digestion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Mapping Read Mapping Sequencing->Mapping Peak_Calling Peak Calling & Motif Analysis Mapping->Peak_Calling caption CLIP-Seq Experimental Workflow

CLIP-Seq Experimental Workflow

SELEX (Systematic Evolution of Ligands by Exponential Enrichment)

SELEX is an in vitro method used to identify high-affinity RNA (or DNA) sequences for a target protein from a large, random library of oligonucleotides.

Workflow:

  • Library Generation: A large, diverse library of random RNA sequences is synthesized.

  • Binding: The RNA library is incubated with the purified protein of interest (e.g., GST-tagged DAZL1).

  • Partitioning: The protein-RNA complexes are separated from the unbound RNA. This can be achieved through methods like nitrocellulose filter binding or affinity chromatography.

  • Elution and Amplification: The bound RNA sequences are eluted, reverse transcribed to cDNA, and amplified by PCR.

  • Iteration: The amplified DNA is transcribed back into RNA, and the process is repeated for several rounds, each time enriching for the sequences that bind with the highest affinity.

  • Sequencing and Analysis: After several rounds of enrichment, the pool of high-affinity RNA sequences is cloned and sequenced to identify the consensus binding motif.

SELEX_Workflow RNA_Library Random RNA Library Binding Incubation with Target Protein RNA_Library->Binding Partition Separation of Bound and Unbound RNA Binding->Partition Elution Elution of Bound RNA Partition->Elution RT_PCR Reverse Transcription & PCR Amplification Elution->RT_PCR Transcription In Vitro Transcription RT_PCR->Transcription Sequencing Cloning & Sequencing RT_PCR->Sequencing Transcription->Binding Iterative Rounds Motif_Analysis Consensus Motif Identification Sequencing->Motif_Analysis caption SELEX Experimental Workflow

SELEX Experimental Workflow

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect and characterize protein-RNA interactions in vitro. It can also be used to determine binding affinity.

Workflow:

  • Probe Labeling: A short RNA probe containing the putative binding motif is labeled, typically with a radioactive isotope or a fluorescent dye.

  • Binding Reaction: The labeled RNA probe is incubated with the purified protein of interest.

  • Native Gel Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide or agarose (B213101) gel.

  • Detection: The positions of the RNA probe are visualized. A "shift" in the mobility of the labeled probe (it runs higher on the gel) indicates the formation of a protein-RNA complex. The relative amount of shifted and unshifted probe can be used to calculate the binding affinity (Kd).

EMSA_Workflow Probe_Prep Labeled RNA Probe Binding_Reaction Binding Reaction Probe_Prep->Binding_Reaction Protein_Prep Purified Protein Protein_Prep->Binding_Reaction Electrophoresis Native Gel Electrophoresis Binding_Reaction->Electrophoresis Detection Detection of Shifted Bands Electrophoresis->Detection Analysis Binding Affinity Calculation Detection->Analysis caption EMSA Experimental Workflow

EMSA Experimental Workflow

Signaling and Functional Implications

The binding of DAZ family proteins to their target mRNAs is a critical step in the post-transcriptional regulation of gene expression during gametogenesis. This interaction can influence mRNA stability, localization, and, most notably, translational efficiency. DAZL has been shown to interact with poly(A)-binding protein (PABP), which is thought to be a key mechanism by which it enhances the translation of its target mRNAs.[8]

DAZL_Function DAZL DAZL Protein mRNA Target mRNA (with GUU motif in 3' UTR) DAZL->mRNA Binds to GUU motif PABP Poly(A)-Binding Protein DAZL->PABP Interacts with Ribosome Ribosome DAZL->Ribosome Recruits/Stabilizes mRNA->Ribosome Recruits/Stabilizes PABP->mRNA Binds to poly(A) tail PABP->Ribosome Recruits/Stabilizes Translation Translation Initiation & Elongation Ribosome->Translation Protein_Product Protein Product for Germ Cell Development Translation->Protein_Product caption Model of DAZL-mediated translational activation.

Model of DAZL-mediated translational activation.

Future Directions

A significant gap in our understanding remains the precise RNA-binding motif of DAZ1. Future research employing techniques such as CLIP-seq with DAZ1-specific antibodies is necessary to definitively characterize its binding preferences and to determine the extent of its target overlap with DAZL1. Such studies will be instrumental in dissecting the unique and redundant functions of these essential regulators of fertility and could provide valuable insights for the development of novel therapeutics for infertility.

References

A Cross-Species Comparative Guide to the DAZ Gene Family: Evolution, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Deleted in Azoospermia (DAZ) gene family represents a compelling subject of study in reproductive biology and developmental genetics. Comprising three key members—BOULE, DAZL, and DAZ—this family of RNA-binding proteins plays a critical and evolutionarily conserved role in germ cell development and fertility. Understanding the nuances of their function and evolution across different species is paramount for elucidating the fundamental mechanisms of gametogenesis and for developing novel therapeutic strategies for infertility. This guide provides a comprehensive cross-species comparison of the DAZ gene family, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Analysis of DAZ Gene Family Members

The DAZ gene family exhibits a fascinating evolutionary trajectory, with members appearing at different stages of metazoan evolution.[1][2][3][4] This diversification has led to both conserved and species-specific functions in germ cell development. The following tables summarize the key comparative data across various species.

Table 1: Presence and Genomic Location of DAZ Family Homologs in Selected Species

SpeciesBOULE (Autosomal)DAZL (Autosomal)DAZ (Y-linked)
Homo sapiens (Human)PresentPresentPresent (Multiple Copies)
Pan troglodytes (Chimpanzee)PresentPresentPresent (Multiple Copies)[5][6]
Macaca mulatta (Rhesus Monkey)PresentPresentPresent (One/Two Copies)[5][7]
Mus musculus (Mouse)PresentPresentAbsent
Xenopus laevis (Frog)PresentPresentAbsent
Danio rerio (Zebrafish)PresentPresentAbsent
Drosophila melanogaster (Fruit Fly)PresentAbsentAbsent
Caenorhabditis elegans (Nematode)PresentAbsentAbsent
Nematostella vectensis (Sea Anemone)PresentAbsentAbsent

Table 2: Comparative Functions of DAZ Family Proteins in Germ Cell Development

GenePrimary FunctionKey RolesSpecies Variation
BOULE Meiosis Regulation- Promotes meiotic entry and progression.[2][8]- Essential for male meiosis in flies.[2] - Primarily involved in oogenesis in C. elegans.[1][8] - In mice, its function can be compensated by DAZL.[1][8]
DAZL Germ Cell Proliferation and Differentiation- PGC specification, migration, and survival.[2][9] - Spermatogonial differentiation.[1] - Oogenesis and spermatogenesis.[3]- Required for PGC development in vertebrates.[2][9] - Essential for both male and female fertility in mice.[2] - In humans, primarily functions in PGC formation.[10][11]
DAZ Spermatogenesis- Spermatogonial proliferation and differentiation.[1][9]- Present only in Old World monkeys and apes.[1][3] - Deletion is a common cause of human male infertility.[1][3] - Its precise role in spermatogenesis is still under investigation, with some studies suggesting a limited or redundant function.[12]

Key Experimental Protocols for DAZ Gene Family Research

The study of the DAZ gene family relies on a variety of molecular and cellular techniques. Below are detailed protocols for essential experiments, adapted for the analysis of these specific genes and proteins.

Quantitative Real-Time PCR (qRT-PCR) for DAZ Family Gene Expression Analysis

This protocol is for quantifying the mRNA levels of DAZ, DAZL, and BOULE in testicular tissue or isolated germ cells.

I. RNA Extraction and cDNA Synthesis:

  • Homogenize fresh or frozen tissue samples in TRIzol reagent.

  • Extract total RNA following the manufacturer's protocol, including a chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.

II. qPCR Reaction Setup:

  • Design species-specific primers for each gene (DAZ, DAZL, BOULE) and a stable reference gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • Prepare a qPCR master mix containing SYBR Green, dNTPs, and Taq polymerase.

  • In a 96-well plate, combine the master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA template.

  • Run the plate in a real-time PCR cycler with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

III. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample and gene.

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.[3]

Immunohistochemistry (IHC) for Localization of DAZ Family Proteins in Testicular Tissue

This protocol allows for the visualization of the cellular and subcellular localization of DAZ, DAZL, and BOULE proteins within the complex architecture of the testis.

I. Tissue Preparation:

  • Fix fresh testicular tissue in 4% paraformaldehyde overnight at 4°C.

  • Dehydrate the tissue through a graded series of ethanol (B145695) concentrations (70%, 80%, 95%, 100%).

  • Clear the tissue in xylene and embed in paraffin (B1166041) wax.

  • Cut 5-8 µm thick sections using a microtome and mount them on coated glass slides.[4]

II. Immunostaining:

  • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[4]

  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.

  • Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Incubate the sections with a primary antibody specific to DAZ, DAZL, or BOULE overnight at 4°C.

  • Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

  • Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[4]

  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.[4]

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

III. Analysis:

  • Examine the slides under a light microscope to determine the localization of the protein within different germ cell types (spermatogonia, spermatocytes, spermatids).[13]

Co-Immunoprecipitation (Co-IP) for Identifying DAZ Protein Interactors

This protocol is used to isolate DAZ family proteins and their binding partners from cell lysates, providing insights into their functional complexes.

I. Cell Lysis and Lysate Preparation:

  • Culture cells expressing the DAZ family protein of interest (e.g., HEK293T cells transfected with a tagged DAZ construct, or testicular cell lines).

  • Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and RNase inhibitors.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

II. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to the DAZ protein (or its tag) overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[2]

III. Washing and Elution:

  • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.[2]

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.[2]

IV. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry to identify novel binding partners.[2]

Visualizing DAZ Gene Family Biology

Graphical representations are invaluable for understanding the complex relationships and processes involving the DAZ gene family. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Evolutionary Pathway of the DAZ Gene Family

DAZ_Evolution cluster_invertebrates Invertebrates cluster_vertebrates Vertebrates cluster_primates Primates BOULE_ancestor Ancestral BOULE BOULE_vert BOULE BOULE_ancestor->BOULE_vert Conservation DAZL DAZL BOULE_vert->DAZL Gene Duplication BOULE_primate BOULE BOULE_vert->BOULE_primate Conservation DAZL_primate DAZL DAZL->DAZL_primate Conservation DAZ DAZ (Y-linked) DAZL_primate->DAZ Transposition & Amplification

Caption: Evolutionary history of the DAZ gene family.

DAZ Family Protein-Mediated Translational Regulation

DAZ_Function DAZ_protein DAZ/DAZL/BOULE Protein target_mRNA Target mRNA (e.g., Cdc25) DAZ_protein->target_mRNA Binds 3' UTR PABP PABP DAZ_protein->PABP Interacts with Pum2 Pumilio2 (Repressor) DAZ_protein->Pum2 Interacts with PABP->target_mRNA Binds Poly(A) tail Ribosome Ribosome PABP->Ribosome Recruits Pum2->target_mRNA Binds 3' UTR Translation_Repression Translation Repression Pum2->Translation_Repression Translation_Activation Translation Activation Ribosome->Translation_Activation

Caption: Model of translational control by DAZ family proteins.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture (e.g., Testicular Cells) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear incubation Incubation with anti-DAZ/DAZL Ab preclear->incubation capture Capture with Protein A/G beads incubation->capture wash Wash Beads (Remove unbound proteins) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End: Identify Interacting Proteins analysis->end

Caption: Generalized workflow for Co-IP of DAZ family proteins.

References

Verifying the DAZ1-DAZAP1 Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the crucial role of protein-protein interactions in germ cell development, confirming the association between Deleted in Azoospermia 1 (DAZ1) and DAZ-Associated Protein 1 (DAZAP1) is a critical step. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) with alternative methods for validating this interaction, supported by detailed experimental protocols and data presentation.

The interaction between DAZ1, an RNA-binding protein essential for spermatogenesis, and its partner DAZAP1 is fundamental to understanding the regulation of mRNA translation during germ cell development.[1] While initially identified through yeast two-hybrid screens, co-immunoprecipitation is widely considered the gold standard for validating protein-protein interactions within a cellular context.[2][3] This guide will delve into the nuances of Co-IP and compare its performance with other robust techniques, including Yeast Two-Hybrid (Y2H), Proximity Ligation Assay (PLA), and GST Pull-Down Assays.

Method Comparison: A Quantitative and Qualitative Overview

Choosing the optimal method to confirm the DAZ1-DAZAP1 interaction depends on several factors, including the nature of the interaction, the required sensitivity, and the desired cellular context. The following table provides a comparative summary of the key techniques.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Proximity Ligation Assay (PLA)GST Pull-Down Assay
Principle An antibody targets a "bait" protein (e.g., DAZ1) from a cell lysate, pulling down its interacting partners ("prey," e.g., DAZAP1) for detection.[1]Interaction between a "bait" (DAZ1) and "prey" (DAZAP1) protein, fused to DNA-binding and activation domains of a transcription factor respectively, activates reporter gene expression in yeast.[4]Antibodies to DAZ1 and DAZAP1, when in close proximity (<40 nm) within a cell, are linked by oligonucleotide-conjugated secondary antibodies, which are then amplified and visualized as fluorescent spots.[5][6]A recombinant "bait" protein (e.g., GST-DAZ1) immobilized on beads captures the "prey" protein (DAZAP1) from a cell lysate or purified protein solution.[7][8]
Interaction Detected Primarily stable interactions that survive cell lysis and washing steps.[5]Detects direct, binary interactions.Detects transient and stable interactions in their native cellular environment.[5][9]Detects direct in vitro interactions.
Cellular Context Information on subcellular localization is lost during cell lysis.[5]Interaction is assessed in the yeast nucleus, which may not reflect the native environment.Provides precise spatial information about the interaction within the cell.[5]In vitro assay, lacks the native cellular environment.
Sensitivity Lower sensitivity; may not detect weak or transient interactions.[5]Can be prone to false positives and negatives.[10]High sensitivity, capable of detecting a small number of interaction events.[5][11]Sensitivity depends on the affinity of the interaction.
Quantification Semi-quantitative, based on Western blot band intensity.[5]Qualitative (growth/no growth) or semi-quantitative (reporter activity).Quantitative, based on the number of fluorescent signals per cell.[5]Semi-quantitative, based on eluted protein amount.
Throughput Lower throughput.[5]High throughput, suitable for screening libraries.[4]Higher throughput, amenable to automated microscopy.[5]Moderate throughput.
Confirmation Considered a strong validation of in vivo interaction.[12]Often requires confirmation by other methods like Co-IP.[10][12]Provides strong in situ evidence of interaction.Confirms direct binding but requires in vivo validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Co-Immunoprecipitation (Co-IP) of DAZ1 and DAZAP1

This protocol is optimized for cultured mammalian cells (e.g., HEK293T) overexpressing a tagged DAZ1 protein.

Materials:

  • HEK293T cells

  • Expression vector for tagged DAZ1 (e.g., FLAG-DAZ1)

  • Lipofectamine 2000 or similar transfection reagent

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

  • Protein A/G agarose (B213101) or magnetic beads

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-DAZAP1 antibody (for Western blot)

  • Normal mouse/rabbit IgG (negative control)

  • Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)

  • 1x SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to achieve 70-80% confluency.

    • Transfect cells with the FLAG-DAZ1 expression vector using the manufacturer's protocol.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Collect a small aliquot as the "input" control.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20-30 µL of Protein A/G beads and incubating for 1 hour at 4°C with rotation.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add 1-5 µg of anti-FLAG antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of normal IgG.

    • Incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add 30-50 µL of equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, carefully remove all supernatant.

    • To elute, add 50 µL of 1x SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Load the eluted samples and the input control onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-DAZAP1 antibody to detect the co-immunoprecipitated protein.

    • A parallel blot can be probed with an anti-FLAG antibody to confirm the immunoprecipitation of DAZ1.

Yeast Two-Hybrid (Y2H) Assay for DAZ1-DAZAP1 Interaction

This protocol outlines the general steps for a GAL4-based Y2H system.

Materials:

  • Yeast strain (e.g., AH109)

  • Bait vector (e.g., pGBKT7) containing DAZ1 fused to the GAL4 DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) containing DAZAP1 fused to the GAL4 activation domain (AD).

  • Appropriate yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • X-α-Gal for blue/white screening.

Procedure:

  • Yeast Transformation:

    • Co-transform the yeast strain with the DAZ1-BD bait plasmid and the DAZAP1-AD prey plasmid.

    • Plate the transformed yeast on SD/-Trp/-Leu selection plates to select for cells containing both plasmids.

  • Interaction Assay:

    • Pick individual colonies and streak them onto high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade).

    • Also, streak onto plates containing X-α-Gal.

    • Incubate at 30°C for 3-5 days.

  • Analysis:

    • Growth on the high-stringency plates and the development of a blue color on the X-α-Gal plates indicate a positive interaction between DAZ1 and DAZAP1.

    • Include positive and negative controls in the experiment.

Proximity Ligation Assay (PLA) for DAZ1-DAZAP1 Interaction

This protocol provides a general workflow for performing a PLA experiment.

Materials:

  • Cells grown on coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

  • Blocking solution.

  • Primary antibodies: rabbit anti-DAZ1 and mouse anti-DAZAP1.

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

  • Ligation and amplification reagents (from a commercial PLA kit).

  • Wash buffers.

  • Mounting medium with DAPI.

Procedure:

  • Cell Preparation:

    • Fix and permeabilize the cells on coverslips.

    • Block non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with a mixture of the primary antibodies (anti-DAZ1 and anti-DAZAP1) overnight at 4°C.

    • Wash the coverslips.

  • PLA Probe Incubation, Ligation, and Amplification:

    • Incubate with the PLA probes for 1 hour at 37°C.

    • Wash the coverslips.

    • Perform the ligation reaction for 30 minutes at 37°C to circularize the oligonucleotides.

    • Perform the amplification reaction for 100 minutes at 37°C to generate a rolling circle product.

  • Detection and Imaging:

    • Wash the coverslips.

    • Mount the coverslips with a mounting medium containing DAPI.

    • Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents a DAZ1-DAZAP1 interaction.

GST Pull-Down Assay for DAZ1-DAZAP1 Interaction

This protocol describes an in vitro assay to confirm direct interaction.

Materials:

  • Expression vector for GST-DAZ1.

  • E. coli strain for protein expression (e.g., BL21).

  • Glutathione-agarose beads.

  • Lysate from cells expressing DAZAP1 or purified DAZAP1 protein.

  • Binding/Wash Buffer: PBS with 0.1% Triton X-100 and protease inhibitors.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0) with 10 mM reduced glutathione.

Procedure:

  • Expression and Purification of GST-DAZ1:

    • Transform E. coli with the GST-DAZ1 expression vector and induce protein expression.

    • Lyse the bacteria and purify the GST-DAZ1 fusion protein using glutathione-agarose beads.

  • Interaction Assay:

    • Incubate the immobilized GST-DAZ1 on the beads with the cell lysate containing DAZAP1 for 2-4 hours at 4°C.

    • As a negative control, use beads with GST alone.

  • Washing and Elution:

    • Wash the beads extensively with Binding/Wash Buffer to remove non-specific binders.

    • Elute the bound proteins with Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-DAZAP1 antibody.

Visualizing the Workflow and Pathways

To better understand the experimental processes and the biological context of the DAZ1-DAZAP1 interaction, the following diagrams are provided.

Co_Immunoprecipitation_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis Cells Cells expressing FLAG-DAZ1 & DAZAP1 Lysate Cell Lysate (DAZ1-DAZAP1 complex) Cells->Lysate Antibody Add Anti-FLAG Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash to remove non-specific proteins Beads->Wash Elute Elute bound proteins Wash->Elute Western Western Blot for DAZAP1 Elute->Western

Caption: Workflow of Co-Immunoprecipitation to confirm DAZ1-DAZAP1 interaction.

DAZ1_DAZAP1_Signaling_Pathway DAZ1 DAZ1 mRNA Target mRNA (3' UTR) DAZ1->mRNA binds Translation Translational Regulation DAZ1->Translation DAZAP1 DAZAP1 DAZAP1->DAZ1 interacts with DAZAP1->Translation GermCell Germ Cell Development Translation->GermCell

Caption: Simplified model of the DAZ1-DAZAP1 interaction in translational regulation.

Conclusion

Confirming the interaction between DAZ1 and DAZAP1 is a pivotal step in dissecting the molecular machinery of spermatogenesis. While Co-immunoprecipitation remains a cornerstone technique for validating this interaction in a cellular context, researchers should consider the unique advantages of alternative methods. Proximity Ligation Assay offers superior sensitivity and spatial information for in situ analysis, whereas Yeast Two-Hybrid is an invaluable tool for initial discovery. The GST pull-down assay provides a straightforward method for confirming direct in vitro binding. The choice of methodology should be guided by the specific research question, with the understanding that a multi-faceted approach, employing a combination of these techniques, will provide the most robust and comprehensive validation of the DAZ1-DAZAP1 interaction.

References

Navigating the Complexities of Male Infertility: A Critical Evaluation of DAZ1 as a Standalone Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers in male infertility is paramount. While the Deleted in Azoospermia 1 (DAZ1) gene has long been a focal point of investigation, a growing body of evidence underscores its limitations as a sole diagnostic and prognostic tool. This guide provides a comprehensive comparison of DAZ1 with other key biomarkers, supported by experimental data and detailed methodologies, to offer a more nuanced understanding of the genetic landscape of male infertility.

The DAZ1 gene, located in the Azoospermia Factor c (AZFc) region of the Y chromosome, encodes an RNA-binding protein essential for spermatogenesis.[1][2] Its frequent deletion in men with non-obstructive azoospermia (complete absence of sperm in the ejaculate) and severe oligozoospermia (low sperm count) has positioned it as a significant candidate biomarker for male infertility.[1][3][4] However, its utility as a standalone diagnostic is hampered by several factors.

One major limitation is the variable phenotype associated with DAZ1 deletions. Not all men with DAZ deletions are infertile; some can still produce low levels of sperm.[3][5] This incomplete penetrance suggests that other genetic or environmental factors may modulate the effects of DAZ1 loss. Furthermore, the DAZ gene family consists of four highly homologous copies (DAZ1, DAZ2, DAZ3, and DAZ4), and the specific copies deleted appear to influence the severity of spermatogenic impairment.[2][6] Studies in the South Chinese population, for instance, have indicated that the removal of DAZ1/DAZ2 is more strongly associated with spermatogenic impairment than the deletion of DAZ3/DAZ4.[6]

The presence of a functional autosomal homolog, DAZL (DAZ-Like), further complicates the picture. It is hypothesized that DAZL may partially compensate for the loss of Y-linked DAZ genes, contributing to the variable phenotypes observed in men with DAZ deletions.[7]

Comparative Analysis of Male Infertility Biomarkers

A comprehensive assessment of male infertility requires a multi-faceted approach that extends beyond the analysis of a single gene. The following tables present a comparative overview of DAZ1 and other critical biomarkers, highlighting their respective strengths and weaknesses.

Table 1: Performance Metrics of Genetic Biomarkers for Male Infertility

BiomarkerSensitivitySpecificityPhenotypic AssociationLimitations
DAZ1 Deletion Moderate-High for severe spermatogenic failureModerateAzoospermia, Severe OligozoospermiaIncomplete penetrance, variable phenotype, presence of compensating genes (e.g., DAZL).[3][5][7]
Complete AZFc Deletion High for severe spermatogenic failureHighAzoospermia, Severe OligozoospermiaDoes not differentiate the contribution of individual genes within the region.[8][9]
AZFa/AZFb Deletions Low prevalence, but high penetranceVery HighSertoli Cell-Only Syndrome (AZFa), Spermatogenic Arrest (AZFb)Less common than AZFc deletions.[10][11]
CDY1 Gene Deletion Often co-deleted with DAZModerateMay contribute to spermatogenic defectsDifficult to isolate its specific effect from that of co-deleted DAZ genes.[12]

Table 2: Prevalence of Partial AZFc Deletions in Infertile vs. Fertile Men

Deletion TypeInfertile Men (Prevalence)Fertile/Normozoospermic Men (Prevalence)PopulationReference
gr/gr-DAZ1/DAZ2 Deletion 5.4% (10/186)0.5% (1/190)South Chinese[6]
b2/b3-DAZ1/DAZ2 Deletion 1.6% (3/186)0% (0/190)South Chinese[6]
gr/gr Deletion (general) 4.4% (Azoospermia), 7.3% (Severe Oligozoospermia)1.8%Iranian[13]
gr/gr Deletion (general) 11.6% (Azoospermia), 10.5% (Oligozoospermia)5.1%Indian[7]

The Broader Diagnostic Landscape

Beyond Y-chromosome microdeletions, a thorough evaluation of male infertility should incorporate hormonal analysis and an assessment of sperm DNA integrity.

Table 3: Comparison of Diagnostic Approaches for Male Infertility

Diagnostic TestInformation ProvidedClinical Utility
Y-Chromosome Microdeletion Analysis (including DAZ1) Identifies genetic basis of spermatogenic failure.Essential for diagnosis and genetic counseling, particularly before assisted reproductive technologies (ART).[4][10]
Hormonal Profile (FSH, LH, Testosterone) Indicates the functional state of the hypothalamic-pituitary-gonadal axis.Differentiates between obstructive and non-obstructive azoospermia and identifies hormonal imbalances that may be treatable.[14][15]
Sperm DNA Fragmentation Analysis Measures the extent of DNA damage in sperm.High fragmentation is associated with poor embryo development and IVF failure, even with normal semen parameters.[14]
Testicular Biopsy Provides a direct histological assessment of spermatogenesis.Considered the gold standard for diagnosing the cause of azoospermia.[16]

Experimental Protocols

Accurate and reproducible detection of DAZ1 and other Y-chromosome microdeletions is critical for both research and clinical practice. The standard methodology relies on Polymerase Chain Reaction (PCR) using sequence-tagged sites (STS).

Protocol: Multiplex PCR for AZF Region Microdeletion Analysis
  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit. DNA quality and quantity are assessed via spectrophotometry.

  • Primer Design: A set of STS primers specific to the AZFa, AZFb, and AZFc (including the four DAZ genes) regions are utilized. A control primer pair for a non-Y chromosome gene (e.g., SRY) is included in each reaction to ensure DNA quality and the absence of PCR inhibitors.

  • Multiplex PCR Amplification:

    • A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and the multiplex primer set.

    • Genomic DNA is added to the master mix.

    • The PCR is performed in a thermal cycler with the following typical parameters:

      • Initial denaturation at 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation at 94°C for 30-60 seconds.

        • Annealing at 55-60°C for 30-60 seconds.

        • Extension at 72°C for 60-90 seconds.

      • Final extension at 72°C for 10 minutes.

  • Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).

  • Analysis: The presence or absence of a band corresponding to a specific STS indicates the integrity or deletion of that segment of the Y chromosome. The absence of a DAZ-specific STS band, in the presence of the SRY control band, indicates a DAZ gene deletion.

Visualizing the Molecular Interactions and Diagnostic Workflow

To better understand the functional context of DAZ1 and the diagnostic process, the following diagrams illustrate key pathways and workflows.

// Nodes DAZ1 [label="DAZ1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAZ_family [label="DAZ2, DAZ3, DAZ4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAZL [label="DAZL\n(Autosomal Homolog)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAZAP1 [label="DAZAP1", fillcolor="#FBBC05", fontcolor="#202124"]; DAZAP2 [label="DAZAP2", fillcolor="#FBBC05", fontcolor="#202124"]; PUM2 [label="PUM2\n(Translational Repressor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PABP [label="PABP\n(Translational Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA [label="Target mRNAs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Translation_Regulation [label="Regulation of\nTranslation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spermatogenesis [label="Spermatogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DAZ1 -> DAZ_family [label="Heterodimerization", color="#5F6368"]; DAZ1 -> DAZL [label="Interaction", color="#5F6368"]; DAZ1 -> DAZAP1 [label="Binding", color="#5F6368"]; DAZ1 -> DAZAP2 [label="Binding", color="#5F6368"]; DAZ1 -> PUM2 [label="Binding", color="#5F6368"]; DAZ1 -> PABP [label="Binding", color="#5F6368"]; DAZ1 -> mRNA [label="Binds to 3'-UTR", color="#5F6368"]; PABP -> Translation_Regulation [label="Promotes", color="#34A853"]; PUM2 -> Translation_Regulation [label="Inhibits", color="#EA4335"]; Translation_Regulation -> Spermatogenesis [label="Crucial for", color="#5F6368"]; } .dot

Caption: DAZ1 protein interaction network in spermatogenesis.

// Nodes Patient [label="Infertile Couple", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Eval [label="Initial Evaluation\n(History, Physical Exam)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Semen_Analysis [label="Semen Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normal_Semen [label="Normozoospermia", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Abnormal_Semen [label="Azoospermia or\nOligozoospermia", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hormonal_Profile [label="Hormonal Profile\n(FSH, LH, Testosterone)", fillcolor="#FBBC05", fontcolor="#202124"]; Y_Microdeletion [label="Y-Chromosome\nMicrodeletion Analysis\n(including DAZ1)", fillcolor="#FBBC05", fontcolor="#202124"]; Sperm_DNA_Frag [label="Sperm DNA\nFragmentation", fillcolor="#FBBC05", fontcolor="#202124"]; Testicular_Biopsy [label="Testicular Biopsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diagnosis [label="Comprehensive Diagnosis\n& Genetic Counseling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Patient -> Initial_Eval [color="#5F6368"]; Initial_Eval -> Semen_Analysis [color="#5F6368"]; Semen_Analysis -> Normal_Semen [label="Normal", color="#5F6368"]; Semen_Analysis -> Abnormal_Semen [label="Abnormal", color="#5F6368"]; Normal_Semen -> Sperm_DNA_Frag [label="Consider if recurrent\nIVF failure", color="#5F6368"]; Abnormal_Semen -> Hormonal_Profile [color="#5F6368"]; Abnormal_Semen -> Y_Microdeletion [color="#5F6368"]; Hormonal_Profile -> Testicular_Biopsy [label="If non-obstructive\nazoospermia suspected", color="#5F6368"]; Y_Microdeletion -> Diagnosis [color="#5F6368"]; Sperm_DNA_Frag -> Diagnosis [color="#5F6368"]; Testicular_Biopsy -> Diagnosis [color="#5F6368"]; } .dot

Caption: Diagnostic workflow for male infertility.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DAz-1 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling DAz-1 are advised to adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), the presence of an azido (B1232118) functional group necessitates cautious handling and disposal due to the potential risks associated with this class of compounds.[1] Organic azides are known to be potentially explosive and can react to form hazardous compounds.[2]

Immediate Safety and Logistical Information

Core Principle: The primary goal for the disposal of this compound is the chemical conversion of the azide (B81097) functional group to a more stable and less hazardous form, such as an amine, prior to final disposal.[2] This precautionary measure mitigates the risks associated with the energetic nature of organic azides.

Key Prohibitions:

  • DO NOT dispose of this compound down the drain without prior chemical treatment.[3]

  • DO NOT mix this compound waste with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid.[2][4]

  • DO NOT allow this compound waste to come into contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts, as this can form shock-sensitive and explosive metal azides.[2] Use non-metallic utensils and containers for handling and waste collection.[2]

  • DO NOT co-mingle this compound waste with halogenated solvents (e.g., dichloromethane, chloroform), which can lead to the formation of extremely unstable di- and tri-azidomethane.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety data for this compound.

PropertyValueReference
Chemical Name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide[1]
CAS Number 1112977-84-0[1]
Molecular Formula C₁₀H₁₄N₄O₃[5]
Molecular Weight 238.2 g/mol [1]
GHS Classification Not classified as hazardous[1]
NFPA Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class 1 (Slightly hazardous for water)[1]

Experimental Protocol: Chemical Quenching of this compound Waste

The recommended procedure for the safe disposal of this compound involves a chemical reduction of the azide group. The following protocol is a general guideline and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste solution

  • Sodium nitrite (B80452) (NaNO₂)

  • Dilute hydrochloric acid (HCl) or another suitable acid

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., three-necked flask)

  • Dropping funnel

  • Gas outlet connected to a scrubber or the back of the fume hood

  • pH paper or pH meter

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Ferric chloride solution (for testing for residual azide)

Procedure:

  • Preparation:

    • Place the aqueous solution of this compound waste (ideally at a concentration not exceeding 5%) into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.[3]

    • Ensure the setup is in a certified chemical fume hood to safely vent the nitrogen oxides produced during the reaction.[3]

  • Reaction:

    • While stirring the this compound solution, slowly add an aqueous solution of sodium nitrite.

    • Carefully and slowly add dilute hydrochloric acid dropwise from the dropping funnel. The reaction should be controlled to avoid excessive gas evolution. The reaction with nitrous acid (formed in situ from sodium nitrite and acid) will reduce the azide to nitrogen gas.

  • Verification of Complete Reaction:

    • After the addition is complete and gas evolution has ceased, continue stirring for a few hours to ensure the reaction is complete.

    • Test for the presence of residual azide. To do this, take a small aliquot of the reaction mixture, place it on a spot plate, and add a few drops of dilute hydrochloric acid followed by a drop of ferric chloride solution. Gentle heating of the spot plate should not produce a red color, which would indicate the presence of hydrazoic acid, meaning residual azide is still present.[3]

  • Neutralization and Final Disposal:

    • Once the absence of azide is confirmed, neutralize the reaction mixture to a pH between 6 and 9 using a dilute sodium hydroxide solution.[3]

    • The neutralized, azide-free solution should be collected in a designated hazardous waste container.[3] Do not pour down the drain unless permitted by local regulations for dilute, neutralized solutions. It is best practice to dispose of it as hazardous waste.[3]

    • Label the hazardous waste container clearly, indicating its contents.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][6]

Disposal Workflow Diagram

DAz1_Disposal_Workflow cluster_collection Waste Collection cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal start This compound Waste (Aqueous & Solid) collect Collect in a labeled, non-metallic container start->collect quench Reduce azide with sodium nitrite and acid collect->quench test Test for residual azide (Ferric Chloride Test) quench->test final_collect Collect treated waste in hazardous waste container test->quench If Positive neutralize Neutralize solution (pH 6-9) test->neutralize If Negative neutralize->final_collect ehs Dispose via EHS or licensed contractor final_collect->ehs

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: Evacuate the immediate area and alert colleagues. If trained and equipped, wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable decontaminant and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the laboratory immediately. Notify your supervisor and the institutional EHS department. Prevent entry into the affected area and await response from trained emergency personnel.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Disposal Guidance for Handling DAz-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the handling of DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) in a laboratory setting. These guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • Synonyms: N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide, Click Tag™ this compound

  • CAS Number: 1112977-84-0[1]

This compound is a cell-permeable chemical probe used to react specifically with sulfenic acid-modified proteins.[2] The azido (B1232118) group allows for selective conjugation with phosphine- or alkynyl-derivatized reagents for further analysis.[2]

Immediate Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of best practice in a laboratory environment, and to minimize any potential risk, the following precautionary measures are recommended.

First Aid Measures:

  • In case of inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]

  • In case of skin contact: The product is generally not expected to cause skin irritation.[1] However, it is advisable to wash the affected area with soap and water.

  • In case of eye contact: Rinse the opened eye for several minutes under running water.[1]

  • In case of ingestion: If symptoms persist, seek medical advice.[1]

Personal Protective Equipment (PPE)

While the SDS for this compound indicates that personal protective equipment is "not required," it is a standard and highly recommended practice in any chemical laboratory to wear basic PPE to protect against unforeseen reactions and contamination.[1]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes of this compound solutions or other reagents used in the experimental workflow.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical, minimizing any potential for absorption or unforeseen irritation. It also protects the experiment from contamination.
Body Protection A standard laboratory coat.Protects skin and personal clothing from potential spills and contamination.
Respiratory Protection Not generally required under normal use.The SDS does not indicate a risk of respiratory irritation.[1] However, if the material is being handled in a way that could generate dust or aerosols, or if working outside of a well-ventilated area, a risk assessment should be performed to determine if respiratory protection is needed.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of any chemical. The following workflow outlines the key steps for working with this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate Personal Protective Equipment (PPE) Review SDS->Don PPE Prepare Work Area Prepare a Clean and Organized Work Area Don PPE->Prepare Work Area Weighing Weigh this compound (in a fume hood if creating aerosols) Prepare Work Area->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Dispose Waste Segregate and Dispose of Waste Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Operational workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. Although this compound is not classified as hazardous, it should be disposed of responsibly.[1]

Waste Segregation and Disposal Steps:

  • Solid Waste:

    • Collect any unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled waste container.

    • The label should include "Solid Chemical Waste" and the full chemical name: "this compound (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide)".

  • Liquid Waste:

    • Collect solutions containing this compound and any solvent rinses in a designated, sealed, and clearly labeled liquid waste container.

    • The label should indicate "Liquid Chemical Waste," list all chemical components (including solvents), and their approximate concentrations.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory solid waste stream.

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not pour chemical waste down the drain or dispose of it in regular trash.

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

This compound Disposal Plan Start End of Experiment with this compound Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid this compound or Contaminated Solids Waste_Type->Solid_Waste Solid Liquid_Waste This compound Solutions or Rinsates Waste_Type->Liquid_Waste Liquid PPE_Waste Contaminated Disposable PPE Waste_Type->PPE_Waste PPE Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Dispose_PPE Dispose in Designated Lab Solid Waste PPE_Waste->Dispose_PPE EHS_Disposal Arrange for Disposal via Institutional EHS Collect_Solid->EHS_Disposal Collect_Liquid->EHS_Disposal

Disposal workflow for this compound waste.

References

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